Cefuroxime axetil
Description
Structure
3D Structure
Properties
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJCWVGMRLCZQQ-DJMWJSSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242788 | |
| Record name | Cefuroxime axetil, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |
| Record name | Cefuroxime axetil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to almost white crystalline powder, White powder | |
CAS No. |
97232-96-7, 64544-07-6 | |
| Record name | Cefuroxime axetil, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefuroxime axetil, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFUROXIME AXETIL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefuroxime axetil | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefuroxime Axetil on Penicillin-Binding Proteins
This guide provides a comprehensive technical overview of the molecular interactions between the second-generation cephalosporin, cefuroxime axetil, and its bacterial targets, the penicillin-binding proteins (PBPs). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical antibiotic's mechanism of action.
Introduction: Cefuroxime Axetil in the Cephalosporin Arsenal
Cefuroxime axetil is a widely prescribed oral antibiotic that belongs to the second generation of cephalosporin antibiotics.[1][2] It is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, cefuroxime.[1][3] This esterification enhances its oral bioavailability.[2][4] Once absorbed, esterases in the intestinal mucosa and blood rapidly hydrolyze cefuroxime axetil to release the active cefuroxime molecule.[1][2][3] Cefuroxime then exerts its bactericidal effects by interfering with the synthesis of the bacterial cell wall.[1][5][6] Its broad spectrum of activity covers both Gram-positive and Gram-negative bacteria, making it a versatile tool in treating a variety of infections, including those of the respiratory tract, urinary tract, and skin.[1][5][7]
A key advantage of cefuroxime is its stability against many beta-lactamases, enzymes produced by some bacteria that can inactivate many other beta-lactam antibiotics.[1][8] This resistance to degradation allows it to be effective against a wider range of bacterial pathogens.[8]
The Bacterial Cell Wall and the Central Role of Penicillin-Binding Proteins (PBPs)
The bacterial cell wall is a vital structure that provides mechanical strength and protects the bacterium from osmotic lysis.[1] A key component of the cell wall in most bacteria is peptidoglycan, a polymer consisting of sugars and amino acids. The synthesis and maintenance of this peptidoglycan layer are orchestrated by a group of enzymes known as penicillin-binding proteins (PBPs).[7][9]
PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan biosynthesis, specifically the cross-linking of adjacent peptidoglycan strands.[6][9][10] This cross-linking, a transpeptidation reaction, is what gives the cell wall its rigid structure.[6][11] By targeting and inhibiting these essential enzymes, beta-lactam antibiotics like cefuroxime disrupt the integrity of the bacterial cell wall, leading to cell death.[1][5][7]
Caption: Simplified workflow of bacterial peptidoglycan synthesis and the inhibitory action of Cefuroxime.
Molecular Mechanism: Cefuroxime's Irreversible Binding to PBPs
The bactericidal action of cefuroxime is a direct result of its ability to covalently bind to the active site of PBPs.[1][2] The core of this interaction lies in the strained beta-lactam ring of the cefuroxime molecule, which mimics the D-alanyl-D-alanine moiety of the natural PBP substrate.[12]
When cefuroxime enters the active site of a PBP, the serine residue at the active site attacks the carbonyl group of the beta-lactam ring. This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[12] This acylation effectively inactivates the PBP, preventing it from carrying out its essential transpeptidation function.[6][10] The slow rate of deacylation renders this inhibition essentially irreversible.[12]
The consequence of PBP inactivation is the cessation of peptidoglycan cross-linking.[6] As the bacterium continues to grow and divide, the cell wall becomes progressively weaker due to the lack of structural integrity.[11][12] This ultimately leads to cell lysis and bacterial death.[1][13]
Preferential Binding to Specific PBPs
Different beta-lactam antibiotics exhibit varying affinities for different PBPs. Cefuroxime has been shown to have a high affinity for specific PBPs, which can vary between bacterial species. For example, in Escherichia coli, cefuroxime demonstrates selectivity for PBP3.[14] The specific PBP binding profile of an antibiotic is a key determinant of its antibacterial spectrum and the morphological changes it induces in bacteria.
| Bacterial Species | High-Affinity PBPs for Cefuroxime | Reference |
| Escherichia coli | PBP3 | [14] |
| Klebsiella pneumoniae | PBP3 | [15] |
| Staphylococcus aureus (methicillin-susceptible) | PBP1, PBP2, PBP3 | [16] |
| Streptococcus pneumoniae (penicillin-susceptible) | PBP2X, PBP3, PBP1A, PBP1B, PBP2A | [16] |
Note: PBP binding affinities can be influenced by the specific strain and the presence of resistance mechanisms.
Experimental Protocols for Studying Cefuroxime-PBP Interactions
The investigation of the interaction between cefuroxime and PBPs is crucial for understanding its mechanism of action and for the development of new antibiotics. Several experimental techniques are employed for this purpose.
Competitive PBP Binding Assay
This assay is used to determine the relative affinity of a beta-lactam antibiotic for different PBPs. It involves competing the unlabeled antibiotic (e.g., cefuroxime) with a labeled beta-lactam (often a fluorescent or radioactive penicillin derivative) for binding to PBPs in bacterial membranes or whole cells.
Step-by-Step Methodology:
-
Preparation of Bacterial Membranes or Whole Cells:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
For membrane preparations, lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
For whole-cell assays, wash the cells with a suitable buffer.[14]
-
-
Competition Reaction:
-
Incubate the bacterial membranes or whole cells with varying concentrations of cefuroxime for a specific period to allow for binding to PBPs.
-
-
Labeling of Unbound PBPs:
-
Detection and Quantification:
-
Separate the PBP-probe complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Visualize the labeled PBPs using a fluorescence scanner or autoradiography.
-
Quantify the intensity of the bands to determine the concentration of cefuroxime required to inhibit 50% of the binding of the labeled probe (IC50). A lower IC50 value indicates a higher affinity of the antibiotic for that particular PBP.[17]
-
Caption: Experimental workflow for a competitive PBP binding assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While not a direct measure of PBP binding, it provides a functional readout of the antibiotic's overall effectiveness, which is a consequence of its interaction with PBPs.
Step-by-Step Methodology (Broth Microdilution):
-
Prepare Antibiotic Dilutions:
-
Create a serial dilution of cefuroxime axetil in a suitable broth medium in a 96-well microtiter plate.
-
-
Inoculate with Bacteria:
-
Prepare a standardized inoculum of the test bacterium.
-
Add the bacterial suspension to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determine MIC:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic in a well with no visible growth.
-
Conclusion
Cefuroxime axetil's mechanism of action is a well-defined process centered on the irreversible inhibition of penicillin-binding proteins. Its effectiveness stems from its prodrug nature, which enhances oral absorption, and the subsequent covalent modification of PBPs by the active cefuroxime molecule, leading to the disruption of bacterial cell wall synthesis and ultimately, cell death. The preferential binding of cefuroxime to specific PBPs in different bacterial species underscores the nuanced nature of its antibacterial activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important antibiotic and the development of novel therapeutics that target the essential machinery of bacterial cell wall biosynthesis.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Cefuroxime Axetil?
-
Sauge, J. L., et al. (2003). Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. FEMS Microbiology Reviews, 27(5), 677-691. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cefuroxime Axetil: Mechanism of Action and Applications.
-
Chopra, I. (1985). Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? Journal of Antimicrobial Chemotherapy, 15(1), 9-14. Retrieved from [Link]
- Taylor & Francis. (n.d.). Cefuroxime axetil – Knowledge and References.
- Patsnap Synapse. (2023, September 13). A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism.
-
Shomu's Biology. (2022, April 20). Cephalosporin explained | classification, mechanism of action [Video]. YouTube. Retrieved from [Link]
-
Zapun, A., et al. (2019). Penicillin-Binding Proteins (PBPs) and Bacterial Cell Wall Elongation Complexes. Sub-cellular biochemistry, 93, 273-289. Retrieved from [Link]
-
Wikipedia. (n.d.). Penicillin. Retrieved from [Link]
-
Verman, P., & Singh, S. (2024). Cefuroxime. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Bui, T., & Preuss, C. V. (2023). Cephalosporins. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Sharan, D., & Carlson, E. (2025, January 21). Beta-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv. Retrieved from [Link]
-
Slideshare. (n.d.). CEPHALOSPORIN - antibiotics, full details. Retrieved from [Link]
-
Al-Dahhan, A. F., et al. (2006). A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. Analytical biochemistry, 349(2), 221-228. Retrieved from [Link]
-
The Science Notes. (2023, May 1). Cephalosporins: Introduction, Structure, Classification, Mechanism of Action, and Side effects. Retrieved from [Link]
-
Somani, R. S., et al. (2013). Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium. Brazilian Journal of Pharmaceutical Sciences, 49(4), 757-765. Retrieved from [Link]
-
Perry, C. M., & Brogden, R. N. (1996). Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 52(1), 125-158. Retrieved from [Link]
-
Lippincott NursingCenter. (2023, July 13). Cephalosporins – How Do They Work? Retrieved from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Cefuroxime Sodium?
-
Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial agents and chemotherapy, 59(9), 5406-5412. Retrieved from [Link]
-
VanScoy, B., et al. (2018). First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. Antimicrobial agents and chemotherapy, 62(7), e00397-18. Retrieved from [Link]
-
Thibodeau, P. H., et al. (2017). The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. mBio, 8(6), e01809-17. Retrieved from [Link]
-
Curtis, N. A., et al. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial agents and chemotherapy, 16(3), 325-328. Retrieved from [Link]
-
Moisan, H., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 54(1), 320-323. Retrieved from [Link]
-
Ikeda, F., et al. (1998). Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. Antimicrobial agents and chemotherapy, 42(4), 781-787. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Penicillin-binding proteins – Knowledge and References. Retrieved from [Link]
Sources
- 1. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 2. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scielo.br [scielo.br]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
Spectrum of activity for Cefuroxime axetil against Gram-positive and Gram-negative bacteria
This guide provides an in-depth exploration of the antimicrobial spectrum of Cefuroxime axetil, a second-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, delineates its activity against key Gram-positive and Gram-negative bacteria, outlines standardized methodologies for susceptibility testing, and discusses prevalent resistance mechanisms.
Introduction: The Molecular Profile of Cefuroxime Axetil
Cefuroxime axetil is an oral prodrug that is hydrolyzed in vivo to its active form, cefuroxime.[1][2] As a member of the cephalosporin class of beta-lactam antibiotics, its bactericidal activity is contingent upon the integrity of its beta-lactam ring.[3][4] This molecular scaffold is the key to its therapeutic efficacy, enabling it to interfere with bacterial cell wall synthesis.[5] Cefuroxime was approved by the U.S. Food and Drug Administration (FDA) in December 1987 and exhibits a broad spectrum of activity against both Gram-positive and Gram-negative organisms.[6][7]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for cefuroxime involves the inhibition of bacterial cell wall synthesis.[2][5] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs).[1][4] Cefuroxime, with its beta-lactam ring, covalently binds to the active site of these PBPs, effectively inactivating them.[3][5] This inhibition of the transpeptidation process disrupts the final step of peptidoglycan synthesis, leading to a compromised cell wall and subsequent bacterial cell lysis.[4]
Caption: Kirby-Bauer disk diffusion workflow.
Broth Microdilution Method
This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of cefuroxime in cation-adjusted Mueller-Hinton broth in a microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and dilute it to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of cefuroxime at which there is no visible growth (turbidity).
-
Interpretation: Interpret the MIC value as susceptible, intermediate, or resistant based on the breakpoints established by CLSI or EUCAST.
Caption: Broth microdilution workflow.
Mechanisms of Bacterial Resistance to Cefuroxime
The emergence of bacterial resistance to cefuroxime is a significant clinical concern. The primary mechanisms of resistance include the production of beta-lactamase enzymes and alterations in the target penicillin-binding proteins (PBPs). [4]
Beta-Lactamase Production
Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring of cephalosporins, rendering the antibiotic inactive. [8]While cefuroxime exhibits stability against some common beta-lactamases, extended-spectrum beta-lactamases (ESBLs) and overexpressed cephalosporinases can effectively hydrolyze it. [8]
Alteration of Penicillin-Binding Proteins (PBPs)
Mutations in the genes encoding PBPs can lead to a decreased binding affinity of cefuroxime for its target. [4]This reduced affinity allows the PBPs to continue functioning in the presence of the antibiotic, thereby conferring resistance. This is a common resistance mechanism in organisms like Streptococcus pneumoniae. [9]
Caption: Primary mechanisms of resistance to Cefuroxime.
Conclusion
Cefuroxime axetil remains a clinically relevant antibiotic with a broad spectrum of activity against many common Gram-positive and Gram-negative pathogens. A thorough understanding of its mechanism of action, spectrum of activity, and the prevalent resistance mechanisms is essential for its judicious use in clinical practice and for guiding future drug development efforts. Standardized susceptibility testing is a critical tool for monitoring bacterial resistance and ensuring optimal therapeutic outcomes.
References
-
Cefuroxime axetil - Wikipedia. Available at: [Link]
-
Cefuroxime - StatPearls - NCBI Bookshelf. (2024-01-11). Available at: [Link]
-
What is the mechanism of Cefuroxime Axetil? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
What is Cefuroxime Axetil used for? - Patsnap Synapse. (2024-06-14). Available at: [Link]
-
Evaluation of restoration of sensitivities of resistant Staphylococcus aureus isolates by using cefuroxime and clavulanic acid in combination - ResearchGate. (2025-08-05). Available at: [Link]
-
Understanding Cefuroxime Axetil 500 mg: Effective Antibiotic for Various Infections. (2025-05-23). Available at: [Link]
-
Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - NIH. Available at: [Link]
-
Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PMC - NIH. (2014-05-08). Available at: [Link]
-
[Cefuroxime stability to beta-lactamases: clinical implications] - PubMed. Available at: [Link]
-
β-Lactam susceptibility of Haemophilus influenzae strains showing reduced susceptibility to cefuroxime | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]
-
MIC breakpoints for selected antibiotics according to EUCAST, CLSI and... - ResearchGate. Available at: [Link]
-
Cefuroxime | Johns Hopkins ABX Guide. (2025-03-16). Available at: [Link]
-
Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - NIH. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Minimal inhibitory concentrations (MIC) of Moraxella catarrhalis;... - ResearchGate. Available at: [Link]
-
Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PubMed Central. (2012-08-06). Available at: [Link]
-
Antimicrobial susceptibility of invasive Haemophilus influenzae, 2017 - PHF Science. Available at: [Link]
-
Breakpoints - USCAST. Available at: [Link]
-
Antimicrobial breakpoints for Gram-negative aerobic bacteria based on pharmacokinetic–pharmacodynamic models with Monte Carlo simulation - PMC - NIH. Available at: [Link]
-
Antimicrobial Susceptibilities of 1,684 Streptococcus pneumoniae and 2,039 S. - ASM Journals. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Cefuroxime - StatPearls - NCBI Bookshelf. (2024-01-11). Available at: [Link]
-
Antimicrobial Susceptibility Pattern of Staphylococcus Species from Clinical Samples. (2020-02-10). Available at: [Link]
-
Cross-resistance patterns among clinical isolates of Klebsiella pneumoniae with decreased susceptibility to cefuroxime - Oxford Academic. Available at: [Link]
-
EUCAST uudised. (2019-03-12). Available at: [Link]
-
Cumulative MIC values of cefuroxime. red lines/marks - integron-positive strains - ResearchGate. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025-12-15). Available at: [Link]
-
Cefuroxime axetil dosing regimens and probability of target attainment in adults and children. (2025-07-17). Available at: [Link]
-
Antibiograms and Antimicrobial Susceptibility Testing Information. (2025-11-25). Available at: [Link]
-
Inter-technique variability between antimicrobial susceptibility testing methods affects clinical classification of cefuroxime in strains close to breakpoint - PubMed. Available at: [Link]
-
Staphylococcus aureus | Johns Hopkins ABX Guide. (2025-08-09). Available at: [Link]
-
clsi clinical breakpoints: Topics by Science.gov. Available at: [Link]
-
Cefuroxime resistance in Klebsiella pneumoniae. Susceptibility to cefotaxime and ceftazidime despite production of ESBLs - PubMed. Available at: [Link]
-
Effects of clinical breakpoint changes in CLSI guidelines 2010/2011 and EUCAST guidelines 2011 on antibiotic susceptibility test - Oxford Academic. (2011-12-13). Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available at: [Link]
-
Antimicrobial Susceptibility Summary 2024. Available at: [Link]
Sources
- 1. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Cefuroxime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. MIC EUCAST [mic.eucast.org]
- 5. Susceptibility of clinical Moraxella catarrhalis isolates in British Columbia to six empirically prescribed antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. phfscience.nz [phfscience.nz]
- 9. Killing kinetics of cefuroxime against Streptococcus pneumoniae in an in vitro model simulating serum concentration profiles after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Profile of Cefuroxime Axetil: A Technical Guide for Researchers
This guide provides an in-depth exploration of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cefuroxime axetil, a second-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to offer a comprehensive understanding of this widely used therapeutic agent.
Introduction: The Clinical Significance of Cefuroxime Axetil
Cefuroxime axetil is an oral prodrug of the bactericidal antibiotic cefuroxime.[1][2][3] Since its approval by the U.S. Food and Drug Administration (FDA) in 1987, it has become a staple in the treatment of a variety of community-acquired bacterial infections, including those of the respiratory tract, urinary tract, and skin.[1][4][5] Its efficacy is rooted in its broad spectrum of activity against both Gram-positive and Gram-negative pathogens and its stability in the presence of many β-lactamases.[3][4][6] This guide will dissect the journey of cefuroxime axetil in the body and its interaction with bacterial pathogens, providing a foundational understanding for further research and development.
Pharmacokinetics: The Journey of Cefuroxime Axetil in the Body
The clinical efficacy of an orally administered antibiotic is fundamentally dependent on its pharmacokinetic profile. Cefuroxime axetil's design as a prodrug is a key determinant of its oral bioavailability and subsequent therapeutic action.
Absorption and Bioavailability
Cefuroxime itself has poor oral absorption. To overcome this, it is esterified to form cefuroxime axetil, which is effectively absorbed from the gastrointestinal tract.[2][4] Following absorption, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active cefuroxime moiety into systemic circulation.[1][2][4][7] The axetil moiety is then metabolized to acetaldehyde and acetic acid.[7]
The bioavailability of cefuroxime axetil is significantly influenced by food. Administration with food enhances absorption, increasing the absolute bioavailability from approximately 37% in a fasting state to 52%.[2][4][8] This is a critical consideration in clinical practice to ensure optimal drug exposure.
Experimental Protocol: In Vivo Bioavailability Study
A standard protocol to determine the bioavailability of a new formulation of cefuroxime axetil would involve a randomized, crossover study in healthy volunteers.
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers.
-
Dosing:
-
Phase 1 (Fasting): Administer a single oral dose of cefuroxime axetil after an overnight fast.
-
Washout Period: A sufficient time (e.g., one week) is allowed for complete drug elimination.
-
Phase 2 (Fed): Administer the same dose of cefuroxime axetil immediately following a standardized high-fat meal.
-
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours) post-dose.
-
Sample Analysis: Plasma is separated, and cefuroxime concentrations are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet detection.[9]
-
Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated for both fasting and fed states to determine the effect of food on bioavailability.
Distribution
Once in the systemic circulation, cefuroxime is widely distributed into various body tissues and fluids.[7] Therapeutic concentrations have been observed in tonsil tissue, sinus tissue, bronchial tissue, and middle ear effusion, which are common sites of infection treated with this antibiotic.[1] When the meninges are inflamed, cefuroxime can also penetrate the cerebrospinal fluid.[2]
Metabolism and Excretion
Cefuroxime is not metabolized in the body and is primarily excreted unchanged in the urine through glomerular filtration and tubular secretion.[1][7] This renal excretion pathway means that dosage adjustments are necessary for patients with impaired renal function to prevent drug accumulation and potential toxicity.[4][10] The elimination half-life of cefuroxime is approximately 1.2 to 1.5 hours in individuals with normal renal function.[2][7]
Table 1: Key Pharmacokinetic Parameters of Cefuroxime Axetil in Adults
| Parameter | Value | Conditions | Reference(s) |
| Bioavailability | 37% | Fasting | [2][4] |
| 52% | With Food | [2][4][8] | |
| Time to Peak (Tmax) | 2 - 3 hours | Oral Administration | [2][4] |
| Elimination Half-life | 1.2 - 1.5 hours | Normal Renal Function | [2][7] |
| Excretion | ~50% of dose recovered in urine within 12 hours | Unchanged Drug | [7] |
Pharmacokinetics in Special Populations
-
Pediatrics: The pharmacokinetics of cefuroxime axetil have been studied in infants and children. Dosing is typically weight-based, and administration with milk or formula enhances absorption.[11][12] The mean half-life in children ranges from 1.4 to 1.9 hours.[11]
-
Renal Impairment: In patients with renal impairment, the elimination half-life of cefuroxime is prolonged.[13] Dosage adjustments are recommended based on creatinine clearance levels to avoid accumulation.[10][13] For instance, for a creatinine clearance between 10 and 30 mL/min, the dosing interval is typically extended to every 24 hours.[4]
Pharmacodynamics: The Action of Cefuroxime at the Site of Infection
The pharmacodynamic properties of cefuroxime dictate its antibacterial efficacy. As a β-lactam antibiotic, its mechanism of action is well-characterized.
Mechanism of Action
Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][7] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[1][4][7] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.[2][5] Cefuroxime's stability in the presence of many β-lactamases allows it to be effective against some bacteria that are resistant to other β-lactam antibiotics.[3][4]
Caption: Cefuroxime Axetil: From Prodrug to Bactericidal Action.
Spectrum of Activity
Cefuroxime has a broad spectrum of activity that includes many common pathogens responsible for community-acquired infections.[3][14]
Table 2: In Vitro Spectrum of Activity of Cefuroxime
| Organism Type | Susceptible Organisms | Reference(s) |
| Gram-positive Aerobes | Staphylococcus aureus (methicillin-susceptible isolates only), Streptococcus pneumoniae, Streptococcus pyogenes | [4][8] |
| Gram-negative Aerobes | Haemophilus influenzae (including β-lactamase producing strains), Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae, Neisseria gonorrhoeae | [1][4][8] |
| Spirochetes | Borrelia burgdorferi (agent of Lyme disease) | [8][15] |
It is important to note that cefuroxime is generally not effective against methicillin-resistant Staphylococcus aureus (MRSA) and most strains of enterococci.[4]
Mechanisms of Resistance
Bacterial resistance to cefuroxime can occur through several mechanisms:
-
Production of β-lactamases: Some bacteria produce enzymes that hydrolyze the β-lactam ring of cefuroxime, inactivating the drug.[4][16] Extended-spectrum β-lactamase (ESBL)-producing organisms are typically resistant.[8][16]
-
Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of cefuroxime, rendering it less effective.[4]
-
Reduced Permeability and Efflux Pumps: Changes in the bacterial outer membrane can limit the entry of cefuroxime, or efflux pumps can actively transport the drug out of the cell.[16]
Methodologies for In Vitro and In Vivo Evaluation
The assessment of cefuroxime axetil's efficacy relies on standardized laboratory methods.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a gold standard for determining the in vitro susceptibility of a bacterial isolate to an antibiotic.[17][18]
-
Preparation of Cefuroxime Stock Solution: Prepare a stock solution of cefuroxime in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the cefuroxime stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[19]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of cefuroxime that completely inhibits visible bacterial growth.[18]
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion and Future Directions
Cefuroxime axetil remains a valuable antibiotic due to its favorable pharmacokinetic profile and its effectiveness against a wide range of common pathogens. Its utility as an oral agent is enhanced by administration with food, a key counseling point for patients. Understanding its mechanism of action and the pathways of resistance is crucial for its appropriate clinical use and for the development of strategies to combat emerging resistance.
Future research should continue to focus on optimizing dosing regimens, particularly in special populations, and exploring novel delivery systems to enhance bioavailability and patient compliance. Ongoing surveillance of resistance patterns is essential to ensure the continued efficacy of this important therapeutic agent.
References
-
Cefuroxime axetil - Wikipedia. [Link]
-
Pharmacology of Cefuroxime Axetil ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]
-
Pharmacokinetics and pharmacodynamics of two oral forms of cefuroxime axetil. Fundamental & Clinical Pharmacology. [Link]
-
Cefuroxime - StatPearls - NCBI Bookshelf. (2024). [Link]
-
What is the mechanism of Cefuroxime Axetil? - Patsnap Synapse. (2024). [Link]
-
Cefuroxime Axetil: Package Insert / Prescribing Info / MOA - Drugs.com. (2025). [Link]
-
Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. Drugs. [Link]
-
A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism. (2023). [Link]
-
Pharmacokinetics and pharmacodynamics of two oral forms of cefuroxime axetil. PubMed. [Link]
-
Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function. Journal of Antimicrobial Chemotherapy. [Link]
-
What is the bacterial spectrum of activity of cefuroxime? - Dr.Oracle. (2025). [Link]
-
Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function. PubMed. [Link]
-
Pharmacokinetics of cefuroxime axetil suspension in infants and children. Antimicrobial Agents and Chemotherapy. [Link]
-
Pharmacokinetics and bactericidal activity of cefuroxime axetil. Antimicrobial Agents and Chemotherapy. [Link]
-
Clinical pharmacology of cefuroxime and cefuroxime axetil in infants and children. OAText. [Link]
-
Pharmacokinetics and tolerance of cefuroxime axetil in volunteers during repeated dosing. PubMed. [Link]
-
Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats. Journal of Pharmacy and Pharmacology. [Link]
-
Cefuroxime axetil: an updated review of its use in the management of bacterial infections. Drugs. [Link]
-
Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
In vitro Dissolution and in vivo Bioequivalence Evaluation of Two Brands of Cefuroxime Axetil Tablets. Who we serve. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine. [Link]
Sources
- 1. Cefuroxime axetil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 3. Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. droracle.ai [droracle.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. drugs.com [drugs.com]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacokinetics and bactericidal activity of cefuroxime axetil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cefuroxime axetil: an updated review of its use in the management of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. actascientific.com [actascientific.com]
A Technical Guide to the Bioavailability of Crystalline versus Amorphous Cefuroxime Axetil
Introduction: The Critical Role of Solid-State Form in Drug Efficacy
In modern pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its ultimate therapeutic efficacy. The arrangement of molecules in a solid, whether in a highly ordered crystalline lattice or a disordered amorphous state, profoundly influences critical physicochemical properties such as solubility, dissolution rate, and stability.[1][2] These properties, in turn, are key determinants of a drug's bioavailability—the rate and extent to which it becomes available at the site of action. For orally administered drugs, this journey begins with dissolution in the gastrointestinal tract.
Cefuroxime axetil, a second-generation cephalosporin antibiotic, serves as a quintessential example of the importance of solid-state chemistry in drug delivery.[2] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability but low aqueous solubility.[3] This poor solubility can be a significant impediment to achieving optimal therapeutic concentrations in the bloodstream. Cefuroxime axetil exists in both crystalline and amorphous forms, with the latter demonstrating significantly enhanced bioavailability.[4] This guide provides an in-depth technical exploration of the differences between these two forms, the analytical methodologies for their characterization, and the formulation strategies employed to harness the therapeutic advantages of the amorphous state.
Physicochemical Properties: A Tale of Two Forms
The fundamental difference between crystalline and amorphous cefuroxime axetil lies in their molecular arrangement. The crystalline form possesses a long-range, ordered, three-dimensional structure, which is thermodynamically stable. In contrast, the amorphous form lacks this long-range order, existing in a higher energy state, akin to a supercooled liquid.[5] This higher energy state is the primary driver for the enhanced solubility and dissolution rate of the amorphous form.[5]
| Property | Crystalline Cefuroxime Axetil | Amorphous Cefuroxime Axetil | Rationale for Difference |
| Solubility | Low | Significantly Higher | The disordered molecular arrangement in the amorphous form requires less energy to overcome lattice forces for dissolution.[5] |
| Dissolution Rate | Slow | Rapid | A direct consequence of higher solubility and increased surface area of the amorphous particles. |
| Thermodynamic Stability | High | Low | The ordered crystalline lattice represents a lower energy state, making it the more stable form. The amorphous form is metastable and prone to recrystallization.[5] |
| Hygroscopicity | Lower | Higher | The less dense packing of molecules in the amorphous state provides more sites for water absorption. |
The solubility of cefuroxime axetil can be significantly enhanced through the formation of amorphous solid dispersions. For instance, the solubility of cefuroxime axetil was found to be 62 µg/mL in distilled water, which increased to 247 µg/mL in the presence of 1% Hydroxypropyl Cellulose (HPC), indicating the solubilizing effect of the polymer and the amorphous state.[6]
Characterization of Crystalline and Amorphous Forms
Distinguishing between the crystalline and amorphous forms of cefuroxime axetil requires precise analytical techniques. The two primary methods employed are X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Experimental Workflow for Solid-State Characterization
Caption: Workflow for characterizing the solid-state form of cefuroxime axetil.
X-ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying the solid-state form of a pharmaceutical material. Crystalline materials produce a diffraction pattern with sharp, well-defined peaks at specific angles (2θ), which are characteristic of the material's crystal lattice. In contrast, amorphous materials lack long-range order and therefore produce a broad, diffuse halo in their diffraction pattern.
Detailed Protocol for XRPD Analysis of Cefuroxime Axetil:
-
Sample Preparation: Gently grind the cefuroxime axetil sample to a fine powder using a mortar and pestle to ensure random orientation of the particles.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface. A top-loading method into a PMMA sample holder is a common practice.[7][8]
-
Instrument Setup:
-
X-ray Source: CuKα radiation (λ = 1.5406 Å).[7]
-
Voltage and Current: Set the X-ray tube to 40 kV and 30-35 mA.[7]
-
Goniometer Scan: Scan the sample over an angular range of 3-45° 2θ.[7][8]
-
Scan Parameters: Use a step size of 0.02° and a time per step of 1.0 second.[7][8]
-
Optics: Employ a divergence slit, anti-scattering slit, and a detector such as a LynxEye detector.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis:
-
Crystalline Form: The presence of sharp, characteristic peaks indicates a crystalline structure. For cefuroxime axetil, a key crystalline peak is often observed around 7.7° 2θ.[7]
-
Amorphous Form: A broad halo with the absence of distinct peaks is indicative of an amorphous form.
-
Semi-crystalline Form: A pattern showing both sharp peaks superimposed on a halo suggests a mixture of crystalline and amorphous material.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify thermal events such as melting and glass transitions, which are unique to different solid-state forms.
Detailed Protocol for DSC Analysis of Cefuroxime Axetil:
-
Sample Preparation: Accurately weigh 5-15 mg of the cefuroxime axetil sample into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.
-
Instrument Setup:
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -20°C) to a temperature above the expected melting point (e.g., 200°C) at a constant heating rate, typically 10°C/min.[9]
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[9]
-
-
Data Acquisition: Run the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Crystalline Form: A sharp endothermic peak will be observed at the melting point of the crystalline material.
-
Amorphous Form: The amorphous form will exhibit a characteristic glass transition (Tg), which is a step-like change in the baseline of the thermogram. For amorphous cefuroxime axetil, the Tg is observed at approximately 74.8°C.[9][10]
-
Recrystallization: In some cases, an exothermic event (recrystallization) may be observed upon heating the amorphous form, followed by the melting of the newly formed crystalline phase.
-
Bioavailability: The Amorphous Advantage in Vivo
The enhanced in vitro dissolution of amorphous cefuroxime axetil translates directly to improved bioavailability in vivo. The rapid dissolution leads to a higher concentration of the drug in the gastrointestinal fluid, creating a greater concentration gradient for absorption across the intestinal wall.
Mechanism of Enhanced Bioavailability
Caption: Relationship between solid-state form, dissolution, and bioavailability.
In Vivo Evidence
While direct comparative bioavailability studies of purely crystalline versus purely amorphous cefuroxime axetil are not extensively published, studies on formulations designed to enhance solubility, such as amorphous solid dispersions and inclusion complexes, provide strong evidence of the amorphous advantage.
A study in rabbits comparing a marketed cefuroxime axetil oral suspension with an optimized formulation using hydroxypropyl-β-cyclodextrin (which enhances solubility in a manner analogous to the amorphous state) demonstrated a significant improvement in bioavailability.[11]
| Pharmacokinetic Parameter | Marketed Product | Optimized Formulation (HP-β-CD Complex) |
| Cmax (ng/mL) | 126 ± 1.52 | 148 ± 1.26 |
| AUC 0-t (ng·h/mL) | 613 ± 24.26 | 989 ± 16.42 |
These results clearly indicate that enhancing the dissolution of cefuroxime axetil leads to a higher peak plasma concentration (Cmax) and a greater overall drug exposure (AUC), which are hallmarks of improved bioavailability.[11]
Formulation Strategies for Stabilizing Amorphous Cefuroxime Axetil
The primary challenge in formulating amorphous drugs is their inherent physical instability.[5] The high-energy amorphous state has a thermodynamic driving force to revert to the more stable crystalline form over time, which would negate the bioavailability advantage. To overcome this, amorphous cefuroxime axetil is typically formulated as an amorphous solid dispersion (ASD).
In an ASD, the amorphous drug is molecularly dispersed within a hydrophilic polymer matrix. This strategy stabilizes the amorphous form through several mechanisms:
-
Increased Glass Transition Temperature (Tg): The polymer increases the overall Tg of the dispersion, reducing molecular mobility and hindering recrystallization.
-
Inhibition of Nucleation and Crystal Growth: The polymer molecules sterically hinder the drug molecules from aligning into a crystal lattice.
-
Specific Interactions: Hydrogen bonding or other interactions between the drug and the polymer can further stabilize the amorphous state.
Commonly used polymers for creating amorphous solid dispersions of cefuroxime axetil include:
-
Poloxamer 188: A block copolymer that can enhance solubility and dissolution.[12][13]
-
Polyvinylpyrrolidone (PVP): A widely used polymer known for its ability to form stable amorphous dispersions.[2]
-
Hydroxypropyl Methylcellulose (HPMC): A cellulose derivative that can inhibit recrystallization.[14]
-
Neusilin US2: A magnesium aluminometasilicate that can act as a carrier and stabilizer.[15]
The choice of polymer and the drug-to-polymer ratio are critical parameters that must be optimized to ensure both enhanced dissolution and long-term stability of the amorphous form.[15]
Conclusion: Harnessing the Amorphous State for Therapeutic Success
The solid-state form of cefuroxime axetil is a critical determinant of its oral bioavailability. The amorphous form, due to its higher free energy and disordered molecular structure, offers significantly greater solubility and a more rapid dissolution rate compared to its crystalline counterpart. This translates to improved pharmacokinetic parameters, including higher Cmax and AUC, and ultimately, enhanced therapeutic efficacy.
While the amorphous state presents challenges in terms of physical stability, formulation strategies such as the creation of amorphous solid dispersions with carefully selected polymers have proven effective in mitigating the risk of recrystallization. The rigorous characterization of the solid-state form using techniques like XRPD and DSC is essential throughout the development and manufacturing process to ensure the quality and performance of the final drug product. For poorly soluble drugs like cefuroxime axetil, harnessing the power of the amorphous state is a key strategy for successful drug development.
References
-
Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. Brazilian Journal of Pharmaceutical Sciences, 54(4). Available at: [Link]
-
Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. ResearchGate. Available at: [Link]
-
Murshedkav, T. (2002). EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFUROXIME AXETIL. University of Rhode Island. Available at: [Link]
-
(2025). Preparation and characterization of amorphous cefuroxime axetil. ResearchGate. Available at: [Link]
-
Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. Brazilian Journal of Pharmaceutical Sciences, 54(4). Available at: [Link]
-
(2018). (PDF) Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. ResearchGate. Available at: [Link]
-
Manimaran, A., et al. (2013). Determination of traces of crystalline cefuroxime axetil content in cefuroxime axetil amorphous drug substance using powder X-Ray Diffraction (PXRD) Technique. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Manimaran, A., et al. (2013). Determination of traces of crystalline cefuroxime axetil content in cefuroxime axetil amorphous drug substance using powder X-Ray Diffraction (PXRD) Technique. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
(2013). COMPOSITION AND SOLUBILITY DATA OF CEFUROXIME AXETIL SOLID DISPERSIONS... ResearchGate. Available at: [Link]
-
(2025). The stability of the amorphous form of cefuroxime axetil in solid state. ResearchGate. Available at: [Link]
-
Patel, M. M., & Patel, D. M. (2013). Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2. Indian Journal of Pharmaceutical Sciences, 75(1), 67–74. Available at: [Link]
-
Ramesh, K. V. R. N. S. (2012). PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF CEFUROXIME AXETIL. TSI Journals. Available at: [Link]
-
Sivakumar, B., et al. (2012). Determination of traces of amorphous cefuroxime axetil content in cefuroxime axetil crystalline drug substance using modulated differential scanning calorimetry (MDSC). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
(2025). (PDF) Determination of traces of Crystalline Cefuroxime Axetil content in Cefuroxime Axetil Amorphous Drug Substance using Powder X-Ray Diffraction (PXRD) Technique. ResearchGate. Available at: [Link]
-
(2012). Determination of traces of amorphous cefuroxime axetil content in cefuroxime axetil crystalline drug substance using modulated differential scanning calorimetry (MDSC). ResearchGate. Available at: [Link]
-
Talaczyńska, A., et al. (2014). Assay of Diastereoisomers of Cefuroxime Axetil in Amorphous and Crystalline Forms Using UHPLC-DAD. Acta Poloniae Pharmaceutica, 71(5), 887–893. Available at: [Link]
-
Hossain, M. A., et al. (2012). Evaluation of Dissolution Behavior of Cefuroxime Axetil as Affected by Polymeric Interaction Using Mixture Design Experiment. Dhaka University Journal of Pharmaceutical Sciences, 11(1), 31-38. Available at: [Link]
-
Talaczyńska, A., et al. (2006). The stability of the amorphous form of cefuroxime axetil in solid state. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1300-1306. Available at: [Link]
-
(n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]
-
Rietveld, I. B., & Céolin, R. (2014). Differentiating amorphous mixtures of cefuroxime axetil and copovidone by X-ray diffraction and differential scanning calorimetry. Annales Pharmaceutiques Françaises, 72(2), 129-135. Available at: [Link]
-
(2012). DSC of Crystalline and Amorphous forms of Cefuroxime Axetil. ResearchGate. Available at: [Link]
-
Williams, P. E., & Harding, S. M. (1984). Bioavailability of cefuroxime axetil: comparison of standard and abbreviated methods. Journal of Antimicrobial Chemotherapy, 13(2), 191-196. Available at: [Link]
-
Kees, F., et al. (1989). Comparative Investigations on the Bioavailability of Cefuroxime Axetil. Arzneimittelforschung, 39(11), 1393-1396. Available at: [Link]
-
Dell'Aquila, C., et al. (2008). Comparative bioavailability of cefuroxime axetil suspension formulations administered with food in healthy subjects. Arzneimittelforschung, 58(9), 450-454. Available at: [Link]
-
(n.d.). XRD patterns of Cefuroxime Axetil crystals (A) vs. compaction of powder... ResearchGate. Available at: [Link]
-
S, S., & V, K. (2016). Development and Comparative Bioavailability Evaluation of Cefuroxime Axetil Oral Suspension by Single Dose Two Way Cross Over Study in Rabbits. ResearchGate. Available at: [Link]
Sources
- 1. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]
- 2. dujps.com [dujps.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay of Diastereoisomers of Cefuroxime Axetil in Amorphous and Crystalline Forms Using UHPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. tsijournals.com [tsijournals.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188 | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2 - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Bioactivation of Cefuroxime Axetil: A Technical Guide to Understanding and Quantifying Esterase-Mediated Hydrolysis
Abstract
Cefuroxime axetil, a second-generation cephalosporin, is a classic example of a successful prodrug strategy, designed to enhance the oral bioavailability of its active moiety, cefuroxime. The clinical efficacy of cefuroxime axetil is entirely dependent on its efficient hydrolysis to cefuroxime in vivo. This technical guide provides an in-depth exploration of the biochemical and pharmacokinetic principles governing this critical bioactivation step. We will delve into the enzymatic machinery responsible for the hydrolysis, the chemical mechanisms involved, the impact of stereochemistry, and present detailed protocols for the in vitro and in vivo characterization of this process. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, pharmacokinetics, and formulation development.
Introduction: The Rationale for a Prodrug Approach
The parent drug, cefuroxime, exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms.[1] However, its clinical utility as an oral agent is limited by poor absorption from the gastrointestinal tract. To overcome this limitation, the 1-(acetoxy)ethyl ester of cefuroxime, known as cefuroxime axetil, was developed.[2][3] This esterification increases the lipophilicity of the molecule, facilitating its absorption. Following oral administration, cefuroxime axetil is absorbed and then rapidly hydrolyzed by non-specific esterases in the intestinal mucosa and blood, releasing the active cefuroxime into systemic circulation.[1][4][5][6] The axetil moiety is further metabolized to acetaldehyde and acetic acid.[7] This guide will dissect this crucial hydrolysis process from a technical and mechanistic standpoint.
The Enzymology of Cefuroxime Axetil Hydrolysis
The bioconversion of cefuroxime axetil is not a spontaneous chemical reaction but is catalyzed by a class of enzymes known as carboxylesterases (CES). These enzymes are critical in the hydrolysis of a wide range of ester-containing drugs and xenobiotics.[8][9] In humans, two major carboxylesterases, CES1 and CES2, play a predominant role in drug metabolism.
-
CES1: Primarily expressed in the liver, with some presence in monocytes and the lungs.[9]
-
CES2: Highly expressed in the small intestine, liver, and kidneys.[9]
Given that the hydrolysis of cefuroxime axetil begins in the intestinal mucosa, CES2 is the key enzyme initiating the bioactivation process during and immediately after absorption.[1][5] Esterases present in the blood also contribute to the rapid conversion of any absorbed prodrug.[4][6]
The Chemical Mechanism of Esterase-Catalyzed Hydrolysis
The hydrolysis of cefuroxime axetil by carboxylesterases follows a well-established mechanism for serine hydrolases. The active site of these enzymes contains a catalytic triad of amino acid residues: a serine, a histidine, and an aspartate or glutamate. The reaction proceeds as follows:
-
Nucleophilic Attack: The hydroxyl group of the active site serine residue, made more nucleophilic by the adjacent histidine, attacks the carbonyl carbon of the ester bond in cefuroxime axetil.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. The negatively charged oxygen of the intermediate is stabilized by an "oxyanion hole" within the enzyme's active site.[8]
-
Release of Cefuroxime: The intermediate collapses, leading to the cleavage of the ester bond. The cefuroxime moiety is released, and the axetil group remains covalently bound to the serine residue.
-
Enzyme Regeneration: A water molecule enters the active site and, activated by the histidine residue, hydrolyzes the axetil-enzyme ester bond, releasing acetaldehyde and acetic acid (from the axetil moiety) and regenerating the active enzyme.
This catalytic cycle is highly efficient, ensuring the rapid and complete conversion of cefuroxime axetil to its active form.
The Impact of Stereoisomerism on Hydrolysis and Absorption
Cefuroxime axetil is marketed as a 1:1 mixture of two diastereomers, designated as R and S, due to the chiral center in the axetil group.[10] These diastereomers exhibit different rates of absorption and hydrolysis, which can impact the overall bioavailability of cefuroxime.
A study utilizing the Caco-2 cell monolayer model, a well-established in vitro model of the human intestinal epithelium, demonstrated stereoselective absorption and hydrolysis.[10] The key findings were:
-
The appearance of cefuroxime in the basolateral chamber (representing the bloodstream) was greater for the R-diastereomer than the S-diastereomer.
-
Conversely, the accumulation of the unhydrolyzed prodrug within the cells was higher for the S-diastereomer.[10]
These findings suggest that the R-diastereomer is more readily absorbed and/or hydrolyzed to cefuroxime, while the S-diastereomer may be a poorer substrate for the intestinal esterases or transporters, potentially contributing to the incomplete bioavailability (30-50%) of the orally administered drug.[10]
Quantitative Analysis of Cefuroxime Axetil and Cefuroxime
Accurate and robust analytical methods are essential for studying the hydrolysis and pharmacokinetics of cefuroxime axetil. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique.
Detailed HPLC-UV Method for Simultaneous Quantification
This protocol is a synthesis of methodologies reported in the literature for the simultaneous determination of cefuroxime axetil and cefuroxime in biological matrices.[5][11][12][13][14]
Instrumentation:
-
HPLC system with a pump, autosampler, and UV/Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.2 M monobasic ammonium phosphate) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Internal Standard: A structurally related compound not present in the sample, such as cefalexin or acetanilide, should be used for accurate quantification.[5][13]
Sample Preparation (from plasma):
-
To a 500 µL aliquot of plasma, add 50 µL of the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile (1000 µL) or methanol.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the precipitated proteins.[13]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[5]
Method Validation: The analytical method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Experimental Protocols for Studying Hydrolysis
In Vitro Hydrolysis in Intestinal Microsomes
This protocol allows for the investigation of the kinetics of cefuroxime axetil hydrolysis by intestinal enzymes.
Materials:
-
Rat or human intestinal microsomes.
-
Cefuroxime axetil stock solution (in a suitable solvent like DMSO, kept at a low concentration to avoid solvent effects).
-
Phosphate buffer (pH 7.4).
-
HPLC system for analysis.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and intestinal microsomes.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of the cefuroxime axetil stock solution to achieve the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in the sample preparation section (4.1) and analyze by HPLC.
-
The rate of disappearance of cefuroxime axetil and the appearance of cefuroxime are used to determine the kinetic parameters (e.g., half-life, Vmax, Km).
In Vivo Pharmacokinetic Study in a Rat Model
This protocol provides a framework for assessing the in vivo absorption and hydrolysis of cefuroxime axetil.[3][7][15][16]
Animals:
-
Male Wistar rats (or other appropriate strain).
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer a single oral dose of cefuroxime axetil suspension via oral gavage.
-
Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples for cefuroxime and cefuroxime axetil concentrations using the validated HPLC method.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and bioavailability are calculated using appropriate software.
Factors Influencing In Vivo Hydrolysis and Bioavailability
The successful bioactivation of cefuroxime axetil is influenced by several physiological and formulation factors.
-
Food Effect: The bioavailability of cefuroxime axetil is significantly enhanced when administered with food.[1][4] The bioavailability can increase from approximately 37% in a fasting state to around 52% when taken with a meal.[1] This is likely due to increased residence time in the gastrointestinal tract, allowing for more complete dissolution and absorption.
-
Formulation: The physical form of the drug and the excipients used in the formulation can impact the dissolution rate and, consequently, the extent of absorption and subsequent hydrolysis.[5]
-
Gastrointestinal pH: Cefuroxime axetil exhibits maximal stability in the pH range of 3.5 to 5.5.[17] The acidic environment of the stomach helps to preserve the prodrug before it reaches the more neutral pH of the small intestine where absorption and enzymatic hydrolysis predominantly occur.
-
Stereochemistry: As discussed, the differential handling of the R and S diastereomers by intestinal enzymes and transporters can affect the overall bioavailability.[10]
Regulatory Considerations for Prodrug Development
The development and approval of prodrugs like cefuroxime axetil are subject to rigorous regulatory scrutiny. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have specific guidance for bioavailability and bioequivalence studies.[18][19][20][21][22] For a prodrug, it is crucial to demonstrate:
-
The rate and extent to which the active moiety (cefuroxime) becomes available at the site of action.
-
The bioequivalence of a new formulation to a reference product, which involves comparing pharmacokinetic parameters like Cmax, AUC, and Tmax.
These studies are essential to ensure that a generic or modified formulation of cefuroxime axetil will perform therapeutically in the same way as the innovator product.
Conclusion
The hydrolysis of cefuroxime axetil to cefuroxime is a prime example of a well-executed prodrug strategy that transformed an injectable-only antibiotic into a viable oral therapeutic. A thorough understanding of the enzymatic processes, chemical mechanisms, and pharmacokinetic principles governing this bioactivation is paramount for researchers and developers in the pharmaceutical sciences. The experimental protocols and analytical methods detailed in this guide provide a robust framework for the continued study and development of ester prodrugs, ensuring the delivery of safe and effective medicines.
Visualizations
Diagram 1: Hydrolysis Pathway of Cefuroxime Axetil
Caption: Workflow for a preclinical pharmacokinetic study of cefuroxime axetil.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cefuroxime Axetil? Retrieved from [Link]
-
Husain, A. (2024, January 11). Cefuroxime. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Laizure, S. C., et al. (2014). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 10(3), 343-361. Retrieved from [Link]
-
Wang, Z., et al. (2012). Carboxylesterases 1 and 2 Hydrolyze Phospho-Nonsteroidal Anti-Inflammatory Drugs: Relevance to Their Pharmacological Activity. Journal of Pharmacology and Experimental Therapeutics, 341(3), 647-655. Retrieved from [Link]
-
Caglayan, M. G., & Onal, A. (2018). Determination of Cefuroxime Axetil in Tablet by HPLC, UV and First-Order Derivative Spectroscopy Methods & Plasma by UV Spectroscopy Method. ResearchGate. Retrieved from [Link]
-
Choi, J. H., & Lee, D. C. (1998). The relationship of diastereomer hydrolysis kinetics to shelf-life predictions for cefuroxime axetil. Journal of Pharmaceutical Sciences, 87(9), 1126-1131. Retrieved from [Link]
-
Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(8), 1159-1171. Retrieved from [Link]
-
Shimizu, M., et al. (2014). Screening of Specific Inhibitors for Human Carboxylesterases or Arylacetamide Deacetylase. Drug Metabolism and Disposition, 42(6), 940-946. Retrieved from [Link]
-
Nokhodchi, A., et al. (2019). Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. International Journal of Pharmaceutics, 567, 118439. Retrieved from [Link]
-
Muhammad, I., et al. (2014). Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer. Brazilian Journal of Pharmaceutical Sciences, 50(4), 945-953. Retrieved from [Link]
-
Barrett, M. A., et al. (1997). Stereoselective absorption and hydrolysis of cefuroxime axetil diastereomers using the Caco-2 cell monolayer model. European Journal of Drug Metabolism and Pharmacokinetics, 22(4), 409-413. Retrieved from [Link]
-
Merino, M., et al. (2002). Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats. ResearchGate. Retrieved from [Link]
-
Pulaganti, S., et al. (2023). Cefuroxime axetil structure and its conversion into cefuroxime. ResearchGate. Retrieved from [Link]
-
Ashley, C., et al. (2018). The Renal Drug Handbook. Taylor & Francis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]
-
Merino, M., et al. (2001). Intestinal transport of cefuroxime axetil in rats: absorption and hydrolysis processes. International Journal of Pharmaceutics, 219(1-2), 125-133. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, August). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]
-
Ruiz-Carretero, A., et al. (2001). Pharmacokinetics and absolute bioavailability of oral cefuroxime axetil in the rat. ResearchGate. Retrieved from [Link]
-
Hossain, M. S., et al. (2014). Determination of Cefuroxime Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Semantic Scholar. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2000, October 27). Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Federal Register. Retrieved from [Link]
-
Merino, M., et al. (2004). Pharmacokinetic models for the saturable absorption of cefuroxime axetil and saturable elimination of cefuroxime. European Journal of Pharmaceutical Sciences, 21(2-3), 299-307. Retrieved from [Link]
-
Szałek, E., et al. (2007). VALIDATED HPLC METHOD FOR DETERMINATION OF CEFUROXIME IN HUMAN PLASMA. Acta Poloniae Pharmaceutica-Drug Research, 64(5), 415-419. Retrieved from [Link]
-
Główka, F. K., & Zaba, C. (2003). A kinetic study on the mechanism of cefuroxime degradation. Acta Poloniae Pharmaceutica-Drug Research, 60(2), 111-115. Retrieved from [Link]
-
Illhardt, C., et al. (2007). New Semiphysiological Absorption Model To Assess the Pharmacodynamic Profile of Cefuroxime Axetil Using Nonparametric and Parametric Population Pharmacokinetics. Antimicrobial Agents and Chemotherapy, 51(10), 3569-3576. Retrieved from [Link]
-
Patel, M., et al. (2018). FORMULATION AND EVALUATION OF CEFUROXIME AXETIL GRANULES FOR ORAL SUSPENSION. Semantic Scholar. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 29). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link]
-
Al-Momani, I. F. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. Retrieved from [Link]
-
Merino, M., et al. (2004). Pharmacokinetic models for the saturable absorption of cefuroxime axetil and saturable elimination of cefuroxime. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, March 2). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. Retrieved from [Link]
-
El-Gindy, A., et al. (2016). Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets. MedCrave Online. Retrieved from [Link]
-
Sankar, R., et al. (2014). Pharmacokinetic and Bioequivalence Studies of Oral Cefuroxime Axetil 250 mg Tablets in Healthy Human Subjects. Walsh Medical Media. Retrieved from [Link]
-
Cidem, A., et al. (2001). Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 45(9), 2463-2469. Retrieved from [Link]
Sources
- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylesterases 1 and 2 Hydrolyze Phospho-Nonsteroidal Anti-Inflammatory Drugs: Relevance to Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective absorption and hydrolysis of cefuroxime axetil diastereomers using the Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Pharmacokinetic models for the saturable absorption of cefuroxime axetil and saturable elimination of cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The relationship of diastereomer hydrolysis kinetics to shelf-life predictions for cefuroxime axetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 20. Federal Register :: Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability [federalregister.gov]
- 21. fda.gov [fda.gov]
- 22. youtube.com [youtube.com]
An In-depth Technical Guide to the Prodrug Chemistry and Activation of Cefuroxime Axetil
Introduction: Overcoming the Bioavailability Hurdle of a Potent Antibiotic
Cefuroxime, a second-generation cephalosporin antibiotic, stands as a potent weapon against a wide spectrum of Gram-positive and Gram-negative bacteria, owing to its inherent stability against many β-lactamase enzymes.[1][2][3] However, the therapeutic potential of the parent cefuroxime molecule for oral administration is severely hampered by its poor absorption from the gastrointestinal (GI) tract.[4] This challenge necessitated a strategic chemical modification to enhance its oral bioavailability, leading to the development of cefuroxime axetil—a classic example of successful prodrug design.[3][5]
This technical guide provides a comprehensive exploration of the chemistry, design rationale, and bioactivation mechanism of cefuroxime axetil. We will delve into the molecular strategy underpinning its enhanced absorption, the precise enzymatic processes responsible for its conversion to the active therapeutic agent, and the experimental methodologies used to validate its pharmacokinetic profile.
Part 1: The Molecular Blueprint: Rationale and Chemical Design
The core challenge with oral cefuroxime is its hydrophilic nature. At the pH of the small intestine, the carboxylic acid group is ionized, making the molecule too polar to efficiently diffuse across the lipophilic membranes of the intestinal epithelium. The solution was to temporarily mask this polar functional group with a lipophilic, cleavable moiety—the essence of the prodrug approach.
The 1-Acetoxyethyl Ester: A Strategic Choice
Cefuroxime axetil is the 1-acetoxyethyl ester of cefuroxime.[5][6][7] This specific "axetil" group was not an arbitrary choice; it was engineered to fulfill several critical criteria for an effective prodrug:
-
Increased Lipophilicity: The ester linkage significantly increases the molecule's lipid solubility, facilitating its absorption from the GI tract.[8][9]
-
Chemical Stability: The prodrug must be stable enough to survive the acidic environment of the stomach.
-
Enzymatic Lability: Crucially, the ester bond must be susceptible to rapid hydrolysis by endogenous enzymes (esterases) present in the intestinal wall and blood to release the active cefuroxime.[10][11]
The synthesis of cefuroxime axetil typically involves the esterification of the cefuroxime carboxylic acid. A common method is the reaction of a cefuroxime salt, such as sodium cefuroxime, with (RS) 1-acetoxyethyl bromide in a suitable organic solvent like dimethylacetamide.[12]
Caption: A simplified schematic of the cefuroxime axetil synthesis pathway.
Part 2: The Activation Pathway: A Two-Stage Enzymatic Conversion
The therapeutic efficacy of cefuroxime axetil is entirely dependent on its efficient in vivo hydrolysis to release active cefuroxime. This bioactivation is a rapid, enzyme-mediated process that occurs immediately following absorption.
-
Absorption: After oral administration, the lipophilic cefuroxime axetil prodrug is absorbed from the gastrointestinal tract, primarily in the upper small intestine, into the intestinal mucosal cells.[5][8]
-
First-Pass Hydrolysis: Within the intestinal mucosa and portal blood, the prodrug encounters a high concentration of non-specific esterase enzymes.[4][10][11] These enzymes rapidly hydrolyze the ester bond of the axetil moiety.
-
Release of Active Drug: This enzymatic cleavage releases three components: the active cefuroxime molecule, acetaldehyde, and acetic acid.[1]
-
Systemic Circulation: The now active and polar cefuroxime is released from the mucosal cells into the systemic circulation, where it can be distributed to infection sites.[1][3]
This process is so efficient that intact cefuroxime axetil is typically undetectable in the systemic circulation, a hallmark of a well-designed prodrug.[13][14][15]
Caption: Bioactivation pathway of cefuroxime axetil from absorption to systemic release.
Part 3: Pharmacokinetic Profile and the Critical "Food Effect"
The conversion from a poorly absorbed parent drug to a successful oral prodrug is quantified by its pharmacokinetic profile. Cefuroxime axetil exhibits significantly improved bioavailability compared to oral cefuroxime.
A crucial, field-proven insight for cefuroxime axetil is the pronounced "food effect." Administration of the drug after a meal significantly enhances its absorption. The absolute bioavailability increases from approximately 37% in a fasting state to about 52% when taken with food.[4][11] This enhancement is thought to be multifactorial, potentially involving delayed gastric emptying which allows for more complete dissolution of the drug, and increased solubilization in the presence of lipids.[8]
| Pharmacokinetic Parameter | Fasting State | Fed State (with food) |
| Absolute Bioavailability (F) | ~32-37%[2][4][16] | ~41-52%[2][4][10] |
| Peak Plasma Conc. (Cmax) | Variable | Increased |
| Time to Peak (Tmax) | ~2-3 hours[4] | Slightly Delayed[16] |
| Elimination Half-life (t½) | ~1.2-1.4 hours[6][17] | Unchanged |
Data compiled from multiple human volunteer studies. Absolute values can vary based on dosage and specific study populations.
Part 4: Experimental Protocols for Prodrug Activation Analysis
Validating the stability, activation, and pharmacokinetic profile of a prodrug is essential in drug development. Below are outlines of standard methodologies.
Protocol 1: In Vitro Enzymatic Hydrolysis Assay
Objective: To determine the rate of conversion of cefuroxime axetil to cefuroxime in a simulated biological matrix.
Methodology:
-
Prepare Matrix: Obtain fresh rat or human intestinal homogenate (S9 fraction) or plasma.
-
Incubation: Prepare reaction vials containing the biological matrix in a suitable buffer (e.g., phosphate buffer, pH 7.4). Pre-incubate at 37°C.
-
Initiate Reaction: Add a known concentration of cefuroxime axetil stock solution to the vials to start the reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in an aliquot of the mixture by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the enzymes and stops the hydrolysis.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentrations of both the remaining cefuroxime axetil and the newly formed cefuroxime using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[18][19]
-
Data Interpretation: Plot the concentration of cefuroxime versus time to determine the rate of formation.
Protocol 2: In Vivo Pharmacokinetic Assessment in a Rat Model
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of cefuroxime following administration of the cefuroxime axetil prodrug.
Caption: Standard workflow for an animal pharmacokinetic study of an oral prodrug.
Methodology:
-
Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Dosing: Administer a precisely weighed dose of cefuroxime axetil, formulated in a suitable vehicle (e.g., a suspension in 0.5% carboxymethyl cellulose), to a cohort of fasted rats via oral gavage.
-
Blood Collection: Collect serial blood samples (approx. 100-200 µL) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples immediately at ~4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Preparation: Extract cefuroxime from the plasma samples, typically via protein precipitation with methanol or acetonitrile.[20] An internal standard (e.g., tazobactam) is added to ensure accuracy.[20]
-
Quantification: Analyze the concentration of cefuroxime in the processed plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20] This provides the high sensitivity and selectivity needed for low-concentration samples.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and elimination half-life (t½), using non-compartmental analysis software.
Conclusion
The development of cefuroxime axetil is a paradigm of rational prodrug design. By masking the polar carboxylic acid of cefuroxime with a lipophilic 1-acetoxyethyl ester, chemists successfully overcame the antibiotic's primary limitation of poor oral absorption. The subsequent rapid and efficient hydrolysis of the prodrug by ubiquitous esterases in the intestinal mucosa ensures that the active, potent cefuroxime is delivered to the systemic circulation. This elegant chemical solution transformed a parenterally administered antibiotic into a highly effective oral therapeutic agent, underscoring the profound impact of medicinal chemistry and an understanding of drug metabolism on modern pharmacotherapy.
References
-
Sommers, D. K., van Wyk, M., Moncrieff, J., & Schoeman, H. S. (1984). The absolute bioavailability of oral cefuroxime axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy. [Link]
-
Konishi, K., Suzuki, H., Hayashi, M., & Saruta, T. (1993). Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function. Journal of Antimicrobial Chemotherapy. [Link]
-
Al-Ghamdi, M. S. (2024). Cefuroxime. In StatPearls. StatPearls Publishing. [Link]
-
Kees, F., et al. (1991). Comparative Investigations on the Bioavailability of Cefuroxime Axetil. Arzneimittelforschung. [Link]
-
Patsnap. (2024). What is the mechanism of Cefuroxime Axetil? Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Cefuroxime axetil. [Link]
-
Gomez-Ollervides, C., et al. (2001). Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats. Journal of Pharmacy and Pharmacology. [Link]
-
Konishi, K., et al. (1993). Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function. Journal of Antimicrobial Chemotherapy. [Link]
-
Powell, D. A., et al. (1991). Pharmacokinetics of cefuroxime axetil suspension in infants and children. Antimicrobial Agents and Chemotherapy. [Link]
-
PrepChem. (n.d.). Synthesis of cefuroxime axetil. [Link]
-
Williams, P. E., & Harding, S. M. (1984). The absolute bioavailability of oral cefuroxime axetil in male and female volunteers after fasting and after food. Journal of Antimicrobial Chemotherapy. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cefuroxime Axetil: Mechanism of Action and Applications. [Link]
-
Ginsburg, C. M., et al. (1989). Pharmacokinetics and bactericidal activity of cefuroxime axetil. Antimicrobial Agents and Chemotherapy. [Link]
-
Adams, H. G., & Stilwell, G. A. (1990). Bioavailability of cefuroxime axetil: comparison of standard and abbreviated methods. Journal of Antimicrobial Chemotherapy. [Link]
-
Drugs.com. (2025). Cefuroxime Axetil: Package Insert / Prescribing Info / MOA. [Link]
-
LookChem. (n.d.). Synthesis of Cefuroxime axetil. Chempedia. [Link]
-
Taylor & Francis Online. (n.d.). Cefuroxime axetil – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Chemical structure of cefuroxime axetil. [Link]
-
Keydel, T., & Link, A. (2021). (A) The synthesis of cefuroxime axetil from cefuroxime sodium failed... ResearchGate. [Link]
-
Tuyen, M., et al. (2018). A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). International Journal of Sciences: Basic and Applied Research. [Link]
- Google Patents. (2004).
-
ResearchGate. (2001). (PDF) Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats. [Link]
-
Patel, V., et al. (2019). Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. International Journal of Pharmaceutics. [Link]
-
National Center for Biotechnology Information. (n.d.). Cefuroxime. PubChem Compound Database. [Link]
-
Scott, L. J., Ormrod, D., & Goa, K. L. (2001). Cefuroxime Axetil: An oral Prodrug of Cefuroxime Sodium. Drugs. [Link]
-
All About Drugs. (2014). Cefuroxime Axetil. [Link]
-
Mosher, G. L., McBee, J., & Shaw, D. B. (1992). Esterase activity toward the diastereomers of cefuroxime axetil in the rat and dog. Pharmaceutical Research. [Link]
-
Kumar, S., et al. (2017). FORMULATION AND EVALUATION OF CEFUROXIME AXETIL GRANULES FOR ORAL SUSPENSION. Semantic Scholar. [Link]
-
Saito, T., et al. (1990). Improved synthesis of an ester-type prodrug, 1-acetoxyethyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-[(Z)-1- propenyl]-3-cephem-4-carboxylate (BMY-28271). The Journal of Antibiotics. [Link]
-
Kaza, M., et al. (2010). BIOEQUIVALENCE STUDY OF 500 MG CEFUROXIME AXETIL FILM-COATED TABLETS IN HEALTHY VOLUNTEERS. Acta Poloniae Pharmaceutica. [Link]
-
ResearchGate. (2014). In vitro Dissolution and in vivo Bioequivalence Evaluation of Two Brands of Cefuroxime Axetil Tablets. [Link]
-
Shishu, et al. (2009). Development and in vivo evaluation of gastroretentive delivery systems for cefuroxime axetil. AAPS PharmSciTech. [Link]
-
ResearchGate. (n.d.). Cefuroxime axetil structure and its conversion into... [Link]
-
Kadıoğlu, Y., & Turan, A. (2023). Determination of Cefuroxime Axetil in Tablet by HPLC, UV and First-Order Derivative Spectroscopy Methods & Plasma by UV Spectroscopy Method. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Meng, F., et al. (2014). Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry. [Link]
-
Patel, M. R., et al. (2011). Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability. Scientia Pharmaceutica. [Link]
-
Algaradi, A. A., et al. (2016). Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets. Pharmaceutical and Pharmacological International Journal. [Link]
-
Semantic Scholar. (n.d.). Determination of Cefuroxime Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. [Link]
-
El-Ries, M. A., et al. (2007). Determination of cefuroxime axetil in tablets and biological fluids using liquid chromatography and flow injection analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Harding, S. M., Williams, P. E. O., & Ayrton, J. (1984). Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers. Antimicrobial Agents and Chemotherapy. [Link]
-
Harding, S. M., Williams, P. E., & Ayrton, J. (1984). Pharmacology of Cefuroxime as the 1-acetoxyethyl Ester in Volunteers. Antimicrobial Agents and Chemotherapy. [Link]
-
Harding, S. M., Williams, P. E., & Ayrton, J. (1984). Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers. Antimicrobial Agents and Chemotherapy. [Link]
-
Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism. [Link]
Sources
- 1. Cefuroxime axetil - Wikipedia [en.wikipedia.org]
- 2. The absolute bioavailability of oral cefuroxime axetil in male and female volunteers after fasting and after food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and in vivo evaluation of gastroretentive delivery systems for cefuroxime axetil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. prepchem.com [prepchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Pharmacokinetics of cefuroxime axetil in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Cefuroxime Axetil for the Treatment of Early Lyme Disease
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Clinical Imperative for Alternative Therapies in Early Lyme Disease
Lyme disease, a tick-borne illness caused by the spirochete Borrelia burgdorferi, presents a significant public health challenge. While doxycycline has long been the cornerstone of therapy for early localized disease, characterized by erythema migrans, its use is constrained by contraindications in children under eight and pregnant women, as well as a notable incidence of photosensitivity.[1][[“]] This created a pressing clinical need for alternative oral therapeutic agents with comparable efficacy and a different safety profile. The initial investigations into cefuroxime axetil, a second-generation cephalosporin, were driven by this need, seeking to establish a reliable and well-tolerated alternative for a broader patient population. This guide provides a technical deep-dive into the foundational preclinical and clinical studies that defined the role of cefuroxime axetil in the management of early Lyme disease.
Section 1: Preclinical Assessment and Pharmacological Rationale
The viability of cefuroxime axetil as a candidate for treating Lyme disease began with fundamental investigations into its mechanism of action and its activity against the causative agent, Borrelia burgdorferi.
Mechanism of Action: Targeting the Spirochete Cell Wall
Cefuroxime axetil is an ester prodrug, which is biologically inactive until metabolized.[3] Following oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[3][4]
The bactericidal activity of cefuroxime is achieved by inhibiting the synthesis of the bacterial cell wall.[4][5] It binds to essential penicillin-binding proteins (PBPs), which are bacterial enzymes critical for the final steps of peptidoglycan synthesis.[3][6] This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death of the spirochete.[3]
Caption: Mechanism of Cefuroxime Axetil Action.
Pharmacokinetics: The Importance of Food Effect
A critical aspect of cefuroxime axetil's clinical use is its pharmacokinetic profile. The bioavailability of the tablet formulation is significantly enhanced when taken with food. Studies show that the absolute bioavailability increases from approximately 37% in a fasting state to 52% when administered after a meal.[4][7] This is a crucial experimental choice consideration for clinical trial design and subsequent patient instructions, as it ensures that serum concentrations of active cefuroxime are sufficient to exceed the minimum inhibitory concentration for B. burgdorferi.
In Vitro and In Vivo Susceptibility Studies
Before human trials, the efficacy of cefuroxime against B. burgdorferi was established through in vitro susceptibility testing and in vivo animal models. These studies were designed to benchmark its activity against then-standard therapies.
A pivotal study compared the in vitro and in vivo activities of cefuroxime with other antibiotics.[8][9] In vitro, cefuroxime demonstrated a minimum bactericidal concentration (MBC) of 1.0 µg/mL, which was comparable to amoxicillin (0.8 µg/mL) and doxycycline (1.6 µg/mL).[8][9] These results provided the first quantitative evidence that cefuroxime possessed potent bactericidal activity against the Lyme disease pathogen.
Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)
-
Isolate Preparation: Cultures of B. burgdorferi isolates are grown in modified Barbour-Stoenner-Kelly (BSK) medium to a concentration of approximately 10⁷ organisms per mL.
-
Antibiotic Dilution: Serial twofold dilutions of cefuroxime (and comparator antibiotics) are prepared in BSK medium across a clinically relevant concentration range.
-
Inoculation: The bacterial suspension is added to each antibiotic dilution tube and to a growth control tube (no antibiotic).
-
Incubation: Tubes are incubated at 33-35°C for a prolonged period, typically 72 hours, to account for the slow growth of the spirochete.[10]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest antibiotic concentration that results in no visible growth.
-
MBC Subculturing: To determine the MBC, a standard volume (e.g., 100 µL) is taken from all tubes showing no visible growth and is subcultured onto fresh, antibiotic-free BSK medium.
-
MBC Reading: After a further incubation period, the MBC is defined as the lowest concentration of the antibiotic that resulted in a 99.9% reduction of the initial inoculum. This is a self-validating step to confirm bactericidal versus bacteriostatic activity.
These in vitro findings were corroborated in an in vivo hamster model of Lyme borreliosis.[8][9] The 50% curative doses (CD₅₀) required to prevent disease in challenged hamsters were comparable for cefuroxime (28.6 mg/kg), doxycycline (36.5 mg/kg), and amoxicillin (45.0 mg/kg).[8][9] This concordance between in vitro and in vivo data provided a strong rationale for advancing cefuroxime axetil into human clinical trials.
| Table 1: Preclinical Activity of Cefuroxime Against Borrelia burgdorferi | ||
| Antibiotic Agent | In Vitro MBC (µg/mL) [8][9] | In Vivo CD₅₀ (mg/kg) in Hamster Model [8][9] |
| Cefuroxime | 1.0 | 28.6 |
| Doxycycline | 1.6 | 36.5 |
| Amoxicillin | 0.8 | 45.0 |
| Penicillin G | 6.4 | Weak Protective Activity |
| Ceftriaxone | 0.08 | Not Reported in this Study |
| MBC: Minimum Bactericidal Concentration; CD₅₀: 50% Curative Dose |
Section 2: Pivotal Clinical Investigations in Adults with Early Lyme Disease
The core evidence for cefuroxime axetil's role in treating early Lyme disease comes from two large, randomized, multicenter, investigator-blinded clinical trials that compared its efficacy and safety directly against doxycycline.[5][11][12]
Caption: Drug Development Workflow for Cefuroxime in Lyme Disease.
Clinical Trial Design and Methodology
The design of these trials was critical for producing trustworthy and authoritative results.
Experimental Protocol: Representative Randomized Controlled Trial (RCT) Design
-
Patient Population: Inclusion criteria targeted adult patients with physician-documented erythema migrans, the hallmark sign of early Lyme disease.[11][12]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to one of two treatment arms.[13] The process was investigator-blinded to minimize bias in outcome assessment.[11][12]
-
Intervention Arms:
-
Treatment Duration: Both treatment courses were administered for 20 days.[11][12][13] This duration was chosen to ensure complete eradication of the spirochete and prevent late-stage complications.
-
Primary Efficacy Endpoint: The primary outcome was a satisfactory clinical response at 1 month post-treatment, defined as the resolution or improvement of all signs and symptoms of early Lyme disease, particularly erythema migrans.[11][12]
-
Secondary Efficacy Endpoint: A key secondary outcome was the prevention of late Lyme disease manifestations (e.g., arthritis, neuropathy) assessed at multiple follow-up points up to 1 year post-treatment.[11][12]
-
Safety and Tolerability Assessment: Adverse events were systematically recorded throughout the treatment and follow-up periods.
Comparative Efficacy Results
The trials consistently demonstrated that cefuroxime axetil was non-inferior to doxycycline. A satisfactory clinical outcome was achieved in a high percentage of patients in both treatment groups, with no statistically significant difference between them.[11][12][14]
| Table 2: Comparison of Clinical Efficacy in Pivotal Adult Trials of Early Lyme Disease | ||
| Outcome Measure & Study | Cefuroxime Axetil (500 mg BID) | Doxycycline (100 mg TID) |
| Satisfactory Clinical Outcome at 1-Month Post-Treatment | ||
| Nadelman et al.[11][14][15] | 93% (51/55) | 88% (45/51) |
| Luger et al.[12] | 90% (90/100) | 95% (89/94) |
| Satisfactory Clinical Outcome at 1-Year Post-Treatment | ||
| Nadelman et al.[11][14][15] | 90% (43/48) | 92% (35/38) |
| Luger et al.[12] | 95% (62/65) | 100% (53/53) |
| BID: twice daily; TID: three times daily. |
The development of late-stage complications was rare in both treatment groups, confirming the efficacy of a 20-day course of either antibiotic in preventing disease progression.[11][15]
Comparative Safety and Tolerability
While efficacy was comparable, the safety profiles of the two drugs showed distinct differences, offering a basis for individualized treatment decisions.
| Table 3: Comparison of Key Drug-Related Adverse Events (%) | | | | :--- | Cefuroxime Axetil | Doxycycline | | Adverse Event | Nadelman et al.[11][14][15] | Luger et al.[12][16] | Nadelman et al.[11][14][15] | Luger et al.[12][16] | | Diarrhea | 21% | 5% | 7% | 0% | | Photosensitivity | 0% | 0% | 15% | 6% | | Jarisch-Herxheimer Reaction | 29% | 12% | 8% | 12% | | Total with ≥1 Adverse Event | 30% | 17% | 32% | 28% |
Doxycycline was consistently associated with a significantly higher rate of photosensitivity reactions.[11][12][15] Conversely, cefuroxime axetil was associated with a higher incidence of diarrhea and Jarisch-Herxheimer reactions.[11][14][15] A Jarisch-Herxheimer reaction—an acute, transient inflammatory response caused by the release of endotoxins from killed microorganisms—is a known phenomenon in the treatment of spirochetal infections.[5][17]
Section 3: Investigations in Pediatric Populations
A critical extension of the initial research was to evaluate cefuroxime axetil in children, for whom doxycycline is often contraindicated. A randomized trial compared two dosage regimens of cefuroxime axetil (20 mg/kg/day and 30 mg/kg/day) with the standard pediatric therapy, amoxicillin (50 mg/kg/day), for 20 days in children aged 6 months to 12 years with erythema migrans.[1][18][19]
The study found that both amoxicillin and cefuroxime axetil were safe and effective treatments.[1][19] At the end of treatment, total resolution of erythema migrans was high across all groups (67% for amoxicillin, 92% for low-dose cefuroxime, and 87% for high-dose cefuroxime), and all patients had good long-term outcomes.[1][18] This trial was instrumental in establishing cefuroxime axetil as a proven alternative oral therapy for children with early Lyme disease who are unable to tolerate amoxicillin.[1][18]
Section 4: Synthesis and Clinical Application
The collective results of these foundational in vitro, in vivo, and randomized clinical trials established cefuroxime axetil as a well-tolerated and effective therapeutic agent for early Lyme disease, with efficacy comparable to that of doxycycline.[11][12][14] The FDA approved cefuroxime axetil for the treatment of early Lyme disease in adults and children 13 years and older, largely based on these non-inferiority trials.[20][21]
Current treatment guidelines from the Centers for Disease Control and Prevention (CDC) and the Infectious Diseases Society of America (IDSA) list cefuroxime axetil alongside doxycycline and amoxicillin as recommended oral antibiotic therapies for patients with erythema migrans.[13][22][23][24] The choice of agent is guided by patient-specific factors such as age, allergies, and tolerability profiles.[[“]]
Caption: Clinical Decision Logic for Early Lyme Disease Treatment.
References
-
Nadelman, R.B., et al. (1992). Comparison of cefuroxime axetil and doxycycline in the treatment of early Lyme disease. Annals of Internal Medicine. [Link]
-
Luger, S.W., et al. (1995). Comparison of cefuroxime axetil and doxycycline in treatment of patients with early Lyme disease associated with erythema migrans. Antimicrobial Agents and Chemotherapy. [Link]
-
O'Connell, S. (1992). Comparison of cefuroxime axetil and doxycycline in the treatment of early lyme disease. APMIS. [Link]
-
Nadelman, R.B., et al. (1992). Comparison of cefuroxime axetil and doxycycline in the treatment of early Lyme disease. Annals of Internal Medicine. [Link]
-
Lupin Pharmaceuticals. (2022). CEFUROXIME AXETIL TABLETS. [Link]
-
Nadelman, R.B., et al. (1992). Comparison of Cefuroxime Axetil and Doxycycline in the Treatment of Early Lyme Disease. Annals of Internal Medicine. [Link]
-
MedCentral. Cefuroxime Axetil Oral. [Link]
-
Dr.Oracle. (2025). What is the treatment for a tick bite with erythema migrans?. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Clinical Treatment of Erythema Migrans Rash. [Link]
-
Eppes, S.C., & Childs, J.A. (2002). Comparative Study of Cefuroxime Axetil Versus Amoxicillin in Children With Early Lyme Disease. Pediatrics. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Treatment and Intervention for Lyme Disease. [Link]
-
Johnson, R.C., et al. (1990). Comparative in vitro and in vivo susceptibilities of the Lyme disease spirochete Borrelia burgdorferi to cefuroxime and other antimicrobial agents. Antimicrobial Agents and Chemotherapy. [Link]
-
Wormser, G.P., et al. (2000). Practice Guidelines for the Treatment of Lyme Disease. Clinical Infectious Diseases. [Link]
-
U.S. Food and Drug Administration (FDA). (2019). NDA/BLA Multi-Disciplinary Review and Evaluation. [Link]
-
Al-Shaer, M.H., & Marson, A. (2024). Cefuroxime. StatPearls. [Link]
-
Eppes, S.C., & Childs, J.A. (2002). Comparative study of cefuroxime axetil versus amoxicillin in children with early Lyme disease. Pediatrics. [Link]
-
Agger, W.A., et al. (1992). In vitro susceptibilities of eight Borrelia burgdorferi isolates to five oral cephalosporins and ceftriaxone. Antimicrobial Agents and Chemotherapy. [Link]
-
Drugs.com. (2025). Cefuroxime Dosage Guide. [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Clinical Care of Lyme Disease. [Link]
-
MIMS Philippines. RiteMED Cefuroxime: Dosages and Ingredients. [Link]
-
GoodRx. (2025). 5 Cefuroxime Side Effects You Should Know About. [Link]
-
Johnson, R.C., et al. (1990). Comparative in vitro and in vivo susceptibilities of the Lyme disease spirochete Borrelia burgdorferi to cefuroxime and other antimicrobial agents. PubMed. [Link]
-
MSD Manuals. Guidelines for Antibiotic Treatment of Lyme Disease in Adults. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cefuroxime Axetil?. [Link]
-
University of Nebraska Medical Center. (2025). What are the most up to date guideline recommendations for the treatment of Lyme disease?. [Link]
-
Drugs.com. (2025). Cefuroxime Side Effects: Common, Severe, Long Term. [Link]
-
RxList. Cefuroxime: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
ResearchGate. (2025). Comparative Study of Cefuroxime Axetil Versus Amoxicillin in Children With Early Lyme Disease. [Link]
-
Mursic, V.P., et al. (1987). In vitro and in vivo susceptibility of Borrelia burgdorferi. PubMed. [Link]
-
Gasser, R., & Dusleag, J. (2003). In vitro activity of eight oral cephalosporins against Borrelia burgdorferi. International Journal of Antimicrobial Agents. [Link]
-
Drugs.com. (2025). Cefuroxime Axetil: Package Insert / Prescribing Info / MOA. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cefuroxime Axetil?. [Link]
-
University of York Centre for Reviews and Dissemination. (2000). Systematic review of the treatment of early Lyme disease. [Link]
-
DailyMed. Cefuroxime Axetil Tablets, USP. [Link]
-
U.S. Food and Drug Administration (FDA). (2017). CEFTIN Label. [Link]
-
Drugs.com. Cefuroxime for Lyme Disease User Reviews. [Link]
-
Pacifici, G.M. (2018). Clinical pharmacology of cefuroxime and cefuroxime axetil in infants and children. OAText. [Link]
-
Consensus. Comparison of cefuroxime axetil and other antibiotics for early Lyme disease. [Link]
-
Nadelman, R.B., et al. (1992). Comparison of Cefuroxime Axetil and Doxycycline in the Treatment of Early Lyme Disease. Annals of Internal Medicine. [Link]
-
Luger, S.W., et al. (1995). Comparison of cefuroxime axetil and doxycycline in treatment of patients with early Lyme disease associated with erythema migrans. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. publications.aap.org [publications.aap.org]
- 2. consensus.app [consensus.app]
- 3. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 4. Cefuroxime Axetil Tablets, USP [dailymed.nlm.nih.gov]
- 5. lupin.com [lupin.com]
- 6. oatext.com [oatext.com]
- 7. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparative in vitro and in vivo susceptibilities of the Lyme disease spirochete Borrelia burgdorferi to cefuroxime and other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative in vitro and in vivo susceptibilities of the Lyme disease spirochete Borrelia burgdorferi to cefuroxime and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lymecare.org [lymecare.org]
- 11. Comparison of cefuroxime axetil and doxycycline in the treatment of early Lyme disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. droracle.ai [droracle.ai]
- 14. acpjournals.org [acpjournals.org]
- 15. researchwithnj.com [researchwithnj.com]
- 16. Comparison of cefuroxime axetil and doxycycline in treatment of patients with early Lyme disease associated with erythema migrans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goodrx.com [goodrx.com]
- 18. Comparative study of cefuroxime axetil versus amoxicillin in children with early Lyme disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. drugs.com [drugs.com]
- 22. Clinical Treatment of Erythema Migrans Rash | Lyme Disease | CDC [cdc.gov]
- 23. Treatment and Intervention for Lyme Disease | Lyme Disease | CDC [cdc.gov]
- 24. What are the most up to date guideline recommendations for the treatment of Lyme disease? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
A Technical Guide to the Basic Research and Preclinical Evaluation of Cefuroxime Axetil for Uncomplicated Urinary Tract Infections
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Reassessing a Second-Generation Workhorse in an Era of Evolving Resistance
Cefuroxime axetil, the oral prodrug of the second-generation cephalosporin cefuroxime, has long been a therapeutic option for a variety of community-acquired infections.[1] Its utility in uncomplicated urinary tract infections (UTIs) is predicated on a favorable pharmacokinetic profile, leading to high concentrations of the active drug in the urinary tract, and a spectrum of activity that covers common uropathogens.[2][3][4] As antimicrobial resistance patterns evolve, a rigorous and systematic approach to the fundamental research and preclinical evaluation of established agents like cefuroxime axetil becomes critical.
This guide provides a technical framework for the basic research necessary to validate and understand the effectiveness of cefuroxime axetil in the context of uncomplicated UTIs. It moves beyond a simple recitation of facts to explore the causality behind experimental design, providing detailed, field-proven protocols for in vitro and in vivo assessment. The objective is to equip researchers and drug development professionals with a self-validating system for evaluating the core efficacy of this antibiotic, from its molecular mechanism of action to its performance in a preclinical infection model.
Part 1: The Molecular and Pharmacokinetic Foundation of Cefuroxime
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The therapeutic efficacy of cefuroxime axetil begins with its metabolic activation. As a prodrug, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[5]
The bactericidal action of cefuroxime is achieved through the inhibition of bacterial cell wall synthesis.[6] This process is multifaceted:
-
Target Binding: Cefuroxime covalently binds to essential enzymes known as penicillin-binding proteins (PBPs).[1][7] These enzymes are critical for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: By binding to PBPs, cefuroxime inhibits the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone.[1]
-
Cell Lysis: The disruption of cell wall integrity leads to the activation of autolytic enzymes (autolysins), culminating in cell lysis and bacterial death.[6]
A key advantage of cefuroxime is its stability in the presence of many β-lactamase enzymes produced by bacteria, which are a common mechanism of resistance to other β-lactam antibiotics.[5]
Caption: Workflow for in vitro susceptibility testing.
Part 3: In Vivo Modeling for Efficacy Assessment
Causality: While in vitro tests are fundamental, they cannot replicate the complex host-pathogen interactions of a true infection. A well-designed animal model is essential to evaluate an antibiotic's efficacy in a physiological context, accounting for drug distribution, host immune response, and the anatomical environment of the urinary tract. The murine model of uncomplicated UTI is a robust and widely accepted system for this purpose. [8][9][10][11]
Experimental Protocol: Murine Model of Uncomplicated Cystitis
Methodology: Ascending UTI Model
-
Animal and Pathogen Preparation:
-
Use female mice (e.g., C57BL/6 or BALB/c strains, 6-8 weeks old), as their shorter urethra makes them more susceptible to ascending infections.
-
Culture a well-characterized uropathogenic Escherichia coli (UPEC) strain (e.g., CFT073) to mid-log phase.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of ~1-2 x 10⁸ CFU/mL.
-
-
Induction of Infection:
-
Anesthetize the mice using isoflurane.
-
Gently insert a sterile, lubricated catheter into the bladder via the urethra.
-
Instill 50 µL of the UPEC suspension (~1 x 10⁷ CFU) directly into the bladder. [9]This transurethral inoculation mimics the natural route of ascending infection.
-
-
Treatment Protocol:
-
At 24 hours post-infection, randomize the mice into treatment and control groups.
-
Treatment Group: Administer cefuroxime axetil suspension via oral gavage. The dose should be calculated based on allometric scaling from the human dose to achieve a clinically relevant exposure.
-
Control Group: Administer the vehicle (e.g., sterile water or saline) via oral gavage on the same schedule.
-
Administer treatment for a clinically relevant duration (e.g., 3-5 days).
-
-
Evaluation of Efficacy:
-
At the end of the treatment period (e.g., 24 hours after the final dose), humanely euthanize the mice.
-
Aseptically harvest the bladder and both kidneys.
-
Homogenize each organ individually in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., MacConkey agar) to quantify the bacterial load (CFU/organ).
-
-
Data Analysis:
-
Compare the median bacterial loads (CFU) in the bladders and kidneys of the cefuroxime-treated group versus the vehicle control group.
-
A statistically significant reduction in bacterial load in the treated group indicates in vivo efficacy.
-
Caption: Experimental workflow for the murine UTI model.
Conclusion and Future Directions
This guide outlines a comprehensive, multi-tiered approach to the basic scientific investigation of cefuroxime axetil's effectiveness against uncomplicated UTIs. By integrating an understanding of its molecular mechanism and PK/PD profile with rigorous in vitro and in vivo testing protocols, researchers can generate a robust data package to validate its clinical utility. Clinical studies have shown that cefuroxime axetil is effective and well-tolerated for treating UTIs. [12][13][14][15]The preclinical data generated through these methodologies provide the foundational evidence that supports these clinical outcomes.
Future research should focus on evaluating cefuroxime axetil's activity against contemporary, multidrug-resistant uropathogens and utilizing advanced PK/PD modeling to optimize dosing regimens. A continued, fundamental understanding of how established antibiotics perform against evolving pathogens is not merely an academic exercise; it is a cornerstone of responsible antimicrobial stewardship and effective clinical practice.
References
-
Williams, K., Hebblethwaite, E., et al. (1987). Cefuroxime axetil in the treatment of uncomplicated UTI: a comparison with cefaclor and augmentin. Drugs under experimental and clinical research. [Link]
-
Anonymous. (n.d.). A large scale, general practice based investigation into the clinical efficacy and tolerability of cefuroxime axetil in women with uncomplicated urinary tract infection. PubMed. [Link]
-
Williams, K., & Hebblethwaite, E. (1987). Cefuroxime axetil in the treatment of uncomplicated UTI: a comparison with cefaclor and augmentin. PubMed. [Link]
-
Gooch, W. M., & Ecroyd, G. W. (1995). Two-Day Therapy with Cefuroxime Axetil Is Effective for Urinary Tract Infections in Children. Karger Publishers. [Link]
-
CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. American Association for Clinical Chemistry. [Link]
-
Williams, K., et al. (2025). Cefuroxime axetil in the treatment of uncomplicated UTI: A comparison with cefaclor and augmentin. ResearchGate. [Link]
-
van den Berg, F., et al. (2025). Cefuroxime axetil dosing regimens and probability of target attainment in adults and children. British Journal of Clinical Pharmacology. [Link]
-
Adams, D. H., et al. (2025). Oral cefuroxime axetil: Clinical pharmacology and comparative dose studies in urinary tract infection. ResearchGate. [Link]
-
Adams, D. H., et al. (1985). Oral cefuroxime axetil: clinical pharmacology and comparative dose studies in urinary tract infection. Journal of Antimicrobial Chemotherapy. [Link]
-
Oteo-Iglesias, J., et al. (2020). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. Enfermedades Infecciosas y Microbiología Clínica (English Edition). [Link]
-
rapidmicrobiology. (2025). 2025 CLSI & EUCAST Guidelines in BIOMIC V3. rapidmicrobiology. [Link]
-
Maina, D., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. BMC Microbiology. [Link]
-
Anonymous. (n.d.). A Review on pharmacokinetic properties & therapeutic efficacy of Cefuroxime axetil. Semantic Scholar. [Link]
-
van den Berg, F., et al. (2025). Cefuroxime axetil dosing regimens and probability of target attainment in adults and children. PubMed. [Link]
-
Australian Commission on Safety and Quality in Health Care. (n.d.). OrgTRx Quick Reference Guide – Generating CLSI and EUCAST Antibiograms. Australian Commission on Safety and Quality in Health Care. [Link]
-
Adams, D. H., et al. (n.d.). Oral cefuroxime axetil: clinical pharmacology and comparative dose studies in urinary tract infection. University of Birmingham Research Portal. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cefuroxime Axetil?. Patsnap Synapse. [Link]
-
Patsnap Synapse. (2023). A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism. Patsnap Synapse. [Link]
-
Naber, C. K. (n.d.). Fundamental and clinical studies on cefuroxime axetil (CXM-AX) in the urological field. Semantic Scholar. [Link]
-
Charles River Laboratories. (n.d.). Urinary Tract Infection Model. Charles River Laboratories. [Link]
-
Thapar, R., & Gupta, V. (2024). Cefuroxime. StatPearls - NCBI Bookshelf. [Link]
-
Hung, C., et al. (2025). A murine model of urinary tract infection. ResearchGate. [Link]
-
Hung, C. S., et al. (2009). A murine model of urinary tract infection. Journal of Visualized Experiments. [Link]
-
Dr. Hasudungan. (2024). Pharmacology of Cefuroxime; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics. YouTube. [Link]
-
Parveen, S., et al. (2019). Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection. MDPI. [Link]
-
Hannan, T. J., & Hultgren, S. J. (2010). A Murine Model for Escherichia coli Urinary Tract Infection. Methods in Molecular Biology. [Link]
-
Johns Hopkins ABX Guide. (2025). Cefuroxime. Johns Hopkins ABX Guide. [Link]
-
USCAST. (n.d.). Breakpoints. USCAST. [Link]
-
Domínguez-López, M. L., et al. (2020). Inter-technique variability between antimicrobial susceptibility testing methods affects clinical classification of cefuroxime in strains close to breakpoint. Clinical Microbiology and Infection. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
Mohammed, M., et al. (2017). In vitro Activities of Antimicrobial Agents against Uropathogenic Isolates at Brong Ahafo Regional Hospital, Ghana. Microbiology Research Journal International. [Link]
-
Olajuyigbe, O. O., & Adeoye, O. (n.d.). IN VITRO susceptibility of some uropathogens and a comparative assessment of antibacterial activities of local and imported multodiscs. Semantic Scholar. [Link]
-
Kresken, M. (2025). In vitro activity of cefuroxime axetil against bacterial strains from respiratory tract infections. ResearchGate. [Link]
Sources
- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cefuroxime axetil dosing regimens and probability of target attainment in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefuroxime axetil dosing regimens and probability of target attainment in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cefuroxime axetil in the treatment of uncomplicated UTI: a comparison with cefaclor and augmentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A large scale, general practice based investigation into the clinical efficacy and tolerability of cefuroxime axetil in women with uncomplicated urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cefuroxime axetil in the treatment of uncomplicated UTI: a comparison with cefaclor and augmentin. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Cefuroxime Axetil Nanoformulation for Enhanced Oral Drug Delivery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Cefuroxime Axetil Bioavailability Challenge
Cefuroxime axetil (CA) is a second-generation cephalosporin antibiotic widely prescribed for treating a range of bacterial infections, including respiratory and urinary tract infections.[1][2] It is a prodrug that, after oral administration, is hydrolyzed by intestinal and portal blood esterases into its active form, cefuroxime.[3][4] While effective, the clinical utility of cefuroxime axetil is significantly hampered by its biopharmaceutical properties. Classified as a Biopharmaceutics Classification System (BCS) Class IV drug (or sometimes cited as Class II), it exhibits both low solubility and low permeability.[5] This results in poor and variable oral bioavailability, typically ranging from 30% to 50%, which is notably higher when taken with food.[5][6]
The core challenges associated with conventional oral delivery of cefuroxime axetil are:
-
Poor Aqueous Solubility: The drug's inherent insolubility limits its dissolution rate in gastrointestinal fluids, a prerequisite for absorption.[5][7]
-
Limited Permeability: The physicochemical properties of the molecule restrict its ability to efficiently cross the intestinal mucosal barrier.[6][8]
-
Unpleasant Taste: The bitter taste of CA can lead to poor patient compliance, especially in pediatric populations.[3][9]
These limitations necessitate the exploration of advanced drug delivery strategies. Nanotechnology offers a robust platform to overcome these hurdles by fundamentally altering the drug's interaction with the biological environment.[1] Nanoformulations can enhance the solubility and dissolution rate by increasing the surface-area-to-volume ratio, protect the drug from degradation, and facilitate its transport across biological membranes.[1][10]
This document provides a detailed guide to the formulation and characterization of a Cefuroxime Axetil-loaded Solid Lipid Nanoparticle (CA-SLN) system, designed to improve its oral bioavailability.
The Rationale for Nanoformulation: A Strategic Approach
Encapsulating cefuroxime axetil within a nanocarrier system is a strategic approach to directly address its inherent biopharmaceutical weaknesses. The goal is to create a delivery vehicle that enhances solubility, improves intestinal permeability, and ultimately increases therapeutic efficacy.
Caption: Rationale for Cefuroxime Axetil Nanoformulation.
Among various nanocarriers, Solid Lipid Nanoparticles (SLNs) are particularly advantageous for this application. SLNs are colloidal carriers made from physiological lipids that are solid at room and body temperature.[10] Their key benefits include:
-
High Biocompatibility and Biodegradability: Composed of lipids similar to those in the body, SLNs have a low toxicity profile.[10]
-
Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.[10]
-
Enhanced Stability: The solid core offers better protection for labile drugs compared to liquid-based systems like emulsions.
-
Improved Bioavailability: SLNs can enhance oral bioavailability by promoting lymphatic transport, thus bypassing the hepatic first-pass metabolism, and by improving drug permeation across the intestinal wall.[11]
Application Notes: Principles and Critical Parameters
Principle of the Method: Solvent Emulsification-Evaporation
The protocol detailed below utilizes the solvent emulsification-evaporation method to prepare CA-SLNs.[12] This technique is chosen for its efficiency in encapsulating lipophilic drugs like cefuroxime axetil.
The process involves two main stages:
-
Emulsification: An organic phase, containing the dissolved drug (CA) and the lipid matrix (e.g., Stearic Acid), is emulsified in an aqueous phase containing a surfactant (e.g., Polysorbate 80). High-energy homogenization or sonication is applied to break down the organic phase into nano-sized droplets.
-
Evaporation: The organic solvent is then removed by evaporation under reduced pressure (e.g., using a rotavapor). This causes the lipid to precipitate, forming solid nanoparticles that encapsulate the drug within their matrix.
Materials and Equipment
| Category | Item | Purpose/Specification |
| Active Agent | Cefuroxime Axetil (CA) | USP Grade |
| Lipid Matrix | Stearic Acid or Tristearin | Solid lipid core |
| Surfactant | Polysorbate 80 (Tween® 80) | Stabilizer, prevents aggregation |
| Organic Solvent | Dichloromethane (DCM) or Acetone | To dissolve lipid and drug |
| Aqueous Phase | Deionized (DI) Water | Continuous phase of the emulsion |
| Equipment | High-speed Homogenizer / Probe Sonicator | Emulsification and particle size reduction |
| Rotary Evaporator | Organic solvent removal | |
| Magnetic Stirrer with Hot Plate | Dissolution of components | |
| Centrifuge (High-speed, refrigerated) | Nanoparticle purification/washing | |
| Particle Size Analyzer (DLS) | Measures particle size, PDI, Zeta Potential | |
| UV-Vis Spectrophotometer | Drug quantification | |
| Lyophilizer (Freeze-dryer) | To obtain a stable, dry powder form |
Critical Parameters & Optimization Insights
The physicochemical properties of the final CA-SLN formulation are highly dependent on several process variables. Understanding these is key to achieving a reproducible and effective formulation.
-
Lipid Selection & Concentration: The type of lipid influences the drug loading capacity and release profile. Binary lipid mixtures (e.g., stearic acid and tristearin) can create a less perfect crystal lattice, increasing space for drug molecules and enhancing entrapment efficiency.[12]
-
Surfactant Concentration: This is perhaps the most critical parameter. Insufficient surfactant leads to particle aggregation and instability. Conversely, excessive surfactant can increase toxicity and may result in a larger particle size. An optimal concentration (typically 1-2% w/v) is required to achieve a small particle size with a narrow polydispersity index (PDI).[12]
-
Homogenization/Sonication Parameters: The energy input during emulsification directly controls the droplet size. Higher homogenization speeds and longer sonication times generally lead to smaller particles, but excessive energy can lead to Oswald ripening or sample degradation.[12]
-
Solvent Removal Rate: A controlled, steady evaporation rate is crucial. Rapid removal can lead to the formation of larger, irregular particles and poor drug encapsulation.
Experimental Protocols
Protocol 1: Preparation of Cefuroxime Axetil-Loaded SLNs
This protocol describes the preparation of a single batch of CA-SLNs using the solvent emulsification-evaporation method.
Caption: Experimental Workflow for CA-SLN Preparation.
Step-by-Step Methodology:
-
Preparation of the Organic Phase: Accurately weigh 50 mg of Cefuroxime Axetil and 200 mg of Stearic Acid. Dissolve both in 10 mL of Dichloromethane (DCM) in a glass beaker using a magnetic stirrer until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Accurately weigh 200 mg of Polysorbate 80 and dissolve it in 100 mL of deionized water. This will serve as the continuous phase.
-
Formation of the Primary Emulsion: Add the organic phase dropwise into the aqueous phase under continuous high-speed stirring (e.g., 1000 rpm) using a magnetic stirrer. This forms a coarse oil-in-water (o/w) emulsion.
-
High-Energy Homogenization: Immediately subject the coarse emulsion to high-speed homogenization at 15,000 rpm for 10 minutes. Alternatively, use a probe sonicator at 100W for 5-10 minutes in an ice bath to prevent overheating. This step is critical for reducing the droplet size to the nanometer range.
-
Solvent Evaporation: Transfer the resulting nanoemulsion to a round-bottom flask and connect it to a rotary evaporator. Evaporate the DCM at 40°C under reduced pressure for approximately 30 minutes or until all the organic solvent has been removed. The formation of a milky, translucent suspension indicates the formation of SLNs.
-
Purification and Storage: The resulting SLN suspension can be purified by centrifugation (e.g., 15,000 g for 30 min at 4°C) to remove unencapsulated drug and excess surfactant. Discard the supernatant, and resuspend the nanoparticle pellet in fresh DI water. For long-term stability, the purified suspension can be freeze-dried (lyophilized) with a cryoprotectant (e.g., trehalose).
Protocol 2: Physicochemical Characterization of CA-SLNs
2A: Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. The PDI indicates the breadth of the size distribution. Laser Doppler Anemometry measures the electrophoretic mobility to determine the zeta potential, which is an indicator of colloidal stability.
-
Procedure:
-
Dilute the SLN suspension (approx. 1:100) with deionized water to obtain a suitable scattering intensity.
-
Transfer the diluted sample to a disposable cuvette.
-
Analyze the sample using a particle size analyzer (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (nm), PDI, and Zeta Potential (mV).
-
-
Expected Results: For a successful formulation, expect a particle size between 150-350 nm, a PDI value below 0.3 (indicating a homogenous population), and a zeta potential of at least -20 mV (indicating good physical stability due to electrostatic repulsion).[7][13]
2B: Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: This protocol determines the amount of CA successfully encapsulated within the SLNs by separating the free, unencapsulated drug from the nanoparticles.
-
Procedure:
-
Place 1 mL of the SLN suspension into a centrifugal filter unit (e.g., Amicon®, 10 kDa MWCO).
-
Centrifuge at 5,000 g for 15 minutes. The filtrate will contain the free, unencapsulated drug.
-
Collect the filtrate and measure the concentration of free CA using a UV-Vis spectrophotometer at its λmax (approx. 278 nm).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
-
Expected Results: A well-optimized formulation should yield a high encapsulation efficiency, typically in the range of 75-90%.[7]
| Parameter | Target Value | Significance |
| Particle Size (Z-average) | 150 - 350 nm | Influences dissolution rate and in vivo fate |
| Polydispersity Index (PDI) | < 0.3 | Indicates uniformity of nanoparticle population |
| Zeta Potential | < -20 mV or > +20 mV | Predicts long-term colloidal stability |
| Encapsulation Efficiency (EE) | > 75% | High payload, minimizes required dose |
| Drug Loading (DL) | 5 - 15% | Ratio of drug weight to total nanoparticle weight |
Protocol 3: In Vitro Drug Release Study
-
Principle: This study compares the release profile of CA from the SLN formulation to that of the free drug suspension, typically using a dialysis bag method under conditions mimicking the gastrointestinal tract.
-
Procedure:
-
Prepare two release media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
Accurately place a known amount of CA-SLN suspension (equivalent to 5 mg of CA) into a dialysis bag (e.g., 12 kDa MWCO). In a separate bag, place the same amount of free CA suspension as a control.
-
Seal the bags and immerse them in 100 mL of the release medium, maintained at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh medium to maintain sink conditions.
-
Analyze the concentration of CA in the collected samples using a UV-Vis spectrophotometer or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
-
Expected Results: The CA-SLN formulation is expected to show a biphasic release pattern: an initial burst release of drug adsorbed on the surface, followed by a sustained release over 24 hours as the drug diffuses through the lipid matrix.[7] In contrast, the free drug suspension will show a much faster dissolution rate.[13]
In Vitro and In Vivo Evaluation: The Path to Validation
Successful physicochemical characterization is the first step. The ultimate validation of the nanoformulation's efficacy requires biological evaluation.
Sources
- 1. mednexus.org [mednexus.org]
- 2. mednexus.org [mednexus.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ajptonline.com [ajptonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Evaluation of Cefuroxime Axetil-Loaded Bioadhesive Nanoparticles to Treat Haemophilus influenzae-Induced Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of Antibiotics into Solid Lipid Nanoparticles: A Promising Approach to Reduce Antibiotic Resistance Emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cefuroxime axetil loaded solid lipid nanoparticles for enhanced activity against S. aureus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of Cefuroxime Axetil-Loaded Bioadhesive Nanoparticles
Introduction: The Rationale for Bioadhesive Nanoparticulate Delivery of Cefuroxime Axetil
Cefuroxime axetil (CA), a second-generation cephalosporin antibiotic, is widely prescribed for various bacterial infections, including respiratory tract infections.[1] However, its clinical efficacy is often hampered by poor aqueous solubility and consequently, low oral bioavailability.[2][3] The amorphous form of CA exhibits higher bioavailability than its crystalline counterpart, yet challenges related to its dissolution rate persist.[2] Nanotechnology offers a promising avenue to overcome these limitations.[4] Specifically, formulating CA into bioadhesive nanoparticles presents a dual advantage: enhancing drug solubility and dissolution through nanoscale particle size, and prolonging residence time at the site of absorption via mucoadhesion, thereby improving overall bioavailability.[5][6]
This document provides a comprehensive protocol for the development and characterization of Cefuroxime axetil-loaded bioadhesive nanoparticles. The methodology is grounded in the principles of polymer chemistry, nanoparticle engineering, and pharmaceutical analysis, aiming to furnish researchers and drug development professionals with a robust framework for their investigations.
Foundational Principles: Understanding the "Why" Behind the Protocol
2.1. Nanoparticle Formulation via Emulsion-Solvent Evaporation
The emulsion-solvent evaporation technique is a versatile and widely adopted method for encapsulating hydrophobic drugs like Cefuroxime axetil into polymeric nanoparticles.[7][8] This method involves the creation of a stable oil-in-water (o/w) emulsion, where the "oil" phase consists of the drug and a biodegradable polymer dissolved in a volatile organic solvent.[9] This emulsion is then subjected to a process that evaporates the organic solvent, leading to the precipitation of the polymer and the consequent formation of solid nanoparticles with the drug encapsulated within.[7][10] The choice of polymer is critical and often centers on biocompatible and biodegradable materials such as poly(lactic-co-glycolic acid) (PLGA), which is FDA-approved for various biomedical applications.[11][12]
2.2. The Mechanism of Bioadhesion
Bioadhesion is the phenomenon where a material adheres to a biological surface, such as the mucosal lining of the gastrointestinal tract. In the context of nanoparticles, this is typically achieved by using mucoadhesive polymers in the formulation.[13] These polymers, which can be natural (e.g., chitosan, gelatin) or synthetic, possess chemical moieties that can interact with the mucin glycoproteins of the mucus layer through various mechanisms, including electrostatic interactions, hydrogen bonding, and van der Waals forces.[13] This adhesive interaction increases the retention time of the nanoparticles at the absorption site, allowing for a more sustained release of the encapsulated drug.[5] The process of mucoadhesion can be conceptualized in two stages: the contact stage, where intimate wetting occurs between the nanoparticle and the mucosal surface, and the consolidation stage, where physicochemical interactions strengthen the adhesive bond.[13]
Materials and Equipment
Reagents
-
Cefuroxime Axetil (pharmaceutical grade)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity 0.55-0.75 dL/g)
-
Chitosan (low molecular weight)
-
Polyvinyl Alcohol (PVA) (87-89% hydrolyzed, MW 31,000-50,000)
-
Dichloromethane (DCM) (analytical grade)
-
Acetone (analytical grade)
-
Glacial Acetic Acid
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid
Equipment
-
Magnetic stirrer with heating plate
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Rotary evaporator
-
High-speed refrigerated centrifuge
-
Lyophilizer (Freeze-dryer)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and C18 column
-
Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Shaking incubator
Detailed Experimental Protocols
Preparation of Cefuroxime Axetil-Loaded Bioadhesive Nanoparticles
This protocol is based on a modified emulsion-solvent evaporation method.[14]
Step 1: Preparation of the Organic Phase
-
Accurately weigh 100 mg of PLGA and dissolve it in 5 mL of a 4:1 v/v mixture of dichloromethane and acetone.
-
Once the PLGA is completely dissolved, add 25 mg of Cefuroxime axetil to the polymer solution.
-
Mix thoroughly using a vortex mixer until a homogenous solution is obtained.
Step 2: Preparation of the Aqueous Phase
-
Prepare a 1% w/v solution of PVA in deionized water by dissolving 1 g of PVA in 100 mL of water with gentle heating and stirring.
-
In a separate beaker, prepare a 0.5% w/v solution of chitosan in 1% v/v acetic acid. Stir until the chitosan is fully dissolved.
-
Add the chitosan solution to the PVA solution and mix well. This will serve as the continuous aqueous phase.
Step 3: Emulsification
-
Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization at 10,000 rpm for 5 minutes.
-
Immediately following homogenization, sonicate the emulsion using a probe sonicator for 3 minutes (30 seconds on, 30 seconds off) in an ice bath to prevent overheating.
Step 4: Solvent Evaporation
-
Transfer the resulting oil-in-water emulsion to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at 40°C until all the dichloromethane and acetone have been removed.
Step 5: Nanoparticle Recovery and Purification
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step twice to remove any unentrapped drug and excess surfactant.
Step 6: Lyophilization for Long-Term Storage
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing 2% w/v trehalose as a cryoprotectant.
-
Freeze the nanoparticle suspension at -80°C for at least 4 hours.
-
Lyophilize the frozen suspension for 48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at 4°C in a desiccator.
Diagram of the Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for Cefuroxime Axetil-Loaded Bioadhesive Nanoparticle Synthesis.
Characterization of Nanoparticles
-
Reconstitute a small amount of the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and surface charge (zeta potential).[15]
Rationale: Particle size influences the in vivo distribution, targeting capabilities, and drug release profile of the nanoparticles.[5] A narrow PDI (ideally < 0.3) indicates a homogenous population of nanoparticles.[1] The zeta potential is a measure of the surface charge, which affects the stability of the nanoparticle suspension and its interaction with the mucosal surface. A positive zeta potential, often imparted by chitosan, is desirable for mucoadhesion due to electrostatic interactions with the negatively charged sialic acid residues in mucin.
-
Accurately weigh a known amount of lyophilized nanoparticles (e.g., 10 mg).
-
Dissolve the nanoparticles in a suitable solvent (e.g., 10 mL of methanol) to break them apart and release the encapsulated drug.
-
Centrifuge the solution to precipitate the polymer debris.
-
Analyze the supernatant for Cefuroxime axetil concentration using a validated HPLC method.[15]
-
Calculate EE and DL using the following equations:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Rationale: EE and DL are critical parameters that determine the drug payload of the nanoparticles and are essential for dosage calculations.
Table 1: Expected Physicochemical Properties of Cefuroxime Axetil-Loaded Bioadhesive Nanoparticles
| Parameter | Target Value | Significance |
| Particle Size | 200 - 500 nm | Optimal for mucosal penetration and cellular uptake.[5] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a homogenous and monodisperse nanoparticle population.[1] |
| Zeta Potential | > +20 mV | Positive charge enhances mucoadhesion and colloidal stability. |
| Encapsulation Efficiency | > 70% | High drug payload for therapeutic efficacy.[1] |
| Drug Loading | 5 - 15% | Influences the overall formulation dose.[14] |
-
Prepare a sample of the nanoparticles for Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) analysis.
-
For SEM, mount the lyophilized powder on a stub and coat with a conductive material (e.g., gold).
-
For TEM, place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air dry.
-
Image the nanoparticles to observe their size, shape, and surface characteristics.
Rationale: Microscopic imaging provides direct visualization of the nanoparticles, confirming their spherical shape and smooth surface, which are desirable characteristics for drug delivery systems.[1]
In Vitro Drug Release Studies
This protocol utilizes the dialysis bag method to simulate drug release.[14][16]
-
Accurately weigh an amount of nanoparticles equivalent to 5 mg of Cefuroxime axetil and disperse it in 1 mL of PBS (pH 7.4).
-
Place the nanoparticle dispersion into a dialysis bag (MWCO 12-14 kDa).
-
Securely seal the dialysis bag and immerse it in 100 mL of PBS (pH 7.4) in a beaker.
-
Place the beaker in a shaking incubator maintained at 37°C with a constant agitation of 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the collected samples for Cefuroxime axetil concentration using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Rationale: This study provides insight into the drug release kinetics from the nanoparticles, which is crucial for predicting their in vivo performance. A sustained release profile is often desirable to maintain therapeutic drug concentrations over an extended period.[15]
Table 2: Sample In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 1 | 15.2 ± 1.8 |
| 4 | 35.8 ± 2.5 |
| 8 | 52.1 ± 3.1 |
| 12 | 65.4 ± 2.9 |
| 24 | 80.7 ± 3.5 |
| 48 | 92.3 ± 2.7 |
| 72 | 98.6 ± 1.9 |
Ex Vivo Mucoadhesion Study
This protocol assesses the bioadhesive properties of the nanoparticles using a wash-off test with a section of animal intestinal mucosa.
-
Obtain a fresh section of porcine or bovine intestinal mucosa.
-
Mount the mucosal tissue on a glass slide.
-
Disperse a known amount of the lyophilized nanoparticles onto the mucosal surface.
-
After a pre-set contact time (e.g., 20 minutes), wash the tissue with a continuous flow of PBS (pH 7.4) at a constant rate.
-
Collect the washed-off nanoparticles and quantify the amount remaining on the mucosal surface by dissolving the tissue and analyzing for the drug content via HPLC.
-
Calculate the percentage of mucoadhesion as the ratio of the amount of nanoparticles remaining on the tissue to the initial amount applied.
Rationale: This study provides a direct measure of the bioadhesive strength of the nanoparticles, which is a key determinant of their ability to prolong residence time at the site of absorption.[17]
Diagram of the Mucoadhesion Testing Setup
Caption: Schematic of the ex vivo mucoadhesion wash-off test setup.
Stability Studies
-
Store the lyophilized nanoparticles under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and long-term storage conditions (e.g., 4°C and 25°C ± 2°C / 60% RH ± 5% RH).[18][19]
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and re-evaluate their physicochemical properties (particle size, PDI, zeta potential, and drug content).[20][21]
-
Assess for any changes in physical appearance, such as aggregation or color change.
Rationale: Stability testing is crucial to determine the shelf-life of the nanoparticle formulation and to ensure that its quality, safety, and efficacy are maintained over time.[18][22]
Interpretation of Results and Concluding Remarks
The successful development of Cefuroxime axetil-loaded bioadhesive nanoparticles will be indicated by the attainment of the target physicochemical properties outlined in Table 1. The in vitro release studies should demonstrate a sustained release pattern, while the ex vivo mucoadhesion studies should confirm a significant adhesive interaction with the mucosal tissue. Stability studies are paramount to ensuring the robustness of the formulation for future preclinical and clinical development.
This protocol provides a comprehensive and scientifically grounded methodology for the formulation and characterization of Cefuroxime axetil-loaded bioadhesive nanoparticles. By understanding the rationale behind each step, researchers can adapt and optimize this protocol to suit their specific research objectives, ultimately contributing to the development of more effective and patient-compliant oral antibiotic therapies.
References
-
Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products. (n.d.). JoVE. Retrieved January 16, 2026, from [Link]
-
Chen, H., et al. (2011). Preparation and Characterization of Amorphous Cefuroxime Axetil Drug Nanoparticles with Novel Technology: High-Gravity Antisolvent Precipitation. Industrial & Engineering Chemistry Research, 50(22), 12864-12871. [Link]
-
CD Formulation. (n.d.). Nanoformulation Stability Testing Service. Retrieved January 16, 2026, from [Link]
-
CD Bioparticles. (n.d.). Precise & Reliable Nanoparticles' Stability Study. Retrieved January 16, 2026, from [Link]
-
Worldwide Journals. (2023). DEVELOPMENT AND CHARACTERIZATION OF CEFUROXIME AXETIL LOADED NANOPARTICLES. Indian Journal of Applied Research, 13(4). [Link]
-
Patel, D., et al. (2016). Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability. Journal of Pharmaceutical Investigation, 46(6), 545-554. [Link]
-
Singh, S., & Lillard, J. W. (2021). Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products. In Methods in Molecular Biology (Vol. 2207, pp. 223-234). Humana, New York, NY. [Link]
-
Pharmapproach. (2022). SOP for Emulsification-Solvent Evaporation Technique in Nanoparticle Formulations. Retrieved January 16, 2026, from [Link]
-
NanoImaging Services. (n.d.). Formulation Stability Studies. Retrieved January 16, 2026, from [Link]
-
Lin, S., et al. (2022). In Vivo Evaluation of Cefuroxime Axetil-Loaded Bioadhesive Nanoparticles to Treat Haemophilus influenzae-Induced Otitis Media. Frontiers in Cellular and Infection Microbiology, 12, 864570. [Link]
-
Das, S., et al. (2023). Formulation, Characterization, and In vitro Drug Release Assessment of Cefuroxime Axetil- Loaded Polymeric Nanoparticles. Journal of Drug Delivery and Therapeutics, 13(1), 1-8. [Link]
-
Beg, S., et al. (2021). Formulation Development, Characterization, and Evaluation of Controlled Nasal Drug Delivery Systems for Cefuroxime Axetil. Journal of Pharmaceutical Innovation, 16(1), 133-146. [Link]
-
ResearchGate. (2023). Mucosal adhesion behavior of nanoparticles on the mucosal surface. Retrieved January 16, 2026, from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Mucoadhesive Hydrogel Nanoparticles as Smart Biomedical Drug Delivery System. Gels, 5(1), 13. [Link]
-
Wang, W., et al. (2022). The Mucoadhesive Nanoparticle-Based Delivery System in the Development of Mucosal Vaccines. Vaccines, 10(10), 1634. [Link]
-
Chen, H., et al. (2011). Preparation and Characterization of Amorphous Cefuroxime Axetil Drug Nanoparticles with Novel Technology: High-Gravity Antisolvent Precipitation. ResearchGate. [Link]
-
Taylor & Francis Online. (2023). Nanotechnology-Based Mucoadhesive and Mucus-Penetrating Drug-Delivery Systems for Transbuccal Drug Delivery. Retrieved January 16, 2026, from [Link]
-
Wisdom Lib. (2024). Mucoadhesion of nanoparticles: Significance and symbolism. Retrieved January 16, 2026, from [Link]
-
Bentham Science. (2021). Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. Retrieved January 16, 2026, from [Link]
-
MedNexus. (2023). Advancing Cefuroxime Axetil through Nanotechnology: Enhancing Its Effectiveness. Journal of Bio-X Research. [Link]
-
AAPS. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. The AAPS Journal, 16(5), 867-876. [Link]
-
ResearchGate. (n.d.). Solvent evaporation method of preparation for nanoparticles. Retrieved January 16, 2026, from [Link]
-
Staff, R. H., Landfester, K., & Crespy, D. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Advances in Polymer Science, 262, 329-344. [Link]
-
MDPI. (2023). Bioadhesive Nanoparticles in Topical Drug Delivery: Advances, Applications, and Potential for Skin Disorder Treatments. Retrieved January 16, 2026, from [Link]
-
Akagi, T., et al. (2007). Preparative techniques of nanoparticles for drug delivery. Journal of Controlled Release, 120(1-2), 1-10. [Link]
-
Gogoi, M., & Das, P. J. (2006). Nanoparticles for Drug Delivery. In Nanomaterials Handbook (pp. 637-660). CRC Press. [Link]
-
Sankar, G. (2014). Development of Mucoadhesive Tablets of Cefuroxime Axetil Loaded in Solid Lipid Nanoparticles. International Journal of Pharmacy and Pharmaceutical Sciences, 6(4), 235-241. [Link]
-
Rençber, S., et al. (2023). Bioadhesive Nanoparticles as Potent Drug Delivery Carriers. Current Medicinal Chemistry, 30(23), 2598-2621. [Link]
-
ResearchGate. (2023). Bioadhesive Nanoparticles in Topical Drug Delivery: Advances, Applications, and Potential for Skin Disorder Treatments. Retrieved January 16, 2026, from [Link]
-
Vijayamma, G., et al. (2020). New Analytical Method Development and Validation for the Estimation of Cefuroxime Axetil in Bulk and Pharmaceutical Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research, 20(1), 353-360. [Link]
-
ResearchGate. (2024). RP HPLC Enabled Novel Analytical Method for the Development and Quantification of Cefuroxime Axetil in its Bulk Drug and Pharmaceutical Formulations. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (2015). Determination of Cefuroxime Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Retrieved January 16, 2026, from [Link]
-
Juniper Publishers. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Retrieved January 16, 2026, from [Link]
Sources
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. The Mucoadhesive Nanoparticle-Based Delivery System in the Development of Mucosal Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mucoadhesion of nanoparticles: Significance and symbolism [wisdomlib.org]
- 7. SOP for Emulsification-Solvent Evaporation Technique in Nanoparticle Formulations – SOP Guide for Pharma [pharmasop.in]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. mdpi.com [mdpi.com]
- 12. homes.nano.aau.dk [homes.nano.aau.dk]
- 13. tandfonline.com [tandfonline.com]
- 14. adtu.in [adtu.in]
- 15. In Vivo Evaluation of Cefuroxime Axetil-Loaded Bioadhesive Nanoparticles to Treat Haemophilus influenzae-Induced Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wisdomlib.org [wisdomlib.org]
- 18. Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products | Springer Nature Experiments [experiments.springernature.com]
- 19. Nanoformulation Stability Testing Service - Nanomedicine - CD Formulation [formulationbio.com]
- 20. Precise & Reliable Nanoparticles' Stability Study - CD Bioparticles [cd-bioparticles.net]
- 21. researchgate.net [researchgate.net]
- 22. Formulation Stability Analysis Services [nanoimagingservices.com]
Application Notes and Protocols: Evaluating Cefuroxime Axetil in a Murine Model of Acute Otitis Media
Abstract
Acute Otitis Media (AOM) remains a significant cause of pediatric morbidity and a primary driver of antibiotic prescriptions. The emergence of drug-resistant pathogens necessitates robust preclinical models to evaluate novel and existing antimicrobial agents.[1] The mouse model of AOM has become an invaluable tool for this purpose, offering advantages such as genetic tractability, a well-characterized immune system, and the availability of extensive research reagents.[2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the utilization of Cefuroxime axetil, a second-generation cephalosporin, in a murine model of AOM induced by clinically relevant pathogens like Streptococcus pneumoniae or Haemophilus influenzae. We detail the rationale behind experimental design choices, provide step-by-step protocols for AOM induction and treatment, and outline rigorous methods for evaluating therapeutic efficacy, including bacterial load quantification and histopathological analysis.
Rationale and Experimental Strategy
The Murine Model in AOM Research
The mouse is an excellent and widely accepted model for investigating the molecular and genetic underpinnings of otitis media.[2][3] Its anatomical and physiological similarities to the human middle ear, combined with the ability to induce AOM through direct inoculation of human pathogens, allows for the accurate modeling of the disease process.[2][4] Strains such as BALB/c are often selected for their susceptibility to middle ear infections, providing a sensitive system for evaluating therapeutic interventions.[4][5]
Cefuroxime Axetil: A Clinically Relevant Therapeutic
Cefuroxime axetil is an oral prodrug of the bactericidal antibiotic cefuroxime.[6] Upon absorption, it is hydrolyzed into its active form, which inhibits bacterial cell wall synthesis.[6] It is a valuable second-line treatment option for AOM, particularly in cases of β-lactamase-producing H. influenzae and M. catarrhalis, or for patients with non-type I hypersensitivity to penicillin.[1][7] Evaluating its efficacy in a preclinical model provides critical data on its activity against specific pathogens and informs clinical therapeutic strategies.
Experimental Workflow Overview
The overall experimental design involves the induction of AOM via transtympanic injection of a bacterial pathogen, followed by a defined treatment course with Cefuroxime axetil. The primary endpoints for efficacy are the reduction in bacterial burden within the middle ear and the amelioration of inflammatory pathology, assessed via quantitative microbiology and histology, respectively.
Caption: Experimental workflow for evaluating Cefuroxime axetil in a murine AOM model.
Materials and Methods
Animals
-
Species: Mouse (Mus musculus)
-
Strain: BALB/c or C57BL/6, 6-8 weeks old.[4]
-
Supplier: Reputable commercial vendor (e.g., The Jackson Laboratory, Charles River Laboratories).
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Reagents and Consumables
-
Bacterial Strains:
-
Culture Media: Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI) broth, Chocolate agar, Blood agar plates.
-
Drug: Cefuroxime axetil powder (USP grade).
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Anesthetics: Ketamine/Xylazine cocktail or inhaled Isoflurane.
-
Buffers: Sterile Phosphate-Buffered Saline (PBS).
-
Histology: 10% Neutral Buffered Formalin (NBF), EDTA decalcifying solution, Paraffin wax, Hematoxylin and Eosin (H&E) stains.
Equipment
-
Dissecting microscope
-
30-gauge needles and 1 mL syringes
-
Micropipettes and sterile tips
-
Animal oral gavage needles (20-22 gauge, ball-tipped)
-
Microcentrifuge and tubes
-
Bacterial incubator (37°C, 5% CO₂)
-
Microtome and histology equipment
-
Light microscope
Detailed Experimental Protocols
Protocol 1: Induction of Acute Otitis Media
Causality: This protocol uses direct transtympanic inoculation to bypass the nasopharyngeal route and Eustachian tube, ensuring a consistent and reproducible middle ear infection.[2][4] This method provides a high rate of infection, which is crucial for accurately assessing therapeutic efficacy.
-
Inoculum Preparation: a. Culture the selected bacterial pathogen (S. pneumoniae or NTHi) overnight in appropriate broth at 37°C with 5% CO₂. b. The following day, subculture the bacteria to achieve a logarithmic growth phase. c. Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS. d. Adjust the bacterial concentration to approximately 1x10⁸ Colony Forming Units (CFU)/mL using a spectrophotometer (OD₆₀₀) and confirm by plating serial dilutions.
-
Animal Preparation and Inoculation: a. Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of Ketamine/Xylazine or isoflurane inhalation). Confirm proper anesthetic depth by lack of pedal reflex. b. Position the mouse under a dissecting microscope to visualize the tympanic membrane (eardrum). c. Using a 30-gauge needle attached to a syringe, carefully puncture the anterior-superior quadrant of the tympanic membrane. d. Slowly inject 5 µL of the bacterial suspension into the middle ear cavity (bulla). A successful injection is often confirmed by the observation of fluid behind the tympanic membrane. e. Allow the mouse to recover on a warming pad until ambulatory. Monitor for any signs of distress.
Protocol 2: Cefuroxime Axetil Administration
Causality: Cefuroxime axetil is a prodrug that requires administration with food to enhance bioavailability.[6] Oral gavage is the standard method for precise oral dosing in mice, mimicking the clinical route of administration. The dosage is based on established pediatric clinical data, which serves as a reliable starting point for preclinical studies.[6][10][11]
-
Drug Preparation: a. Calculate the required amount of Cefuroxime axetil based on the mean body weight of the treatment group and the target dose. A clinically relevant dose is 30 mg/kg/day, administered in two divided doses of 15 mg/kg.[10][12] b. Prepare a homogenous suspension of Cefuroxime axetil in the 0.5% CMC vehicle. For example, to dose at 15 mg/kg in a volume of 100 µL for a 25g mouse, the required concentration is 3.75 mg/mL. Prepare fresh daily. c. Prepare a vehicle-only solution (0.5% CMC) for the control group.
-
Oral Gavage Administration: a. Treatment should begin 24 hours post-infection. b. Gently restrain the mouse, ensuring its head and body are aligned to create a straight path to the esophagus. c. Insert the ball-tipped gavage needle into the side of the mouth, advancing it gently along the roof of the mouth until it passes the pharynx. d. Once the needle is in the esophagus, dispense the calculated volume of the drug suspension or vehicle. e. Administer the treatment twice daily (e.g., every 12 hours) for a duration of 5 to 7 days.
| Treatment Group | Agent | Dose (mg/kg) | Route | Frequency | Duration |
| Control | 0.5% CMC | N/A | Oral Gavage | Twice Daily | 5-7 Days |
| Treatment | Cefuroxime Axetil | 15 | Oral Gavage | Twice Daily | 5-7 Days |
| Table 1: Recommended Dosing and Treatment Regimen. |
Protocol 3: Evaluation of Therapeutic Efficacy
Causality: A multi-pronged approach is essential for a robust evaluation. Bacterial load quantification provides a direct measure of antimicrobial activity, while histological analysis reveals the extent of tissue damage and inflammation, offering a functional measure of recovery.[5][13]
-
Bacterial Load Quantification (CFU Assay): a. At the experimental endpoint (e.g., 24 hours after the final dose), euthanize mice via an approved method. b. Dissect the auditory bulla to expose the middle ear cavity. c. Perform a middle ear lavage by injecting 50-100 µL of sterile PBS into the cavity and re-aspirating the fluid. d. Prepare 10-fold serial dilutions of the lavage fluid in sterile PBS. e. Plate 100 µL of each dilution onto appropriate agar plates (e.g., blood agar for S. pneumoniae). f. Incubate plates overnight at 37°C with 5% CO₂. g. Count the colonies on the plates and calculate the CFU per milliliter of lavage fluid. The lower limit of detection is typically around 10-20 CFU.[13]
-
Histopathological Analysis: a. Following euthanasia and lavage, fix the entire head or dissected temporal bones in 10% NBF for 48 hours. b. Decalcify the specimens in an EDTA solution until the bones are pliable (this can take several weeks, with regular solution changes). c. Process the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax. d. Section the embedded tissue through the plane of the middle ear at 5-7 µm thickness. e. Stain sections with Hematoxylin and Eosin (H&E). f. Evaluate the stained sections under a light microscope for key pathological features.
| Pathological Feature | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Inflammatory Infiltrate | No inflammatory cells | Scattered inflammatory cells | Focal aggregates of cells | Diffuse, dense infiltration |
| Epithelial Thickening | Single layer of flat cells | Mild hyperplasia/cuboidal cells | Moderate, multi-layered epithelium | Marked thickening with polypoid changes |
| Middle Ear Effusion | Clear, air-filled space | Minimal serous fluid | Moderate fluid with some inflammatory cells | Dense, purulent effusion filling the cavity |
| Table 2: Semi-Quantitative Scoring System for Middle Ear Histopathology.[14][15] |
Data Analysis and Expected Outcomes
Data from bacterial load quantification (CFU/mL) should be log-transformed to normalize the distribution before statistical analysis. Comparisons between the vehicle-treated control group and the Cefuroxime axetil-treated group should be performed using an unpaired Student's t-test or a Mann-Whitney U test. Histological scores should be analyzed using non-parametric tests (e.g., Mann-Whitney U test).
Expected Outcome: A successful therapeutic outcome will be characterized by a statistically significant reduction (≥2-log₁₀) in the mean bacterial load in the middle ears of the Cefuroxime axetil-treated group compared to the vehicle control group. Histological analysis is expected to show a corresponding significant decrease in the scores for inflammatory infiltrate, epithelial thickening, and effusion in the treated animals, indicating resolution of the infection-induced pathology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mouse models of otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models for human otitis media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mouse model for acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the mouse model for acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Resolution of otitis media in a humanized mouse model [frontiersin.org]
- 10. droracle.ai [droracle.ai]
- 11. reference.medscape.com [reference.medscape.com]
- 12. droracle.ai [droracle.ai]
- 13. researchgate.net [researchgate.net]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Validated UV-Spectrophotometric Method for the Estimation of Cefuroxime Axetil in Bulk Drug Substance
Abstract
This application note details a robust, simple, and cost-effective UV-Spectrophotometric method for the quantitative estimation of Cefuroxime axetil in its bulk drug form. Cefuroxime axetil, a second-generation cephalosporin antibiotic, exhibits a distinct chromophore that allows for direct quantification using UV spectroscopy.[1] The method is predicated on measuring the absorbance of Cefuroxime axetil in 0.1 N Hydrochloric Acid (HCl) at its wavelength of maximum absorbance (λmax), determined to be 281 nm.[2][3] The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for routine quality control analysis.[4][5] The validation encompasses specificity, linearity, accuracy, precision, and the limits of detection and quantification.
Principle of the Method
The quantification of Cefuroxime axetil via UV-Visible Spectrophotometry is based on the Beer-Lambert Law. This principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Cefuroxime axetil, when dissolved in a suitable solvent like 0.1 N HCl, absorbs ultraviolet radiation at a specific wavelength. By measuring the absorbance at its λmax of 281 nm, a highly sensitive and specific point of measurement, the concentration of the drug in an unknown sample can be accurately determined by interpolating from a standard calibration curve.[1][6] The choice of a simple acidic medium ensures consistent protonation and solvation of the analyte, leading to a stable and reproducible UV spectrum.
Instrumentation and Reagents
-
Instrumentation:
-
A double-beam UV-Visible Spectrophotometer with a spectral bandwidth of 1 nm (e.g., Schimadzu UV 1601 or equivalent)[1]
-
1 cm matched quartz cuvettes
-
Calibrated analytical balance
-
Calibrated volumetric flasks and pipettes (Class A)
-
Sonicator
-
-
Reagents and Chemicals:
-
Cefuroxime Axetil Reference Standard (CRS)
-
Cefuroxime Axetil Bulk Drug Sample (Analyte)
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (HCl), Concentrated (AR Grade)
-
Purified Water
-
Experimental Protocol
Preparation of Solutions
-
Preparation of 0.1 N HCl (Diluent):
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of purified water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 1000 mL with purified water and mix thoroughly.
-
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Cefuroxime Axetil Reference Standard (CRS) and transfer it to a 100 mL volumetric flask.[2]
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[1][7]
-
Make up the volume to 100 mL with methanol. This is the primary stock solution.
-
Pipette 10 mL of this primary stock solution into another 100 mL volumetric flask and dilute to the mark with 0.1 N HCl to obtain a final concentration of 100 µg/mL. This is the working standard stock solution.
-
-
Preparation of Sample Solution (100 µg/mL):
-
Accurately weigh 10 mg of the Cefuroxime Axetil bulk drug sample and prepare a 100 µg/mL solution following the exact same procedure as described for the Standard Stock Solution.
-
Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 1 mL from the working standard stock solution (100 µg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with 0.1 N HCl to obtain a concentration of 10 µg/mL.
-
Scan this solution in the UV spectrophotometer from 400 nm to 200 nm against a 0.1 N HCl blank.[1][2]
-
The wavelength at which maximum absorbance is observed is the λmax. For Cefuroxime axetil in 0.1 N HCl, this is consistently found at 281 nm.[1][2][3]
Assay Protocol: Quantitative Estimation
-
Constructing the Calibration Curve:
-
From the working standard stock solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks using 0.1 N HCl to obtain concentrations in the range of 2 µg/mL to 30 µg/mL (e.g., 2, 5, 10, 15, 20, 25, 30 µg/mL).[1]
-
Measure the absorbance of each solution at 281 nm against the 0.1 N HCl blank.
-
Plot a graph of Absorbance (Y-axis) versus Concentration in µg/mL (X-axis).
-
Determine the correlation coefficient (r²) and the regression equation (y = mx + c).
-
-
Analysis of the Bulk Drug Sample:
-
Prepare a suitable dilution of the sample solution (prepared in section 3.1) with 0.1 N HCl to bring the concentration within the linear range of the calibration curve (e.g., 10 µg/mL).
-
Measure the absorbance of this final diluted sample solution at 281 nm.
-
Calculate the concentration of Cefuroxime axetil in the sample solution using the regression equation from the calibration curve.
-
The percentage purity of the bulk drug can be calculated using the formula: % Purity = (Concentration from graph / Prepared sample concentration) * 100
-
Workflow for Cefuroxime Axetil Estimation
Caption: Workflow from solution preparation to final purity calculation.
Method Validation Protocol (ICH Q2(R2) Guidelines)
A validation protocol should be prepared to demonstrate that the analytical procedure is fit for its intended purpose.[5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Protocol:
-
Record the UV spectrum of the 0.1 N HCl blank.
-
Record the UV spectrum of a standard solution of Cefuroxime axetil (e.g., 10 µg/mL).
-
Record the UV spectrum of the sample solution of Cefuroxime axetil.
-
-
Acceptance Criteria: The spectrum of the sample solution should show a maximum absorbance at 281 nm, identical to the standard, and the blank should show no interference at this wavelength.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[6]
-
Protocol: Analyze a minimum of five concentrations across the specified range (e.g., 2-30 µg/mL). The results should be evaluated by calculating a regression line using the method of least squares.[1][6]
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[2][8]
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (standard addition).
-
Protocol:
-
Prepare a sample solution of the bulk drug at a known concentration (e.g., 10 µg/mL).
-
Spike this sample solution with the Cefuroxime axetil reference standard at three different concentration levels: 80%, 100%, and 120% of the sample concentration.[2][8]
-
Prepare each level in triplicate.
-
Measure the absorbance and calculate the concentration of each spiked sample.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should not be more than 2.0%.[4][8][9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol: LOD and LOQ are calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where 'σ' can be the standard deviation of the y-intercepts of regression lines.[10]
-
-
Acceptance Criteria: These values should be calculated and reported to indicate the sensitivity of the method.
Summary of Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of this analytical method.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Comparison of Blank, Standard, and Sample spectra. | No interference at λmax (281 nm). |
| Linearity & Range | Analyze 5+ concentrations (e.g., 2-30 µg/mL). | Correlation Coefficient (r²) ≥ 0.998 |
| Accuracy (% Recovery) | Spike sample at 80%, 100%, and 120% levels (n=3 for each). | Mean recovery between 98.0% - 102.0%. |
| Precision (%RSD) | ||
| Repeatability | Analyze 6 replicates of the same sample. | %RSD ≤ 2.0% |
| Intermediate Precision | Repeat analysis on a different day/by a different analyst. | %RSD ≤ 2.0% |
| LOD & LOQ | Calculated from the slope of the calibration curve and SD of the response. | Calculated and reported. |
Interrelation of Method Validation Parameters
Caption: Logical relationship between ICH validation parameters.
Conclusion
The developed UV-Spectrophotometric method for the estimation of Cefuroxime axetil in bulk drug is simple, rapid, accurate, and precise.[2][9] The λmax at 281 nm in 0.1 N HCl provides a stable and reproducible measurement.[1][3] The validation results demonstrate that the method is linear over a wide concentration range, accurate as indicated by high recovery values, and precise with low %RSD.[8][9] This method does not require complex sample preparation or expensive instrumentation, making it an ideal choice for routine quality control analysis in the pharmaceutical industry.[11]
References
-
SciSpace. (n.d.). Direct Spectrophotometric Determination of Cefuroxime Axetil in Pure Form and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
Game, M. D., et al. (2010). Validated Spectrophotometric Methods for the Determination of Cefuroxime Axetil in Bulk Drug and Tablets. International Journal of ChemTech Research, 2(2), 1259-1263. Retrieved from [Link]
-
Jain, P., et al. (2011). Development and validation of UV-Spectrophotometric method for determination of Cefuroxime Axetil in bulk and in Formulation. International Journal of Drug Development & Research, 3(4), 318-322. Retrieved from [Link]
-
Yeole, P. G., et al. (2006). Simultaneous UV Spectrophotometric Method for the Estimation of Cefuroxime Axetil and Probenecid from Solid Dosage Forms. Indian Journal of Pharmaceutical Sciences, 68(3), 391. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectrum of cefuroxime axetil (λ max determination) (A), and.... Retrieved from [Link]
-
Semantic Scholar. (2011). Development and validation of UV-Spectrophotometric method for determination of Cefuroxime Axetil in bulk and in Formulation. Retrieved from [Link]
-
Amir, S. B., Hossain, M. A., & Mazid, M. A. (2013). Development and Validation of UV Spectrophotometric Method for the Determination of Cefuroxime Axetil in Bulk and Pharmaceutical Formulation. Journal of Scientific Research, 6(1), 133-141. Retrieved from [Link]
-
ResearchGate. (2010). Validated spectrophotometric methods for the determination of Cefuroxime Axetil in bulk drug and tablets. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Determination of Cefuroxime Axetil in Tablet by HPLC, UV and First-Order Derivative Spectroscopy Methods & Plasma by UV Spectroscopy Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of UV-Spectrophotometric method for determination of Cefuroxime Axetil in bulk and in Formulation. Retrieved from [Link]
-
Journal of Scientific Research. (2014). Available Online - J. Sci. Res. 6 (1), 133-141. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Simultaneous Estimation of Cefuroxime Axetil and Linezolid by Three Novel Spectrophotometric Methods in Pharmaceutical Dosage Form and their Comparison Using ANOVA. Retrieved from [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
TSI Journals. (2012). PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF CEFUROXIME AXETIL. Retrieved from [Link]
-
SciELO. (2012). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijddr.in [ijddr.in]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. youtube.com [youtube.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Development and validation of UV-Spectrophotometric method for determination of Cefuroxime Axetil in bulk and in Formulation | Semantic Scholar [semanticscholar.org]
- 9. Development and Validation of UV Spectrophotometric Method for the Determination of Cefuroxime Axetil in Bulk and Pharmaceutical Formulation | Journal of Scientific Research [banglajol.info]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
Application Notes & Protocols for Assessing Cefuroxime in Surgical Prophylaxis Clinical Trials
Introduction: The Imperative for Optimized Surgical Prophylaxis
Surgical Site Infections (SSIs) represent a significant cause of postoperative morbidity, mortality, and increased healthcare costs.[1][2] Prophylactic antibiotic administration is a cornerstone of SSI prevention, with the primary goal of achieving bactericidal concentrations of an antimicrobial agent in the serum and tissues for the duration of the operation.[3] Cefuroxime, a second-generation cephalosporin, is a widely used agent for surgical prophylaxis due to its spectrum of activity against common surgical pathogens, including Staphylococcus aureus and many Gram-negative bacteria, favorable safety profile, and cost-effectiveness.[4][5][6][7]
However, the oral prodrug, Cefuroxime axetil, is rapidly hydrolyzed to active Cefuroxime after absorption; for surgical prophylaxis, intravenous (IV) administration of Cefuroxime sodium is the standard to ensure rapid and complete bioavailability.[8][9] The efficacy of prophylaxis is critically dependent on the timing of administration and the maintenance of adequate drug concentrations throughout the procedure.[10][11] Standardized dosing regimens may not be sufficient for all patient populations or surgical procedures, necessitating robust clinical trials to validate and optimize dosing strategies.[12]
This document provides a comprehensive framework for the experimental setup of clinical trials designed to assess the efficacy, pharmacokinetics (PK), and safety of Cefuroxime for surgical prophylaxis. The protocols herein are designed to provide a self-validating system for generating high-quality, reliable data for researchers, clinicians, and drug development professionals.
Foundational Principles of Clinical Trial Design
A successful clinical trial for surgical prophylaxis requires a meticulously planned design that addresses key questions of efficacy and safety. The structure must be robust enough to yield statistically significant and clinically meaningful results.
Study Objectives and Endpoints
The primary objective of such a trial is to determine the efficacy of a specific Cefuroxime dosing regimen in preventing SSIs. Secondary objectives typically focus on characterizing the drug's pharmacokinetic profile in the surgical population and evaluating its safety and tolerability.
Primary Endpoint:
-
Incidence of Surgical Site Infection (SSI): Defined according to established criteria (e.g., Centers for Disease Control and Prevention - CDC guidelines) within a specified timeframe post-procedure (typically 30 days, or up to 90 days for procedures involving implants).[7]
Secondary Endpoints:
-
Pharmacokinetic (PK) Parameters: Maximum plasma concentration (Cmax), time to Cmax (Tmax), Area Under the Concentration-Time Curve (AUC), and elimination half-life (t½).[13][14]
-
Tissue Penetration: Measurement of Cefuroxime concentrations in target tissues (e.g., subcutaneous adipose tissue, muscle) to ensure levels exceed the Minimum Inhibitory Concentration (MIC) for relevant pathogens.[15]
-
Pharmacodynamic (PD) Target Attainment: Percentage of the dosing interval that free drug concentrations remain above the MIC (%fT > MIC) of key pathogens.[10][12]
-
Microbiological Outcomes: Identification of causative pathogens in patients who develop SSIs and their susceptibility to Cefuroxime.
Trial Structure and Patient Population
A randomized, controlled, double-blind study design is the gold standard for minimizing bias.[4] However, for prophylaxis, a common design is a prospective, single-arm, open-label study to characterize the PK/PD profile of a specific regimen in a targeted surgical population.[18][19]
Inclusion Criteria (Example):
-
Adult patients (e.g., 18-75 years of age) scheduled for a specific type of elective clean-contaminated surgery (e.g., colorectal, biliary, or cardiac surgery).[4][13]
-
American Society of Anesthesiologists (ASA) physical status classification of I-III.
-
Written informed consent.
Exclusion Criteria (Example):
-
Known hypersensitivity to cephalosporins or other β-lactam antibiotics.
-
Pre-existing infection requiring antibiotic treatment.
-
Significant renal impairment (e.g., creatinine clearance < 30 mL/min), as Cefuroxime is primarily cleared by the kidneys.[6]
-
Pregnancy or lactation.
-
Receipt of another investigational drug within 30 days of screening.
The following diagram illustrates the typical workflow for a surgical prophylaxis clinical trial.
Caption: High-level workflow for a Cefuroxime surgical prophylaxis clinical trial.
Core Experimental Protocols
The following protocols provide step-by-step methodologies for the key components of the clinical trial. The causality behind each step is explained to ensure a deep understanding of the experimental design.
Protocol: Drug Administration and Dosing Regimen
Rationale: The timing and dose of antibiotic prophylaxis are the most critical factors for efficacy. Administration should be timed to ensure peak tissue concentrations at the time of surgical incision.[11] For Cefuroxime, with a half-life of approximately 1.5-2 hours, redosing is essential for procedures lasting longer than 3-4 hours to maintain concentrations above the MIC.[3][10][13]
Procedure:
-
Preoperative Dose: Administer a 1.5 g dose of Cefuroxime via intravenous (IV) infusion.[4][10]
-
Causality: A 1.5 g dose is standard for achieving adequate initial plasma concentrations for most adult patients.[12]
-
-
Timing of Administration: The infusion should begin within 60 minutes prior to the surgical incision.[3][20] A cohort study found that administration within 0 to 30 minutes before incision was associated with significantly lower odds of SSI compared to earlier administration.[11]
-
Causality: This timing ensures that bactericidal concentrations are present in the tissue at the moment of initial skin breach, which is the period of highest contamination risk.
-
-
Intraoperative Redosing: For surgical procedures extending beyond 3 hours, administer a subsequent 750 mg IV dose of Cefuroxime.
-
Postoperative Dosing: Prophylaxis should generally be discontinued within 24 hours after the surgery ends.[1][3]
-
Causality: Extended postoperative prophylaxis has not been shown to provide additional benefit in reducing SSI rates and contributes to the development of antimicrobial resistance.
-
| Parameter | Recommendation | Rationale / Citation |
| Drug | Cefuroxime Sodium for Injection | Standard IV formulation for surgical prophylaxis. |
| Initial Dose (Adult) | 1.5 g | To achieve rapid therapeutic concentrations.[4][10] |
| Timing | Infusion starts within 60 minutes before incision. | To ensure peak tissue levels at incision time.[11][20] |
| Redosing Interval | Every 3-4 hours for prolonged procedures. | To maintain levels >MIC due to ~1.8h half-life.[13][14] |
| Redose Amount | 750 mg | Sufficient to maintain therapeutic concentrations. |
| Duration | Discontinue within 24 hours post-op. | Minimizes resistance risk; no proven benefit beyond this.[1][3] |
| Table 1: Recommended Cefuroxime Dosing Regimen for Surgical Prophylaxis. |
Protocol: Pharmacokinetic (PK) Sample Collection
Rationale: To understand if the dosing regimen is effective, it is crucial to measure the drug concentration in both blood (systemic exposure) and the target tissue (site of action). Plasma concentrations inform systemic clearance and half-life, while tissue concentrations confirm that the drug reaches the surgical site at effective levels.[15]
Procedure:
-
Establish IV Access: Secure two separate IV lines: one for drug administration and one for blood sampling to prevent contamination.
-
Blood Sample Collection:
-
Collect 3-5 mL of blood in lithium heparin or EDTA tubes at the following time points:
-
Pre-dose (0 hours)
-
End of infusion
-
1, 2, 4, 6, 8, and 12 hours after the start of the infusion.[14]
-
-
Causality: This sampling schedule is designed to capture the peak concentration (Cmax), the distribution phase, and the elimination phase of the drug, allowing for accurate calculation of key PK parameters.
-
-
Tissue Sample Collection (Optional, via Microdialysis):
-
For select studies, insert a microdialysis catheter into the subcutaneous adipose tissue near the surgical site after induction of anesthesia.[15]
-
Perfuse the catheter at a low, constant flow rate (e.g., 1-2 µL/min) with a sterile isotonic solution.
-
Collect dialysate samples at 30- to 60-minute intervals throughout the surgery.
-
Causality: Microdialysis allows for the continuous sampling of unbound (active) drug concentrations in the interstitial fluid of the target tissue, providing a direct measure of target site exposure.[15]
-
-
Sample Processing and Storage:
-
Immediately after collection, centrifuge blood samples at ~1500 g for 10 minutes to separate plasma.[15]
-
Transfer the plasma supernatant and tissue dialysate samples into clearly labeled cryovials.
-
Store all samples at -80°C until analysis.
-
Causality: Prompt processing and deep-freezing are essential to prevent degradation of Cefuroxime and ensure sample integrity.
-
| Time Point | Blood Sample | Tissue Sample (Microdialysis) | Rationale |
| Pre-Dose (0h) | ✓ | ✓ | Establish baseline (zero) concentration. |
| End of Infusion | ✓ | ✓ | Capture initial peak concentration. |
| 1h post-infusion | ✓ | ✓ | Characterize the distribution phase. |
| 2h post-infusion | ✓ | ✓ | Characterize the distribution/elimination phase. |
| 4h post-infusion | ✓ | Characterize the elimination phase. | |
| 6h post-infusion | ✓ | Further define the elimination curve. | |
| 8h post-infusion | ✓ | Ensure adequate characterization of elimination. | |
| 12h post-infusion | ✓ | Confirm drug clearance near the next dose. | |
| Table 2: Example Pharmacokinetic Sampling Schedule. |
Protocol: Bioanalytical Method for Cefuroxime Quantification
Rationale: A validated, sensitive, and specific analytical method is required to accurately quantify Cefuroxime concentrations in biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard methods.[9][21] LC-MS/MS offers higher sensitivity and is preferred for lower concentration samples like tissue dialysate.[9]
Procedure (Example using HPLC-UV):
-
Sample Preparation:
-
Thaw plasma and tissue samples on ice.
-
To 200 µL of plasma, add an internal standard (e.g., Cefazolin).[21]
-
Precipitate proteins by adding 200 µL of an ice-cold mixture of methanol and trifluoroacetic acid.[15][21]
-
Vortex for 10 seconds and centrifuge at 8000-10,000 g for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for injection.
-
Causality: Protein precipitation removes large molecules that can interfere with the chromatographic column and analysis. The internal standard corrects for variability during sample preparation and injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Brisa LC2 C18).[21]
-
Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 75:25 v/v).[21]
-
Flow Rate: 1.0 mL/min.
-
Causality: These conditions are chosen to achieve good separation of Cefuroxime from the internal standard and other endogenous components in the plasma matrix.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking drug-free plasma with known concentrations of Cefuroxime (e.g., 0.25 to 50 µg/mL).[8][21]
-
Analyze quality control (QC) samples at low, medium, and high concentrations alongside the study samples.
-
Quantify Cefuroxime in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the linear regression of the calibration curve.
-
Causality: The calibration curve establishes the relationship between signal response and concentration. QC samples ensure the accuracy and precision of the analytical run.
-
Protocol: Clinical Assessment for Surgical Site Infection (SSI)
Rationale: Consistent and standardized assessment for SSI is crucial for the primary endpoint. This involves both inpatient monitoring and post-discharge surveillance, as many SSIs manifest after the patient has left the hospital.
Procedure:
-
Inpatient Monitoring:
-
Daily, a trained clinical research coordinator or nurse should examine the surgical wound for signs of infection (e.g., localized pain, swelling, erythema, purulent discharge).
-
Record patient's temperature and white blood cell count.
-
-
Post-Discharge Surveillance:
-
Conduct follow-up assessments at scheduled intervals (e.g., 14 days and 30 days post-operation) via clinic visit or structured telephone interview.
-
Provide patients with clear instructions on how to identify signs of infection and who to contact.[22]
-
-
SSI Diagnosis and Classification:
-
If an SSI is suspected, the final diagnosis should be made by a qualified physician based on CDC criteria.
-
If purulent material is present, obtain a sample for culture and sensitivity testing.
-
Classify the SSI as superficial incisional, deep incisional, or organ/space.
-
Causality: Adherence to standardized diagnostic criteria (like the CDC's) ensures that the primary endpoint is measured consistently across all patients and sites, making the trial results reliable and comparable to other studies.
-
Protocol: Safety and Adverse Event (AE) Monitoring
Rationale: Patient safety is paramount. A systematic process for collecting, assessing, and reporting adverse events is a mandatory component of any clinical trial and is required by regulatory agencies like the FDA and EMA.[23][24][25]
Procedure:
-
AE Data Collection: At each patient contact (inpatient and follow-up), systematically query the patient about any new or worsening symptoms using non-leading questions.
-
Assessment: For any reported AE, a clinician must assess:
-
Severity (e.g., mild, moderate, severe).
-
Seriousness (Does it meet criteria for a Serious Adverse Event - SAE?).
-
Causality (Relationship to the study drug).
-
-
Reporting: All AEs must be recorded in the patient's case report form. SAEs must be reported to the study sponsor and the Institutional Review Board (IRB)/Ethics Committee within a very short timeframe (e.g., 24 hours).
The diagram below outlines the interconnected process of PK/PD assessment.
Caption: Integrated workflow for Pharmacokinetic and Pharmacodynamic (PK/PD) assessment.
Conclusion
The successful assessment of Cefuroxime for surgical prophylaxis hinges on a clinical trial design that integrates robust clinical, pharmacokinetic, and safety endpoints. The protocols outlined in this document provide a framework for generating high-fidelity data by emphasizing the rationale behind each step—from precisely timed drug administration to validated bioanalytical techniques and standardized clinical assessments. By adhering to these principles, researchers can confidently evaluate and optimize Cefuroxime dosing strategies, ultimately contributing to the reduction of surgical site infections and the advancement of patient care.
References
-
Muller, M., & de la Pena, A. (2011). Cefuroxime plasma and tissue concentrations in patients undergoing elective cardiac surgery: Continuous vs bolus application. A pilot study. British Journal of Clinical Pharmacology, 72(1), 77-83. Available from: [Link]
-
Zoller, M., et al. (2020). Physiologically based pharmacokinetic evaluation of cefuroxime in perioperative antibiotic prophylaxis. British Journal of Clinical Pharmacology, 86(1), 179-190. Available from: [Link]
-
Zhou, M., et al. (2024). A retrospective pharmacovigilance study of post-marketing safety concerns with cefuroxime. Scientific Reports, 14(1), 1-10. Available from: [Link]
-
García-Simón, M., et al. (2021). A fast, cost-saving and sensitive method for determination of cefuroxime in plasma by HPLC with ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 205, 114328. Available from: [Link]
-
Siedlikowska, M., et al. (2016). Validated HPLC method for determination of cefuroxime in human plasma. Acta Poloniae Pharmaceutica, 73(3), 631-637. Available from: [Link]
-
Ginsburg, C. M., et al. (1986). Pharmacokinetics and bactericidal activity of cefuroxime axetil. Antimicrobial Agents and Chemotherapy, 29(3), 504-507. Available from: [Link]
-
Zoller, M., et al. (2019). Physiologically based pharmacokinetic evaluation of cefuroxime in perioperative antibiotic prophylaxis. British Journal of Clinical Pharmacology, 86(1), 179-190. Available from: [Link]
-
Chaudhary, D., et al. (2021). Role of cefuroxime as antibiotic prophylaxis for general surgery: An expert opinion. Journal of Postgraduate Medicine, 67(3), 154-161. Available from: [Link]
-
Chaudhary, D., et al. (2021). Role of cefuroxime as antibiotic prophylaxis for general surgery: An expert opinion. Journal of Postgraduate Medicine, 67(3), 154-161. Available from: [Link]
-
Wang, G., et al. (2013). Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry, 2013, 649313. Available from: [Link]
-
Nascimento, J. W. L., et al. (2007). Perioperative Cefuroxime Pharmacokinetics in Cardiac Surgery. Clinics, 62(3), 257-60. Available from: [Link]
-
Anderson, D. J., et al. (2014). The Surgical Care Improvement Project and Prevention of Post-Operative Infection, Including Surgical Site Infection. Surgical Infections, 15(4), 303-308. Available from: [Link]
-
Nascimento, J. W. L., et al. (2007). Perioperative cefuroxime pharmacokinetics in cardiac surgery. Clinics, 62(3), 257-260. Available from: [Link]
-
Omole, A. E., Awosika, A. O., & Patel, P. (2024). Cefuroxime. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Bratzler, D. W., et al. (2013). Clinical practice guidelines for antimicrobial prophylaxis in surgery. American Journal of Health-System Pharmacy, 70(3), 195-283. Available from: [Link]
-
Zhou, M., et al. (2024). Data collection and analysis flow chart of cefuroxime-associated adverse events. ResearchGate. Available from: [Link]
-
ClinicalTrials.gov. (2022). Cefuroxime vs Ceftriaxone for SSI Prevention in Neurosurgery. Identifier NCT05398081. Available from: [Link]
-
Tschudin-Sutter, S., et al. (2023). Timing of Cefuroxime Surgical Antimicrobial Prophylaxis and Its Association With Surgical Site Infections. JAMA Network Open, 6(6), e2317957. Available from: [Link]
-
ClinicalTrials.gov. (2017). The Clinical Trial of Cefuroxime Axetil Dispersible Tablets. Identifier NCT03020940. Available from: [Link]
-
Pepgra. (n.d.). What are the EMA Guidelines for Clinical Trial Management? Available from: [Link]
-
ClinicalTrials.gov. (2006). Prevention of Surgical Site Infections. Identifier NCT00353613. Available from: [Link]
-
De Waele, J. J., et al. (2017). Appropriate endpoints for evaluation of new antibiotic therapies for severe infections: a perspective from COMBACTE's STAT-Net. Intensive Care Medicine Experimental, 5(1), 22. Available from: [Link]
-
Johns Hopkins ABX Guide. (2023). Surgical Prophylaxis. Available from: [Link]
-
CenterWatch. (2017). The Clinical Trial of Cefuroxime Axetil Dispersible Tablets. Available from: [Link]
-
Infectious Diseases Society of America. (2013). ASHP/SIS/SHEA/IDSA Guidelines for Antimicrobial Prophylaxis in Surgery. Available from: [Link]
-
European Medicines Agency. (n.d.). Clinical trials in human medicines. Available from: [Link]
-
Mayo Clinic. (n.d.). Postoperative Infections Clinical Trials. Available from: [Link]
-
UCSF Health. (n.d.). UCSF Surgical Wound Infection Clinical Trials. Available from: [Link]
-
U.S. Food & Drug Administration. (n.d.). Clinical Trials Guidance Documents. Available from: [Link]
-
National Institute for Health and Care Excellence (NICE). (2020). Surgical site infections: prevention and treatment. NICE guideline [NG125]. Available from: [Link]
-
Health Protection Surveillance Centre. (2024). Prevention of Surgical Site Infections. Available from: [Link]
-
European Commission. (2022). Guidance on the management of clinical trials during the COVID-19 (Coronavirus) pandemic. Available from: [Link]
Sources
- 1. The Surgical Care Improvement Project and Prevention of Post-Operative Infection, Including Surgical Site Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpsc.ie [hpsc.ie]
- 3. Surgical prophylaxis | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Role of cefuroxime as antibiotic prophylaxis for general surgery: An expert opinion - IP J Surg Allied Sci [jsas.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically based pharmacokinetic evaluation of cefuroxime in perioperative antibiotic prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Timing of Cefuroxime Surgical Antimicrobial Prophylaxis and Its Association With Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiologically based pharmacokinetic evaluation of cefuroxime in perioperative antibiotic prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elsevier.es [elsevier.es]
- 14. researchgate.net [researchgate.net]
- 15. Cefuroxime plasma and tissue concentrations in patients undergoing elective cardiac surgery: Continuous vs bolus application. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A retrospective pharmacovigilance study of post-marketing safety concerns with cefuroxime - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. The Clinical Trial of Cefuroxime Axetil Dispersible Tablets | Clinical Research Trial Listing [centerwatch.com]
- 20. ashp.org [ashp.org]
- 21. sms.carm.es [sms.carm.es]
- 22. Surgical site infections: prevention and treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. What are the EMA Guidelines for Clinical Trial Management? - pepgra [pepgra.com]
- 24. Clinical Trials Guidance Documents | FDA [fda.gov]
- 25. health.ec.europa.eu [health.ec.europa.eu]
Cefuroxime axetil application in treating skin and soft tissue infections
Application Notes and Protocols: Cefuroxime Axetil in the Treatment of Skin and Soft Tissue Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Cefuroxime Axetil in SSTI Treatment
Skin and soft tissue infections encompass a wide range of conditions, from superficial infections like impetigo to deeper infections such as cellulitis.[1][3] The empirical treatment of these infections often requires an antibiotic with a spectrum of activity that covers the most common causative organisms, primarily Staphylococcus aureus and Streptococcus pyogenes.[4][5][6] Cefuroxime axetil, the oral prodrug of cefuroxime, fulfills this requirement, demonstrating efficacy against these key pathogens, including β-lactamase-producing strains of S. aureus.[4][5] As a second-generation cephalosporin, it offers a broader spectrum of activity compared to first-generation cephalosporins, particularly against Gram-negative bacteria, while maintaining good activity against Gram-positive cocci.[1]
Mechanism of Action
Cefuroxime axetil is a prodrug that is hydrolyzed by esterases in the gastrointestinal mucosa and blood to its active form, cefuroxime. Cefuroxime then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8]
-
Target: The primary targets of cefuroxime are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[7][8]
-
Inhibition: By binding to and inactivating these PBPs, cefuroxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7]
-
β-Lactamase Stability: A key feature of cefuroxime is its stability in the presence of many bacterial β-lactamases, enzymes that can inactivate many other β-lactam antibiotics. This stability allows it to be effective against certain resistant strains.
Caption: Mechanism of action of Cefuroxime Axetil.
Pharmacokinetics and Pharmacodynamics
A thorough understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of cefuroxime axetil is crucial for optimizing its use in treating SSTIs.
Pharmacokinetics
-
Absorption: Cefuroxime axetil is absorbed orally, and its bioavailability is enhanced when taken with food (approximately 37% in a fasting state to 52% postprandially).[1][2]
-
Distribution: After conversion to cefuroxime, the drug is widely distributed into body tissues and fluids, including skin and soft tissues.[1][9] Studies have shown that cefuroxime reaches therapeutic concentrations in wound secretions.[10]
-
Metabolism and Excretion: The axetil moiety is metabolized to acetaldehyde and acetic acid.[11] Cefuroxime is primarily excreted unchanged in the urine through both glomerular filtration and tubular secretion.[9]
-
Half-life: The elimination half-life of cefuroxime is approximately 1.5 hours.[9]
| Parameter | Value | Reference |
| Oral Bioavailability (Fasting) | ~37% | [2] |
| Oral Bioavailability (With Food) | ~52% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [1] |
| Protein Binding | 30-50% | [9] |
| Elimination Half-life (t½) | ~1.5 hours | [9] |
Pharmacodynamics
The bactericidal activity of cefuroxime, like other β-lactam antibiotics, is time-dependent. The key pharmacodynamic parameter that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) for the target pathogen.
Clinical Efficacy in Skin and Soft Tissue Infections
Cefuroxime axetil is indicated for the treatment of uncomplicated skin and skin-structure infections caused by susceptible strains of S. aureus (including β-lactamase-producing strains) and S. pyogenes.[4][5][11]
Common Indications and Dosing
-
Cellulitis and Impetigo: Cefuroxime axetil is an effective treatment for cellulitis and impetigo.[1][3]
-
Wound Infections: It can also be used to manage post-surgical or traumatic wound infections caused by susceptible bacteria.[1]
| Infection | Adult Dosage | Duration | Reference |
| Uncomplicated Skin and Skin-Structure Infections | 250 mg or 500 mg orally every 12 hours | 10 days | [5][12][13] |
| Impetigo (Pediatric) | 30 mg/kg/day of suspension orally in two divided doses (max 1g/day) | 10 days | [2] |
A multicenter clinical trial demonstrated that cefuroxime axetil at a dose of 250 mg twice daily was an effective antibacterial agent for common skin infections, achieving a clinically beneficial outcome in 92% of patients.[14] The study did not find a significant advantage for a higher dosage of 500 mg twice daily for these types of infections.[14]
Protocols for In Vitro Susceptibility Testing
To ensure the appropriate use of cefuroxime axetil and to monitor for the development of resistance, in vitro susceptibility testing is essential.[5][15]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of the MIC of cefuroxime against common SSTI pathogens, such as S. aureus and S. pyogenes, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cefuroxime analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates (e.g., S. aureus ATCC® 29213™, S. pyogenes ATCC® 19615™)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Cefuroxime Stock Solution: Prepare a stock solution of cefuroxime in a suitable solvent (e.g., sterile distilled water) at a concentration of 1 mg/mL.
-
Preparation of Cefuroxime Dilutions: Perform serial two-fold dilutions of the cefuroxime stock solution in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation:
-
Culture the bacterial isolates on an appropriate agar medium overnight at 35°C ± 2°C.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the cefuroxime dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of cefuroxime that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: MIC Determination Workflow.
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of susceptibility.
Materials:
-
Mueller-Hinton agar plates
-
Cefuroxime disks (30 µg)
-
Bacterial isolates
-
0.5 McFarland standard
-
Incubator (35°C ± 2°C)
-
Calipers
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply a 30 µg cefuroxime disk to the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the cefuroxime disk to the nearest millimeter.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI.
Considerations for Drug Development
-
Resistance Surveillance: Continuous monitoring of cefuroxime susceptibility patterns among clinical isolates of S. aureus and S. pyogenes is crucial to detect emerging resistance and to guide empirical therapy recommendations.[15]
-
Pharmacokinetic/Pharmacodynamic Modeling: Advanced PK/PD modeling can be utilized to optimize dosing regimens for specific patient populations and to predict the likelihood of therapeutic success against pathogens with varying MICs.
-
Combination Therapies: For complicated SSTIs or infections where methicillin-resistant S. aureus (MRSA) is suspected, cefuroxime is not recommended as monotherapy.[1][16] Research into combination therapies may be warranted in these scenarios.
Conclusion
Cefuroxime axetil remains a clinically relevant and effective oral antibiotic for the treatment of uncomplicated skin and soft tissue infections. Its favorable pharmacokinetic profile, established clinical efficacy, and well-defined mechanism of action make it a valuable agent in the armamentarium against common bacterial pathogens. The protocols and information provided herein offer a robust framework for researchers and drug development professionals to effectively evaluate and utilize cefuroxime axetil in their studies. Adherence to standardized testing methodologies and a comprehensive understanding of its pharmacological properties are paramount to ensuring its continued judicious and effective use.
References
- Cefuroxime Uses, Dosage, Side Effects & Guide for Skin Infections - Blog. (2025, May 9).
- Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings - RxList.
- Cefuroxime axetil in the treatment of cutaneous infections - PubMed.
- What is the mechanism of Cefuroxime Axetil? - Patsnap Synapse. (2024, July 17).
- Can Cefuroxime (Cefuroxime) 500mg be given to a patient with nonpurulent cellulitis? (2025, November 19).
- Cefuroxime Axetil: Package Insert / Prescribing Info / MOA - Drugs.com. (2025, November 22).
- Cefuroxime Dosage Guide + Max Dose, Adjustments - Drugs.com. (2025, October 23).
- PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr CEFTIN cefuroxime axetil for oral suspension USP Granules for sus - Sandoz. (2022, October 28).
- Cefuroxime Axetil Oral - MedCentral.
- In vitro activity of cefuroxime axetil against bacterial strains from respiratory tract infections. (2025, August 10).
- Cefuroxime - StatPearls - NCBI Bookshelf. (2024, January 11).
- Clinical pharmacology of cefuroxime and cefuroxime axetil in infants and children - OAText.
- Cefuroxime for Bacterial Infections: What to Know - BuzzRx. (2023, September 30).
- [Antimicrobial activities of cefuroxime against recent clinical isolates] - PubMed.
- Cefuroxime | Johns Hopkins ABX Guide. (2025, March 16).
- Is cefuroxime (Cefuroxime) effective for treating cellulitis? - Dr.Oracle. (2025, June 28).
- Cefuroxime Axetil Tablets BP - PRODUCT MONOGRAPH. (2017, September 29).
- CEFUROXIME AXETIL TABLETS, USP - DailyMed.
- [In-vitro activity of cefuroxime-axetil against pathogens of bacterial infections of the respiratory tract] - PubMed.
- Pharmacokinetics and bactericidal activity of cefuroxime axetil.
- Cellulitis Treatment & Management: Approach Considerations, Outpatient Care, IV Antibiotic Therapy - Medscape Reference. (2024, December 30).
- Pharmacokinetics of cefuroxime in traumatic wound secretion and antibacterial activity under vacuum therapy - PubMed.
- Pharmacokinetics and pharmacodynamics of two oral forms of cefuroxime axetil.
- In vitro susceptibility of Staphylococcus aureus towards amoxycillin-clavulanic acid, penicillin-clavulanic acid, dicloxacillin and cefuroxime - PubMed.
Sources
- 1. Cefuroxime Uses, Dosage, Side Effects & Guide for Skin Infections - Blog [kaya.in]
- 2. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. buzzrx.com [buzzrx.com]
- 4. Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Cefuroxime Axetil: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 8. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]
- 9. Cefuroxime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Pharmacokinetics of cefuroxime in traumatic wound secretion and antibacterial activity under vacuum therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. medcentral.com [medcentral.com]
- 14. Cefuroxime axetil in the treatment of cutaneous infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. droracle.ai [droracle.ai]
Application Note & Protocols: Enhancing the Aqueous Solubility of Cefuroxime Axetil via Solid Dispersion Techniques
Abstract
Cefuroxime axetil, a second-generation cephalosporin antibiotic, is widely prescribed for various bacterial infections. Its clinical efficacy, however, is hampered by its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its oral bioavailability is limited by its dissolution rate.[1][2][3][4][5] This application note provides a detailed guide for researchers and formulation scientists on the preparation and characterization of Cefuroxime axetil solid dispersions, a robust technique to significantly enhance its solubility and dissolution profile. We present detailed protocols for two primary methods: the Solvent Evaporation Method and the Fusion (Melt) Method. Additionally, we outline essential characterization techniques to validate the successful formation of the solid dispersion and quantify its performance improvement.
Introduction: The Cefuroxime Axetil Solubility Challenge
Cefuroxime axetil (CA) is a prodrug that is hydrolyzed in the intestinal mucosa to release the active agent, cefuroxime.[3] Despite its high membrane permeability, its very low solubility in biological fluids leads to erratic and incomplete absorption, resulting in poor bioavailability after oral administration.[6][7] The solid dispersion technique addresses this challenge by dispersing the drug in an inert, water-soluble carrier at a solid state.[8] This approach enhances solubility through several key mechanisms:
-
Reduction of Particle Size: Dispersing the drug at a molecular or submicron level within a carrier matrix dramatically increases the surface area available for dissolution.[6][9]
-
Conversion to Amorphous Form: The high-energy, disordered amorphous state of a drug is more soluble than its stable, crystalline form. Solid dispersion techniques can facilitate the conversion of crystalline CA into an amorphous form.[10][11][12]
-
Enhanced Wettability: The hydrophilic nature of the carrier improves the contact between the hydrophobic drug particles and the aqueous environment of the gastrointestinal tract.[9][10][13]
-
Inhibition of Recrystallization: The polymer carrier can act as a stabilizer, preventing the amorphous drug from converting back to its less soluble crystalline form during storage or dissolution.
This guide will provide the practical knowledge to leverage these principles for the successful formulation of Cefuroxime axetil.
Selection of Preparation Method and Carrier
The choice of preparation method and carrier is critical and depends on the physicochemical properties of the drug and the desired characteristics of the final product.
-
Carriers: Hydrophilic polymers are the cornerstone of solid dispersions. Common choices for Cefuroxime axetil include Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEG 4000, PEG 6000), and Poloxamers (Poloxamer 188).[6][10][14] These carriers are highly soluble in water and can form a stable matrix around the drug molecules.
-
Preparation Methods:
-
Solvent Evaporation: This method is ideal for heat-sensitive drugs like Cefuroxime axetil, as it does not require high temperatures.[15] It involves dissolving both the drug and carrier in a common solvent, which is later removed.[8][15]
-
Fusion (Melt) Method: A simpler, solvent-free technique where a physical mixture of the drug and carrier is heated until molten and then rapidly cooled.[16] This method is suitable for thermostable drugs and carriers.
-
Spray Drying: A scalable, solvent-based process where a solution of the drug and polymer is atomized into a hot air stream, yielding a fine powder.[17][18] This technique is highly efficient for producing amorphous solid dispersions.
-
Experimental Protocols
The following protocols provide step-by-step instructions for preparing Cefuroxime axetil solid dispersions. All procedures should be conducted in a well-ventilated laboratory environment, adhering to standard safety practices.
Protocol 1: Solvent Evaporation Method with PVP K30
This protocol describes the preparation of a 1:3 weight ratio CA:PVP K30 solid dispersion, a ratio shown to be effective in enhancing dissolution.[10]
Materials & Equipment:
-
Cefuroxime Axetil (CA) powder
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (Analytical Grade)
-
Analytical balance
-
Glass beakers
-
Magnetic stirrer with hot plate
-
Rotary evaporator
-
Vacuum oven
-
Mortar, pestle, and sieves (e.g., mesh no. 80)
-
Desiccator for storage
Methodology:
-
Weighing: Accurately weigh 1.0 g of Cefuroxime Axetil and 3.0 g of PVP K30.
-
Dissolution: In a 100 mL beaker, dissolve the 1.0 g of Cefuroxime Axetil in approximately 30 mL of methanol with gentle stirring.
-
Co-dissolution: Once the CA is fully dissolved, add the 3.0 g of PVP K30 to the solution. Continue stirring until a clear, homogenous solution is obtained.[10] A slight warming (to ~40°C) on a hot plate can facilitate dissolution.[6]
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask to evaporate the methanol until a solid film or mass is formed on the flask wall.[10]
-
Drying: Carefully scrape the solid mass from the flask. Place the material in a vacuum oven at 40°C for at least 12 hours to ensure the complete removal of any residual solvent.[7]
-
Size Reduction & Storage: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through an 80-mesh sieve to obtain a uniform particle size.[6] Store the final product in an airtight container within a desiccator.
Workflow: Solvent Evaporation Method
Protocol 2: Fusion (Melt) Method with Poloxamer 188
This protocol details the preparation of a 1:2 CA:Poloxamer 188 solid dispersion.
Materials & Equipment:
-
Cefuroxime Axetil (CA) powder
-
Poloxamer 188
-
Analytical balance
-
Stainless steel or porcelain dish
-
Hot plate with magnetic stirring capability
-
Ice bath
-
Spatula
-
Mortar, pestle, and sieves
-
Desiccator for storage
Methodology:
-
Weighing: Accurately weigh 1.0 g of Cefuroxime Axetil and 2.0 g of Poloxamer 188.
-
Melting the Carrier: Place the Poloxamer 188 in the dish on a hot plate and heat gently until it completely melts (Melting point of Poloxamer 188 is ~52-57°C).
-
Dispersion: Gradually add the Cefuroxime Axetil powder to the molten carrier while continuously stirring to ensure a homogenous dispersion. Continue heating and stirring for 5 minutes to form a clear, uniform melt.
-
Rapid Cooling (Quenching): Immediately remove the dish from the hot plate and place it in an ice bath to induce rapid solidification of the melt.[16] This rapid cooling is crucial to prevent phase separation or drug crystallization.
-
Size Reduction & Storage: Once completely hardened, scrape the solid mass from the dish. Pulverize the mass into a fine powder using a mortar and pestle. Sieve the powder to ensure uniformity and store it in an airtight container in a desiccator.
Workflow: Fusion (Melt) Method
Characterization and Performance Validation
Validating the successful creation and enhanced performance of the solid dispersion is paramount. The following tests provide a comprehensive characterization profile.
In Vitro Dissolution Studies
This is the most critical test to confirm the enhancement of the drug's release rate.
-
Apparatus: USP Dissolution Apparatus II (Paddle method).
-
Dissolution Medium: 900 mL of a relevant buffer, such as 0.07N HCl or phosphate buffer (pH 6.8).[7]
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place an amount of solid dispersion equivalent to a specific dose (e.g., 100 mg) of Cefuroxime Axetil into each dissolution vessel.[6]
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Cefuroxime Axetil using a UV-Vis spectrophotometer at approximately 278-280 nm.[6]
-
Compare the dissolution profile of the solid dispersion against the pure drug and a simple physical mixture of the drug and carrier.
-
| Formulation | % Drug Release at 15 min | % Drug Release at 45 min | % Drug Release at 60 min |
| Pure Cefuroxime Axetil | < 10% | < 25% | < 35% |
| Physical Mixture (1:3 CA:PVP) | ~ 25% | ~ 50% | ~ 60% |
| Solid Dispersion (1:3 CA:PVP) | > 70% | > 90% | > 95% |
| Table 1: Representative comparative dissolution data illustrating the significant enhancement in drug release from a solid dispersion formulation compared to the pure drug and a physical mixture. Data is conceptual based on published findings.[6][9][10] |
Solid-State Characterization
These techniques elucidate the physical form of the drug within the carrier matrix.
-
Powder X-Ray Diffraction (PXRD): This is the definitive method to confirm amorphization. The PXRD pattern of the pure, crystalline Cefuroxime Axetil will show sharp, characteristic Bragg peaks.[19] In a successful amorphous solid dispersion, these peaks will be absent, replaced by a broad, diffuse "halo," indicating a lack of long-range molecular order.[20] A simple physical mixture will show a superposition of the crystalline peaks from the drug and the pattern of the carrier.
-
Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature. A thermogram of crystalline CA will exhibit a sharp endothermic peak corresponding to its melting point. The absence of this melting peak in the solid dispersion's thermogram is strong evidence that the drug has been converted to an amorphous state or is molecularly dissolved in the polymer matrix.[11][21][22]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to investigate potential chemical interactions between the drug and the carrier. The spectrum of the solid dispersion should ideally be an overlap of the spectra of the individual components, indicating that no covalent bonds have formed and the drug's chemical integrity is maintained.[6][10]
-
Scanning Electron Microscopy (SEM): SEM imaging provides insight into the surface morphology of the particles. While pure CA appears as distinct crystals, a solid dispersion will typically show particles of a different size and shape, often with the drug no longer distinguishable from the carrier, indicating a homogenous dispersion.[11][23][24]
Conclusion
The solid dispersion technique is a highly effective and proven strategy for overcoming the solubility limitations of BCS Class II drugs like Cefuroxime axetil.[14] By selecting an appropriate hydrophilic carrier and a suitable preparation method, such as solvent evaporation or fusion, formulators can transform the poorly soluble crystalline drug into a rapidly dissolving amorphous form. The protocols and characterization methods detailed in this application note provide a robust framework for developing and validating Cefuroxime axetil solid dispersions, ultimately paving the way for formulations with enhanced dissolution and improved oral bioavailability.
References
-
Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. Brazilian Journal of Pharmaceutical Sciences, 54(4). Available at: [Link]
-
Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. ResearchGate. Available at: [Link]
-
Irchhaiya, R., et al. (2012). Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Vo, C. L. N., et al. (2020). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. MDPI. Available at: [Link]
-
Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Barman, R. K., et al. (2021). Role of Polyethylene Glycol and Silica for Dissolution Enhancement of Cefuroxime Axetil: In-Vitro Performance Evaluation and Characterization. Scirp.org. Available at: [Link]
-
Sharma, D., et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Ramesh, K. V. R. N. S., & Chowdary, K. P. R. (2012). PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF CEFUROXIME AXETIL. TSI Journals. Available at: [Link]
-
Patel, M. M., et al. (2011). Preparation and characterization of cefuroxime axetil solid dispersions using hydrophilic carriers. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Al-Mamun, M. A., et al. (2023). Evaluation of Dissolution Behavior of Cefuroxime Axetil as Affected by Polymeric Interaction Using Mixture Design Experiment. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech. Available at: [Link]
-
Sankari, T., & Al-Hariri, S. (2018). (PDF) Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. ResearchGate. Available at: [Link]
-
Sankari, T., & Al-Hariri, S. (2018). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. SciELO. Available at: [Link]
-
Singh, J., et al. (2011). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. Available at: [Link]
-
Van den Mooter, G. (2020). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. PubMed. Available at: [Link]
-
Kumar, P., & Mishra, S. (2022). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. Journal of Advancement in Pharmacology. Available at: [Link]
-
Modi, A., & Tayade, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Agrawal, A. G., et al. (2012). Cefuroxime axetil solid dispersion with polyglycolized glycerides for improved stability and bioavailability. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Sankari, T., & Al-Hariri, S. (2018). In vitro dissolution profiles of cefuroxime axetil and solid dispersions prepared by solvent method. ResearchGate. Available at: [Link]
-
Khan, M. A., et al. (2014). Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer. SciELO. Available at: [Link]
-
Salam, M. A., et al. (2020). Accelerated Aqueous Solubility and Antibacterial Activity of Cefuroxime Axetil Using Microcrystalline Cellulose as Carrier. Scirp.org. Available at: [Link]
-
Purohit, T., et al. (2020). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. Royal Society of Chemistry. Available at: [Link]
-
Soni, K., et al. (2019). A review on characterization of solid dispersion. IJEAST. Available at: [Link]
-
ResearchGate. (n.d.). SEM images of solid dispersions prepared from (a) original conc., (b)... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). SEM images showing surface morphology (A–C) and cross section (D–F) of... ResearchGate. Available at: [Link]
-
Khan, M. A., et al. (2014). Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium. SciELO. Available at: [Link]
-
Kasten, G., et al. (2020). A Simultaneous Differential Scanning Calorimetry–X-ray Diffraction Study of Olanzapine Crystallization from Amorphous Solid Dispersions. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). CHARACTERIZATION OF SOLID DISPERSIONS Drug-carrier Miscibility: Differential Scanning Calorimetry (DSC). ResearchGate. Available at: [Link]
-
Li, Y., et al. (2015). Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept. NIH. Available at: [Link]
-
Tishmack, P. A. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]
-
Shah, N., et al. (2018). Processing Impact on Performance of Solid Dispersions. PMC - NIH. Available at: [Link]
-
Ahmed, I., et al. (2015). Pharmaceutical Evaluation of Cefuroxime Axetil Tablets Available in Drug Market of Pakistan. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). XRD diagram of solid dispersion prepared by different release modifiers. ResearchGate. Available at: [Link]
-
Hasin, F., et al. (2018). PHARMACEUTICAL QUALITY EVALUATION OF CEFUROXIME AXETIL TABLETS AVAILABLE IN DRUG MARKET OF BANGLADESH. ResearchGate. Available at: [Link]
-
Al-Obaidi, H., & Buckton, G. (2013). Formulation and Evaluation of a Protein-loaded Solid Dispersions by Non-destructive Methods. NIH. Available at: [Link]
-
Al-Mamun, M. A., et al. (2023). Evaluation of Dissolution Behavior of Cefuroxime Axetil as Affected by Polymeric Interaction Using Mixture Design Experiment. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Li, D., et al. (2024). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. Available at: [Link]
-
Le-Gars, M., et al. (2022). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. MDPI. Available at: [Link]
-
Kumar, P. M., & Soni, N. K. (2017). Improvement in the dissolution rate and tableting properties of cefuroxime axetil by melt-granulated dispersion and surface adsorption. ResearchGate. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Accelerated Aqueous Solubility and Antibacterial Activity of Cefuroxime Axetil Using Microcrystalline Cellulose as Carrier [scirp.org]
- 3. scielo.br [scielo.br]
- 4. Pharmaceutical Evaluation of Cefuroxime Axetil Tablets Available in Drug Market of Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development, characterization and solubility study of solid dispersions of Cefuroxime Axetil by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188 | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 10. Preparation and characterization of cefuroxime axetil solid dispersions using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crystalpharmatech.com [crystalpharmatech.com]
- 12. Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Role of Polyethylene Glycol and Silica for Dissolution Enhancement of Cefuroxime Axetil: In-Vitro Performance Evaluation and Characterization [scirp.org]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. academic.oup.com [academic.oup.com]
- 18. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages | MDPI [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. ijeast.com [ijeast.com]
- 24. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Cefuroxime Axetil Gastro-Retentive Floating Drug Delivery via Hot Melt Extrusion
Introduction: Overcoming the Challenges of Cefuroxime Axetil Delivery
Cefuroxime axetil (CA) is a second-generation cephalosporin antibiotic widely prescribed for various bacterial infections.[1][2] As a prodrug, it is designed for oral administration and is rapidly hydrolyzed by intestinal and blood esterases to release the active moiety, cefuroxime.[3] However, the clinical efficacy of CA is hampered by several key challenges. Its bioavailability is relatively low and variable, primarily because its absorption is restricted to the upper gastrointestinal tract (GIT).[4] Furthermore, unabsorbed CA can disrupt the colonic microflora, potentially leading to adverse effects like antibiotic-associated colitis.
To address these limitations, a gastro-retentive drug delivery system (GRDDS) offers a compelling solution.[4] By prolonging the residence time of the dosage form in the stomach, a GRDDS can ensure a sustained release of CA in its primary absorption window, potentially leading to improved bioavailability and therapeutic outcomes.[5][6] Among the various GRDDS strategies, floating systems are particularly attractive. These low-density systems are designed to remain buoyant on gastric fluids, avoiding premature emptying from the stomach.[5][6][7]
Hot melt extrusion (HME) technology presents a robust and solvent-free manufacturing platform to create such advanced dosage forms.[8] HME is a continuous process that involves pumping polymeric materials with active pharmaceutical ingredients (APIs) through a heated barrel, resulting in a homogenous matrix. This application note provides a detailed protocol for the development of a Cefuroxime axetil gastro-retentive floating drug delivery system using HME, from formulation design to in-vitro characterization.
Principle of the Floating Drug Delivery System
The fundamental principle of this system is to create a dosage form with a bulk density lower than that of gastric fluids (approximately 1.004 g/cm³).[7] This is achieved by incorporating a gas-generating agent, such as sodium bicarbonate, within a hydrophilic polymer matrix. Upon contact with the acidic environment of the stomach (pH 1.2), the sodium bicarbonate reacts to produce carbon dioxide gas.[9] This gas gets entrapped within the swollen, gel-like layer formed by the hydrophilic polymer, reducing the overall density of the tablet and causing it to float.[10] The sustained release of Cefuroxime axetil is then controlled by the diffusion of the drug through this hydrated polymer matrix.
Caption: Mechanism of the HME gastro-retentive floating tablet.
Materials and Formulation
The selection of appropriate polymers and excipients is critical for the success of both the HME process and the functionality of the final dosage form.
Excipient Selection Rationale
-
Active Pharmaceutical Ingredient (API): Cefuroxime axetil (amorphous form is preferable for improved solubility).[11]
-
Hydrophilic Matrix-Forming Polymer: Hydroxypropyl methylcellulose (HPMC) is an excellent candidate due to its swelling properties in aqueous media, which aids in both floatation and sustained drug release.[4][12] A high viscosity grade, such as HPMC K15M, provides a robust gel layer.[12]
-
Extrusion Aid/Secondary Polymer: Hydroxypropyl cellulose (HPC) can be used to facilitate the HME process.[13][14] HPMC has a high glass transition temperature (Tg) and can be difficult to process alone.[14] HPC has a lower Tg, acting as a polymeric plasticizer to reduce the processing temperature and torque during extrusion.[14]
-
Gas-Generating Agent: Sodium bicarbonate is used to generate carbon dioxide in the acidic gastric environment, enabling the tablet to float.[4][9]
-
Solubility Enhancer (Optional): A surfactant like Sodium Lauryl Sulphate (SLS) can be included to improve the dissolution of the poorly soluble Cefuroxime axetil.[11][12]
Example Formulation Table
| Component | Function | Concentration (% w/w) |
| Cefuroxime Axetil | API | 30 |
| HPMC K15M | Matrix Former, Release Control | 40 |
| HPC (Klucel™ MF) | Extrusion Aid, Matrix Former | 15 |
| Sodium Bicarbonate | Gas-Generating Agent | 10 |
| Sodium Lauryl Sulphate | Solubility Enhancer | 5 |
Hot Melt Extrusion Protocol
This section outlines the step-by-step procedure for manufacturing Cefuroxime axetil floating tablets using a co-rotating twin-screw extruder.
Caption: Workflow for HME production of floating tablets.
Step-by-Step Methodology
-
Pre-blending: Accurately weigh all the formulation components. Pass them through a suitable mesh sieve (e.g., #40) to ensure uniformity. Blend the materials in a V-blender or a similar suitable mixer for 15 minutes to achieve a homogenous powder mix.
-
Extruder Setup: Set up a co-rotating twin-screw extruder with a suitable screw configuration. A configuration with conveying elements, a few kneading blocks to ensure proper mixing, and then more conveying elements is a good starting point. Attach a circular die (e.g., 2 mm diameter) to the end of the barrel.
-
HME Processing Parameters:
-
Feeding: Use a gravimetric feeder to ensure a consistent feed rate of the powder blend into the extruder. A feed rate of 1 kg/h is a typical starting point for lab-scale extruders.
-
Temperature Profile: Set the temperature profile of the extruder barrel. A gradually increasing temperature profile is recommended to allow for proper melting and mixing without degrading the drug or excipients. A typical profile could be:
-
Zone 1 (Feed zone): 50°C
-
Zone 2: 90°C
-
Zone 3: 120°C
-
Zone 4: 140°C
-
Zone 5 (Die): 135°C
-
-
Screw Speed: Set the screw speed. A speed of 100 RPM is a reasonable starting point. The interplay between feed rate and screw speed will determine the fill level of the extruder and the residence time of the material.
-
-
Extrusion and Cooling: Start the extruder and the feeder. The molten mass will be extruded through the die as a continuous strand. Allow the strand to cool on a conveyor belt with air cooling.
-
Pelletization: Feed the cooled, solidified strand into a pelletizer to cut it into uniform pellets (e.g., 2 mm length).
-
Compression: The resulting pellets can be directly compressed into tablets using a rotary tablet press with appropriate tooling (e.g., 12 mm flat-faced punches). The compression force should be optimized to achieve tablets with adequate hardness and low friability.
Characterization and Evaluation Protocols
Once the tablets are manufactured, they must be thoroughly characterized to ensure they meet the desired quality attributes.
Physical Characterization of Tablets
Standard physical tests should be performed on the compressed tablets.
| Parameter | Method | Typical Specification |
| Weight Variation | USP <905> | RSD ≤ 5% |
| Hardness | USP <1217> | 6 - 8 kg/cm ² |
| Thickness | Vernier Caliper | Consistent across batch |
| Friability | USP <1216> | < 1% |
In-Vitro Buoyancy Study Protocol
This test determines the floating characteristics of the tablets.
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Temperature: Maintain the medium at 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in the dissolution vessel.
-
Visually observe the tablet and record the Floating Lag Time (FLT) : the time taken for the tablet to rise to the surface of the medium.
-
Continue the test and record the Total Floating Time (TFT) : the total duration for which the tablet remains buoyant.
-
-
Acceptance Criteria:
-
FLT: < 120 seconds
-
TFT: > 12 hours
-
In-Vitro Drug Release Study Protocol
This study evaluates the rate and extent of Cefuroxime axetil release from the floating tablets.
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Medium: 900 mL of 0.1 N HCl (pH 1.2).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.[15]
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of Cefuroxime axetil in the samples using a validated UV-Vis Spectrophotometer or HPLC method.
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Expected In-Vitro Performance Data
| Formulation | Floating Lag Time (s) | Total Floating Time (h) | % Drug Release at 2h | % Drug Release at 8h | % Drug Release at 12h |
| Optimized Batch | 45 ± 5 | > 12 | 25 ± 3 | 75 ± 4 | 98 ± 2 |
Conclusion
Hot melt extrusion technology provides a powerful, continuous, and solvent-free method for developing advanced gastro-retentive floating drug delivery systems.[15][16] By carefully selecting polymers and excipients, it is possible to manufacture a robust dosage form for Cefuroxime axetil that exhibits excellent floating properties and provides sustained drug release over 12 hours.[15] This approach has the potential to significantly improve the oral bioavailability of Cefuroxime axetil, leading to enhanced therapeutic efficacy and better patient outcomes.[15][16] The protocols outlined in this application note provide a comprehensive guide for researchers and scientists working in the field of pharmaceutical drug development.
References
-
Jassal M, Nautiyal U, Kundlas J, Singh D. A review on floating drug delivery system (FDDS). Journal of Drug Delivery and Therapeutics. 2015;5(5):1-7. URL: [Link]
-
Lalge R, Thipsay P, et al. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. International Journal of Pharmaceutics. 2019;566:643-655. URL: [Link]
-
Lalge, R. M. (2018). Preparation and Evaluation of Cefuroxime Axetil Gastro-Retentive Floating Drug Delivery System for Improved Delivery via Hot-Melt Extrusion Technology (Doctoral dissertation, The University of Mississippi). URL: [Link]
-
Nayak AK, Malakar J, Sen KK. Development and in vivo evaluation of gastroretentive delivery systems for cefuroxime axetil. International Journal of Biological Macromolecules. 2013;54:1-8. URL: [Link]
-
Thipsay P, Lalge R, et al. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. Drug Development and Industrial Pharmacy. 2019;45(10):1634-1645. URL: [Link]
-
Request PDF. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. ResearchGate. Published online 2019. URL: [Link]
-
Moghaddam A, et al. Formulation of cefuroxime axetil oral suspension and investigation of its pharmaceutical properties. Journal of Pharmaceutical Sciences. 2011;2(4): 1-7. URL: [Link]
-
Prajapati VD, Jani GK, Khutliwala TA, Zala BS. Raft forming system-an upcoming approach of gastroretentive drug delivery system. Journal of Controlled Release. 2013;168(2):151-165. URL: [Link]
-
Bhardwaj V, Nirmala, Harikumar SL. Floating drug delivery system: A review. Pharmacophore. 2013;4(1):1-15. URL: [Link]
-
Shinde AJ, Waghule AN, Paithane MB. Design and evaluation of bilayer floating tablets of cefuroxime axetil for bimodal release. Indian Journal of Pharmaceutical Sciences. 2012;74(5):406-412. URL: [Link]
-
Lalge R, Thipsay P, et al. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. Semantic Scholar. Published 2019. URL: [Link]
-
Streubel A, Siepmann J, Bodmeier R. Drug release kinetics and physicochemical characteristics of floating drug delivery systems. Expert Opinion on Drug Delivery. 2006;3(2):217-233. URL: [Link]
-
Das S, et al. Cefuroxime axetil loaded gastroretentive floating tabletsbased on hydrophilic polymers: preparation and in vitro evaluation. International Journal of Pharmaceutical Sciences and Research. 2012; 3(9): 3447-3453. URL: [Link]
-
Butreddy A, et al. Polymer Selection for Hot-Melt Extrusion Coupled to Fused Deposition Modelling in Pharmaceutics. Pharmaceutics. 2021;13(9):1458. URL: [Link]
-
Vo AQ, et al. Dual-Mechanism Gastroretentive Drug Delivery System Loaded with an Amorphous Solid Dispersion Prepared by Hot-Melt Extrusion. Journal of Pharmaceutical Sciences. 2017;106(7):1872-1883. URL: [Link]
-
Tan D, et al. Expanding the Manufacturing Approaches for Gastroretentive Drug Delivery Systems with 3D Printing Technology. Pharmaceutics. 2021;13(10):1588. URL: [Link]
-
Arora S, Ali J, Ahuja A, Khar RK, Baboota S. Floating Drug Delivery System: A Review. AAPS PharmSciTech. 2005;6(3):E372-E390. URL: [Link]
-
Bhowmik D, et al. Floating Drug Delivery System- A Review. Journal of Drug Delivery and Therapeutics. 2019;9(3-s):784-791. URL: [Link]
-
Cefuroxime axetil – Knowledge and References. Taylor & Francis. URL: [Link]
-
Sruthi J, et al. Formulation and evaluation of cefuroxime axetil granules for oral suspension. International Journal of Pharmaceutical Sciences and Research. 2014;5(11):4826-4833. URL: [Link]
-
Ali A, et al. Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium. Brazilian Journal of Pharmaceutical Sciences. 2018;54(1). URL: [Link]
- CN104586854B - Cefuroxime axetil pharmaceutical composition and preparation method thereof. Google Patents.
-
Gour M, et al. formulation, development and evaluation of floating microsphere of cefuroxime axetil. World Journal of Pharmaceutical Research. 2021;10(14):880-887. URL: [Link]
Sources
- 1. Formulation of cefuroxime axetil oral suspension and investigation of its pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Development and in vivo evaluation of gastroretentive delivery systems for cefuroxime axetil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Polymer Selection for Hot-Melt Extrusion Coupled to Fused Deposition Modelling in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Dual-Mechanism Gastroretentive Drug Delivery System Loaded with an Amorphous Solid Dispersion Prepared by Hot-Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Dissolution Studies of Cefuroxime Axetil Immediate-Release Tablets
Authored by a Senior Application Scientist
Introduction
Cefuroxime axetil, the 1-acetoxyethyl ester of cefuroxime, is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As a prodrug, it is biologically inactive until hydrolyzed in vivo to its active form, cefuroxime. The oral bioavailability of cefuroxime axetil is significantly influenced by its dissolution and subsequent absorption in the gastrointestinal tract. For immediate-release (IR) tablets, the rate and extent of drug release are critical quality attributes that directly impact therapeutic efficacy.
This application note provides a comprehensive, field-proven protocol for the in vitro dissolution testing of Cefuroxime axetil immediate-release tablets. The methodologies detailed herein are grounded in pharmacopeial standards and are designed to ensure robust, reproducible, and scientifically valid results for researchers, quality control analysts, and formulation scientists. We will explore the causality behind experimental choices, from media selection to analytical finish, providing a self-validating framework for this critical analysis.
Physicochemical Properties and Dissolution Challenges
Understanding the physicochemical properties of Cefuroxime axetil is paramount to designing a meaningful dissolution study. It is a classic example of a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.
-
Solubility: Cefuroxime axetil is practically insoluble in water and buffers at pH values below 4.0. Its solubility increases with pH. This pH-dependent solubility is a critical factor in selecting the appropriate dissolution medium to mimic the physiological conditions of the gastrointestinal tract.
-
Stability: The ester linkage in Cefuroxime axetil is susceptible to hydrolysis, particularly in alkaline conditions, which can degrade the prodrug to the active cefuroxime. This instability necessitates careful control of the dissolution medium pH and temperature.
These properties present a challenge: ensuring complete dissolution to reflect potential in vivo absorption while preventing degradation of the analyte. The methods outlined below are optimized to navigate this balance.
Experimental Protocol: Dissolution of Cefuroxime Axetil IR Tablets
This protocol is designed to be a self-validating system, with built-in checks and rationale for each step.
Materials and Reagents
-
Cefuroxime Axetil IR Tablets (e.g., 250 mg or 500 mg strength)
-
Cefuroxime Axetil Reference Standard (USP or equivalent)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Lauryl Sulfate (SLS), analytical grade
-
Potassium Phosphate Monobasic (KH₂PO₄), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Purified water (e.g., Milli-Q® or equivalent)
Equipment
-
USP-compliant Dissolution Apparatus 2 (Paddle)
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Syringe filters (e.g., 0.45 µm PVDF)
Dissolution Parameters
The selection of dissolution parameters is critical for obtaining meaningful data. The following conditions are harmonized with recommendations from major pharmacopeias, such as the United States Pharmacopeia (USP), for Cefuroxime Axetil tablets.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Apparatus | USP Apparatus 2 (Paddles) | The paddle apparatus provides gentle agitation suitable for immediate-release tablets, minimizing the risk of tablet disintegration due to excessive mechanical stress. |
| Dissolution Medium | 0.07 N Hydrochloric Acid (HCl) | This medium simulates the acidic environment of the stomach where the tablet first encounters physiological fluids. It is a standard medium for IR dosage forms. |
| Medium Volume | 900 mL | A standard volume that provides adequate sink conditions, ensuring that the concentration of the dissolved drug remains well below its saturation solubility. |
| Temperature | 37 ± 0.5 °C | This temperature mimics human body temperature, which is crucial for simulating physiological dissolution and ensuring enzymatic/hydrolytic stability. |
| Paddle Speed | 50 RPM | A common rotation speed for IR tablets that provides sufficient hydrodynamics to promote dissolution without causing excessive turbulence or coning effects. |
| Sampling Times | 10, 15, 20, 30, 45, and 60 minutes | A well-spaced sampling schedule allows for the construction of a detailed dissolution profile, capturing the initial rapid release phase and ensuring the plateau is reached. |
| Acceptance Criteria | Not less than 80% (Q) of the labeled amount is dissolved in 45 minutes. | This is a typical pharmacopeial specification (e.g., USP) that defines the minimum performance standard for the product to ensure consistent quality and bioavailability. |
Step-by-Step Dissolution Procedure
-
Media Preparation: Prepare 900 mL of 0.07 N HCl dissolution medium. Degas the medium by an appropriate method (e.g., helium sparging, vacuum filtration) to prevent the formation of air bubbles on the tablet surface, which can interfere with dissolution.
-
System Equilibration: Assemble the dissolution apparatus and place 900 mL of the prepared medium into each vessel. Allow the medium to equilibrate to 37 ± 0.5 °C for at least 30 minutes.
-
Tablet Introduction: Carefully drop one Cefuroxime axetil tablet into each vessel, ensuring it settles at the bottom center. Immediately start the apparatus at 50 RPM.
-
Sampling: At each specified time point (10, 15, 20, 30, 45, 60 min), withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter to prevent undissolved particles from interfering with the subsequent analysis. Discard the first few mL of the filtrate to saturate the filter and avoid drug adsorption.
-
Sample Storage: If not analyzed immediately, store the samples in sealed vials, protected from light, and at a controlled temperature to prevent degradation.
Analytical Method: HPLC Quantification
A validated, stability-indicating HPLC method is essential for accurately quantifying the amount of Cefuroxime axetil dissolved.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 4.6 mm x 150 mm, 5 µm | A standard reversed-phase column that provides excellent separation and peak shape for Cefuroxime axetil and its potential degradants. |
| Mobile Phase | Acetonitrile : 0.2M Ammonium Acetate (35:65 v/v) | This mobile phase composition provides good resolution and retention time for Cefuroxime axetil. The buffer controls the pH and ensures consistent ionization. |
| Flow Rate | 1.5 mL/min | A typical flow rate that balances analysis time with separation efficiency and system pressure. |
| Injection Volume | 20 µL | A standard injection volume that provides a good signal-to-noise ratio without overloading the column. |
| Detector Wavelength | 278 nm | Cefuroxime axetil has a strong UV absorbance at this wavelength, allowing for sensitive and specific detection. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh about 35 mg of Cefuroxime Axetil RS into a 50 mL volumetric flask. Add 5 mL of methanol to dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution: Dilute the stock solution with the dissolution medium to obtain a final concentration corresponding to the expected concentration of the sample at 100% drug release.
-
Sample Preparation: The filtered samples obtained from the dissolution procedure are used directly for HPLC analysis.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0%.
Data Analysis and Interpretation
The percentage of Cefuroxime axetil dissolved at each time point is calculated using the following formula:
% Dissolved = (Asample / Astandard) * (Cstandard / L) * V * 100
Where:
-
Asample = Peak area of Cefuroxime axetil in the sample chromatogram
-
Astandard = Average peak area of Cefuroxime axetil in the standard chromatogram
-
Cstandard = Concentration of the standard solution (mg/mL)
-
L = Label claim of the tablet (mg)
-
V = Volume of the dissolution medium (900 mL)
Plot the percentage of drug dissolved against time to generate a dissolution profile. This profile is a critical tool for comparing different formulations, evaluating batch-to-batch consistency, and predicting in vivo performance.
Workflow Visualization
The following diagram illustrates the complete workflow from tablet dissolution to data analysis.
Caption: Workflow for Cefuroxime Axetil IR tablet dissolution testing.
Troubleshooting and Field Insights
-
Incomplete Dissolution: If the acceptance criteria are not met, investigate potential causes such as cross-linking of excipients, improper formulation, or issues with the coating. Consider the use of a surfactant (e.g., 0.1% SLS) in the medium, but this would represent a deviation from the standard pharmacopeial method and requires thorough validation.
-
High Variability (RSD): High variability between vessels can be caused by improper deaeration of the medium, coning (a mound of undissolved powder at the bottom of the vessel), or off-center tablet placement. Ensure meticulous adherence to the protocol to minimize these effects.
-
Unexpected Peaks in Chromatogram: The presence of extra peaks may indicate drug degradation or impurities from excipients. A stability-indicating HPLC method is crucial to resolve the Cefuroxime axetil peak from any potential degradants.
Conclusion
This application note provides a robust and reliable framework for the in vitro dissolution testing of Cefuroxime axetil immediate-release tablets. By understanding the scientific principles behind each step—from the pH-dependent solubility of the drug to the specifics of the HPLC analysis—researchers can generate high-quality, reproducible data. Adherence to these protocols will ensure that the dissolution results accurately reflect the quality and performance of the drug product, which is essential for regulatory compliance and ensuring patient safety and efficacy.
References
-
Perry, C. M., & Brogden, R. N. (1996). Cefuroxime Axetil. Drugs, 52(1), 125–158. Available at: [Link]
-
Panchal, D. A., & Patel, D. J. (2022). Formulation and Evaluation of Floating Tablets of Cefuroxime Axetil. Research Journal of Pharmacy and Technology, 15(1), 239-245. Available at: [Link]
-
United States Pharmacopeia (USP). (Current Edition). Cefuroxime Axetil Tablets Monograph. Available at: [Link] (Note: Access to the USP-NF online requires a subscription).
-
British Pharmacopoeia (BP). (Current Edition). Cefuroxime Axetil Tablets Monograph. Available at: [Link] (Note: Access to the BP online requires a subscription).
-
Shaikh, S., & Avachat, A. (2011). Development and validation of a new HPLC method for the estimation of cefuroxime axetil in the presence of its degradation products and its application to stability testing. Journal of Liquid Chromatography & Related Technologies, 34(1), 10-22. Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve the Bioavailability of Crystalline Cefuroxime Axetil
Welcome to the technical support center for Cefuroxime Axetil (CA) formulation. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the bioavailability challenges associated with its crystalline form. Here, we address common experimental hurdles with in-depth, cause-and-effect explanations and provide validated protocols to guide your research.
Section 1: Foundational Understanding & Core Problem Analysis
Q1: Why is the oral bioavailability of crystalline Cefuroxime axetil so poor and variable?
A1: The poor oral bioavailability of crystalline Cefuroxime axetil (CA) is a multi-factorial problem rooted in its fundamental physicochemical properties. Understanding these factors is the first step in designing an effective formulation strategy.
-
Poor Aqueous Solubility: CA is classified as a Biopharmaceutical Classification System (BCS) Class II or IV drug, signifying poor aqueous solubility is a primary rate-limiting step for its absorption[1][2][3]. The crystalline form is thermodynamically stable, meaning significant energy is required to break its crystal lattice structure before it can dissolve in gastrointestinal fluids[4][5]. This low solubility leads to inadequate concentration of the drug at the site of absorption.
-
Prodrug Instability: CA is a prodrug of cefuroxime, designed to enhance lipophilicity for better membrane permeation[6][7]. After absorption, it is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active cefuroxime[6][8]. However, these same intestinal esterases can prematurely hydrolyze the prodrug in the gut lumen before it can be absorbed, leading to the formation of the non-absorbable cefuroxime base[9][10][11].
-
Gel Formation: Both crystalline and amorphous forms of CA have a strong tendency to form a viscous, gelatinous mass upon contact with aqueous media[6][12]. This gel layer acts as a barrier, impeding further water penetration and drug dissolution, which drastically slows down its release from a dosage form[13].
-
Polymorphism: CA exists in both crystalline and amorphous forms[14][15]. The amorphous form is more soluble and has superior bioavailability[14][16]. However, it is thermodynamically unstable and can revert to the less soluble crystalline form during storage, especially in the presence of heat or humidity, creating significant stability and batch consistency challenges[6][16][17].
-
Food Effect: The bioavailability of CA is notably dependent on food intake, increasing from approximately 30-37% in a fasted state to 50-60% in a fed state[8][18][19]. This variability complicates consistent dosing and therapeutic outcomes.
This complex interplay of poor solubility, pre-systemic degradation, and unfavorable physical properties necessitates advanced formulation strategies to ensure reliable therapeutic efficacy.
Caption: Root causes of poor Cefuroxime axetil bioavailability.
Section 2: Core Strategies & Troubleshooting Guide
This section details the primary formulation strategies to enhance CA bioavailability. Each is presented in a question-and-answer format to address common issues encountered during development.
Strategy A: Solid Dispersions & Amorphization
Q2: What is the scientific rationale for using solid dispersions to improve CA bioavailability, and why is carrier selection so critical?
A2: The core principle is to convert the poorly soluble crystalline CA into a more soluble, higher-energy amorphous state[2][4]. A solid dispersion (SD) achieves this by molecularly dispersing the drug within a hydrophilic carrier matrix. This strategy addresses the bioavailability problem in several ways:
-
Enhanced Solubility: By breaking the crystal lattice, the energy barrier for dissolution is significantly lowered[4].
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, facilitating faster interaction with water[20].
-
Reduced Particle Size: The drug is dispersed at a molecular or nano-scale level within the carrier, dramatically increasing the surface area available for dissolution[2][21].
-
Inhibition of Recrystallization: The carrier can physically restrict the mobility of drug molecules and form intermolecular bonds (e.g., hydrogen bonds), which stabilizes the amorphous form and prevents it from converting back to the less soluble crystalline state[9][10][22].
Carrier selection is paramount because the carrier dictates not only the physical stability of the amorphous drug but can also offer additional protective benefits. For instance, a study comparing polyvinylpyrrolidone (PVP) and Gelucire 50/13 as carriers found that while both improved solubility through amorphization, the Gelucire formulation showed superior bioavailability. The proposed mechanism was that Gelucire, a lipidic carrier, competes for the same intestinal esterases that degrade CA, thereby protecting the prodrug from pre-absorptive hydrolysis[9][10].
Q3: My spray-dried solid dispersion of CA shows great initial dissolution but fails stability testing, showing recrystallization after 3 months. What's going wrong?
A3: This is a classic challenge with amorphous systems. The higher energy state that provides the solubility benefit also makes it inherently unstable[6][16]. Here’s a troubleshooting guide:
-
Insufficient Drug-Carrier Interaction: The most common cause is a lack of strong intermolecular interactions (like hydrogen bonding) between CA and your chosen carrier. If the carrier merely separates drug molecules without forming stabilizing bonds, the drug has a higher propensity to re-organize into its crystalline form over time.
-
Action: Characterize your SD using Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). FTIR can reveal shifts in characteristic peaks (e.g., amide and carbonyl groups of CA) that indicate hydrogen bonding with the carrier[2][9][10]. DSC can show a single glass transition temperature (Tg), indicating a molecularly miscible system. If you see signs of phase separation or weak interactions, consider a different carrier with stronger hydrogen bonding potential.
-
-
Inadequate Carrier Concentration: You may not be using enough carrier to fully encapsulate and immobilize the drug molecules. Pockets of high drug concentration are nucleation sites for crystallization.
-
Action: Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:2, 1:3)[20]. A higher proportion of the carrier often leads to better stability, though this must be balanced with the need for an acceptable tablet size and drug load.
-
-
Hygroscopicity: Water acts as a plasticizer, lowering the Tg of the amorphous system and increasing molecular mobility, which accelerates recrystallization. If your carrier or the final formulation is hygroscopic, moisture uptake during storage is a likely culprit.
-
Process Parameters: The cooling rate during spray drying can influence the final morphology and stability. Very rapid cooling is generally preferred to "freeze" the drug in a disordered state.
-
Action: Review and optimize your spray drying parameters, including inlet temperature, feed rate, and atomization pressure, to ensure you are achieving a stable, amorphous product.
-
Caption: Decision tree for troubleshooting CA solid dispersion stability.
Strategy B: Lipid-Based Formulations (SMEDDS/SEDDS)
Q4: How do Self-Microemulsifying Drug Delivery Systems (SMEDDS) work for CA, and what are the first steps in developing one?
A4: Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oil, surfactant, and a co-surfactant/co-solvent that contain the dissolved drug[3][23][24]. Their mechanism is elegant: upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form a fine oil-in-water microemulsion (or nanoemulsion) with droplet sizes typically below 200 nm[25][26][27].
This process overcomes CA's bioavailability hurdles by:
-
Bypassing Dissolution: The drug is already in a solubilized state within the oil droplets, completely bypassing the slow and problematic dissolution step of the crystalline solid[3].
-
Increasing Surface Area: The formation of nano-sized droplets creates a massive surface area for drug release and absorption[27].
-
Enhancing Permeation: The lipid components and surfactants can enhance membrane permeability and potentially promote lymphatic uptake, which can help bypass first-pass metabolism[27].
The first steps in development are methodical and crucial for success:
-
Excipient Screening (Solubility Studies): The primary goal is to find an oil, surfactant, and co-surfactant that can solubilize the maximum amount of CA. You must determine the saturation solubility of CA in a variety of pharmaceutically acceptable excipients.
-
Constructing Ternary Phase Diagrams: After selecting the most effective excipients, you must determine the concentration ranges that will result in successful microemulsion formation. This is done by preparing various ratios of the three components (oil, surfactant, co-surfactant), adding water, and visually observing the resulting system for clarity and stability. The clear and stable regions are mapped onto a ternary phase diagram, which becomes your formulation guide[26][28].
-
Prototype Formulation & Characterization: Select ratios from the optimal microemulsion region of your phase diagram, load them with CA, and characterize the resulting system for self-emulsification time, droplet size upon dilution, and stability[26].
Q5: My liquid SMEDDS formulation for CA is effective but shows signs of drug precipitation over time and is difficult to handle. What are my options?
A5: This is a common transition point in SMEDDS development. The solution is often to convert the liquid SMEDDS into a solid form (S-SMEDDS), which enhances stability and simplifies manufacturing into traditional dosage forms like tablets or capsules[24][28].
The most straightforward method is adsorption onto a solid carrier . The liquid SMEDDS is blended with a high-surface-area carrier that adsorbs the liquid into its porous structure, resulting in a dry, free-flowing powder.
-
Common Carriers: Neusilin US2 (magnesium aluminometasilicate), Aerosil 200 (colloidal silicon dioxide), microcrystalline cellulose[22][24][28].
-
Mechanism of Improvement:
-
Physical Stability: The drug is physically separated and stabilized within the carrier matrix, preventing precipitation and degradation.
-
Handling & Manufacturing: The resulting powder can be easily compressed into tablets or filled into capsules using standard equipment[24].
-
Performance: Upon contact with water, the S-SMEDDS should desorb the liquid SMEDDS, which then rapidly emulsifies as intended.
-
Troubleshooting S-SMEDDS:
-
Poor Flowability: The liquid load may be too high for the amount of carrier used. Increase the carrier-to-liquid ratio.
-
Incomplete Drug Release: The interaction between the liquid SMEDDS and the carrier might be too strong, preventing its release. Try a different carrier or add a superdisintegrant to the tablet formulation to ensure rapid breakdown and release of the liquid payload.
Strategy C: Nanosuspensions
Q6: When should I consider a nanosuspension for CA over a solid dispersion?
A6: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers[1]. You should consider this strategy when your primary goal is to enhance the dissolution velocity of the drug in its crystalline state, rather than altering the state itself.
The principle is described by the Noyes-Whitney equation, which shows that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size from micrometers to nanometers (e.g., from 5 µm to ~220 nm), you dramatically increase the surface area, leading to a much faster dissolution rate[1][29].
Choose a nanosuspension over a solid dispersion when:
-
You want to avoid the instability of the amorphous state. Nanosuspensions typically maintain the drug in its more stable crystalline form, avoiding the risk of recrystallization during storage[1].
-
The drug has an extremely high melting point or is thermally labile, making melt-based solid dispersion methods impractical.
-
High drug loading is required. Nanosuspensions can be formulated with very high concentrations of the drug, whereas solid dispersions are often limited by the amount of carrier needed for stabilization.
One study demonstrated that preparing CA nanosuspensions via media milling reduced the particle size to 221 nm and increased saturation solubility 16-fold. This resulted in a two-fold increase in oral bioavailability in rats compared to the marketed formulation[1][29].
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a Cefuroxime Axetil Solid Dispersion via Solvent Evaporation
This protocol provides a self-validating system by including essential characterization steps to confirm the successful creation of an amorphous solid dispersion.
Objective: To prepare a 1:2 w/w solid dispersion of Cefuroxime Axetil (CA) with Polyvinylpyrrolidone (PVP K30) and characterize its physical state.
Materials:
-
Cefuroxime Axetil (crystalline)
-
PVP K30
-
Methanol (or other suitable solvent in which both CA and PVP are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, 40-mesh sieve
Methodology:
-
Preparation (Day 1):
-
Accurately weigh 1.0 g of Cefuroxime Axetil and 2.0 g of PVP K30.
-
Dissolve both components in a minimal amount of methanol (~50-100 mL) in a round-bottom flask with gentle stirring until a clear solution is obtained.
-
Prepare a "Physical Mixture" control: Gently blend 1.0 g of CA and 2.0 g of PVP K30 in a mortar without solvent. This is crucial for comparative characterization.
-
-
Solvent Removal (Day 1):
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass forms on the flask wall.
-
-
Final Drying (Day 1-2):
-
Scrape the solid mass from the flask.
-
Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent. The absence of solvent is critical for stability.
-
-
Processing (Day 2):
-
Gently pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powder through a 40-mesh sieve to ensure particle size uniformity.
-
Store immediately in a desiccator to prevent moisture uptake.
-
-
Self-Validation / Characterization (Day 3):
-
Differential Scanning Calorimetry (DSC):
-
Analyze three samples: Pure crystalline CA, the Physical Mixture, and your prepared Solid Dispersion.
-
Expected Outcome: The pure CA and Physical Mixture will show a sharp endothermic peak corresponding to the melting point of crystalline CA. A successful solid dispersion will show the absence of this melting peak and the presence of a single, broad glass transition temperature (Tg), confirming amorphization and miscibility[2].
-
-
Powder X-Ray Diffraction (PXRD):
-
Analyze the same three samples.
-
Expected Outcome: The pure CA and Physical Mixture will show sharp, distinct Bragg peaks, characteristic of a crystalline structure. A successful solid dispersion will exhibit a "halo" pattern with no sharp peaks, confirming the amorphous nature of the drug within the dispersion[2][22].
-
-
In Vitro Dissolution:
-
Section 4: Comparative Analysis of Strategies
The optimal strategy depends on the specific development goals, available equipment, and desired final dosage form.
| Strategy | Principle | Key Advantages | Key Disadvantages / Challenges |
| Solid Dispersion | Convert crystalline drug to a high-energy amorphous form dispersed in a carrier[2]. | Significant increase in apparent solubility and dissolution rate; well-established technology[20]. | Physical instability (recrystallization); hygroscopicity issues; potential for thermal degradation with melt methods[6][16]. |
| Nanosuspension | Increase surface area by reducing particle size to the nanometer range[1]. | Maintains stable crystalline form; high drug loading possible; suitable for thermally labile drugs[1]. | Requires specialized equipment (e.g., high-pressure homogenizer, media mill); physical instability (particle aggregation) requires careful stabilizer selection. |
| SEDDS / SMEDDS | Drug is pre-dissolved in a lipid-based system that spontaneously emulsifies in GI fluids[3]. | Bypasses dissolution step entirely; enhances permeation; can reduce food effect[27]. | Often liquid/semi-solid, posing handling and stability challenges; potential for drug precipitation; requires extensive excipient screening[28]. |
| Inclusion Complex | Encapsulate individual drug molecules within a cyclodextrin cavity[30]. | Enhances solubility and stability; can also be used for taste masking[31]. | Limited to drugs that fit the cyclodextrin cavity; requires a significant amount of cyclodextrin, which can lead to large dosage forms[32]. |
Section 5: Frequently Asked Questions (FAQs)
Q: Can I simply use the amorphous form of Cefuroxime axetil directly in my formulation? A: While theoretically possible, it is highly discouraged for a final product. Pure amorphous CA is extremely unstable and prone to rapid recrystallization, especially under the stress of manufacturing processes (e.g., compression) and during storage[6][16]. It is almost always necessary to stabilize the amorphous form within a carrier matrix, as in a solid dispersion[9][10].
Q: My dissolution medium for CA tablets becomes a thick gel. How do I prevent this? A: This is a known issue caused by the gelling tendency of CA[12]. The solution is to ensure the tablet disintegrates extremely rapidly, dispersing the drug particles before they can coalesce and form a continuous gel layer. Strategies include using superdisintegrants (like crospovidone or croscarmellose sodium) in the tablet core and formulating the drug into a non-gelatinous form, such as a solid dispersion or S-SMEDDS[13].
Q: How much of an increase in bioavailability is considered a success? A: Success is relative to your therapeutic goal. However, a common objective is to either match the bioavailability of the fed state (~50-60%) in the fasted state to eliminate the food effect, or to significantly increase the overall bioavailability to potentially lower the required dose. Studies have shown that advanced formulations like nanosuspensions can double the oral bioavailability compared to standard formulations[1][29]. Any statistically significant increase that leads to more reliable and consistent absorption is a positive outcome.
Q: Are there any excipients that are known to be incompatible with Cefuroxime axetil? A: Yes, compatibility studies are essential. Some excipients can accelerate the degradation of CA. For example, one study showed that under humid conditions, mannitol can promote autocatalytic degradation. In contrast, excipients like magnesium stearate, croscarmellose sodium, and microcrystalline cellulose led to more predictable first-order degradation[17][33]. Always perform comprehensive drug-excipient compatibility studies under accelerated stability conditions (e.g., elevated temperature and humidity).
References
- Patel, D., Patel, K., Patel, M., Shah, N., & Shah, S. (2012). Cefuroxime axetil solid dispersion with polyglycolized glycerides for improved stability and bioavailability. PubMed.
- Patel, D., et al. (2012). Cefuroxime axetil solid dispersion with polyglycolized glycerides for improved stability and bioavailability. Journal of Pharmacy and Pharmacology, Oxford Academic.
- Journal of Pharmacy and Pharmacology. (n.d.). Cefuroxime axetil solid dispersion with polyglycolized glycerides for improved stability and bioavailability. Oxford Academic.
- Scilit. (2014). Improved Oral Bioavailability of Cefuroxime Axetil Utilizing Nanosuspensions Developed by Media Milling Technique. Scilit.
- Kumar, R., et al. (n.d.). Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability. PMC - NIH.
- ResearchGate. (2014). Improved Oral Bioavailability of Cefuroxime Axetil Utilizing Nanosuspensions Developed by Media Milling Technique.
- Hossain, A., et al. (n.d.). Accelerated Aqueous Solubility and Antibacterial Activity of Cefuroxime Axetil Using Microcrystalline Cellulose as Carrier. Scirp.org.
- Semantic Scholar. (n.d.). Formulation and Characterization of Solid Self-Microemulsifying Cefuroxime Axetil Products. Semantic Scholar.
- Gorajana, A., et al. (2013). Design and Evaluation of Self-Micro Emulsifying Drug Delivery Systems (SMEDDS) of Cefuroxime Axetil. International Journal of Pharmaceutical Sciences Review and Research.
- ResearchGate. (n.d.). Formulation and evaluation of a solid self-emulsifying drug delivery system containing cefuroxime axetil.
- Simonoska Crcarevska, M., et al. (n.d.). Formulation and evaluation of a solid self-emulsifying drug delivery system containing cefuroxime axetil. Macedonian Pharmaceutical Bulletin.
- Trajanovska, E., et al. (2020). Optimization of self-emulsifying drug delivery system of cefuroxime axetil. Macedonian Pharmaceutical Bulletin.
- Israr, F., et al. (n.d.). Preparation and characterization of cefuroxime axetil solid dispersions using poloxamer 188. SciELO.
- Shah, N. (2014). Effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. Semantic Scholar.
- Perry, C. M., & Brogden, R. N. (n.d.). Cefuroxime Axetil: An Oral Prodrug of Cefuroxime.
- Semantic Scholar. (2016).
- Israr, F., et al. (n.d.).
- Talaczyńska, A., et al. (2016). Studies of the crystalline form of cefuroxime axetil: Implications for its compatibility with excipients.
- TSI Journals. (2012). PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF CEFUROXIME AXETIL. TSI Journals.
- Kuhl, P. R., et al. (n.d.). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy - ASM Journals.
- MedNexus. (n.d.). Advancing Cefuroxime Axetil through Nanotechnology: Enhancing Its Effectiveness. MedNexus.
- BenchChem. (2025). Revolutionizing Drug Delivery: Cefuroxime Nanoemulsion for Enhanced Bioavailability. Benchchem.
- Talaczyńska, A., et al. (2014). Assay of Diastereoisomers of Cefuroxime Axetil in Amorphous and Crystalline Forms Using UHPLC-DAD. PMC - NIH.
- Prabhakaran, R., et al. (n.d.). Improvement of bioavailability of cefuroxime axetil oral suspension by inclusion complexation method.
- Prabhakaran, R., et al. (n.d.). Improvement of bioavailability of taste masked cefuroxime axetil oral suspension using hydroxy propyl-betacyclodextrin. Scholars Research Library.
- Williams, P. E., & Harding, S. M. (n.d.). Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers. PMC - NIH.
- Onoue, S., et al. (n.d.). Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. PMC - NIH.
- Talaczyńska, A., et al. (2016).
- JOCPR. (n.d.). Determination of traces of crystalline cefuroxime axetil content in cefuroxime axetil amorphous drug substanc. JOCPR.
- Google Patents. (n.d.). EP1342470A1 - Fast release cefuroxime axetil compositions.
- Dengale, S. J., et al. (n.d.). Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2. PMC - NIH.
- Patil, H., et al. (2019). Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. NIH.
- Kees, F., et al. (n.d.). Comparative investigations on the bioavailability of cefuroxime axetil. SciSpace.
- Israr, F., et al. (n.d.).
- Google Patents. (n.d.). EP2566458B1 - Pharmaceutical formulations compising cefuroxime axetil.
Sources
- 1. scilit.com [scilit.com]
- 2. Accelerated Aqueous Solubility and Antibacterial Activity of Cefuroxime Axetil Using Microcrystalline Cellulose as Carrier [scirp.org]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]
- 5. scielo.br [scielo.br]
- 6. academic.oup.com [academic.oup.com]
- 7. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cefuroxime axetil solid dispersion with polyglycolized glycerides for improved stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. EP2566458B1 - Pharmaceutical formulations compising cefuroxime axetil - Google Patents [patents.google.com]
- 13. EP1342470A1 - Fast release cefuroxime axetil compositions - Google Patents [patents.google.com]
- 14. mednexus.org [mednexus.org]
- 15. Assay of Diastereoisomers of Cefuroxime Axetil in Amorphous and Crystalline Forms Using UHPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacology of Cefuroxime as the 1-acetoxyethyl ester in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. scielo.br [scielo.br]
- 21. tsijournals.com [tsijournals.com]
- 22. Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Formulation and Characterization of Solid Self-Microemulsifying Cefuroxime Axetil Products | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. IMPROVEMENT OF BIOAVAILABILITY OF CEFUROXIME AXETIL ORAL SUSPENSION BY INCLUSION COMPLEXATION METHOD | Semantic Scholar [semanticscholar.org]
- 31. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 32. researchgate.net [researchgate.net]
- 33. STUDIES OF THE CRYSTALLINE FORM OF CEFUROXIME AXETIL: IMPLICATIONS FOR ITS COMPATIBILITY WITH EXCIPIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cefuroxime Axetil Resistance in Klebsiella pneumoniae and E. coli
Welcome to the technical support center dedicated to addressing the complexities of Cefuroxime axetil resistance in two of the most significant Gram-negative pathogens: Klebsiella pneumoniae and Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals actively working in the field of antimicrobial resistance. Here, you will find not just protocols, but the scientific reasoning behind them, troubleshooting guides for common experimental hurdles, and a comprehensive set of frequently asked questions to support your research and development endeavors. Our goal is to provide a self-validating system of information, grounded in established scientific principles and authoritative sources, to empower your work in overcoming antimicrobial resistance.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when investigating Cefuroxime axetil resistance.
Q1: What are the primary mechanisms driving Cefuroxime axetil resistance in K. pneumoniae and E. coli?
A1: Cefuroxime axetil resistance in these organisms is multifactorial, but primarily driven by three key mechanisms that can act independently or synergistically:
-
Enzymatic Degradation: The most prevalent mechanism is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of Cefuroxime, inactivating the drug. Key enzymes include:
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly encoded by blaTEM, blaSHV, and blaCTX-M genes, are capable of hydrolyzing a wide range of cephalosporins, including Cefuroxime.[1][2] The CTX-M family has become the most globally widespread type of ESBL.[1]
-
AmpC β-Lactamases: These cephalosporinases can be chromosomally or plasmid-mediated. Overproduction of AmpC enzymes confers resistance to Cefuroxime and other cephalosporins.
-
-
Reduced Permeability: The outer membrane of Gram-negative bacteria acts as a selective barrier. Resistance can arise from the loss or downregulation of outer membrane proteins (porins), such as OmpF and OmpC in E. coli and their homologs OmpK35 and OmpK36 in K. pneumoniae. This reduces the influx of Cefuroxime into the bacterial cell, preventing it from reaching its target, the penicillin-binding proteins (PBPs).
-
Efflux Pumps: These are membrane-bound protein complexes that actively transport antibiotics out of the bacterial cell. Overexpression of efflux pumps can reduce the intracellular concentration of Cefuroxime, contributing to resistance.
Q2: My isolate shows resistance to Cefuroxime but susceptibility to third-generation cephalosporins. What could be the underlying mechanism?
A2: This resistance profile can be indicative of a few mechanisms. Hyperproduction of chromosomal AmpC β-lactamase can lead to resistance to first and second-generation cephalosporins like Cefuroxime, while sometimes retaining susceptibility to third-generation cephalosporins. Another possibility is a combination of minor porin loss and low-level β-lactamase expression, which collectively elevates the Minimum Inhibitory Concentration (MIC) for Cefuroxime above the resistance breakpoint.
Q3: Why is it important to phenotypically confirm ESBL production when my initial antimicrobial susceptibility test (AST) suggests it?
A3: Initial AST results, such as resistance to third-generation cephalosporins, are suggestive but not definitive for ESBL production. Other mechanisms, like AmpC hyperproduction or porin loss, can yield similar resistance profiles. Phenotypic confirmation, such as the double-disk synergy test (DDST) or the combination disk test (CDT), is crucial for several reasons:
-
Specificity: These tests use a β-lactamase inhibitor (e.g., clavulanic acid) to specifically confirm the presence of an ESBL, as the inhibitor will restore the activity of the cephalosporin.[3][4]
-
Infection Control: Accurate identification of ESBL-producing organisms is vital for implementing appropriate infection control measures to prevent their spread in clinical and research settings.
-
Therapeutic Guidance: In a clinical context, confirming ESBL production guides the selection of appropriate antimicrobial therapy, often necessitating the use of carbapenems or newer β-lactam/β-lactamase inhibitor combinations.[5]
Q4: Can I use Cefuroxime in combination with a β-lactamase inhibitor to overcome resistance?
A4: While the concept is sound, currently available β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are often co-formulated with specific penicillins (e.g., amoxicillin-clavulanate, piperacillin-tazobactam) and may not always be effective against the full spectrum of β-lactamases encountered, particularly AmpC enzymes.[6] Newer inhibitors like avibactam have a broader spectrum of activity.[7] Research into novel inhibitor combinations with cephalosporins is ongoing. For existing ESBL-producing strains, combination therapy with other classes of antibiotics, such as aminoglycosides or fluoroquinolones, may be a more viable strategy, guided by susceptibility testing.[8]
Troubleshooting Experimental Workflows
This section provides guidance on common issues encountered during the characterization of Cefuroxime axetil resistance.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
Issue 1: Inconsistent or Non-Reproducible MIC values for Cefuroxime.
-
Potential Cause & Rationale:
-
Inoculum Density: An inoculum that is too dense or too sparse can significantly alter the MIC. A higher bacterial concentration can overwhelm the antibiotic, leading to a falsely high MIC, while a lower concentration can result in a falsely low MIC. The CLSI guidelines specify a final inoculum density of approximately 5 x 105 CFU/mL.
-
Antibiotic Preparation: Improper storage or dilution of the Cefuroxime stock solution can lead to degradation of the active compound, resulting in inaccurate MICs.
-
Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth rates and, consequently, the observed MIC.
-
"Skipped Wells": Growth in higher concentration wells but not in lower concentration wells can occur. This may be due to contamination, improper antibiotic dilution, or the "Eagle effect," where some bactericidal antibiotics show reduced activity at very high concentrations.[9]
-
-
Troubleshooting Steps:
-
Standardize Inoculum: Always prepare the inoculum using a 0.5 McFarland standard and verify the density through colony counts if inconsistencies persist.
-
Verify Antibiotic Potency: Prepare fresh antibiotic stock solutions and use proper storage conditions. Aliquoting stock solutions can prevent repeated freeze-thaw cycles.
-
Control Incubation: Ensure your incubator is calibrated and maintains a stable temperature (35°C ± 2°C) and atmosphere for the recommended duration (16-20 hours for Enterobacteriaceae).
-
Address Skipped Wells: Re-read the plate carefully. If a single skipped well is observed, the MIC is typically read as the lowest concentration with no growth. If multiple skipped wells are present, the test should be repeated.
-
Phenotypic ESBL Confirmation - Double-Disk Synergy Test (DDST)
Issue 2: Ambiguous or "keyhole" synergy zone in DDST.
-
Potential Cause & Rationale:
-
Disk Spacing: The distance between the cephalosporin and amoxicillin-clavulanate disks is critical. If too far apart, a weak synergy may not be visible. If too close, the inhibition zones may overlap, making interpretation difficult. A standard distance of 20-30 mm (center to center) is recommended.
-
Co-expression of AmpC: High-level expression of AmpC β-lactamases can mask the presence of ESBLs. AmpC enzymes are generally not inhibited by clavulanic acid and can hydrolyze the cephalosporin, preventing the formation of a clear synergy zone.
-
Low-Level ESBL Expression: Some isolates may express ESBLs at a low level, resulting in a subtle or difficult-to-interpret synergy.
-
-
Troubleshooting Steps:
-
Optimize Disk Spacing: If initial results are unclear, repeat the test with adjusted disk spacing (e.g., 20 mm).
-
Use Cefepime: For isolates suspected of AmpC production, consider using cefepime in the DDST. Cefepime is more stable to AmpC hydrolysis and can help unmask underlying ESBL production.
-
Perform Combination Disk Test (CDT): The CLSI-recommended CDT, which compares the zone of inhibition of a cephalosporin alone versus a cephalosporin combined with clavulanic acid, is often easier to interpret than the DDST.[3][4] An increase in zone diameter of ≥5 mm for the combination disk is considered positive for ESBL production.[4]
-
Molecular Detection of Resistance Genes - Multiplex PCR
Issue 3: PCR amplification failure (no bands) or non-specific bands.
-
Potential Cause & Rationale:
-
DNA Quality and Quantity: Poor quality DNA (containing PCR inhibitors) or insufficient DNA template can lead to amplification failure. Conversely, too much DNA can also inhibit the reaction.
-
Primer Issues: Primer degradation, incorrect primer concentrations, or primers that are not specific to the target genes can result in no amplification or non-specific products.
-
PCR Conditions: Suboptimal annealing temperature is a common cause of non-specific amplification (if too low) or no amplification (if too high). Incorrect MgCl₂ concentration can also affect enzyme activity and amplification efficiency.[10]
-
-
Troubleshooting Steps:
-
Assess DNA Template: Verify the concentration and purity of your DNA template using spectrophotometry or fluorometry. If inhibitors are suspected, re-purify the DNA.
-
Check Primers: Use fresh primer aliquots. Verify the primer sequences and calculated melting temperatures (Tm).
-
Optimize PCR Conditions:
-
Run a temperature gradient PCR to determine the optimal annealing temperature for your primer set.
-
Titrate the MgCl₂ concentration.
-
Include positive and negative controls in every run to validate the assay. The positive control should contain the target gene(s), while the negative control should be a reaction with no DNA template.
-
-
Simplify the Reaction: If troubleshooting a multiplex PCR, first test each primer pair individually in a singleplex reaction to ensure they work as expected before combining them.[11]
-
Experimental Protocols and Data
This section provides detailed methodologies for key experiments and presents relevant data in a structured format.
Protocol 1: Broth Microdilution for Cefuroxime MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.[12][13]
-
Prepare Cefuroxime Stock Solution: Prepare a stock solution of Cefuroxime at a concentration of 1280 µg/mL in a suitable solvent. Sterilize by filtration and store in aliquots at -70°C.
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefuroxime stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well. The final concentrations should typically range from 0.25 to 256 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.
-
-
Inoculate Plate: Add 50 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of Cefuroxime that completely inhibits visible growth of the organism.
Table 1: CLSI Interpretive Criteria for Cefuroxime against Enterobacteriaceae
| Susceptibility | MIC (µg/mL) |
| Susceptible (S) | ≤ 8 |
| Intermediate (I) | 16 |
| Resistant (R) | ≥ 32 |
(Source: Based on CLSI guidelines)
Protocol 2: Phenotypic Confirmation of ESBL Production (Combination Disk Test)
This protocol follows the CLSI M100 guidelines for ESBL detection.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Using a sterile cotton swab, inoculate a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacterial growth.
-
Apply Disks: Place the following antibiotic disks on the agar surface, ensuring they are at least 20-30 mm apart:
-
Cefotaxime (30 µg)
-
Cefotaxime/Clavulanic acid (30/10 µg)
-
Ceftazidime (30 µg)
-
Ceftazidime/Clavulanic acid (30/10 µg)
-
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Interpret Results: Measure the diameter of the zones of inhibition. A ≥ 5 mm increase in the zone diameter for either cephalosporin in combination with clavulanic acid compared to the zone diameter of the cephalosporin alone confirms ESBL production.
Table 2: Prevalence of Major ESBL Genotypes in E. coli and K. pneumoniae
| Genotype | Prevalence in E. coli | Prevalence in K. pneumoniae |
| blaTEM | 60-81% | 41-65% |
| blaSHV | 12-16% | 11-35% |
| blaCTX-M | 22-32% | 15-41% |
(Note: Prevalence can vary significantly by geographic region. Data compiled from multiple studies.)[1][2][14]
Protocol 3: Multiplex PCR for Detection of blaTEM, blaSHV, and blaCTX-M Genes
This is a generalized protocol; primer sequences and annealing temperatures should be optimized based on published literature.[11][15]
-
DNA Extraction: Extract genomic DNA from an overnight bacterial culture using a commercial DNA extraction kit or a boiling lysis method.
-
Prepare PCR Master Mix: For each reaction, prepare a master mix containing:
-
PCR buffer (1X)
-
dNTPs (200 µM each)
-
Forward and reverse primers for blaTEM, blaSHV, and blaCTX-M (concentration to be optimized, typically 0.2-0.5 µM each)
-
Taq DNA polymerase (1-1.25 units)
-
Nuclease-free water to final volume
-
-
Add DNA Template: Add 1-5 µL of the extracted DNA to the master mix.
-
PCR Amplification: Perform PCR using a thermal cycler with the following general conditions (to be optimized):
-
Initial Denaturation: 95°C for 5-10 minutes
-
30-35 Cycles of:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-62°C for 30-60 seconds (optimize with gradient PCR)
-
Extension: 72°C for 60-90 seconds
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze PCR Products: Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye. Visualize the bands under UV light and compare their sizes to a DNA ladder to identify the presence of the target genes.
Visualizing Resistance Mechanisms and Workflows
Diagram 1: Key Mechanisms of Cefuroxime Resistance
Caption: Major mechanisms of Cefuroxime resistance in Gram-negative bacteria.
Diagram 2: Experimental Workflow for Characterizing Resistance
Caption: A logical workflow for the detection and characterization of Cefuroxime resistance.
References
-
Tamma, P. D., Aitken, S. L., Bonomo, R. A., Mathers, A. J., van Duin, D., & Clancy, C. J. (2024). IDSA Guidance on the Treatment of Antimicrobial-Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available at: [Link]
-
Shrestha, R., Pant, N. D., Neupane, S., & Poudel, A. (2020). Extended-Spectrum β-Lactamase-Producing Escherichia coli and Klebsiella Species in Pediatric Patients Visiting International Friendship Children's Hospital, Kathmandu, Nepal. International Journal of Microbiology, 2020, 8863191. Available at: [Link]
-
Al-Sultan, A. A., Hawsawi, A. A., & Al-Ahdal, M. N. (2019). Prevalence of blaTEM, blaSHV, and blaCTX-M Genes among ESBL-Producing Klebsiella pneumoniae and Escherichia coli Isolated from Thalassemia Patients in Erbil, Iraq. BioMed Research International, 2019, 4142958. Available at: [Link]
-
Gazin, M., Pailla, K., Meunier, D., Decré, D., & Arlet, G. (2012). Modified CLSI Extended-Spectrum β-Lactamase (ESBL) Confirmatory Test for Phenotypic Detection of ESBLs among Enterobacteriaceae Producing Various β-Lactamases. Journal of Clinical Microbiology, 50(12), 4149–4151. Available at: [Link]
-
IDEXX Laboratories. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
-
Palmieri, C., & Brenciani, A. (2012). Pitfalls encountered while investigating genetic elements by PCR. Mobile Genetic Elements, 2(1), 44–47. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2018).
-
Emery, S. L., & Livermore, D. M. (1987). Modification of the Double-Disk Test for Detection of Enterobacteriaceae Producing Extended-Spectrum and AmpC β-Lactamases. Journal of Antimicrobial Chemotherapy, 19(4), 543-549. Available at: [Link]
-
Monstein, H. J., Ostholm-Balkhed, A., Nilsson, M. V., Nilsson, M., Dornbusch, K., & Nilsson, L. E. (2007). Multiplex PCR amplification assay for the detection of blaSHV, blaTEM and blaCTX-M genes in Enterobacteriaceae. APMIS, 115(12), 1400–1408. Available at: [Link]
-
Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Miller, A. A. (2013). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 110(32), E3005-E3013. Available at: [Link]
- VITEK® 2 AST Cards. bioMérieux.
-
ResearchGate. (n.d.). Detection of blaSHV and blaCTX-M by Multiplex PCR. Available at: [Link]
-
Wolska, K., Grudniak, A. M., & Rudnicka, Z. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Ninth Edition. CLSI.
-
ResearchGate. (n.d.). Modified CLSI Extended-Spectrum -Lactamase (ESBL) Confirmatory Test for Phenotypic Detection of ESBLs among Enterobacteriaceae Producing Various. Available at: [Link]
-
ResearchGate. (n.d.). Double Disk Synergy Test?. Available at: [Link]
-
Al-Muharrmi, Z., Al-Harthy, N., & Al-Jabri, A. (2008). antibiotic Combination as Empirical Therapy for Extended spectrum Beta-lactamase. Oman Medical Journal, 23(2), 78–82. Available at: [Link]
-
Sedighi, M., Pourhajibagher, M., & Bahador, A. (2017). Prevalence of blaCTX-M, blaSHV, and blaTEM Genes in Escherichia coli Strains Isolated From Urinary Tract Infection Samples of Patients in the Intensive Care Unit in Qom, Iran. Archives of Pediatric Infectious Diseases, 5(4), e60074. Available at: [Link]
-
ResearchGate. (n.d.). The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms. Available at: [Link]
-
Søndergaard, A., Nørregaard, L., & Møller, J. K. (1998). Cross-resistance patterns among clinical isolates of Klebsiella pneumoniae with decreased susceptibility to cefuroxime. Journal of Antimicrobial Chemotherapy, 42(4), 435–441. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2012).
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
van Hecke, O., Wang, K., & Butler, C. C. (2018). Challenges in identifying antibiotic resistance targets for point-of-care diagnostics in general practice. Journal of Antimicrobial Chemotherapy, 73(suppl_5), v12–v16. Available at: [Link]
-
Pogue, J. M., Bonomo, R. A., & Kaye, K. S. (2022). Use of Novel Antibiograms to Determine the Need for Earlier Susceptibility Testing and Administration for New β-Lactam/β-Lactamase Inhibitors in the United States. Antibiotics, 11(5), 661. Available at: [Link]
-
Khan, S., Singh, A., & Ahmad, I. (2017). Phenotypic cofirmatory disc diffusion test (PCDDT), double disc synergy test (DDST), E-test OS diagnostic tool for detection of extended spectrum beta lactamase (ESΒL) producing Uropathogens. MOJ Biology and Medicine, 1(4), 110-115. Available at: [Link]
-
Pfeifer, Y., Cullik, A., & Witte, W. (2010). Development of a Multiplex Real-Time PCR for the Rapid Detection of the Predominant Beta-Lactamase Genes CTX-M. PLoS ONE, 5(7), e11888. Available at: [Link]
-
Ziółkowska, M., Kmieciak, D., & Dębska-Ślizień, A. (2022). Analysis of Susceptibility to Selected Antibiotics in Klebsiella pneumoniae, Escherichia coli, Enterococcus faecalis and Enterococcus faecium Causing Urinary Tract Infections in Kidney Transplant Recipients over 8 Years: Single-Center Study. Journal of Clinical Medicine, 11(16), 4831. Available at: [Link]
-
ResearchGate. (n.d.). Prevalence of blaTEM, blaSHV, and blaCTX-M genes among extended spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae of clinical origin. Available at: [Link]
-
Al-Fouzan, W., Al-Abdullah, S., & Al-Ali, F. (2022). Whole Genome Sequence Analysis of Multidrug Resistant Escherichia coli and Klebsiella pneumoniae Strains in Kuwait. Antibiotics, 11(3), 299. Available at: [Link]
-
tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available at: [Link]
-
Lenhard, J. R., & Bulman, Z. P. (2019). What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations. Clinical Microbiology Newsletter, 41(19), 155-162. Available at: [Link]
-
Yu, F., Zhu, J., & Li, F. (2015). Development of a multiplex PCR system and its application in detection of blaSHV, blaTEM, blaCTX-M-1. The Journal of Antibiotics, 68(12), 725–733. Available at: [Link]
-
National Journal of Community Medicine. (2012). DETECTION OF EXTENDED-SPECTRUM β-LACTAMASE (ESBL) PRODUCTION IN CLINICAL ISOLATES OF ESCHERICHIA COLI RECOVERED FROM PATIENTS I. Available at: [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). PREVALENCE OF BLATEM, BLASHV, AND BLACTX-M GENES AMONG ESBL-PRODUCING ESCHERICHIA COLI ISOLATED FROM THE BLOOD SAMPLES OF ICUS. Available at: [Link]
-
Thomson, K. S., & Sanders, C. C. (1992). Modified double-disc test for detection of extended-spectrum β-lactamases in Escherichia coli and Klebsiella pneumoniae. Infection, 20(5), 298–300. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2011). M43-A: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. Available at: [Link]
-
Tamma, P. D., & Rodriguez-Bano, J. (2017). The Use of Noncarbapenem β-Lactams for the Treatment of Extended-Spectrum β-Lactamase Infections. Clinical Infectious Diseases, 64(7), 972–980. Available at: [Link]
-
Tyson, G. H., Ceric, O., & Guag, J. (2020). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 8(1), 10.1128/microbiolspec.AME-0002-2018. Available at: [Link]
-
Journal of Pure and Applied Microbiology. (2023). A Guide Towards the Phenotypic Detection of Extended-spectrum β-lactamases Production in Enterobacteriaceae: Alone or in Presence of Other Interfering Enzymes. Available at: [Link]
-
Viktor Kotarski. (2025). How to Treat ESBL Infections (Klebsiella pneumoniae and E coli). YouTube. Available at: [Link]
-
PubMed. (2019). Prevalence of blaTEM, blaSHV, and blaCTX-M Genes among ESBL-Producing Klebsiella pneumoniae and Escherichia coli Isolated from Thalassemia Patients in Erbil, Iraq. Available at: [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]
-
Journal of Clinical and Diagnostic Research. (n.d.). Extended spectrum Beta-lactamase (ESBL), Double Disk Synergy Test (DDST), Antibiogram, Plasmid, PCR. Available at: [Link]
-
ResearchGate. (n.d.). Development of a multiplex PCR system and its application in detection of blaSHV, blaTEM, blaCTX-M-1, blaCTX-M-9 and blaOXA-1 group genes in clinical Klebsiella pneumoniae and Escherichia coli strains. Available at: [Link]
-
Williams, P., & Lambert, P. A. (1990). Sub-MICs of cefuroxime and ciprofloxacin influence interaction of complement and immunoglobulins with Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 34(1), 31–35. Available at: [Link]
-
ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available at: [Link]
-
Frontiers. (n.d.). Effects of mutations in multiple Ethionamide-resistance-associated genes among Mycobacterium tuberculosis clinical isolates from China. Available at: [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and K. pneumoniae with plasmid-mediated AmpC β-lactamase MICs (μg/ml). Available at: [Link]
Sources
- 1. Prevalence of blaTEM, blaSHV, and blaCTX-M Genes among ESBL-Producing Klebsiella pneumoniae and Escherichia coli Isolated from Thalassemia Patients in Erbil, Iraq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence of bla TEM, bla SHV, and bla CTX-M Genes among ESBL-Producing Klebsiella pneumoniae and Escherichia coli Isolated from Thalassemia Patients in Erbil, Iraq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified CLSI Extended-Spectrum β-Lactamase (ESBL) Confirmatory Test for Phenotypic Detection of ESBLs among Enterobacteriaceae Producing Various β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njcmindia.com [njcmindia.com]
- 5. The Use of Noncarbapenem β-Lactams for the Treatment of Extended-Spectrum β-Lactamase Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omjournal.org [omjournal.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multiplex PCR amplification assay for the detection of blaSHV, blaTEM and blaCTX-M genes in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cefuroxime Axetil Dosage for Critically Ill Patients with Pneumonia
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the use of cefuroxime axetil in the complex setting of critical illness. Standard dosing regimens for this oral prodrug often fail in the intensive care unit (ICU), leading to sub-therapeutic concentrations and potential treatment failure. This document provides a foundational understanding of the challenges, detailed experimental protocols to quantify drug exposure and pathogen susceptibility, and troubleshooting guidance to navigate common experimental hurdles.
Section 1: Frequently Asked Questions - The Core Challenges
This section addresses the fundamental questions researchers face when transitioning cefuroxime axetil from standard patient populations to the critically ill.
Q1: Why is the oral formulation, cefuroxime axetil, particularly challenging to use in critically ill patients?
A: The primary challenge lies in its variable and often compromised absorption. Cefuroxime axetil is a prodrug that must be hydrolyzed by esterases in the intestinal mucosa and blood to release the active cefuroxime molecule.[1] The bioavailability of the oral tablet is approximately 37% in a fasting state and increases to 52% when taken with food.[2] However, critically ill patients frequently suffer from pathophysiological changes that drastically alter oral drug absorption, including:
-
Gastrointestinal Dysmotility: Conditions like ileus are common, slowing or halting the transit of the drug to the site of absorption.
-
Mucosal Edema: Sepsis and systemic inflammation can lead to "gut edema," impairing the function of enterocytes responsible for absorption.
-
Altered Gastric pH: The use of acid-suppressive medications (e.g., proton pump inhibitors) is widespread in the ICU and can affect the dissolution of pH-dependent drugs.
-
Enteral Feeding Interactions: Continuous tube feeding can interfere with drug absorption.[3]
These factors make the extent of cefuroxime absorption highly unpredictable, often resulting in sub-therapeutic plasma concentrations.[3][4] For this reason, intravenous (IV) administration of cefuroxime is strongly preferred in the acute phase of critical illness to ensure reliable bioavailability.[5]
Q2: How does critical illness alter the pharmacokinetics (PK) of cefuroxime once it's absorbed?
A: Even when administered intravenously, the pharmacokinetics of hydrophilic antibiotics like cefuroxime are profoundly altered in critically ill patients.[6] Key changes include:
-
Increased Volume of Distribution (Vd): Systemic inflammation, capillary leak syndrome, and aggressive fluid resuscitation can lead to a significant increase in the Vd. This "dilutes" the drug in the body, lowering plasma concentrations for a given dose.[7]
-
Altered Renal Clearance: Cefuroxime is primarily eliminated by the kidneys.[8] Critical illness can lead to two opposite extremes:
-
Augmented Renal Clearance (ARC): Commonly seen in younger, septic patients without pre-existing kidney disease, ARC is a state of enhanced renal function (creatinine clearance >130 mL/min/1.73m²).[9][10] This can lead to rapid elimination of renally-cleared drugs like cefuroxime, causing plasma concentrations to fall below therapeutic levels.[9][11]
-
Acute Kidney Injury (AKI): Conversely, many critically ill patients develop AKI, which impairs drug excretion and can lead to accumulation and potential toxicity.[12][13]
-
These unpredictable changes mean that standard dosing, even IV, may be inadequate or excessive, making therapeutic drug monitoring (TDM) a valuable tool.[14][15]
Q3: What is the primary pharmacodynamic (PD) target for cefuroxime, and why is it important?
A: As a beta-lactam antibiotic, cefuroxime's bactericidal activity is time-dependent, not concentration-dependent. The key PK/PD index for efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the infecting pathogen (%fT > MIC).[16]
-
For Bacteriostasis (inhibiting growth): A target of fT > MIC of ≥40-50% is generally required.[17]
-
For Near-Maximal Killing: A more aggressive target of fT > MIC of ≥65% may be necessary, especially for severe infections.[18]
Achieving this target is critical for clinical success. If the cefuroxime concentration falls below the MIC for a significant portion of the dosing interval, bacteria can regrow, leading to treatment failure.[19][20]
Section 2: Experimental Design & Troubleshooting Guides
This section provides step-by-step protocols for essential laboratory procedures required to optimize cefuroxime dosing, along with guides to troubleshoot common issues.
Guide 1: Therapeutic Drug Monitoring (TDM) via HPLC-UV
Objective: To accurately quantify cefuroxime concentrations in patient plasma to ensure therapeutic targets are met and to adjust dosing based on individual patient pharmacokinetics.
Detailed Protocol: Cefuroxime Quantification in Human Plasma
This protocol is adapted from validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection methods.[21][22][23]
1. Materials & Reagents:
-
Cefuroxime Sodium Salt (Reference Standard)
-
Cefazolin (Internal Standard, IS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Ultrapure Water (HPLC Grade)
-
Drug-free Human Plasma (for calibration standards and quality controls)
2. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for patient samples, calibration standards (e.g., 0.25, 1, 5, 10, 25, 50 µg/mL), and quality controls (QCs).
-
Pipette 250 µL of plasma (sample, standard, or QC) into the corresponding tube.
-
Add 25 µL of IS working solution (e.g., Cefazolin at 200 µg/mL).
-
Add 500 µL of a precipitation solution (e.g., Methanol with 0.1% TFA).[21]
-
Vortex vigorously for 60 seconds to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial.
3. Chromatographic Conditions:
-
HPLC System: System with a UV detector.[23]
-
Analytical Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[21]
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% TFA in water (e.g., 25:75 v/v).[21]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection Wavelength: 280 nm.[21]
-
Column Temperature: 25°C.
-
Run Time: ~15 minutes (ensure complete elution of cefuroxime and IS).
4. Method Validation & QC:
-
Linearity: Analyze calibration standards in triplicate to generate a standard curve (Peak Area Ratio of Cefuroxime/IS vs. Concentration). The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.[21]
-
Selectivity: Analyze six different batches of blank plasma to ensure no endogenous components interfere with the peaks of cefuroxime or the IS.[21]
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug/IS Recovery | Incomplete protein precipitation. Drug degradation. Pipetting error. | Ensure precipitant is added forcefully and vortexing is adequate. Keep samples on ice. Verify pipette calibration. |
| Peak Tailing or Fronting | Column degradation. Mobile phase pH issue. Column overload. | Use a guard column. Flush or replace the analytical column. Ensure mobile phase is properly prepared and degassed. Dilute sample if concentration is above the upper limit of quantification.[1] |
| Interfering Peaks | Co-eluting endogenous plasma components or other medications. | Adjust mobile phase composition (e.g., change acetonitrile percentage) to improve separation. Check patient medication list for potential interferences. |
| Inconsistent Retention Times | Pump malfunction (unstable flow rate). Column temperature fluctuations. Leak in the system. | Purge the pump and check for pressure fluctuations. Use a column oven for stable temperature control. Check all fittings for leaks. |
Guide 2: Pathogen Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of cefuroxime against the specific bacterial pathogen isolated from the patient. This value is essential for calculating the %fT > MIC target.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol follows standards set by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials & Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial isolate from the patient (e.g., Streptococcus pneumoniae, Haemophilus influenzae).
-
Cefuroxime stock solution.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).
2. Assay Procedure:
-
Prepare serial two-fold dilutions of cefuroxime in CAMHB directly in the microtiter plate (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Leave one well per isolate as a positive control (broth + bacteria, no drug) and one well as a negative control (broth only).
-
Dilute the 0.5 McFarland bacterial suspension so that after inoculation, each well contains a final concentration of ~5 x 10⁵ CFU/mL.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Seal the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Read the plate. The MIC is the lowest concentration of cefuroxime that completely inhibits visible bacterial growth.[24]
Troubleshooting Common MIC Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Growth in Positive Control | Inoculum was not viable. Incorrect incubation conditions. | Use a fresh bacterial culture. Verify incubator temperature and atmosphere. |
| "Skipped" Wells (Growth at higher concentration, no growth at lower) | Contamination. Pipetting error during serial dilution. | Repeat the assay with fresh materials. Use calibrated pipettes and change tips for each dilution. |
| Hazy Growth in All Wells ("Trailing") | Partial inhibition of growth. Drug instability. | Read the endpoint as the concentration with ~80% reduction in growth compared to the positive control. Prepare fresh drug dilutions for each assay. |
| Inconsistent Replicate Results | Inconsistent inoculum density. Pipetting errors. | Ensure the 0.5 McFarland standard is well-mixed and accurately prepared. Re-verify pipetting technique. |
Section 3: Data Integration and Dose Optimization Workflow
Successful optimization requires integrating patient-specific PK data with pathogen-specific PD data.
Workflow for Cefuroxime Dose Optimization
This diagram illustrates the logical flow from patient presentation to individualized dose adjustment.
Conceptual PK/PD Relationships
Understanding how pharmacokinetic parameters relate to the MIC is fundamental to dose adjustment.
Quantitative Data Summary
The following table provides key target values for researchers.
| Parameter | Target Value / Range | Rationale / Comment |
| Cefuroxime PK/PD Target | %fT > MIC ≥ 50% | A common target for cephalosporins to achieve clinical efficacy.[16] |
| Therapeutic Trough Conc. | > MIC of the pathogen | The trough concentration should ideally remain above the MIC to maximize the %fT > MIC. |
| MIC Breakpoint (Susceptible) | ≤ 4 µg/mL | For S. pneumoniae and H. influenzae. Pathogens with higher MICs may not be treatable with standard cefuroxime doses.[24][25] |
| Augmented Renal Clearance | CrCl > 130 mL/min/1.73m² | Patients in this category are at high risk for sub-therapeutic beta-lactam levels and require dose escalation or continuous infusion.[9][10] |
Troubleshooting Flowchart: Sub-therapeutic Drug Levels
This flowchart guides the decision-making process when TDM reveals inadequate cefuroxime exposure.
Section 4: Advanced FAQs
Q4: How do dosing strategies differ for patients with Augmented Renal Clearance (ARC) versus Acute Kidney Injury (AKI)?
A: The strategies are opposite.
-
For ARC: The goal is to counteract the rapid drug elimination. This often requires higher doses, more frequent administration (e.g., every 6 hours instead of every 8), or switching to an extended or continuous infusion to maintain concentrations above the MIC.[9][26] A continuous infusion of 4.5 g/day has been shown to be more likely to achieve PK/PD targets than intermittent dosing.[27]
-
For AKI: The goal is to prevent drug accumulation and toxicity. Dosing intervals must be extended based on the degree of renal impairment (e.g., from every 8 hours to every 12 or 24 hours).[8][12]
Q5: What are the stability considerations for storing plasma samples for cefuroxime analysis?
A: Cefuroxime is reasonably stable under typical laboratory conditions. Published data shows that in unprocessed plasma samples, cefuroxime is stable for at least 24 hours at room temperature and for up to 14 weeks at -20°C.[22] After protein precipitation, the extracted samples are stable in an autosampler for at least 48 hours at room temperature.[1] For long-term storage, freezing at -70°C or below is recommended.
References
- Udy, A. A., Roberts, J. A., & Lipman, J. (2015). Augmented renal clearance in critically ill patients: etiology, definition and implications for beta-lactam dose optimization. Current Opinion in Pharmacology, 24, 1–6.
- Isla, A., Trocóniz, I. F., de Tejada, I. L., Canut, A., & Gascón, A. R. (2017). A fast, cost-saving and sensitive method for determination of cefuroxime in plasma by HPLC with ultraviolet detection.
- Żendzian-Piotrowska, M., & Ołdak, E. (2010). VALIDATED HPLC METHOD FOR DETERMINATION OF CEFUROXIME IN HUMAN PLASMA. Acta Poloniae Pharmaceutica, 67(6), 677-681.
-
Carrié, C., et al. (2018). β-Lactam Dosage Regimens in Septic Patients with Augmented Renal Clearance. Antimicrobial Agents and Chemotherapy, 62(9), e00542-18. [Link]
-
Carrié, C., et al. (2018). β-Lactam Dosage Regimens in Septic Patients with Augmented Renal Clearance. Antimicrobial Agents and Chemotherapy, 62(9). [Link]
-
Chavanet, P., et al. (1995). [Treatment of bacterial pneumonias with cefuroxime-axetil. Predictive value of measurement of the in vitro susceptibility]. Pathologie-biologie, 43(5), 411–416. [Link]
-
Carrié, C., et al. (2018). β-Lactam Dosage Regimens in Septic Patients with Augmented Renal Clearance. Antimicrobial agents and chemotherapy, 62(9), e00542-18. [Link]
-
ResearchGate. (n.d.). HPLC method for determination of cefuroxime in plasma. [Link]
-
Wong, G., et al. (2020). Augmented Renal Clearance and How to Augment Antibiotic Dosing. Pharmacy, 8(3), 123. [Link]
-
Al-Ghanana, M., & El-Badry, M. (2018). A Validated Reversed Phase HPLC Assay for the Determination of Cefuroxime in Human Plasma. Scholars Middle East Publishers. [Link]
-
Drugs.com. (2023). Cefuroxime Dosage. [Link]
-
Perry, C. M., & Brogden, R. N. (1996). Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 52(1), 125–158. [Link]
-
Dr.Oracle. (2023). What is the recommended oral dose of cefuroxime (Cefuroxime) for a patient with Chronic Kidney Disease (CKD) stage 4 and impaired renal function?[Link]
-
Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.). Cefuroxime Devatis Data Sheet. [Link]
-
Donn, K. H., et al. (1991). Pharmacokinetics of cefuroxime axetil and cefaclor: relationship of concentrations in serum to MICs for common respiratory pathogens. Antimicrobial agents and chemotherapy, 35(9), 1860–1863. [Link]
-
TRIP Database. (n.d.). What dose of cefuroxime is appropriate for a frail patient weighing 40 kg with urosepsis?[Link]
-
Viberg, A., et al. (2008). Estimation of cefuroxime dosage using pharmacodynamic targets, MIC distributions, and minimization of a risk function. The Journal of Clinical Pharmacology, 48(11), 1283–1293. [Link]
-
Johns Hopkins ABX Guide. (n.d.). Cefuroxime. [Link]
-
Donn, K. H., et al. (1991). Pharmacokinetics of cefuroxime axetil and cefaclor: Relationship of concentrations in serum to MICs for common respiratory pathogens. Antimicrobial Agents and Chemotherapy, 35(9), 1860-1863. [Link]
-
Al-Dorzi, H. M., et al. (2022). Bioavailability of Orally Administered Drugs in Critically Ill Patients. Journal of clinical medicine, 11(9), 2595. [Link]
-
Bartlett, J. G., et al. (2000). Practice Guidelines for the Management of Community-Acquired Pneumonia in Adults. Clinical Infectious Diseases, 31(2), 347–382. [Link]
-
van den Oetelaar, W. F., et al. (2014). New Semiphysiological Absorption Model To Assess the Pharmacodynamic Profile of Cefuroxime Axetil Using Nonparametric and Parametric Population Pharmacokinetics. Antimicrobial Agents and Chemotherapy, 58(11), 6544-6552. [Link]
-
van den Oetelaar, W. F., et al. (2019). Population pharmacokinetics and optimized dosing of cefuroxime in critically ill patients. CPT: pharmacometrics & systems pharmacology, 8(10), 759–767. [Link]
-
Dr.Oracle. (2024). Is Cefuroxime effective for pneumonia coverage?[Link]
-
Al-Dorzi, H. M., et al. (2022). Bioavailability of Orally Administered Drugs in Critically Ill Patients. Journal of Clinical Medicine, 11(9), 2595. [Link]
-
Ginsburg, C. M., et al. (1985). Pharmacokinetics and bactericidal activity of cefuroxime axetil. Antimicrobial agents and chemotherapy, 28(4), 504–507. [Link]
-
van den Oetelaar, W. F., et al. (2014). New Semiphysiological Absorption Model To Assess the Pharmacodynamic Profile of Cefuroxime Axetil Using Nonparametric and Parametric Population Pharmacokinetics. Antimicrobial agents and chemotherapy, 58(11), 6544–6552. [Link]
-
Abdul-Aziz, M. H., et al. (2020). Antimicrobial therapeutic drug monitoring in critically ill adult patients: a Position Paper. Intensive care medicine, 46(6), 1127–1153. [Link]
-
Torres, A., et al. (2023). ERS/ESICM/ESCMID/ALAT guidelines for the management of severe community-acquired pneumonia. European Respiratory Journal, 61(3), 2200735. [Link]
-
Donn, K. H., et al. (1991). Pharmacokinetics of Cefuroxime Axetil and Cefaclor: Relationship of Concentrations in Serum to MICs for Common Respiratory Pathogens. Antimicrobial Agents and Chemotherapy, 35(9), 1860-1863. [Link]
-
Pacifici, G. M. (2020). Clinical pharmacology of cefuroxime and cefuroxime axetil in infants and children. OA text. [Link]
-
Healio. (2023). Antimicrobials | Pneumonia Treatment. [Link]
-
Medscape. (2024). Bacterial Pneumonia Treatment & Management. [Link]
-
Al-Shaer, M. H., et al. (2023). Beta-Lactam Dose Optimisation in the Intensive Care Unit: Targets, Therapeutic Drug Monitoring and Toxicity. Antibiotics, 12(5), 886. [Link]
-
Metlay, J. P., et al. (2019). Diagnosis and Treatment of Adults with Community-acquired Pneumonia. An Official Clinical Practice Guideline of the American Thoracic Society and Infectious Diseases Society of America. American journal of respiratory and critical care medicine, 200(7), e45–e67. [Link]
-
Corcione, S., et al. (2022). β-Lactam Dosing in Critical Patients: A Narrative Review of Optimal Efficacy and the Prevention of Resistance and Toxicity. Antibiotics, 11(12), 1801. [Link]
-
Guilhaumou, R., et al. (2019). Optimization of the treatment with beta-lactam antibiotics in critically ill patients—guidelines from the French Society of Pharmacology and Therapeutics (Société Française de Pharmacologie et Thérapeutique—SFPT) and the French Society of Anaesthesia and Intensive Care Medicine (Société Française d'Anesthésie et Réanimation—SFAR). Critical Care, 23(1), 104. [Link]
-
Stanford Medicine. (2023). SHC Clinical Pathway: Inpatient Pneumonia. [Link]
-
Scribd. (n.d.). Pharmacokinetics and Clinical Implications of Oral Versus Intravenous Cefuroxime Administration. [Link]
-
Chromsystems. (2018). Antibiotics in Intensive Care: A Case for Therapeutic Drug Monitoring?[Link]
-
LITFL. (n.d.). Antibiotic Guidelines in ICU. [Link]
-
Al-Shaer, M. H., et al. (2023). Beta-Lactam Dose Optimisation in the Intensive Care Unit: Targets, Therapeutic Drug Monitoring and Toxicity. Antibiotics, 12(5), 886. [Link]
-
Cardiff Critical Care. (2020). Therapeutic Drug Monitoring in ICU. [Link]
-
Dhaliwal, J. S., & Gupta, M. (2023). Cefuroxime. In StatPearls. StatPearls Publishing. [Link]
-
Verdier, M. C., et al. (2021). Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? Antibiotics, 10(5), 555. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bioavailability of Orally Administered Drugs in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of Orally Administered Drugs in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Beta-Lactam Dose Optimisation in the Intensive Care Unit: Targets, Therapeutic Drug Monitoring and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactam Dosing in Critical Patients: A Narrative Review of Optimal Efficacy and the Prevention of Resistance and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. Augmented renal clearance in critically ill patients: etiology, definition and implications for beta-lactam dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Lactam Dosage Regimens in Septic Patients with Augmented Renal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. drugs.com [drugs.com]
- 13. droracle.ai [droracle.ai]
- 14. Antimicrobial therapeutic drug monitoring in critically ill adult patients: a Position Paper# - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromsystems.com [chromsystems.com]
- 16. Estimation of cefuroxime dosage using pharmacodynamic targets, MIC distributions, and minimization of a risk function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. New Semiphysiological Absorption Model To Assess the Pharmacodynamic Profile of Cefuroxime Axetil Using Nonparametric and Parametric Population Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of cefuroxime axetil and cefaclor: relationship of concentrations in serum to MICs for common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sms.carm.es [sms.carm.es]
- 22. A Validated Reversed Phase HPLC Assay for the Determination of Cefuroxime in Human Plasma | Scholars Middle East Publishers [saudijournals.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. [Treatment of bacterial pneumonias with cefuroxime-axetil. Predictive value of measurement of the in vitro susceptibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Population pharmacokinetics and optimized dosing of cefuroxime in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating gastrointestinal side effects of Cefuroxime axetil in clinical studies
Technical Support Center: Cefuroxime Axetil Clinical Studies
This technical guide is designed for researchers, scientists, and drug development professionals investigating Cefuroxime axetil. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to support the design and execution of clinical studies aimed at mitigating the gastrointestinal (GI) side effects associated with this antibiotic.
Section 1: Understanding the Core Challenge: Cefuroxime Axetil and GI Intolerance
This section addresses the fundamental questions regarding the gastrointestinal side effects of Cefuroxime axetil, providing the foundational knowledge needed to design effective mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of Cefuroxime axetil reported in clinical trials, and what is their typical incidence?
A1: The most frequently reported GI side effects are diarrhea, nausea, and vomiting.[1][2] Clinical data indicate that these events are generally mild to moderate in severity.[2] The incidence rates for common GI adverse events are typically reported in the range of 1% to 10%.[3] Specifically, diarrhea and/or loose stools are among the most common, followed by nausea/vomiting and abdominal pain.[3][4] In some studies, the incidence of diarrhea has been noted at approximately 10.6% in subjects on a 20-day regimen.[5]
Q2: What is the underlying mechanism of Cefuroxime axetil-induced gastrointestinal distress?
A2: The GI side effects are primarily linked to two key factors: its nature as a prodrug and its impact on gut microbiota.
-
Prodrug Hydrolysis: Cefuroxime axetil is an ester prodrug designed to improve oral absorption.[6] It is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active moiety, cefuroxime.[6][7] Incomplete absorption of the prodrug can lead to local irritation of the GI mucosa.
-
Microbiota Disruption: Like many broad-spectrum antibiotics, cefuroxime can disrupt the natural balance of the gut microbiome.[8][9] This disruption can lead to an overgrowth of pathogenic organisms or a reduction in beneficial bacteria, resulting in symptoms like diarrhea.[8] In rare cases, this can lead to a severe condition known as Clostridioides difficile-associated diarrhea (CDAD).[2][5][8]
Below is a diagram illustrating the mechanism leading to potential GI adverse events.
Caption: Workflow for a Probiotic Co-Administration Study.
Solution 3: Advanced Formulation Strategies (Pre-clinical & Phase I)
Causality: For persistent tolerability issues, novel drug delivery systems can be investigated. The goal is to maximize drug dissolution and absorption in the upper GI tract, thereby minimizing the amount of unabsorbed drug reaching the colon.
-
Gastro-retentive Floating Systems: These formulations are designed to remain in the stomach for an extended period, allowing for sustained drug release and more complete absorption in the proximal small intestine. [10][11]* Nanoemulsions: Encapsulating Cefuroxime axetil in a nanoemulsion can improve its solubility and permeability, leading to enhanced bioavailability and potentially reducing GI irritation. [12] These approaches are typically explored in pre-clinical development or early Phase I trials and require significant formulation expertise.
Section 3: Advanced Study Design FAQs
Q3: When designing a study with GI tolerability as a key endpoint, what drug interactions should be considered as exclusion criteria or be carefully managed?
A3: It is critical to manage concomitant medications that alter gastric pH, as they can impair the absorption of Cefuroxime axetil. Drugs that decrease stomach acidity, such as proton pump inhibitors (e.g., omeprazole) and H2-blockers (e.g., famotidine), may reduce its absorption. [1][13]If antacids are necessary, they should be administered at least one hour before or two hours after the Cefuroxime axetil dose. [14][13]Probenecid should also be monitored as it can increase cefuroxime blood levels by decreasing its renal excretion, which could potentially heighten side effects. [7] Q4: How can we quantitatively measure GI side effects beyond simple adverse event reporting?
A4: To generate robust and objective data, incorporate validated patient-reported outcome (PRO) instruments.
-
For Diarrhea: Use the Bristol Stool Form Scale for consistent classification of stool consistency. A primary endpoint can be defined as the number of days with Type 6 or 7 stools.
-
For Nausea/Abdominal Pain: A 100-mm Visual Analog Scale (VAS) is a simple, validated tool for subjects to rate the severity of their symptoms at various time points.
-
Composite Scores: Consider using a validated Gastrointestinal Symptom Rating Scale (GSRS) , which provides a more comprehensive assessment of various GI symptoms.
References
- Cefuroxime Axetil – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- Patel, K. & Gupta, V. (2024). Cefuroxime.
- Cefuroxime Side Effects: Common, Severe, Long Term. Drugs.com. (2025).
- What are the side effects of Cefuroxime Axetil?.
- 5 Cefuroxime Side Effects You Should Know About. GoodRx. (2025).
- Cefuroxime Axetil | Food Effect | Pharmacokinetics | Tolerability | Gender Differences. International Journal of Pharmaceutical Sciences and Research.
- Finn, A., et al. Effect of dose and food on the bioavailability of cefuroxime axetil. PubMed.
- What is the mechanism of Cefuroxime Axetil?.
- Sommers, D. K., et al. Influence of food and reduced gastric acidity on the bioavailability of bacampicillin and cefuroxime axetil. PubMed. (1984).
- What is Cefuroxime Axetil used for?.
- Can probiotics help with diarrhea during cefuroxime antibiotic therapy?. Dr.Oracle. (2025).
- Guo, Q., et al.
- Probiotics for the prevention of antibiotic-associated diarrhoea in adults and children. NPS MedicineWise.
- Antibiotics: Foods to Eat & Foods to Avoid. Samaritan Health Services. (2022).
- Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentr
- Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. NIH. (2019).
- Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology.
- Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability. PMC - NIH.
- Formulation of cefuroxime axetil oral suspension and investigation of its pharmaceutical properties. (2011).
- Bodkhe, R., et al. (2022).
- Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- CEFUROXIME AXETIL tablets, for oral use Initial U.S. Approval: 1987. DailyMed. (2025).
- Sommers, D. K., et al. (1984). Pharmacokinetics and tolerance of cefuroxime axetil in volunteers during repeated dosing. Antimicrobial Agents and Chemotherapy.
- Sommers, D. K., et al.
- Cefuroxime axetil dosing regimens and probability of target attainment in adults and children. (2025).
- Cefuroxime: Uses, Side Effects, Warnings & More. GoodRx. (2024).
- Cefuroxime Patient Tips: 7 things you should know. Drugs.com. (2025).
- Pharmacokinetics and tolerance of cefuroxime axetil in volunteers during repe
- An open-label study of sequential therapy with intravenous cefuroxime followed by oral cefuroxime axetil for the treatment of community acquired pneumonia (CAP), Trial ID CAE40408. GSK study register. (2018).
Sources
- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are the side effects of Cefuroxime Axetil? [synapse.patsnap.com]
- 3. Cefuroxime Side Effects: Common, Severe, Long Term [drugs.com]
- 4. Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. These highlights do not include all the information needed to use CEFUROXIME AXETIL TABLETS safely and effectively. See full prescribing information for CEFUROXIME AXETIL TABLETS. CEFUROXIME AXETIL tablets, for oral use Initial U.S. Approval: 1987 [dailymed.nlm.nih.gov]
- 6. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 7. What is Cefuroxime Axetil used for? [synapse.patsnap.com]
- 8. goodrx.com [goodrx.com]
- 9. RACGP - Probiotics for the prevention of antibiotic-associated diarrhoea in adults and children [racgp.org.au]
- 10. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. goodrx.com [goodrx.com]
Technical Support Center: Navigating the Challenges of Cefuroxime Axetil Oral Formulation Development
Welcome to the technical support center for Cefuroxime axetil oral formulation development. This guide is designed for researchers, scientists, and drug development professionals actively engaged in creating robust and effective oral dosage forms of this essential cephalosporin antibiotic. Cefuroxime axetil, a prodrug of cefuroxime, presents a unique set of challenges owing to its physicochemical properties. This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format to address common and complex issues encountered during formulation.
Section 1: Physicochemical and Bioavailability Challenges
Cefuroxime axetil is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its oral bioavailability is notably variable and can be significantly influenced by its physical form.[1][2] Understanding these foundational challenges is critical for successful formulation.
FAQ 1: My Cefuroxime axetil active pharmaceutical ingredient (API) shows inconsistent dissolution profiles between batches. What could be the cause?
Inconsistent dissolution is a frequent and critical issue, often rooted in the polymorphic nature of Cefuroxime axetil.[3][4]
-
Core Issue: Cefuroxime axetil exists in both crystalline and amorphous forms.[3][5] The amorphous form generally exhibits higher aqueous solubility and a faster dissolution rate compared to its crystalline counterpart.[6][7] However, the amorphous form is metastable and can convert to the more stable, less soluble crystalline form, especially in the presence of moisture and heat.[3][5]
-
Troubleshooting Steps:
-
Polymorphic Characterization: It is imperative to characterize the solid-state form of each API batch.
-
Differential Scanning Calorimetry (DSC): Use DSC to identify the melting point and any polymorphic transitions. The amorphous form will show a glass transition temperature, while the crystalline form will have a distinct melting endotherm.[3][8]
-
Powder X-ray Diffraction (PXRD): PXRD is the definitive technique to distinguish between the amorphous (halo pattern) and crystalline (sharp peaks) forms.[3][8]
-
-
Supplier Qualification: Ensure your API supplier provides consistent polymorphic forms. Request certificates of analysis that include solid-state characterization.
-
Controlled Storage: Store the API in tightly sealed containers at controlled temperature and humidity to prevent polymorphic conversion.
-
Experimental Protocol: Characterizing Cefuroxime Axetil Polymorphs using DSC
-
Accurately weigh 3-5 mg of the Cefuroxime axetil sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected melting point.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for glass transitions (amorphous form) or melting endotherms (crystalline form).[3][8]
FAQ 2: The bioavailability of our Cefuroxime axetil tablet formulation is lower than expected and highly variable. Why is this happening?
Low and variable bioavailability is a hallmark challenge for Cefuroxime axetil, often linked to its poor solubility and the influence of the gastrointestinal environment.[2][9][10]
-
Core Issue: The absorption of Cefuroxime axetil is dissolution-rate limited.[11] After oral administration, the prodrug must first dissolve in the gastrointestinal fluids before it can be absorbed and subsequently hydrolyzed by esterases in the intestinal mucosa to the active cefuroxime.[12][13] Factors that hinder dissolution will directly reduce bioavailability.
-
Troubleshooting & Formulation Strategies:
-
Enhance Solubility:
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can improve the dissolution rate by converting the drug to an amorphous state and increasing its wettability.[8][14][15][16]
-
Use of Surfactants: Incorporating surfactants such as sodium lauryl sulfate (SLS) can enhance the wetting and solubilization of the hydrophobic Cefuroxime axetil particles.[1][17] Studies have shown that even a small percentage of SLS can significantly improve the dissolution rate.[1][17]
-
-
Particle Size Reduction: Micronization of the API increases the surface area available for dissolution.
-
Food Effect: The bioavailability of Cefuroxime axetil is significantly enhanced when administered with food.[9][10] This is a critical consideration for clinical trial design and patient instructions. The presence of food delays gastric emptying, allowing more time for the drug to dissolve in the upper gastrointestinal tract.
-
Formulation Type: Oral suspensions of Cefuroxime axetil have demonstrated different bioavailability profiles compared to tablets, and they are not considered bioequivalent.[18] This is an important factor when developing pediatric formulations.
-
Logical Relationship: Factors Affecting Cefuroxime Axetil Bioavailability
Caption: Key factors influencing the oral bioavailability of Cefuroxime axetil.
Section 2: Formulation and Processing Troubleshooting
The selection of excipients and manufacturing processes is critical to overcoming the inherent challenges of Cefuroxime axetil.
FAQ 3: We are developing a pediatric suspension, but the bitter taste is a major issue. What are effective taste-masking strategies?
The intensely bitter taste of Cefuroxime axetil is a significant barrier to patient compliance, especially in pediatric populations.[19][20][21]
-
Core Issue: The bitter taste is inherent to the drug molecule. For a suspension, the drug is in a solid form, but some dissolution in saliva can lead to the perception of bitterness.
-
Troubleshooting & Formulation Strategies:
-
Ion-Exchange Resins: Complexing Cefuroxime axetil with ion-exchange resins (e.g., Indion® 214) can effectively mask its taste.[22][23] The drug is bound to the resin and is not released in the neutral pH of the mouth but is readily released in the acidic environment of the stomach.[23]
-
Lipid Coating: Applying a lipid-based coating to the Cefuroxime axetil particles using techniques like hot-melt extrusion can create a physical barrier, preventing the drug from dissolving in the mouth.[21]
-
Complexation with Cyclodextrins: Inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can encapsulate the drug molecule, masking its bitter taste and potentially improving bioavailability.[20]
-
Sweeteners and Flavors: While essential, sweeteners and flavors alone are often insufficient to mask the intense bitterness of Cefuroxime axetil and should be used in conjunction with other taste-masking technologies.[19]
-
Experimental Workflow: Taste Masking with Ion-Exchange Resin
Caption: Workflow for developing a taste-masked Cefuroxime axetil suspension.
FAQ 4: During wet granulation, we are observing degradation of the API. How can we mitigate this?
Cefuroxime axetil is susceptible to hydrolysis, and the addition of water during wet granulation can lead to its degradation.[12][24]
-
Core Issue: The ester linkage in Cefuroxime axetil is prone to hydrolysis, which is accelerated by moisture and certain excipients.[12][25] This hydrolysis results in the formation of cefuroxime and other degradation products, reducing the potency of the final product.[12]
-
Troubleshooting & Process Optimization:
-
Minimize Water Content: Use the minimal amount of granulation fluid necessary to achieve the desired granule properties.
-
Alternative Granulation Fluid: Consider using a non-aqueous granulation fluid if compatible with other excipients.
-
Dry Granulation: Switch to a dry granulation process, such as roller compaction or slugging, to completely avoid the use of water. This is often a preferred method for moisture-sensitive drugs.
-
Direct Compression: If the powder blend has suitable flow and compression properties, direct compression is the most straightforward method to avoid moisture-related degradation.[1][17]
-
Excipient Compatibility: Ensure all excipients are compatible with Cefuroxime axetil. Some excipients can have high moisture content or can interact chemically with the drug.[5][26] Perform drug-excipient compatibility studies using techniques like FTIR and DSC.[19][27]
-
Table 1: Comparison of Granulation Methods for Cefuroxime Axetil
| Method | Advantages | Disadvantages | Suitability for Cefuroxime Axetil |
| Wet Granulation | Good flow and compressibility of granules | Potential for API degradation due to moisture and heat | Use with caution; requires careful control of water content and drying temperature. |
| Dry Granulation | No water or heat used, suitable for moisture-sensitive drugs | Can generate excessive fines; requires specialized equipment | Highly suitable; minimizes the risk of hydrolytic degradation. |
| Direct Compression | Simple, cost-effective, avoids moisture and heat | Requires API and excipients with good flow and compressibility | Ideal if feasible; often requires excipients that enhance flowability.[1][17] |
Section 3: Analytical and Stability Considerations
Robust analytical methods and a thorough understanding of the drug's stability profile are essential for regulatory success.
FAQ 5: What are the key degradation products of Cefuroxime axetil, and how can we monitor them?
The stability of Cefuroxime axetil is a critical quality attribute. Its degradation can occur under various stress conditions, including acidic, alkaline, and humid environments.[24][28][29]
-
Core Issue: The primary degradation pathways involve hydrolysis of the ester group and isomerization.[12][25]
-
Key Degradation Products:
-
Analytical Monitoring:
-
Stability-Indicating HPLC Method: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The method must be able to separate the intact drug from its degradation products and diastereomers.[30][31]
-
Method Parameters: Typically, a reverse-phase C8 or C18 column is used with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[7] Detection is usually performed using a UV detector at around 278 nm.[7][28]
-
Experimental Protocol: Sample Preparation for HPLC Analysis of Cefuroxime Axetil Tablets
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Cefuroxime axetil (e.g., 120 mg) and transfer it to a volumetric flask (e.g., 100 mL).
-
Add a suitable solvent, such as methanol, to dissolve the drug. Sonication may be required to ensure complete dissolution.[17]
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm filter to remove any undissolved excipients.[17]
-
Further dilute the filtered solution with the mobile phase to the desired concentration for HPLC analysis.
FAQ 6: Our oral suspension of Cefuroxime axetil shows a decrease in potency over its shelf life, even when refrigerated. What could be the problem?
Even at refrigerated temperatures, aqueous suspensions can present a challenging environment for a moisture-sensitive drug like Cefuroxime axetil.
-
Core Issue: Although the drug is suspended as solid particles, a small amount will dissolve in the aqueous vehicle. This dissolved fraction is susceptible to hydrolysis over time, leading to a gradual loss of potency.[13]
-
Troubleshooting & Formulation Strategies:
-
pH Control: The stability of Cefuroxime axetil is highly pH-dependent. The formulation should be buffered to a pH that minimizes the rate of hydrolysis.
-
Reconstitution Stability: For powder for oral suspension (POS) formulations, stability studies must be conducted on the reconstituted product to establish the appropriate beyond-use date. Studies show that stability is generally maintained for about 10 days under both room temperature and refrigerated conditions after reconstitution, though refrigeration is preferred.[13]
-
Protective Excipients: Investigate the use of excipients that can stabilize the drug in the aqueous environment.
-
Minimize Dissolved Fraction: While challenging, formulation strategies that minimize the equilibrium solubility of the drug in the vehicle (without compromising bioavailability upon ingestion) could enhance stability.
-
References
- Degradation pathways of cefuroxime axetil in aqueous solutions (a) and in solid state (b).
- STUDIES OF THE CRYSTALLINE FORM OF CEFUROXIME AXETIL: IMPLICATIONS FOR ITS COMPATIBILITY WITH EXCIPIENTS. PubMed.
-
(PDF) Studies of the crystalline form of cefuroxime axetil: Implications for its compatibility with excipients. ResearchGate. Available from: [Link]
-
Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2. National Institutes of Health (NIH). Available from: [Link]
- Investigation of the Polymorphism of Cefuroxime Axetil. Journal of China Pharmaceutical University.
-
Bioavailability of cefuroxime axetil formulations. PubMed. Available from: [Link]
-
Bioavailability of cefuroxime axetil: comparison of standard and abbreviated methods. PubMed. Available from: [Link]
-
Ion-exchange resin complexation: Masking the bitter taste of cefuroxime axetil. SciELO. Available from: [Link]
-
The absolute bioavailability of oral cefuroxime axetil in male and female volunteers after fasting and after food. Oxford Academic. Available from: [Link]
-
Comparative investigations on the bioavailability of cefuroxime axetil. Semantic Scholar. Available from: [Link]
-
Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer. SciELO. Available from: [Link]
-
FORMULATION AND EVALUATION OF CEFUROXIME AXETIL GRANULES FOR ORAL SUSPENSION. Semantic Scholar. Available from: [Link]
- THE STABILITY OF CEFUROXIME AXETIL IN TABLETS.
-
New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. Available from: [Link]
-
PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF CEFUROXIME AXETIL. TSI Journals. Available from: [Link]
- Cefuroxime Axetil.
-
Improvement of bioavailability of taste masked cefuroxime axetil oral suspension using hydroxy propyl-betacyclodextrin. Scholars Research Library. Available from: [Link]
-
New Analytical Method Development and Validation for the Estimation of Cefuroxime Axetil in Bulk and Pharmaceutical Tablet Dosag. IJPPR. Available from: [Link]
- Taste masked pharmaceutical compositions of cefuroxime axetil. Google Patents.
-
Comparative Investigations on the Bioavailability of Cefuroxime Axetil. University of Regensburg Publication Server. Available from: [Link]
-
Determination of Cefuroxime Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Semantic Scholar. Available from: [Link]
- Evaluation of Dissolution Behavior of Cefuroxime Axetil as Affected by Polymeric Interaction Using Mixture Design Experiment.
-
Cefuroxime axetil, (1'S,6R,7R)-. PubChem. Available from: [Link]
- Effect of crystalline to amorphous conversions on solubility of cefuroxime axetil.
-
Taste Masking of Cefuroxime Axetil by Ion Exchange Resin Complex. Latin American Journal of Pharmacy. Available from: [Link]
-
Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium. SciELO. Available from: [Link]
-
Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. National Institutes of Health (NIH). Available from: [Link]
-
Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets. MedCrave online. Available from: [Link]
-
FORCED DEGRADATION STUDY OF CEFUROXIME AXETIL IN ALKALI BY UV SPECTROPHOTOMETRY METHOD. Indo American Journal of Pharmaceutical Research. Available from: [Link]
-
Cefuroxime axetil. Chemsrc. Available from: [Link]
-
The stability of the amorphous form of cefuroxime axetil in solid state. ResearchGate. Available from: [Link]
-
Cefuroxime Axetil. PubChem. Available from: [Link]
-
Influence of excipients on stabilisation of amorphous cefuroxime axetil under process conditions of compression and coating. University of Bath's research portal. Available from: [Link]
-
STABILITY OF CEFUROXIME AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS. National Institutes of Health (NIH). Available from: [Link]
-
(PDF) Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer. ResearchGate. Available from: [Link]
-
Preparation and characterization of cefuroxime axetil solid dispersions using hydrophilic carriers. National Institutes of Health (NIH). Available from: [Link]
-
Assay of Diastereoisomers of Cefuroxime Axetil in Amorphous and Crystalline Forms Using UHPLC-DAD. National Institutes of Health (NIH). Available from: [Link]
-
formulation and evaluation of fast dissolving tablets of cefuroxime axetil by using super disintegrants. IJCRT.org. Available from: [Link]
-
Accelerated Aqueous Solubility and Antibacterial Activity of Cefuroxime Axetil Using Microcrystalline Cellulose as Carrier. Scirp.org. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Bioavailability of cefuroxime axetil: comparison of standard and abbreviated methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Polymorphism of Cefuroxime Axetil [jcpu.cpu.edu.cn]
- 5. STUDIES OF THE CRYSTALLINE FORM OF CEFUROXIME AXETIL: IMPLICATIONS FOR ITS COMPATIBILITY WITH EXCIPIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]
- 7. Assay of Diastereoisomers of Cefuroxime Axetil in Amorphous and Crystalline Forms Using UHPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of cefuroxime axetil solid dispersions using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. STABILITY OF CEFUROXIME AXETIL ORAL SUSPENSION AT DIFFERENT TEMPERATURE STORAGE CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. banglajol.info [banglajol.info]
- 16. Accelerated Aqueous Solubility and Antibacterial Activity of Cefuroxime Axetil Using Microcrystalline Cellulose as Carrier [scirp.org]
- 17. scielo.br [scielo.br]
- 18. Bioavailability of cefuroxime axetil formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. WO2013038323A1 - Taste masked pharmaceutical compositions of cefuroxime axetil - Google Patents [patents.google.com]
- 22. scielo.sld.cu [scielo.sld.cu]
- 23. latamjpharm.org [latamjpharm.org]
- 24. iajpr.com [iajpr.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ptfarm.pl [ptfarm.pl]
- 29. researchgate.net [researchgate.net]
- 30. juniperpublishers.com [juniperpublishers.com]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies for Improving the Taste-Masking of Cefuroxime Axetil in Pediatric Suspensions
Welcome to the Technical Support Center dedicated to overcoming the significant challenge of taste-masking Cefuroxime axetil for pediatric oral suspensions. The intensely bitter taste of this vital antibiotic is a primary contributor to non-compliance in children, undermining therapeutic efficacy. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions and troubleshooting advice based on established scientific principles and field-proven experience.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource will equip you with the knowledge to select and optimize the most suitable taste-masking strategy for your formulation needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in taste-masking Cefuroxime axetil?
A1: The primary challenges stem from its extremely bitter and persistent taste.[1][2][3] Key difficulties include:
-
High Bitterness Intensity: Cefuroxime axetil's bitterness is difficult to overcome with simple sweeteners and flavors alone.[3]
-
Drug Particle Exposure: In a suspension, undissolved drug particles come into direct contact with taste buds, necessitating a physical barrier or molecular complexation to prevent this interaction.
-
Formulation Stability: The chosen taste-masking technique must not compromise the chemical stability of Cefuroxime axetil in the reconstituted suspension.
-
Bioavailability: The taste-masking method should not negatively impact the dissolution and absorption of the drug in the gastrointestinal tract, ensuring its therapeutic effectiveness.[4]
-
Pediatric Considerations: The formulation must be palatable and easy for children to swallow, with excipients that are safe for pediatric use.[5][6]
Q2: What are the most effective taste-masking technologies for Cefuroxime axetil?
A2: The most successful strategies for Cefuroxime axetil focus on creating a physical or molecular barrier between the drug and the taste receptors. The leading technologies include:
-
Ion-Exchange Resin (IER) Complexation: This involves forming a drug-resin complex (resinate) where the bitter drug is bound to an oppositely charged resin.[7][8][9][10] This complex is insoluble at the pH of saliva, preventing the release of the bitter drug in the mouth.[8]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the bitter drug molecule within their hydrophobic cavity, effectively masking its taste.[11][12][13][14]
-
Polymer Coating/Microencapsulation: This technique involves coating the Cefuroxime axetil particles with a polymer barrier that prevents their dissolution in the oral cavity but allows for release in the stomach.[15][16]
-
Lipid Coating: Similar to polymer coating, this method uses lipids to encapsulate the drug particles.[17][18]
Q3: How do I select the best taste-masking approach for my formulation?
A3: The selection depends on several factors, including the desired release profile, manufacturing capabilities, and cost considerations.[19]
-
For rapid release: Ion-exchange resins and cyclodextrin complexation are often preferred as they can allow for quick drug release in the acidic environment of the stomach.
-
For controlled release: Polymer or lipid coating can be designed to provide a more sustained release profile if desired.
-
Manufacturing Complexity: Cyclodextrin complexation and ion-exchange resin formation can be simpler processes compared to the more intricate control required for polymer coating via techniques like fluid bed coating.[17][18]
-
Excipient Compatibility: Ensure all chosen excipients are compatible with Cefuroxime axetil and are approved for pediatric use.[20][21]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing step-by-step solutions.
Ion-Exchange Resin (IER) Complexation
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Inadequate Taste Masking | 1. Incomplete drug-resin complexation.2. Incorrect drug-to-resin ratio.3. Use of an inappropriate resin type. | 1. Optimize Stirring Time and Speed: Ensure sufficient time and agitation (e.g., 4-8 hours) for the drug to bind to the resin.[7][8] This facilitates the ionic exchange process.2. Adjust Drug-to-Resin Ratio: Systematically evaluate ratios (e.g., 1:0.5, 1:1, 1:2).[9][10] Higher resin concentrations generally improve taste-masking but may affect drug loading and release.[9][10]3. Select an Appropriate Resin: Use a cation-exchange resin for Cefuroxime axetil. Resins with different cross-linking and particle sizes will have varied binding capacities and kinetics. |
| Low Drug Loading Efficiency | 1. Saturation of resin binding sites.2. pH of the medium not optimal for ionization.3. Competition from other ions. | 1. Re-evaluate Drug-to-Resin Ratio: Drug loading may decrease after a certain point (e.g., beyond a 1:1 ratio) as resin sites become saturated.[9][10]2. Optimize pH: Adjust the pH of the complexation medium to ensure both the drug and resin are appropriately ionized to facilitate binding.3. Use Purified Water: Minimize the presence of competing ions during the complexation process. |
| Poor Drug Release in Gastric Fluid | 1. Excessively strong drug-resin interaction.2. High degree of resin cross-linking. | 1. Choose a Weaker Ion-Exchange Resin: Resins with different functional groups will have varying binding affinities. Select one that allows for dissociation in the ionic environment of the stomach.2. Select a Resin with Lower Cross-linking: A lower degree of cross-linking can facilitate faster diffusion of the drug out of the resin matrix in the GI tract. |
Inclusion Complexation with Cyclodextrins
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Insufficient Taste Masking | 1. Low complexation efficiency.2. Incorrect drug-to-cyclodextrin molar ratio.3. Inefficient preparation method. | 1. Add a Ternary Component: The addition of certain polymers (e.g., PVP K-30) or amino acids (e.g., L-arginine) can enhance complexation efficiency and improve taste masking.[11][15][22]2. Optimize Molar Ratio: Evaluate different molar ratios (e.g., 1:1, 1:2, 1:2.5, 1:3).[23] Higher cyclodextrin ratios often lead to better taste masking.[24]3. Compare Preparation Methods: Evaluate different methods like kneading, co-evaporation, and spray-drying.[15] The chosen method can significantly impact the degree of complexation. |
| Precipitation or Instability of the Complex | 1. Poor aqueous solubility of the complex.2. Degradation of the drug or cyclodextrin. | 1. Use Modified Cyclodextrins: Consider using more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of the complex.[25]2. Control Process Parameters: Avoid excessive heat or harsh solvents during preparation that could lead to degradation. |
Polymer Coating
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Coating Defects (e.g., cracks, peeling) | 1. Inappropriate coating formulation (e.g., plasticizer level).2. Incorrect processing parameters (e.g., spray rate, temperature).3. Irregular particle shape of the drug. | 1. Optimize Coating Formulation: Adjust the type and concentration of plasticizers to improve film flexibility. Ensure proper viscosity of the coating solution.2. Control Process Parameters: A slow spray rate and optimized bed temperature are crucial to prevent film stress and ensure uniform coating.[17][18]3. Prepare Spherical Drug Particles: If possible, use techniques like extrusion-spheronization to create more uniform cores for easier coating. |
| Particle Agglomeration | 1. Over-wetting during the coating process.2. Low fluidization air volume. | 1. Reduce Spray Rate: A lower spray rate prevents excessive wetting of the particle surfaces.2. Increase Fluidization: Ensure the particles are adequately fluidized to prevent them from sticking together. |
| Premature Drug Release in Suspension | 1. Insufficient coating thickness.2. Permeable polymer coating. | 1. Increase Coating Level: Apply a thicker polymer coat to provide a more robust barrier against dissolution in the suspension vehicle.2. Select an Appropriate Polymer: Use polymers that are insoluble in the pH range of saliva (around 6.8-7.4) but will dissolve in the acidic environment of the stomach.[19] |
Experimental Protocols & Methodologies
Protocol 1: Taste-Masking using Ion-Exchange Resin (Batch Process)
-
Resin Activation: Swell the chosen cation-exchange resin (e.g., Indion® 214) in purified water for at least 30 minutes.[7] If necessary, activate the resin by washing with 0.1 M HCl followed by rinsing with purified water until the washings are neutral.[26] Dry the resin at 50-60°C.[7][26]
-
Complexation:
-
Isolation and Drying:
-
Separate the drug-resin complex (resinate) from the supernatant by filtration.
-
Wash the resinate with purified water to remove any uncomplexed drug.
-
Dry the resinate in a hot air oven at approximately 60°C until the loss on drying (LOD) is below 3%.[7]
-
-
Characterization:
-
Drug Loading: Determine the amount of drug bound to the resin by eluting a known quantity of the resinate with a suitable acidic medium (e.g., 0.1 N HCl) and analyzing the drug content using UV-Vis spectrophotometry or HPLC.[7][26]
-
Taste Evaluation: Conduct a panel test with trained volunteers to assess the bitterness level compared to the pure drug.[9] A numerical scale can be used (e.g., 0 = tasteless, 3 = very bitter).[7]
-
Protocol 2: Taste Evaluation by Human Panel
-
Volunteer Selection: Recruit a panel of healthy adult volunteers (typically 5-10 members).[9]
-
Sample Preparation: Prepare the taste-masked formulation (e.g., reconstituted suspension) and a control sample of the pure drug at the same concentration.
-
Testing Procedure:
-
Instruct volunteers to rinse their mouths with purified water.
-
Administer a standardized amount of the sample (e.g., equivalent to 50 mg of the drug).[9]
-
Ask the volunteers to hold the sample in their mouths for a specific duration (e.g., 15-60 seconds) without swallowing.[7][9]
-
The volunteers then spit out the sample and rinse their mouths thoroughly with water.
-
-
Scoring: Volunteers rate the bitterness of the sample based on a pre-defined numerical scale.[7]
-
0: Tasteless
-
1: Slightly Bitter
-
2: Moderately Bitter
-
3: Strongly Bitter
-
Visualization of Key Processes
Diagram 1: Ion-Exchange Resin Taste-Masking Workflow
Caption: Workflow for taste-masking Cefuroxime axetil using ion-exchange resins.
Diagram 2: Cyclodextrin Inclusion Complexation Mechanism
Caption: Encapsulation of a bitter drug within a cyclodextrin molecule.
References
-
Formulation, Characterization and Evaluation of Taste-Masked Rapid Disintegrating Tablet of Cefixime by Ion Exchange Resin Technique. Research Journal of Pharmacy and Technology. [Link]
-
Taste masking of oral pregabalin liquid preparation by using ion exchange resins. Neliti. [Link]
-
Combinations of cefuroxime axetil and HP-beta cyclodextrin for complexation. ResearchGate. [Link]
-
Ion-exchange resin complexation: Masking the bitter taste of cefuroxime axetil. SciELO. [Link]
-
Inclusion Complexes of Cefuroxime Axetil With β-cyclodextrin: Physicochemical Characterization, Molecular Modeling and Effect of L-Arginine on Complexation. PubMed. [Link]
-
Inclusion complexes of cefuroxime axetil with β-cyclodextrin: Physicochemical characterization, molecular modeling and effect of L-arginine on complexation. ResearchGate. [Link]
-
Development of binary and ternary complex of cefuroxime axetil with cyclodextrin for improving pharmaceutical characteristics. ResearchGate. [Link]
-
Sweetening Agents used in Oral Pharmaceutical Suspensions. Pharma Times. [Link]
- Taste masked pharmaceutical compositions of cefuroxime axetil.
-
FORMULATION AND EVALUATION OF CEFUROXIME AXETIL GRANULES FOR ORAL SUSPENSION. Semantic Scholar. [Link]
- Taste masked pharmaceutical compositions of cefuroxime axetil.
-
Taste Mask, Design and Evaluation of an Oral Formulation Using Ion Exchange Resin as Drug Carrier. SciSpace. [Link]
-
Ion exchange resin complexation technique for pharmaceutical taste masking. Semantics Scholar. [Link]
-
Development of Taste Masked Formulation for Bitter Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2012_3(4)/[27].pdf]([Link]27].pdf)
-
Flavor Microencapsulation for Taste Masking in Medicated Chewing Gums—Recent Trends, Challenges, and Future Perspectives. MDPI. [Link]
-
Cefuroxime suspension. Pharminfotech. [Link]
-
Development and evaluation of taste-masked dry suspension of cefuroxime axetil for enhancement of oral bioavailability. ResearchGate. [Link]
-
Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes. PMC - NIH. [Link]
-
FORMULATION AND EVALUATION OF CEFUROXIME AXETIL GRANULES FOR ORAL SUSPENSION. ResearchGate. [Link]
-
Use of Polymers for Taste Masking Pediatric Drug Products. ResearchGate. [Link]
-
FUROXIMED DS (Cefuroxime Axetil for Oral Suspension USP) - SUMMARY OF PRODUCT CHARACTERISTICS. Unimed Unihealth. [Link]
-
Ion-exchange resin complexation: Masking the bitter taste of cefuroxime axetil. Revista Cubana de Farmacia. [Link]
-
Bitter taste masking agents: cyclodextrins. Quimidroga. [Link]
-
Cefuroxime Axetil Oral Suspension: Package Insert / Prescribing Info. Drugs.com. [Link]
-
Sweetening Agents Used In Oral Pharmaceutical Suspensions. Pharmapproach.com. [Link]
-
Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes. ResearchGate. [Link]
-
Improvement of the Bitter Taste of Drugs By Complexation With Cyclodextrins: applications, Evaluations and Mechanisms. ResearchGate. [Link]
-
Inclusion complexes of cefuroxime axetil with β-cyclodextrin: Physicochemical characterization, molecular modeling and … OUCI. [Link]
-
Formulation and evaluation of taste masked oral suspension of cefuroxime axetil using hydroxypropyl-beta-cyclodextrin. ResearchGate. [Link]
-
Avoiding Bitter Taste. Pharmaceutical Technology. [Link]
-
Formulation development and evaluation of taste masked Cefuroxime axetil dry suspension. ResearchGate. [Link]
-
Advances in Taste-Masking Strategies for Pediatric Brain-Related Disease Treatments: Focus on Polymeric Coatings in Orally Disintegrating Tablets. MDPI. [Link]
-
SELECTION OF FLAVORING AGENTS AND PRIMARY PACKAGING FOR THE COMBINED ORAL SOLUTION NAMED «MAGLYCIMET. Neliti. [Link]
-
Position statement 2020-01 Choosing an Oral Liquid Medicine for Children. NPPG. [Link]
-
Taste Masking of Cefuroxime Axetil by Ion Exchange Resin Complex. Latin American Journal of Pharmacy. [Link]
- Cefuroxime axetil pharmaceutical composition and preparation method thereof.
-
Taste masking of cefuroxime axetil by ion exchange resin complex. SEDICI. [Link]
-
TASTE MASKING OF PHARMACEUTICAL ACTIVES USING ION EXCHANGE RESINS. Innovare Academic Sciences. [Link]
-
Sweetener content and cariogenic potential of pediatric oral medications: A literature. NIH. [Link]
-
Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability. PMC - NIH. [Link]
-
Formulation Development and Evaluation of Taste Masked Cefuroxime Axetil Oral Suspension. Semantic Scholar. [Link]
-
-
Microencapsulation using Spray drying. YouTube. [Link]
-
-
Preparation and characterization of cefuroxime axetil solid dispersions using hydrophilic carriers. PMC - NIH. [Link]
-
Flow chart for preparing microcapsules with spray drying method. ResearchGate. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Formulation Development and Evaluation of Taste Masked Cefuroxime Axetil Oral Suspension | Semantic Scholar [semanticscholar.org]
- 4. Formulation and characterization of Cefuroxime Axetil nanoemulsion for improved bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nppg.org.uk [nppg.org.uk]
- 7. rjptonline.org [rjptonline.org]
- 8. media.neliti.com [media.neliti.com]
- 9. Ion-exchange resin complexation: Masking the bitter taste of cefuroxime axetil [scielo.sld.cu]
- 10. scielo.sld.cu [scielo.sld.cu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bitter taste masking agents: cyclodextrins [quimidroga.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. WO2013038323A1 - Taste masked pharmaceutical compositions of cefuroxime axetil - Google Patents [patents.google.com]
- 18. WO2013038323A1 - Taste masked pharmaceutical compositions of cefuroxime axetil - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Inclusion complexes of cefuroxime axetil with β-cyclodextrin: Physicochemical characterization, molecular modeling and effect of l-arginine on complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. rjpbcs.com [rjpbcs.com]
Technical Support Center: Enhancing the Permeability of Cefuroxime Axetil Across the Gastrointestinal Tract
Welcome to the technical support center dedicated to overcoming the challenges associated with the gastrointestinal permeability of Cefuroxime axetil. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the oral bioavailability of this important cephalosporin antibiotic. Here, we will delve into the mechanistic underpinnings of Cefuroxime axetil's absorption, troubleshoot common experimental hurdles, and provide detailed protocols to guide your research.
Frequently Asked Questions (FAQs)
What is Cefuroxime axetil and why is its permeability a concern?
Cefuroxime axetil is an oral prodrug of the second-generation cephalosporin antibiotic, cefuroxime.[1][2][3] The parent drug, cefuroxime, has poor oral absorption.[4] To overcome this, it is formulated as the 1-(acetoxy)ethyl ester prodrug, Cefuroxime axetil, which enhances its lipophilicity and allows for absorption from the gastrointestinal tract.[5][6][7] However, the oral bioavailability of Cefuroxime axetil is still variable and incomplete, typically ranging from 37% in a fasting state to 52% when taken with food.[2][4] This incomplete absorption is a significant concern as it can lead to sub-therapeutic plasma concentrations and variability in patient response.
What are the primary mechanisms governing the absorption of Cefuroxime axetil?
The absorption of Cefuroxime axetil is a complex process involving several factors:
-
Prodrug Hydrolysis: After oral administration, Cefuroxime axetil is absorbed and rapidly hydrolyzed by esterases present in the intestinal mucosa and blood to release the active drug, cefuroxime.[2][4][6]
-
Carrier-Mediated Transport: Studies in rats suggest that the absorption of Cefuroxime axetil in the proximal small intestine is not solely based on passive diffusion but also involves a carrier-mediated transport system.[1][8] This transport can be described by Michaelis-Menten kinetics.[1][9]
-
Passive Diffusion: In the middle and distal segments of the small intestine, passive diffusion appears to be the predominant mechanism of absorption.[8]
-
Instability in Intestinal Fluids: Cefuroxime axetil is susceptible to hydrolysis in the intestinal lumen before it can be absorbed.[1][5] This pre-absorptive degradation reduces the amount of intact prodrug available for transport across the intestinal epithelium.[1]
My in vitro Caco-2 permeability assay shows low Papp values for Cefuroxime axetil. What could be the reasons?
Low apparent permeability (Papp) values in a Caco-2 assay can be attributed to several factors. The Caco-2 cell line, derived from human colorectal carcinoma, is a widely used in vitro model to predict human drug absorption.[10] When cultured, these cells form a monolayer of polarized enterocytes that mimic the intestinal barrier.[10]
Possible reasons for low Papp values include:
-
Efflux Transporter Activity: Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the drug back into the apical (luminal) side, reducing its net transport across the monolayer.[10][11]
-
Poor Aqueous Solubility: Cefuroxime axetil is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[12] If the drug precipitates in the assay buffer, its effective concentration for permeation will be reduced.
-
Metabolism by Caco-2 cells: The cells may metabolize the compound, leading to a lower concentration of the parent drug in the basolateral compartment.[10]
-
Low Recovery: Low recovery of the compound at the end of the assay could indicate issues with non-specific binding to the assay plates or accumulation within the cell monolayer.[10]
How can I investigate if active efflux is limiting the permeability of my Cefuroxime axetil formulation?
A bidirectional Caco-2 permeability assay is the standard method to determine if a compound is a substrate for active efflux.[10]
-
Methodology: The transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[10]
-
Interpretation: The efflux ratio (ER) is calculated as the ratio of the apparent permeability in the B-A direction to that in the A-B direction (Papp(B-A) / Papp(A-B)).[10] An efflux ratio greater than 2 is generally considered indicative of active efflux.[10][11]
-
Use of Inhibitors: To identify the specific transporter involved (e.g., P-gp or BCRP), the assay can be performed in the presence of known inhibitors of these transporters, such as verapamil for P-gp.[10][11] A significant increase in the A-B permeability in the presence of the inhibitor confirms the involvement of that specific efflux pump.[11]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Root Cause Analysis:
This is a common and multifaceted problem when working with Cefuroxime axetil. The variability often stems from a combination of its physicochemical properties and physiological factors within the gastrointestinal tract.
-
Poor Aqueous Solubility and Dissolution: Being a BCS Class II drug, the dissolution of Cefuroxime axetil in the gastrointestinal fluids is a rate-limiting step for its absorption.[12] Incomplete dissolution leads to a lower concentration gradient across the intestinal epithelium, thereby reducing absorption.
-
Pre-systemic Degradation: Cefuroxime axetil is an ester prodrug that is susceptible to hydrolysis by esterases present in the gut lumen and intestinal mucosa.[1][4][5] Premature hydrolysis to the poorly permeable cefuroxime before absorption significantly reduces bioavailability.[1]
-
Food Effects: The bioavailability of Cefuroxime axetil is known to be higher when administered with food.[2][4] This is likely due to increased residence time in the upper GI tract, enhanced solubilization by bile salts, and potentially altered enzymatic activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Recommended Solutions & Protocols:
Solution A: Enhancing Solubility and Dissolution Rate
The primary goal here is to increase the concentration of dissolved Cefuroxime axetil at the site of absorption.
-
Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.[13] Polymeric nanoparticles can also protect the drug from degradation and improve its pharmacokinetic profile.[14]
-
Lipid-Based Nanoparticles: Formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate the drug, improve its solubility, and facilitate absorption through lymphatic transport.[15]
-
-
Solid Dispersions: Dispersing Cefuroxime axetil in a hydrophilic polymer matrix can enhance its dissolution rate.[16][17]
-
Protocol: Preparation of a Cefuroxime Axetil Solid Dispersion using the Solvent Evaporation Method [17]
-
Accurately weigh Cefuroxime axetil and a hydrophilic polymer (e.g., HPMC, PVP, or PEG).[17]
-
Dissolve both components in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator until a dry film is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
-
-
Use of Surfactants: Incorporating surfactants like sodium lauryl sulphate (SLS) can improve the wetting of the drug particles and enhance their dissolution.[13][18]
| Formulation Strategy | Key Advantage |
| Nanoformulations | Increased surface area, potential for targeted delivery.[15][19][20] |
| Solid Dispersions | Enhanced dissolution rate by creating an amorphous form of the drug.[16][17] |
| Surfactants | Improved wetting and micellar solubilization.[13][18] |
Solution B: Protecting from Pre-systemic Hydrolysis
Minimizing the degradation of the prodrug before it reaches the enterocytes is crucial.
-
Lipid-Based Formulations: Encapsulating Cefuroxime axetil in lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS) can protect it from enzymatic degradation in the gut lumen.[15][21] These formulations form fine oil-in-water nanoemulsions upon dilution with gastrointestinal fluids, which can enhance absorption.[21]
-
Gastro-retentive Drug Delivery Systems: Formulations that prolong the residence time of the drug in the stomach or upper small intestine can improve absorption, as this is the primary site for Cefuroxime axetil uptake.[5] Floating drug delivery systems are one such approach.[5]
Issue 2: Poor Correlation Between In Vitro Permeability Data and In Vivo Absorption
Root Cause Analysis:
While the Caco-2 model is the gold standard for in vitro permeability screening, discrepancies with in vivo data can arise.[11][22]
-
Model Limitations: Caco-2 cells originate from the colon and may not fully represent the transport characteristics of the small intestine, which is the primary site of absorption for many drugs.[10] They also lack a mucus layer, which can be a significant barrier to drug absorption in vivo.
-
Solubility Issues in Assay Buffer: As mentioned, the low aqueous solubility of Cefuroxime axetil can lead to its precipitation in the assay buffer, resulting in an underestimation of its permeability.[23]
-
Non-specific Binding: The compound may bind to the plasticware of the assay plates, reducing the concentration available for transport.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor IVIVC.
Recommended Solutions & Protocols:
Solution A: Optimizing the Caco-2 Assay Protocol
Modifications to the standard protocol can help mitigate some of the issues associated with poorly soluble compounds.
-
Inclusion of Bovine Serum Albumin (BSA): Adding BSA to the basolateral (receiver) compartment can act as a "sink," mimicking the protein binding in the blood and helping to maintain the concentration gradient. It can also reduce non-specific binding to the plate.[10]
-
Use of Co-solvents: For compounds with very low aqueous solubility, a small percentage of a biocompatible co-solvent like DMSO can be used in the dosing solution. However, the concentration should be carefully optimized to avoid compromising the integrity of the Caco-2 monolayer.[24]
Solution B: Complementary In Vitro Models
Using multiple assays can provide a more comprehensive understanding of a compound's permeability characteristics.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion across an artificial lipid membrane.[10] While it doesn't account for active transport or metabolism, it can be a useful tool to assess the passive permeability of a compound and can help to identify if poor permeability is due to the compound's intrinsic properties or biological factors like efflux.[10]
References
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]
-
National Center for Biotechnology Information. (2024). Cefuroxime - StatPearls. [Link]
-
ResearchGate. (2016). Permeability enhancement techniques for poorly permeable drugs: A review. [Link]
-
PubMed. (1998). Intestinal transport of cefuroxime axetil in rats: absorption and hydrolysis processes. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
National Center for Biotechnology Information. (2007). Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats. [Link]
-
Springer Nature. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cefuroxime Axetil?. [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy. [Link]
-
National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
ResearchGate. (2020). Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy. [Link]
-
PubMed. (2020). Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy. [Link]
-
JoVE. (n.d.). Bioavailability Enhancement: Drug Permeability Enhancement. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
-
National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]
-
IJCRT.org. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. [Link]
-
National Center for Biotechnology Information. (2014). Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2. [Link]
-
ASM Journals. (2007). Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats. [Link]
-
Semantic Scholar. (2020). Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy. [Link]
-
ResearchGate. (2010). Caco-2 cell permeability assays to measure drug absorption. [Link]
-
SciELO. (2015). Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium lauryl sulphate as solubility enhancer. [Link]
-
MDPI. (2021). Application of Polymeric Nanocarriers for Enhancing the Bioavailability of Antibiotics at the Target Site and Overcoming Antimicrobial Resistance. [Link]
-
TSI Journals. (n.d.). PREPARATION AND EVALUATION OF FAST DISSOLVING DOSAGE FORMS OF CEFUROXIME AXETIL. [Link]
-
Japanese Pharmacopoeia. (n.d.). Cefuroxime Axetil. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Evaluation of Dissolution Behavior of Cefuroxime Axetil as Affected by Polymeric Interaction Using Mixture Design Experiment. [Link]
-
PubChem. (n.d.). Cefuroxime axetil, (1'S,6R,7R)-. [Link]
-
National Center for Biotechnology Information. (2019). Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology. [Link]
-
SciELO. (2015). Formulation design and evaluation of Cefuroxime axetil 125 mg immediate release tablets using different concentration of sodium. [Link]
-
ASM Journals. (2000). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. [Link]
-
PubMed. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]
-
ResearchGate. (2013). Case Study: Cefuroxime Axetil: An Oral Prodrug of Cefuroxime. [Link]
-
PubChem. (n.d.). Cefuroxime Axetil. [Link]
-
ResearchGate. (2007). (PDF) Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats. [Link]
-
ResearchGate. (2011). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. [Link]
-
ResearchGate. (2013). Cefuroxime Axetil: An oral Prodrug of Cefuroxime Sodium. [Link]
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]
-
MDPI. (2024). Synthesis, Characterization, Bioavailability and Antimicrobial Studies of Cefuroxime-Based Organic Salts and Ionic Liquids. [Link]
-
PubMed Central. (2011). New Semiphysiological Absorption Model To Assess the Pharmacodynamic Profile of Cefuroxime Axetil Using Nonparametric and Parametric Population Pharmacokinetics. [Link]
-
Dove Press. (n.d.). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. [Link]
-
PubMed. (1990). Bacterial resistance to cephalosporins as a function of outer membrane permeability and access to their target. [Link]
-
PubMed. (2011). Critical evaluation of permeation enhancers for oral mucosal drug delivery. [Link]
-
PubMed Central. (2016). Molecular features of cephalosporins important for activity against antimicrobial-resistant Neisseria gonorrhoeae. [Link]
Sources
- 1. Nonlinear intestinal absorption kinetics of cefuroxime axetil in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of cefuroxime axetil gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Intestinal transport of cefuroxime axetil in rats: absorption and hydrolysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. scielo.br [scielo.br]
- 13. ijcrt.org [ijcrt.org]
- 14. Application of Polymeric Nanocarriers for Enhancing the Bioavailability of Antibiotics at the Target Site and Overcoming Antimicrobial Resistance [mdpi.com]
- 15. Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement in Dissolution Rate of Cefuroxime Axetil by using Poloxamer 188 and Neusilin US2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. banglajol.info [banglajol.info]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. japsonline.com [japsonline.com]
- 22. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 23. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
Navigating Cefuroxime Axetil Dosage in Varied Patient BMI: A Technical Support Guide
For Immediate Release
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical considerations for adjusting Cefuroxime axetil dosage based on patient Body Mass Index (BMI). While definitive clinical guidelines for BMI-based dosage adjustments of Cefuroxime axetil are not yet established, this document synthesizes current pharmacokinetic principles and relevant clinical research to inform experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is there a standard, approved protocol for adjusting Cefuroxime axetil dosage based on a patient's BMI?
Currently, there are no universally accepted guidelines that mandate specific Cefuroxime axetil dosage adjustments based solely on BMI for most common infections. Standard dosing regimens are typically based on the indication, patient's age, and renal function.[1][2] However, emerging evidence suggests that extremes in body weight can alter antibiotic pharmacokinetics, potentially leading to suboptimal drug exposure or increased risk of toxicity.[3]
Q2: How does BMI, particularly obesity, theoretically impact the pharmacokinetics of Cefuroxime axetil?
Obesity can significantly alter the pharmacokinetic properties of antibiotics. For a moderately lipophilic drug like Cefuroxime, increased adipose tissue in obese individuals can expand the volume of distribution (Vd), potentially leading to lower plasma concentrations if standard doses are used. While Cefuroxime is primarily distributed in extracellular fluid, the increased body mass in obesity is associated with a larger lean body mass and blood volume, which can also affect Vd.
Conversely, in underweight patients, the smaller Vd could theoretically lead to higher than expected plasma concentrations, increasing the risk of adverse effects.
Q3: What is the primary pharmacodynamic (PD) target for Cefuroxime, and how does BMI affect its attainment?
The bactericidal activity of Cefuroxime, like other beta-lactam antibiotics, is time-dependent. The key pharmacodynamic parameter is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.[3] In obese patients, a larger volume of distribution can lead to lower overall drug concentrations, making it more challenging to achieve the target %fT > MIC, especially for less susceptible organisms.[3]
Q4: Are there any clinical studies investigating Cefuroxime axetil dosage in obese patients?
Yes, research in this area is ongoing. For instance, a study on morbidly obese patients undergoing abdominal surgery who received a single 1.5 g intravenous dose of Cefuroxime found that while the drug distributed to the interstitial fluid of muscle and subcutaneous adipose tissue, the concentrations might be insufficient to prevent infections by Gram-negative organisms.[4] Another study using a porcine model suggested that a weight-based dosing approach (20 mg/kg) for intravenous Cefuroxime provided comparable target tissue concentrations across different weight groups, potentially reducing the risk of surgical site infections.[3][5][6] A clinical trial was designed to evaluate the adequacy of perioperative Cefuroxime dosage adjusted for BMI, with higher doses for patients with a BMI over 30 kg/m ² and 50 kg/m ².[7]
Troubleshooting Guide for Experimental Design
This section provides guidance for researchers designing studies to investigate the impact of BMI on Cefuroxime axetil pharmacokinetics and efficacy.
Issue 1: Suboptimal Drug Exposure in Obese Subjects
-
Potential Cause: Standard fixed dosages may be insufficient due to an increased volume of distribution and altered clearance in obese individuals.
-
Troubleshooting Steps:
-
Weight-Based Dosing: Design studies that compare fixed dosing to weight-based (mg/kg) or adjusted-body-weight-based dosing strategies.[3]
-
Pharmacokinetic Sampling: Implement a robust blood sampling schedule to accurately determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and elimination half-life.
-
Therapeutic Drug Monitoring (TDM): Consider incorporating TDM to ensure that therapeutic drug concentrations are achieved and maintained.
-
Issue 2: Lack of Tissue Penetration Data in Different BMI Groups
-
Potential Cause: It is crucial to understand if Cefuroxime axetil effectively reaches the site of infection in sufficient concentrations across a range of BMIs.
-
Troubleshooting Steps:
-
Microdialysis Studies: Employ techniques like microdialysis to measure free drug concentrations directly in the interstitial fluid of relevant tissues (e.g., subcutaneous fat, muscle).[4]
-
Population Pharmacokinetic (PopPK) Modeling: Develop PopPK models that incorporate BMI as a covariate to predict drug concentrations in various tissues and patient populations. A physiologically based pharmacokinetic (PBPK) model has been used to predict cefuroxime disposition in obese pregnant women.[8]
-
Issue 3: Variability in Cefuroxime Axetil Absorption
-
Potential Cause: The absorption of Cefuroxime axetil is known to be influenced by food.[9][10] This variability can be a confounding factor in studies involving different BMI groups.
-
Troubleshooting Steps:
-
Standardized Administration: Ensure that Cefuroxime axetil is administered under standardized conditions (e.g., with a standardized meal) for all study participants to minimize variability in absorption.[9]
-
Fasting vs. Fed Studies: Conduct separate arms of a study to evaluate the drug's pharmacokinetics under both fasting and fed conditions across different BMI cohorts. A study in healthy Chinese subjects showed that a high-fat meal increased the total systemic exposure of Cefuroxime axetil by 43.9%.[9]
-
Experimental Protocols & Visualizations
Protocol 1: Comparative Pharmacokinetic Study in Different BMI Categories
Objective: To compare the single-dose pharmacokinetics of oral Cefuroxime axetil in normal weight, overweight, and obese healthy volunteers.
Methodology:
-
Subject Recruitment: Recruit healthy adult volunteers and categorize them into three groups based on BMI:
-
Normal Weight: BMI 18.5-24.9 kg/m ²
-
Overweight: BMI 25.0-29.9 kg/m ²
-
Obese: BMI ≥ 30.0 kg/m ²
-
-
Drug Administration: After an overnight fast, administer a single oral dose of 500 mg Cefuroxime axetil with a standardized meal.
-
Blood Sampling: Collect venous blood samples at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Bioanalysis: Analyze plasma samples for Cefuroxime concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, CL/F, Vd/F) for each participant.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the three BMI groups using appropriate statistical tests (e.g., ANOVA).
Data Presentation: Hypothetical Pharmacokinetic Parameters
| BMI Category | Cmax (µg/mL) | AUC0-∞ (µg.h/mL) | Vd/F (L) |
| Normal Weight | 7.5 | 35 | 65 |
| Overweight | 6.8 | 32 | 75 |
| Obese | 5.9 | 28 | 90 |
Diagrams
Caption: Impact of BMI on Cefuroxime Axetil Pharmacokinetics.
Caption: Workflow for Investigating BMI-Based Dosing.
References
-
ANTIMICRoBIAL DOSING IN EXTREMES OF BODY WEIGHT in adults - Public Health Wales. [Link]
-
Weight‐based cefuroxime dosing provides comparable orthopedic target tissue concentrations between weight groups. [Link]
-
2020 Antimicrobial Stewardship Program Adult Dosing Guidelines - Northern Health Physicians. [Link]
-
Soft tissue penetration of cefuroxime determined by clinical microdialysis in morbidly obese patients undergoing abdominal surgery - PubMed. [Link]
-
Updated antimicrobial dosing recommendations for obese patients - PMC - NIH. [Link]
-
Cefuroxime axetil dosing regimens and probability of target attainment in adults and children. [Link]
-
Cefuroxime: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]
-
Weight‐based cefuroxime dosing provides comparable orthopedic target tissue concentrations between weight groups ‐ A microdialysis porcine study - ResearchGate. [Link]
-
Diet-induced Alterations in Pharmacokinetics of Cefuroxime Axetil in Healthy Chinese Subjects. [Link]
-
Stanford Antimicrobial Safety and Sustainability Program. [Link]
-
Adequacy of Perioperative Cefuroxime Dosage According to the BMI - ClinicalTrials.gov. [Link]
-
Cefuroxime - StatPearls - NCBI Bookshelf. [Link]
-
Weight-based cefuroxime dosing provides comparable orthopedic target tissue concentrations between weight groups - a microdialysis porcine study - PubMed. [Link]
-
Application of a Physiologically Based Pharmacokinetic Model to Predict Cefazolin and Cefuroxime Disposition in Obese Pregnant Women Undergoing Caesarean Section - NIH. [Link]
Sources
- 1. physicians.northernhealth.ca [physicians.northernhealth.ca]
- 2. mims.com [mims.com]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. Soft tissue penetration of cefuroxime determined by clinical microdialysis in morbidly obese patients undergoing abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Weight-based cefuroxime dosing provides comparable orthopedic target tissue concentrations between weight groups - a microdialysis porcine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Application of a Physiologically Based Pharmacokinetic Model to Predict Cefazolin and Cefuroxime Disposition in Obese Pregnant Women Undergoing Caesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Electrochemical degradation process for removing Cefuroxime axetil from aqueous media
Welcome to the Technical Support Center for the Electrochemical Degradation of Cefuroxime Axetil.
As a Senior Application Scientist, I've designed this guide to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the electrochemical treatment of aqueous media containing Cefuroxime Axetil. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, ensuring a robust and reproducible scientific process.
Section 1: Foundational Concepts & Experimental Design
The electrochemical degradation of Cefuroxime Axetil, an orally administered prodrug of the cephalosporin antibiotic Cefuroxime, is a promising advanced oxidation process (AOP) for its removal from water sources.[1][2] The core principle involves the generation of highly reactive species, primarily hydroxyl radicals (•OH), at the anode surface, which then non-selectively attack and mineralize the antibiotic molecule.
Key Factors Influencing Degradation Efficiency
Successful degradation hinges on the careful optimization of several experimental parameters. Understanding their interplay is crucial for achieving high removal efficiency and mineralization.
-
Electrode Material: The choice of anode is paramount. Boron-Doped Diamond (BDD) electrodes are highly effective due to their wide potential window, chemical inertness, and high production of hydroxyl radicals.[1][3][4] Other materials like Sb-SnO₂/Ti and platinum have also been investigated.[5][6]
-
pH: The initial pH of the solution significantly impacts the degradation process. It can affect the structure of Cefuroxime Axetil, the generation of reactive oxygen species, and the electrochemical behavior of coexisting ions.[1] Studies have shown that degradation is often more efficient under basic/alkaline conditions compared to neutral pH.[1]
-
Current Density: This parameter dictates the rate of electron transfer and, consequently, the generation of oxidizing species. Higher current densities generally lead to faster degradation, but also increase energy consumption and may lead to undesirable side reactions.[6][7]
-
Supporting Electrolyte: An inert electrolyte is added to increase the solution's conductivity and minimize the ohmic drop.[8][9] The type and concentration of the electrolyte can influence the degradation pathway. For instance, the presence of chloride ions can accelerate degradation through the formation of active chlorine species.[1][3][10] However, this can also lead to the formation of halogenated byproducts.[11][12][13]
-
Matrix Components: In real-world water samples, the presence of dissolved organic matter (DOM) and inorganic ions can affect degradation efficiency, sometimes in a complex manner.[1][3][4]
Proposed Degradation Pathway
The electrochemical degradation of Cefuroxime Axetil is a complex process involving multiple steps. The initial attack by hydroxyl radicals often leads to the cleavage of the β-lactam ring, a key structural feature of the antibiotic.[2][14] Subsequent reactions result in the formation of various transformation products (TPs), which are eventually mineralized into CO₂, H₂O, and inorganic ions.[3][15]
}
Caption: Proposed pathway for Cefuroxime Axetil degradation.Section 2: Troubleshooting Guide
This section addresses common issues encountered during electrochemical degradation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Degradation of Cefuroxime Axetil | 1. Incorrect Electrochemical Setup: Improper connection of electrodes (working, counter, reference).[16] 2. Inactive Electrode Surface: Fouling or passivation of the anode surface.[12][17] 3. Insufficient Current Density: The applied current is too low to generate an effective concentration of oxidizing species. 4. Inappropriate Supporting Electrolyte: Low conductivity of the solution.[8][9][18] | 1. Verify Connections: Ensure the working electrode (anode), counter electrode (cathode), and reference electrode (if used) are correctly connected to the potentiostat/galvanostat. 2. Electrode Cleaning/Activation: Clean the anode according to the manufacturer's instructions. For BDD electrodes, an anodic treatment in a strong acid (e.g., H₂SO₄) can reactivate the surface.[3] 3. Increase Current Density: Gradually increase the applied current density while monitoring the degradation rate. Be mindful of excessive energy consumption.[6][7] 4. Check Electrolyte Concentration: Ensure the supporting electrolyte concentration is adequate (typically 0.05-0.1 M) to provide sufficient conductivity.[8][18] |
| Inconsistent or Irreproducible Results | 1. Fluctuating pH: The pH of the solution is changing during the experiment, affecting reaction kinetics.[1] 2. Electrode Degradation: The electrode material itself is degrading over time, leading to changes in performance.[19][20] 3. Temperature Variations: Inconsistent reaction temperature can alter degradation rates. | 1. Buffer the Solution: Use a suitable buffer system to maintain a constant pH throughout the experiment. 2. Monitor Electrode Stability: Periodically check the electrode surface for any visible changes. Electrochemical impedance spectroscopy (EIS) can be a useful tool to monitor electrode health.[19][20][21] 3. Control Temperature: Conduct experiments in a temperature-controlled water bath to ensure consistent thermal conditions. |
| High Energy Consumption | 1. Excessive Current Density: Applying a much higher current than necessary for efficient degradation. 2. High Cell Voltage: Large distance between electrodes, low solution conductivity, or electrode passivation can increase cell voltage.[17] | 1. Optimize Current Density: Perform preliminary experiments to determine the optimal current density that balances degradation efficiency and energy consumption.[7][22] 2. Minimize Electrode Gap & Check Conductivity: Reduce the distance between the anode and cathode. Ensure the supporting electrolyte concentration is optimal.[8][18] Regularly clean the electrodes to prevent passivation.[12] |
| Formation of Unwanted Byproducts | 1. Incomplete Mineralization: The degradation process is stopped prematurely, leaving intermediate transformation products. 2. Presence of Halides: Using chloride or bromide as a supporting electrolyte can lead to the formation of toxic halogenated organic compounds.[11][12][13] | 1. Extend Electrolysis Time: Increase the duration of the experiment to allow for more complete mineralization. Monitor Total Organic Carbon (TOC) to assess the extent of mineralization.[22] 2. Choose an Inert Electrolyte: If the formation of halogenated byproducts is a concern, use a non-halide supporting electrolyte such as Na₂SO₄.[8][10] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the role of the supporting electrolyte and how do I choose the right one?
A1: The primary role of a supporting electrolyte is to increase the electrical conductivity of the aqueous solution.[8][9] This minimizes the ohmic potential drop (IR drop) between the electrodes, reducing energy consumption and ensuring that the applied potential is effectively utilized for the electrochemical reactions.[9] An ideal supporting electrolyte should be chemically inert, highly soluble, and not interfere with the degradation process.[9]
-
For general purposes, sodium sulfate (Na₂SO₄) is a common choice as it is stable and its ions do not typically participate in the redox reactions.[8][10]
-
To enhance degradation, sodium chloride (NaCl) can be used. The chloride ions are oxidized at the anode to form active chlorine species (e.g., Cl₂, HOCl, ClO⁻), which can significantly accelerate the degradation of organic pollutants.[1][3][10] However, be aware of the potential for forming chlorinated byproducts.[11][12][13]
Q2: How does pH affect the electrochemical degradation of Cefuroxime Axetil?
A2: The initial pH of the solution is a critical parameter that can influence the degradation process in several ways:[1]
-
Analyte Speciation: The chemical structure and charge of the Cefuroxime Axetil molecule can change with pH, which may affect its reactivity and interaction with the electrode surface.
-
Reactive Oxygen Species (ROS) Generation: The efficiency of hydroxyl radical production at the anode can be pH-dependent.
-
Electrolyte Chemistry: The nature and reactivity of species from the supporting electrolyte can be influenced by pH. For instance, the equilibrium between different active chlorine species is pH-dependent.[5] Studies have indicated that the degradation of Cefuroxime Axetil is often more efficient in basic and alkaline conditions compared to neutral pH.[1]
Q3: What is the significance of using a Boron-Doped Diamond (BDD) anode?
A3: BDD anodes are considered highly effective for advanced oxidation processes due to their unique properties:[1][3][4]
-
High Overpotential for Oxygen Evolution: This means that the BDD surface is less prone to the competing reaction of water oxidation to oxygen, allowing for more efficient generation of hydroxyl radicals.
-
Chemical and Electrochemical Stability: BDD is extremely robust and resistant to corrosion, leading to a long operational lifetime.
-
Weak Adsorption of Reactants and Products: This minimizes electrode fouling and maintains high catalytic activity.
Q4: How can I monitor the degradation of Cefuroxime Axetil and its byproducts?
A4: A multi-faceted analytical approach is recommended:
-
Cefuroxime Axetil Concentration: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the parent compound.[23][24][25][26][27]
-
Mineralization: Total Organic Carbon (TOC) analysis is crucial to determine the extent to which the organic molecules are being converted to CO₂. A significant decrease in TOC indicates effective mineralization.[22]
-
Transformation Products: Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF), is essential for identifying and tracking the formation of intermediate degradation products.[1][3][7]
Section 4: Experimental Protocols
Standard Electrochemical Degradation Setup
This protocol outlines a typical batch experiment for the degradation of Cefuroxime Axetil.
Materials:
-
Electrochemical reactor (undivided cell)
-
Anode (e.g., Boron-Doped Diamond)
-
Cathode (e.g., Platinum or Stainless Steel)
-
DC Power Supply or Potentiostat/Galvanostat
-
Magnetic stirrer and stir bar
-
Cefuroxime Axetil stock solution
-
Supporting electrolyte (e.g., Na₂SO₄ or NaCl)
-
pH meter and adjustment solutions (e.g., H₂SO₄, NaOH)
Procedure:
-
Prepare a working solution of Cefuroxime Axetil at the desired concentration in deionized water.
-
Add the supporting electrolyte to the desired concentration (e.g., 0.1 M Na₂SO₄).
-
Adjust the initial pH of the solution using H₂SO₄ or NaOH.[5]
-
Place the solution in the electrochemical reactor and add a magnetic stir bar.
-
Position the anode and cathode in the reactor, ensuring they are parallel and at a fixed distance.
-
Connect the electrodes to the power supply (anode to the positive terminal, cathode to the negative).
-
Turn on the magnetic stirrer to ensure the solution remains homogeneous.
-
Apply the desired constant current (galvanostatic mode) to achieve the target current density.
-
Collect samples at predetermined time intervals for analysis (e.g., HPLC, TOC).
-
At the end of the experiment, turn off the power supply and stirrer.
}
Caption: General workflow for an electrochemical degradation experiment.Analytical Method: HPLC Quantification of Cefuroxime Axetil
This is a representative HPLC method for quantifying Cefuroxime Axetil. Method parameters may need to be optimized for your specific instrument and column.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[24]
Mobile Phase:
-
A mixture of a buffer (e.g., 0.1 M KH₂PO₄, pH adjusted to 4.0) and acetonitrile (e.g., 70:30 v/v).[23]
Chromatographic Conditions:
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare a series of standard solutions of Cefuroxime Axetil of known concentrations to create a calibration curve.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Quantify the Cefuroxime Axetil in the samples by comparing their peak areas to the calibration curve.
References
-
Karbownik, D., et al. (2025). Electrochemical Removal of Cephalosporin Antibiotic—Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization. Molecules, 31(1), 106. [Link]
-
Tutunaru, B., & Oprea, B. (2022). The Influence of pH and Halide Ions on Cefuroxime Electrochemical Degradation. International Journal of Electrochemical Science, 17, 220123. [Link]
-
dos Santos, M. C., et al. (2017). The effect of the supporting electrolyte on the electrooxidation of enrofloxacin using a flow cell with a BDD anode: Kinetics and follow-up of oxidation intermediates and antimicrobial activity. Chemosphere, 186, 92-101. [Link]
-
Karbownik, D., et al. (2025). Proposed transformation pathway of cefuroxime axetil during electrochemical experiments. ResearchGate. [Link]
-
Karbownik, D., et al. (2025). Electrochemical Removal of Cephalosporin Antibiotic—Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization. ResearchGate. [Link]
-
Wächter, A. M., et al. (2019). Optimization of the electrochemical degradation process of the antibiotic ciprofloxacin using a double-sided β-PbO2 anode in a flow reactor: kinetics, identification of oxidation intermediates and toxicity evaluation. Environmental Science and Pollution Research, 26(5), 4438-4449. [Link]
-
Dhuria, R. S., et al. (2013). Experimental design optimization for electrochemical removal of gentamicin: toxicity evaluation and degradation pathway. Water Science & Technology, 67(9), 2017-2024. [Link]
-
Taylor & Francis. (n.d.). Supporting electrolyte – Knowledge and References. [Link]
-
Karbownik, D., et al. (2025). Electrochemical Removal of Cephalosporin Antibiotic-Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization. PubMed. [Link]
-
Tutunaru, B. (2022). The Influence of pH and Halide Ions on Cefuroxime Electrochemical Degradation. Semantic Scholar. [Link]
-
El-Ghenymy, A., et al. (2016). Degradation of enoxacin antibiotic by the electro-Fenton process: Optimization, biodegradability improvement and degradation mechanism. Journal of Environmental Management, 166, 358-366. [Link]
-
Wächter, A. M., et al. (2019). Optimization of the electrochemical degradation process of the antibiotic ciprofloxacin using a double-sided β-PbO2 anode in a flow reactor: kinetics, identification of oxidation intermediates and toxicity evaluation. ResearchGate. [Link]
-
Kurt, A. (2021). Cefuroxime oxidation with new generation anodes: Evaluation of parameter effects, kinetics and total intermediate products. Environmental Research & Technology, 4(4), 317-328. [Link]
-
Radjenovic, J., & Sedlak, D. L. (2015). Challenges and Opportunities for Electrochemical Processes as Next-Generation Technologies for the Treatment of Contaminated Water. Environmental Science & Technology, 49(19), 11292-11302. [Link]
-
Wang, Y., et al. (2024). Intelligent Pulsed Electrochemical Activation of NaClO2 for Sulfamethoxazole Removal from Wastewater Driven by Machine Learning. Molecules, 29(1), 234. [Link]
-
Can, N. O., Altiokka, G., & Aboul-Enein, H. Y. (2006). Determination of cefuroxime axetil in tablets and biological fluids using liquid chromatography and flow injection analysis. Analytica Chimica Acta, 576(2), 246-252. [Link]
-
Kurt, A. (2021). Cefuroxime oxidation with new generation anodes: Evaluation of parameter effects, kinetics and total intermediate products. DergiPark. [Link]
-
Radjenovic, J., & Sedlak, D. L. (2015). Challenges and Opportunities for Electrochemical Processes as Next-Generation Technologies for the Treatment of Contaminated Water. ACS Publications. [Link]
-
Kumar, R., et al. (2024). RP HPLC Enabled Novel Analytical Method for the Development and Quantification of Cefuroxime Axetil in its Bulk Drug and Pharmaceutical Formulations. Macromolecular Symposia, 413(2). [Link]
-
Bashir, M. A., et al. (2023). Exploring the Potential and Challenges of Electrochemical Processes for Sustainable Waste Water Remediation and Treatment. ResearchGate. [Link]
-
ResearchGate. (n.d.). Influence of concentration of supporting electrolyte on electrochemistry of redox systems on multi-walled carbon nanotubes. [Link]
-
Wikipedia. (n.d.). Supporting electrolyte. [Link]
-
Radjenovic, J., & Sedlak, D. L. (2015). Challenges and Opportunities for Electrochemical Processes as Next-Generation Technologies for the Treatment of Contaminated Water. UQ eSpace. [Link]
-
Al-Sabri, A. M., et al. (2012). Determination of Cefuroxime Axetil and Cefixime Trihydrate in Pharmaceutical Dosage Forms by RP-HPLC Method. Semantic Scholar. [Link]
-
OUCI. (n.d.). Investigation of electrochemical behaviour of cefuroxime axetil using hanging mercury drop electrode and graphene oxide…. [Link]
-
Al-Omar, M. A., et al. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The crucial role of the supporting electrolyte in redox flow battery performances. [Link]
-
Vijayamma, G., et al. (2020). New Analytical Method Development and Validation for the Estimation of Cefuroxime Axetil in Bulk and Pharmaceutical Tablet Dosag. International Journal of Pharmacy & Pharmaceutical Research, 20(1), 353-360. [Link]
-
JACS Au. (n.d.). Decoding Electrocatalyst Degradation Using Time-Resolved Electrochemical Impedance Analysis. ACS Publications. [Link]
-
Al-Hamdani, A. H., et al. (2023). Tribocatalysis of Cefuroxime Axetil: Effect of Stirring Speed, Magnetic Rods, and Beaker Material Type. Catalysts, 13(1), 166. [Link]
-
Costa, J. M., et al. (2023). Considerations on Electrochemical Technologies for Water Purification and Wastewater Treatment. Water, 15(12), 2244. [Link]
-
ResearchGate. (n.d.). Exploring electrochemical impedance spectroscopy to identify and quantify degradation in commercial solid oxide electrolysis stacks. [Link]
-
Karbownik, D., et al. (2025). Kinetics of cefuroxime axetil electrochemical decomposition under different conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). Electrochemical microelectrode degradation monitoring: in situ investigation of platinum corrosion at neutral pH. [Link]
-
ResearchGate. (n.d.). Experimental Investigation of Degradation in PEMFC with Dead-Ended Anode Operation. [Link]
Sources
- 1. Electrochemical Removal of Cephalosporin Antibiotic—Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Removal of Cephalosporin Antibiotic-Cefuroxime Axetil from Aquatic Media Using Boron-Doped Diamond Electrodes: Process Optimization, Degradation Studies and Transformation Products Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. iwaponline.com [iwaponline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Supporting electrolyte - Wikipedia [en.wikipedia.org]
- 10. The effect of the supporting electrolyte on the electrooxidation of enrofloxacin using a flow cell with a BDD anode: Kinetics and follow-up of oxidation intermediates and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. superfund.berkeley.edu [superfund.berkeley.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Tribocatalysis of Cefuroxime Axetil: Effect of Stirring Speed, Magnetic Rods, and Beaker Material Type | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of the electrochemical degradation process of the antibiotic ciprofloxacin using a double-sided β-PbO2 anode in a flow reactor: kinetics, identification of oxidation intermediates and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of cefuroxime axetil in tablets and biological fluids using liquid chromatography and flow injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. juniperpublishers.com [juniperpublishers.com]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
A Comparative Analysis of Cefuroxime Axetil and Doxycycline for the Treatment of Erythema Migrans
An In-Depth Guide for Researchers and Drug Development Professionals
Erythema migrans (EM), the characteristic skin lesion of early Lyme disease, necessitates prompt and effective antibiotic therapy to resolve the rash and prevent the progression to more severe, late-stage manifestations of the disease. The selection of an appropriate antimicrobial agent is a critical decision for clinicians. This guide provides a comprehensive comparison of two commonly prescribed oral antibiotics for erythema migrans: cefuroxime axetil, a second-generation cephalosporin, and doxycycline, a tetracycline antibiotic. This analysis is grounded in clinical trial data, established treatment guidelines, and the pharmacological profiles of each agent.
Mechanism of Action: Distinct Pathways to Inhibit Borrelia burgdorferi
The efficacy of cefuroxime axetil and doxycycline against Borrelia burgdorferi, the spirochete responsible for Lyme disease, stems from their fundamentally different mechanisms of action.
Cefuroxime Axetil: Targeting the Bacterial Cell Wall
Cefuroxime axetil is a prodrug that is hydrolyzed in the intestinal mucosa and blood to its active form, cefuroxime.[1] As a beta-lactam antibiotic, cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to cell lysis and death of the spirochete.[1]
Caption: Mechanism of action of cefuroxime axetil against Borrelia burgdorferi.
Doxycycline: Inhibiting Protein Synthesis
Doxycycline, a member of the tetracycline class, is a broad-spectrum bacteriostatic antibiotic. Its mechanism of action involves the inhibition of protein synthesis in bacteria. Doxycycline binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively blocks the addition of amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth and replication.
Caption: Mechanism of action of doxycycline against Borrelia burgdorferi.
Head-to-Head Clinical Efficacy in Erythema Migrans
Multiple randomized, investigator-blinded clinical trials have directly compared the efficacy of cefuroxime axetil and doxycycline for the treatment of early Lyme disease characterized by erythema migrans. The consensus from these studies is that both antibiotics are highly effective and demonstrate comparable clinical outcomes.
A pivotal multicenter study involving 123 patients with physician-documented erythema migrans treated patients with either cefuroxime axetil (500 mg twice daily) or doxycycline (100 mg three times daily) for 20 days.[3][4] The results indicated a satisfactory clinical outcome (success or improvement) in 93% of evaluable patients treated with cefuroxime axetil and 88% of those treated with doxycycline.[3][4] At the one-year post-treatment follow-up, satisfactory outcomes were maintained in 90% of the cefuroxime axetil group and 92% of the doxycycline group.[3][4]
Another significant randomized trial with 232 patients yielded similar findings.[5] In this study, a satisfactory clinical outcome was achieved in 90% of patients treated with cefuroxime axetil and 95% of those treated with doxycycline.[5] Long-term follow-up at one year showed a 95% satisfactory outcome for the cefuroxime axetil group and 100% for the doxycycline group.[5][6]
| Clinical Trial Outcome | Cefuroxime Axetil | Doxycycline | Reference |
| Study 1: Satisfactory Clinical Outcome (1-month post-treatment) | 93% (51/55) | 88% (45/51) | [3][4] |
| Study 1: Satisfactory Clinical Outcome (1-year post-treatment) | 90% (43/48) | 92% (35/38) | [3][4] |
| Study 2: Satisfactory Clinical Outcome (1-month post-treatment) | 90% (90/100) | 95% (89/94) | [5] |
| Study 2: Satisfactory Clinical Outcome (1-year post-treatment) | 95% (62/65) | 100% (53/53) | [5][6] |
Experimental Protocol: A Representative Clinical Trial Workflow
The design of these comparative clinical trials generally follows a standardized workflow to ensure robust and unbiased data collection.
Caption: A generalized workflow for a randomized clinical trial comparing treatments for erythema migrans.
Safety and Tolerability Profiles
While both drugs are effective, their side effect profiles differ, which is a key consideration in treatment selection.
Cefuroxime Axetil:
-
Common Adverse Events: The most frequently reported adverse effects associated with cefuroxime axetil are gastrointestinal, particularly diarrhea.[3][4][5] Nausea and vomiting can also occur.[7][8]
-
Jarisch-Herxheimer Reaction: A notable reaction, more commonly observed with cefuroxime axetil in some studies, is the Jarisch-Herxheimer reaction.[3][4] This is a self-limiting inflammatory response to the release of endotoxins from killed spirochetes, characterized by fever, chills, headache, and muscle pain.[9][10]
-
Hypersensitivity: As with all beta-lactam antibiotics, there is a risk of hypersensitivity reactions, ranging from skin rashes to, rarely, anaphylaxis.[2] It is contraindicated in patients with a known allergy to cephalosporins.[11]
Doxycycline:
-
Photosensitivity: A significant and common side effect of doxycycline is photosensitivity, which can result in an exaggerated sunburn reaction upon exposure to sunlight.[3][4][5]
-
Gastrointestinal Effects: Nausea, vomiting, and diarrhea are also common with doxycycline.[12][13] Esophageal ulceration can occur if the medication is taken without sufficient fluid.[12][14]
-
Contraindications and Precautions: Doxycycline is generally contraindicated in pregnant women and children under the age of 8 due to the risk of permanent tooth discoloration and potential effects on bone growth.[9][15] However, the American Academy of Pediatrics supports its use for short courses (≤21 days) in children younger than 8, as the risks are considered low.[16]
| Adverse Event | Cefuroxime Axetil | Doxycycline | Reference |
| Diarrhea | More frequent (5-21%) | Less frequent (0-7%) | [3][4][5] |
| Photosensitivity | Rare (0%) | More frequent (6-15%) | [3][4][5] |
| Jarisch-Herxheimer Reaction | More frequent (12-29%) | Less frequent (8-12%) | [3][4][5] |
| Nausea/Vomiting | Common | Common | [7][13] |
Clinical Guidelines and Recommendations
Major health organizations, including the Infectious Diseases Society of America (IDSA), the American Academy of Neurology (AAN), and the American College of Rheumatology (ACR), provide evidence-based guidelines for the treatment of Lyme disease.[17][18] For early localized Lyme disease (erythema migrans) in adults, doxycycline, amoxicillin, and cefuroxime axetil are all recommended as first-line oral therapies.[16][18]
-
Doxycycline is often preferred in adults due to its efficacy against potential co-infections like anaplasmosis.[19] The recommended duration is typically 10 days.[18][20]
-
Cefuroxime axetil is a recommended alternative, particularly for patients who cannot take doxycycline.[16][21] The usual treatment course is 14 days.[18][22]
-
For children under 8 years of age and pregnant women, amoxicillin or cefuroxime axetil are the preferred first-line agents.[15][16]
Conclusion
Both cefuroxime axetil and doxycycline are highly effective oral antibiotics for the treatment of erythema migrans, with comparable rates of clinical success and prevention of late-stage Lyme disease.[3][4][5][23] The choice between these two agents should be guided by patient-specific factors, including age, pregnancy status, potential for drug interactions, and a careful consideration of their distinct adverse effect profiles. Doxycycline's potential for photosensitivity and its contraindications in certain populations are weighed against the higher incidence of diarrhea and Jarisch-Herxheimer reactions associated with cefuroxime axetil. Adherence to current clinical practice guidelines ensures the optimal management of patients with early Lyme disease.
References
-
Lyme Disease Treatment & Management. (2025, September 25). Medscape. Retrieved from [Link]
-
Nadelman, R. B., Luger, S. W., Frank, E., Wisniewski, M., Collins, J. J., & Wormser, G. P. (1992). Comparison of cefuroxime axetil and doxycycline in the treatment of early Lyme disease. Annals of Internal Medicine, 117(4), 273–280. Retrieved from [Link]
-
Comparison of Cefuroxime Axetil and Doxycycline in the Treatment of Early Lyme Disease. (1992). Annals of Internal Medicine. Retrieved from [Link]
-
What are the most up to date guideline recommendations for the treatment of Lyme disease? (2025, July 2). Medscape. Retrieved from [Link]
-
Nadelman, R. B., Luger, S. W., Frank, E., Wisniewski, M., Collins, J. J., & Wormser, G. P. (1992). Comparison of cefuroxime axetil and doxycycline in the treatment of early Lyme disease. Annals of Internal Medicine, 117(4), 273–280. Retrieved from [Link]
-
Comparison of Cefuroxime Axetil and Doxycycline in the Treatment of Early Lyme Disease. (1992). Semantic Scholar. Retrieved from [Link]
-
Lantos, P. M., Rumbaugh, J., Bockenstedt, L. K., Falck-Ytter, Y. T., Aguero-Rosenfeld, M. E., Auwaerter, P. G., ... & Wormser, G. P. (2021). Clinical practice guidelines by the Infectious Diseases Society of America (IDSA), American Academy of Neurology (AAN), and American College of Rheumatology (ACR): 2020 guidelines for the prevention, diagnosis and treatment of Lyme disease. Clinical Infectious Diseases, 72(1), e1-e48. Retrieved from [Link]
-
Luger, S. W., Paparone, P., Wormser, G. P., Nadelman, R. B., Grunwaldt, E., Gomez, G., ... & Collins, J. J. (1995). Comparison of cefuroxime axetil and doxycycline in treatment of patients with early Lyme disease associated with erythema migrans. Antimicrobial Agents and Chemotherapy, 39(3), 661–667. Retrieved from [Link]
-
IDSA Issues Guidelines on the Treatment of Lyme Disease. (2001, May 15). AAFP. Retrieved from [Link]
-
What are the clinical treatment guidelines for a Lyme disease flare-up? (2025, September 9). Dr.Oracle. Retrieved from [Link]
-
Luger, S. W., Paparone, P., Wormser, G. P., Nadelman, R. B., Grunwaldt, E., Gomez, G., ... & Collins, J. J. (1995). Comparison of cefuroxime axetil and doxycycline in treatment of patients with early Lyme disease associated with erythema migrans. Antimicrobial Agents and Chemotherapy, 39(3), 661–667. Retrieved from [Link]
-
Lantos, P. M., Rumbaugh, J., Bockenstedt, L. K., Falck-Ytter, Y. T., Aguero-Rosenfeld, M. E., Auwaerter, P. G., ... & Wormser, G. P. (2021). Clinical practice guidelines by the Infectious Diseases Society of America (IDSA), American Academy of Neurology (AAN), and American College of Rheumatology (ACR): 2020 guidelines for the prevention, diagnosis and treatment of Lyme disease. Clinical Infectious Diseases, 72(1), 1-48. Retrieved from [Link]
-
Guidelines for Antibiotic Treatment of Lyme Disease in Adults. (n.d.). MSD Manuals. Retrieved from [Link]
-
Lyme Disease: Updated Recommendations from the IDSA, AAN, and ACR. (2021, December 7). AAFP. Retrieved from [Link]
-
Treating Lyme With Antibiotics. (2022, September 13). Project Lyme. Retrieved from [Link]
-
Doxycycline for Preventing Lyme Disease. (2021, March 1). Project Lyme. Retrieved from [Link]
-
Comparison of Doxycycline and Cefuroxime Axetil for Treatment of Erythema Migrans: Clinical and Microbiological Outcome. (2012, January 25). ClinicalTrials.gov. Retrieved from [Link]
-
Lantos, P. M., Rumbaugh, J., Bockenstedt, L. K., Falck-Ytter, Y. T., Aguero-Rosenfeld, M. E., Auwaerter, P. G., ... & Wormser, G. P. (2021). Clinical practice guidelines by the Infectious Diseases Society of America (IDSA), American Academy of Neurology (AAN), and American College of Rheumatology (ACR): 2020 guidelines for the prevention, diagnosis and treatment of Lyme disease. Clinical Infectious Diseases, 72(1), e1-e48. Retrieved from [Link]
-
Comparison of Doxycycline and Cefuroxime Axetil in Erythema Migrans. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
Doxycycline for Lyme disease: Dose, efficacy, and side effects. (2022, December 9). Medical News Today. Retrieved from [Link]
-
Comparison of cefuroxime axetil and doxycycline in treatment of patients with early Lyme disease associated with erythema migrans. (n.d.). Scite.ai. Retrieved from [Link]
-
Clinical Treatment of Erythema Migrans Rash. (2024, July 12). CDC. Retrieved from [Link]
-
CEFUROXIME AXETIL TABLETS. (n.d.). Lupin. Retrieved from [Link]
-
Doxycycline 100mg Capsules - Patient Information Leaflet (PIL). (n.d.). emc. Retrieved from [Link]
-
Lymepak (Doxycycline Hyclate Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]
-
Cefuroxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]
-
Doxycycline Hyclate. (2025, September 15). StatPearls. Retrieved from [Link]
-
Doxycycline: antibiotic for bacterial infections. (n.d.). NHS. Retrieved from [Link]
-
Cefuroxime: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved from [Link]
-
Cefuroxime. (2024, July 20). MedlinePlus. Retrieved from [Link]
-
Cefuroxime: Uses, Side Effects, Warnings & More. (n.d.). GoodRx. Retrieved from [Link]
-
Management of Pediatric Lyme Disease: Updates From 2020 Lyme Guidelines. (2022, February 9). The Journal of the Pediatric Infectious Diseases Society. Retrieved from [Link]
-
Evidence-Based, Patient-Centered Treatment of Erythema Migrans in the United States. (2021, June 22). Antibiotics. Retrieved from [Link]
-
What is the mechanism of Cefuroxime Axetil? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Clinical Care of Lyme Disease. (2024, May 15). CDC. Retrieved from [Link]
-
CEFUROXIME AXETIL. (n.d.). DailyMed. Retrieved from [Link]
-
Pacifico, L., & Chiesa, C. (2015). Clinical pharmacology of cefuroxime and cefuroxime axetil in infants and children. OA text case reports, 2(1), 4. Retrieved from [Link]
-
Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications. (n.d.). PubMed. Retrieved from [Link]
-
Eppes, S. C., & Childs, J. A. (2002). Comparative study of cefuroxime axetil versus amoxicillin in children with early Lyme disease. Pediatrics, 109(6), 1173–1177. Retrieved from [Link]
-
Comparison of cefuroxime axetil and other antibiotics for early Lyme disease. (n.d.). Consensus. Retrieved from [Link]
Sources
- 1. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 2. lupin.com [lupin.com]
- 3. Comparison of cefuroxime axetil and doxycycline in the treatment of early Lyme disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Comparison of cefuroxime axetil and doxycycline in treatment of patients with early Lyme disease associated with erythema migrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cefuroxime: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Cefuroxime: MedlinePlus Drug Information [medlineplus.gov]
- 9. medicines.org.uk [medicines.org.uk]
- 10. Lymepak (Doxycycline Hyclate Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Cefuroxime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Doxycycline for Lyme disease: Dose, efficacy, and side effects [medicalnewstoday.com]
- 13. Doxycycline: antibiotic for bacterial infections - NHS [nhs.uk]
- 14. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. IDSA Issues Guidelines on the Treatment of Lyme Disease | AAFP [aafp.org]
- 16. What are the most up to date guideline recommendations for the treatment of Lyme disease? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 17. neurology.org [neurology.org]
- 18. AAN/ACR/IDSA 2020 Guidelines for the Prevention, Diagnosis and Treatment of Lyme Disease [idsociety.org]
- 19. droracle.ai [droracle.ai]
- 20. Lyme Disease: Updated Recommendations from the IDSA, AAN, and ACR | AAFP [aafp.org]
- 21. emedicine.medscape.com [emedicine.medscape.com]
- 22. Table: Guidelines for Antibiotic Treatment of Lyme Disease in Adults*-MSD Manual Professional Edition [msdmanuals.com]
- 23. Comparison of Cefuroxime Axetil and Doxycycline in the Treatment of Early Lyme Disease | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Cefuroxime Axetil and Cefixime in Respiratory Infections
This guide provides an in-depth, objective comparison of two widely prescribed oral cephalosporins, Cefuroxime Axetil and Cefixime, for the treatment of respiratory tract infections. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to analyze the mechanistic underpinnings, clinical trial data, and pharmacokinetic profiles that dictate therapeutic outcomes.
Introduction: A Tale of Two Cephalosporins
Respiratory tract infections (RTIs) remain a leading cause of morbidity and physician visits worldwide. The empirical treatment of these infections often relies on broad-spectrum oral antibiotics. Among the most utilized are the cephalosporins, valued for their efficacy and safety. This guide focuses on a critical comparison between Cefuroxime Axetil, a second-generation cephalosporin, and Cefixime, a third-generation agent.[1][2]
While both are effective against many common respiratory pathogens, their generational differences in antimicrobial spectrum, pharmacokinetic properties, and clinical performance in specific indications like community-acquired pneumonia (CAP) and acute bronchitis warrant a detailed, evidence-based examination. This analysis aims to dissect their comparative efficacy, providing the supporting experimental data necessary for informed clinical and research decisions.
Mechanism of Action and Antimicrobial Spectrum
Both Cefuroxime and Cefixime are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final step of peptidoglycan synthesis.[1][4] The disruption of this essential structural component leads to cell lysis and bacterial death.[5]
Patient Population
-
Inclusion Criteria: Outpatients aged ≥12 years with clinical signs and symptoms of acute bronchitis (e.g., cough, purulent sputum, rhonchi).
-
Exclusion Criteria: Known or suspected pneumonia, pregnancy, hypersensitivity to cephalosporins, recent antibiotic use.
Treatment Regimens
-
Group 1: Cefuroxime axetil 250 mg tablets administered orally twice daily for 10 days.
-
Group 2: Cefixime 400 mg tablets administered orally once daily for 10 days.
Efficacy and Safety Assessments
-
Clinical Assessment: Performed at baseline, during treatment (day 3-5), post-treatment (day 1-3 after last dose), and at follow-up (day 14). Clinical response was categorized as "Cure," "Improvement," or "Failure."
-
Bacteriological Assessment: Sputum samples were obtained at baseline for culture and sensitivity testing. Post-treatment samples were collected when possible. Bacteriological response was categorized as "Eradication," "Presumed Eradication," or "Failure."
-
Safety Assessment: All adverse events were recorded and assessed for their relationship to the study drug.
Conclusion and Future Perspectives
The evidence indicates that while Cefuroxime Axetil and Cefixime demonstrate comparable efficacy in uncomplicated acute bronchitis, their profiles diverge in other critical areas.
-
Superiority of Cefuroxime Axetil in Pneumonia: Cefuroxime Axetil's more reliable activity against Streptococcus pneumoniae makes it a suitable and guideline-recommended option for community-acquired pneumonia, an indication for which Cefixime is not recommended. [6][7]* Tolerability Advantage: Cefuroxime Axetil has a clinically significant advantage in gastrointestinal tolerability, with a markedly lower incidence of diarrhea compared to Cefixime. [8]* Dosing Convenience: Cefixime's longer half-life offers the convenience of once-daily dosing in some indications, which may improve patient adherence. [9] Final Verdict: The choice between Cefuroxime Axetil and Cefixime for respiratory infections is not one of simple equivalence. For infections where S. pneumoniae is a primary concern, such as CAP or AECB, Cefuroxime Axetil is the more prudent and evidence-supported choice. In cases like acute bronchitis where the pathogens may be diverse and Gram-negative coverage is desired, both are effective, but the superior tolerability profile of Cefuroxime Axetil may be a deciding factor for many clinicians and patients.
Future research should focus on continuous surveillance of resistance patterns and further head-to-head trials in specific patient populations to refine therapeutic guidelines in an era of evolving antimicrobial resistance.
References
-
Higuera F, Hidalgo H, et al. (1996). Clinical Comparison of Cefuroxime Axetil with Cefixime in the Treatment of Acute Bronchitis. PubMed. [Link]
-
Allegra L, et al. (1999). Bacteriological eradication of Streptococcus pneumoniae from patients with acute exacerbations of chronic bronchitis: cefuroxime axetil versus cefixime. International Journal of Clinical Practice. [Link]
-
Liu, P., et al. (1993). Comparative Pharmacokinetics of Oral Ceftibuten, Cefixime, Cefaclor, and Cefuroxime Axetil in Healthy Volunteers. Semantic Scholar. [Link]
-
Patsnap Synapse. (2024). What is Cefuroxime Axetil used for?. Patsnap Synapse. [Link]
-
Kees, F., et al. (1993). Comparative pharmacokinetics of oral ceftibuten, cefixime, cefaclor, and cefuroxime axetil in healthy volunteers. Pharmacotherapy. [Link]
-
Synapse. (2023). A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism. Patsnap. [Link]
-
Isla, A., et al. (2020). Are oral cefuroxime axetil, cefixime and cefditoren pivoxil adequate to treat uncomplicated acute pyelonephritis after switching from intravenous therapy? A pharmacokinetic/pharmacodynamic perspective. Enfermedades Infecciosas y Microbiología Clínica. [Link]
-
Rossi, R., et al. (1990). Activity of FCE 22891 compared with cefuroxime axetil and cefixime in pulmonary and subcutaneous infections in mice. Journal of Antimicrobial Chemotherapy. [Link]
-
Pacifici, G. M. (2019). Clinical pharmacology of cefuroxime and cefuroxime axetil in infants and children. OAText. [Link]
-
Rossi, R., et al. (1990). Activity of FCE 22891 compared with cefuroxime axetil and cefixime in pulmonary and subcutaneous infections in mice. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cefuroxime Axetil?. Patsnap Synapse. [Link]
-
Licker, M., et al. (2015). Cephalosporin resistant bacterial strains isolated from respiratory infections. ResearchGate. [Link]
-
Brankston, E., et al. (1998). Cefprozil versus Cefuroxime Axetil in the Treatment of Acute Sinusitis. Semantic Scholar. [Link]
-
Henry, D. C., et al. (1995). Comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of acute bacterial sinusitis. Clinical Therapeutics. [Link]
-
Schleupner, C. J., et al. (1994). Comparison of oral cefuroxime axetil and oral amoxycillin/clavulanate in the treatment of community-acquired pneumonia. Journal of Antimicrobial Chemotherapy. [Link]
-
The Pharma E-way. (2025). Pharmacology of Cefuroxime Axetil ; Mechanism of action, Pharmacokinetics, Uses, Effects. The Pharma E-way. [Link]
-
Drugs.com. (2023). Cefixime vs Cefuroxime Comparison. Drugs.com. [Link]
-
Dinh, A., et al. (2024). Cefuroxime. StatPearls. [Link]
-
MedicineNet. (2022). Suprax (cefixime) vs. cefuroxime: Antibiotics Side Effects, Dosage. MedicineNet. [Link]
-
Rossi, R., et al. (1990). Activity of FCE 22891 compared with cefuroxime axetil and cefixime in pulmonary and subcutaneous infections in mice. Journal of Antimicrobial Chemotherapy. [Link]
-
McLinn, S. E., et al. (1994). Comparison of cefuroxime axetil and amoxicillin-clavulanate suspensions in treatment of acute otitis media with effusion in children. ResearchGate. [Link]
-
Brankston, E., et al. (1998). Cefprozil versus Cefuroxime Axetil in the Treatment of Acute Sinusitis. Clinical Drug Investigation. [Link]
-
GoodRx. (2023). Cefuroxime: Uses, Side Effects, Warnings & More. GoodRx. [Link]
-
Dr.Oracle. (2026). What is the recommended treatment for a patient with bacterial sinusitis, specifically using cefuroxime (Cefuroxime axetil)?. Dr.Oracle. [Link]
-
Syrogiannopoulos, G. A., et al. (1991). Cefuroxime axetil in the treatment of acute otitis media in children. PubMed. [Link]
-
Gooch, W. M., et al. (1995). Clinical comparison of cefuroxime axetil suspension and amoxicillin/clavulanate suspension in the treatment of pediatric patients with acute otitis media with effusion. Epistemonikos Database. [Link]
-
Van den Brande, P., et al. (1990). A comparison of cefuroxime and co-trimoxazole in severe respiratory tract infections. Semantic Scholar. [Link]
-
Syrogiannopoulos, G. A., et al. (1991). Cefuroxime axetil in the treatment of acute otitis media in children. Semantic Scholar. [Link]
-
Al-Abri, S. S., et al. (2024). The Assessment and Efficiency of Cefixime in Upper Respiratory Tract Infections: Insights and Perspectives. Cureus. [Link]
-
Dr.Oracle. (2025). Is cefixime (Cefixime) adequate for the treatment of Community-Acquired Pneumonia (CAP)?. Dr.Oracle. [Link]
-
Tack, K. J., et al. (2025). International study comparing cefdinir and cefuroxime axetil in the treatment of patients with acute exacerbation of chronic bronchitis. ResearchGate. [Link]
-
Perry, C. M., & Brogden, R. N. (2025). Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. ResearchGate. [Link]
-
Pettit, R. S., et al. (1999). Sequential therapy with cefuroxime followed by cefuroxime axetil in community-acquired pneumonia. Chest. [Link]
-
McLinn, S. E. (1994). Comparison of cefuroxime axetil and amoxicillin-clavulanate suspensions in treatment of acute otitis media with effusion in children. Semantic Scholar. [Link]
Sources
- 1. What is Cefuroxime Axetil used for? [synapse.patsnap.com]
- 2. The Assessment and Efficiency of Cefixime in Upper Respiratory Tract Infections: Insights and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. A Comprehensive Review of Cefuroxime Axetil's R&D Innovations and Drug Target Mechanism [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 6. Bacteriological eradication of Streptococcus pneumoniae from patients with acute exacerbations of chronic bronchitis: cefuroxime axetil versus cefixime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Clinical Comparison of Cefuroxime Axetil with Cefixime in the Treatment of Acute Bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of oral ceftibuten, cefixime, cefaclor, and cefuroxime axetil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Clinical Trial of Cefuroxime Axetil, Cephalexin, and Cefadroxil for the Treatment of Uncomplicated Skin and Soft Tissue Infections: A Guide for Researchers
This guide provides a comprehensive comparison of three oral cephalosporins—cefuroxime axetil, cephalexin, and cefadroxil—for the treatment of uncomplicated skin and soft tissue infections (SSTIs). Designed for researchers, scientists, and drug development professionals, this document delves into the clinical trial data, pharmacological underpinnings, and methodological considerations for evaluating these commonly prescribed antibiotics.
Introduction: The Clinical Challenge of Skin and Soft Tissue Infections
Skin and soft tissue infections are a significant cause of morbidity, ranging from superficial pyodermas to more invasive cellulitis.[1][2] The empirical treatment of these infections often relies on oral cephalosporins due to their favorable safety profile and efficacy against the most common causative pathogens, primarily Staphylococcus aureus and Streptococcus pyogenes.[1][2][3] This guide focuses on a head-to-head comparison of a second-generation cephalosporin, cefuroxime axetil, with two first-generation agents, cephalexin and cefadroxil, to elucidate their relative performance in a clinical trial setting.
Cefuroxime axetil, a prodrug of cefuroxime, is distinguished from the first-generation cephalosporins by its enhanced stability against β-lactamase enzymes, which are produced by many staphylococcal strains.[4][5] This inherent resistance to enzymatic degradation is a key mechanistic rationale for postulating its potential for superior clinical efficacy. Cephalexin and cefadroxil, while effective against many gram-positive cocci, are more susceptible to β-lactamase hydrolysis.[6][7]
This guide will dissect the design and outcomes of a pivotal comparative clinical trial and provide a detailed, replicable protocol for conducting similar research, grounded in current regulatory and clinical guidelines.
Comparative Efficacy and Safety: A Review of Clinical Trial Data
A multicenter, randomized clinical trial provides the core data for this comparison, evaluating the clinical and bacteriological efficacy of cefuroxime axetil, cephalexin, and cefadroxil in patients with mild to moderate primary infections of the skin or skin structures.
Clinical and Bacteriological Outcomes
The trial demonstrated a statistically significant advantage for cefuroxime axetil in both clinical and bacteriological outcomes when compared to cephalexin.
| Outcome | Cefuroxime Axetil (250 mg b.i.d.) | Cephalexin (500 mg b.i.d.) | Cefadroxil (500 mg b.i.d.) | p-value (Cefuroxime axetil vs. Cephalexin) |
| Satisfactory Clinical Outcome (Cure or Improvement) | 97% (89/92) | 89% (80/90) | 94% (82/87) | 0.047 |
| Satisfactory Bacteriological Outcome (Cure or Presumed Cure) | 96% (69/72) | 85% (60/71) | 93% (63/68) | 0.026 |
Data synthesized from Gooch et al. (1991).
The superior bacteriological eradication rate of cefuroxime axetil is likely attributable to its greater stability in the presence of β-lactamases produced by a proportion of the infecting organisms.[4][5]
Safety and Tolerability
All three cephalosporins were well-tolerated by the study population. The most frequently reported adverse events were gastrointestinal in nature, and there were no significant differences in the incidence of drug-related adverse events among the treatment groups.[8]
Experimental Protocol: A Guide to a Comparative Clinical Trial
This section outlines a detailed, step-by-step methodology for a robust, multicenter, randomized, investigator-blinded clinical trial to compare the efficacy and safety of cefuroxime axetil, cephalexin, and cefadroxil for uncomplicated SSTIs. This protocol is designed in accordance with the U.S. Food and Drug Administration (FDA) guidance for Acute Bacterial Skin and Skin Structure Infections (ABSSSI) trials and the Infectious Diseases Society of America (IDSA) guidelines for the management of SSTIs.[9][10][11][12]
Study Design and Objectives
The study will be a Phase III, multicenter, randomized, investigator-blinded, parallel-group, non-inferiority trial. The primary objective is to compare the clinical efficacy of the three oral cephalosporins at the test-of-cure visit. Secondary objectives include comparing the microbiological efficacy and the safety and tolerability profiles of the three agents.
Caption: Workflow of the comparative clinical trial.
Patient Population
Inclusion Criteria:
-
Male or female patients, 18 years of age or older.
-
Clinical diagnosis of a mild to moderate, uncomplicated SSTI (e.g., cellulitis, erysipelas, furunculosis, impetigo).
-
Presence of at least two of the following signs and symptoms: erythema, edema, tenderness, or warmth at the infection site.
-
A lesion size of at least 75 cm² as recommended by FDA guidance.[13]
-
Willingness and ability to provide written informed consent.
Exclusion Criteria:
-
Known or suspected hypersensitivity to cephalosporins or other beta-lactam antibiotics.
-
Complicated SSTIs, including those requiring major surgical intervention, or infections in patients with significant underlying diseases that could complicate the response to treatment.
-
Infections known or suspected to be caused by methicillin-resistant Staphylococcus aureus (MRSA).
-
Receipt of systemic antibacterial therapy within 72 hours prior to enrollment.
-
Pregnancy or lactation.
Randomization and Blinding
Patients will be randomized in a 1:1:1 ratio to receive one of the three study drugs. The study will be investigator-blinded, meaning the investigator assessing the clinical and microbiological outcomes will be unaware of the treatment allocation.
Treatment Regimen
-
Arm 1: Cefuroxime axetil 250 mg orally twice daily for 10 days.
-
Arm 2: Cephalexin 500 mg orally twice daily for 10 days.
-
Arm 3: Cefadroxil 500 mg orally twice daily for 10 days.
The choice of a twice-daily regimen for all three drugs, despite cephalexin sometimes being dosed more frequently, is a pragmatic approach to enhance patient compliance and to standardize the dosing interval for comparative purposes. The longer half-life of cefadroxil makes it suitable for twice-daily dosing.[14][15]
Assessments
-
Baseline (Day 1): Clinical assessment of the infection, collection of a specimen from the infection site for culture and susceptibility testing, and baseline laboratory tests.
-
On-Treatment Visit (Day 3-5): Clinical assessment of the infection.
-
End-of-Therapy Visit (Day 11-13): Clinical assessment and, if applicable, repeat microbiological cultures.
-
Test-of-Cure Visit (Day 20-24): Final clinical assessment of the infection.
-
Safety Assessments: Monitoring of adverse events at each visit.
Endpoints
-
Primary Efficacy Endpoint: The clinical response at the Test-of-Cure visit, categorized as "cure," "improvement," or "failure." A satisfactory clinical outcome is defined as cure or improvement.
-
Secondary Efficacy Endpoint: The bacteriological response at the End-of-Therapy visit, categorized as "eradication," "presumed eradication," "persistence," or "presumed persistence." A satisfactory bacteriological outcome is defined as eradication or presumed eradication.
-
Safety Endpoint: The incidence and severity of treatment-emergent adverse events.
Statistical Analysis
The primary efficacy analysis will be performed on the intent-to-treat (ITT) and clinically evaluable (CE) populations. A non-inferiority analysis will be conducted to determine if the clinical cure rates of cephalexin and cefadroxil are not unacceptably lower than that of cefuroxime axetil.[16][17][18] The non-inferiority margin will be pre-specified based on historical data and regulatory guidance.
Mechanistic Insights and Pharmacological Rationale
The observed differences in clinical efficacy can be attributed to the distinct pharmacological profiles of these cephalosporins.
Caption: Mechanism of action and resistance of cephalosporins.
Mechanism of Action
All three cephalosporins are bactericidal agents that act by inhibiting the synthesis of the bacterial cell wall.[6][7][19] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[7] This disruption of cell wall integrity leads to bacterial cell lysis and death.
Pharmacokinetics and Pharmacodynamics
-
Cefuroxime Axetil: As a prodrug, it is hydrolyzed in the intestinal mucosa to release the active cefuroxime molecule.[20][21] It exhibits a longer half-life than cephalexin.
-
Cephalexin: It is well-absorbed orally and has a relatively short half-life, which traditionally has led to more frequent dosing.[14][15]
-
Cefadroxil: It is characterized by a longer half-life compared to cephalexin, allowing for less frequent administration.[14][15]
The primary pharmacodynamic parameter for cephalosporins is the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT>MIC). The differing pharmacokinetic profiles of these agents will influence the duration that their concentrations exceed the MIC for common skin pathogens.
Beta-Lactamase Stability
The key differentiator between cefuroxime and the first-generation cephalosporins is its enhanced stability against many common β-lactamases.[4][5] This is due to the presence of a methoxy-imino group in its structure, which sterically hinders the access of the β-lactamase enzyme to the β-lactam ring.[4] This stability is a critical factor in its improved bacteriological efficacy against β-lactamase-producing strains of S. aureus.
Conclusion and Future Directions
The clinical evidence presented in this guide suggests that while all three oral cephalosporins are effective and well-tolerated for the treatment of uncomplicated SSTIs, cefuroxime axetil demonstrates a statistically significant advantage in clinical and bacteriological efficacy over cephalexin. This is likely due to its enhanced stability against bacterial β-lactamases.
For researchers and drug development professionals, these findings underscore the importance of considering the local prevalence of β-lactamase-producing pathogens when designing clinical trials and selecting appropriate comparator agents. Future research could explore the comparative effectiveness of these agents in specific patient populations or against infections caused by pathogens with varying degrees of β-lactamase production. Furthermore, studies employing pharmacokinetic/pharmacodynamic modeling could further elucidate the optimal dosing regimens for these antibiotics to maximize efficacy and minimize the potential for resistance development.
References
- [Cefuroxime stability to beta-lactamases: clinical implications]. Infez Med. 2014 Dec;22(4):319-29. Italian. PMID: 25541819.
- A Randomized, Open-Label, Non-inferiority Clinical Trial Assessing 7 Versus 14 Days of Antimicrobial Therapy for Severe Multidrug-Resistant Gram-Negative Bacterial Infections. Infect Dis Ther. 2024 Feb;13(2):377-391. doi: 10.1007/s40121-023-00913-z. Epub 2023 Dec 16. PMID: 38102919; PMCID: PMC10884218.
- Optimising trial designs to identify appropriate antibiotic treatment durations. BMC Med. 2019 Jun 21;17(1):115. doi: 10.1186/s12916-019-1348-z. PMID: 31221111; PMCID: PMC6588892.
- Mitropoulos IF, Rotschafer JC, Rodvold KA. Adverse events associated with the use of oral cephalosporins/cephems. Diagn Microbiol Infect Dis. 2007 Mar;57(3 Suppl):67S-76S. doi: 10.1016/j.diagmicrobio.2006.12.002. Epub 2007 Feb 9. PMID: 17292575.
- Cephalosporins: Mechanism of Action, Adverse Effects and Contraindic
- Haynes A, Wei Z, Anderson P, Scheetz MH, Parker SK, Douglas N. Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections. Antimicrob Agents Chemother. 2024 May 2;68(5):e0018224. doi: 10.1128/aac.00182-24. Epub 2024 Apr 9. PMID: 38597672; PMCID: PMC11064491.
- Acute Bacterial Skin and Skin Structure Infections: Developing Drugs for Treatment. U.S.
- Bacterial skin and soft tissue infections. Medicine. 2016;44(10):614-617.
- [Cefuroxime stability to beta-lactamases: clinical implications]. Infez Med. 2014 Dec;22(4):319-29. Italian. PMID: 25541819.
- James, C. W., & Dudley, M. N. (1991). Pharmacokinetics of cefuroxime axetil and cefaclor: Relationship of concentrations in serum to MICs for common respiratory pathogens. Antimicrobial Agents and Chemotherapy, 35(9), 1880–1883.
- Non-Inferiority Clinical Trials to Establish Effectiveness Guidance for Industry. U.S.
- Bacterial skin infections. DermNet NZ.
- Tenny S, Boktor SW. Cephalosporins. [Updated 2023 Jul 4]. In: StatPearls [Internet]. Treasure Island (FL)
- Powell DA, Nahata MC, Durrell DE, Miller MA, Gaskins J. Pharmacokinetics of cefuroxime axetil suspension in infants and children. Antimicrob Agents Chemother. 1991 Oct;35(10):2042-5. doi: 10.1128/AAC.35.10.2042. PMID: 1759846; PMCID: PMC245318.
- Pouwels KB, Roope LSJ, Tasona A, et al.
- Exploring different objectives in non-inferiority trials. BMJ. 2024 Jun 17;385:q1209. doi: 10.1136/bmj.q1209. PMID: 38885942.
- van der Hegge F, de Hoog M, van den Anker J, et al. Adverse events of cephalosporins in the pediatric population a comprehensive review. Expert Rev Clin Pharmacol. 2025;18(1):1-11.
- Skin and Soft Tissue Infections. Am Fam Physician. 2015 Sep 15;92(6):474-83.
- Practice Guidelines. Infectious Diseases Society of America.
- Guidance for Industry on Acute Bacterial Skin and Skin Structure Infections: Developing Drugs for Tre
- beta-lactamase stability of HR 756, a novel cephalosporin, compared to that of cefuroxime and cefoxitin. Antimicrob Agents Chemother. 1978 Sep;14(3):322-6. doi: 10.1128/aac.14.3.322. PMID: 99423.
- Cephalosporin. Wikipedia.
- Skin and Soft Tissue Infections. UC Davis Health.
- van der Hegge F, de Hoog M, van den Anker J, et al. Adverse events of cephalosporins in the pediatric population: a comprehensive review. Expert Rev Clin Pharmacol. 2025;18(1):1-11.
- Pacifici GM. Clinical pharmacology of cefuroxime and cefuroxime axetil in infants and children. Open Access J Trans Med Res. 2019; 3(1): 12-20.
- Defining the noninferiority margin and analysing noninferiority: An overview. Br J Clin Pharmacol. 2017 Aug;83(8):1636-1643. doi: 10.1111/bcp.13280. Epub 2017 Apr 19. PMID: 28317135; PMCID: PMC5510086.
- Pouwels KB, Roope LSJ, Tasona A, et al.
- Cephalosporin - antibiotics, full details. SlideShare.
- Stevens DL, Bisno AL, Chambers HF, et al. Practice Guidelines for the Diagnosis and Management of Skin and Soft Tissue Infections: 2014 Update by the Infectious Diseases Society of America. Clin Infect Dis. 2014;59(2):e10-e52.
- FDA guidance for ABSSSI trials: implications for conducting and interpreting clinical trials. Clin Infect Dis. 2014 Jul 15;59 Suppl 2:S86-92. doi: 10.1093/cid/ciu445. PMID: 24973423.
- Cephalosporin: Mechanism of Action. YouTube.
- Personalised randomised controlled trial designs—a new paradigm to define optimal treatments for carbapenem-resistant infections. The Lancet Infectious Diseases. 2021;21(4):e108-e114.
- Skin and Soft Tissue Infections. Microbiol Spectr. 2016 Jun;4(3). doi: 10.1128/microbiolspec.DMIH2-0017-2015. PMID: 27337302.
- Stevens DL, Bisno AL, Chambers HF, et al. Practice guidelines for the diagnosis and management of skin and soft tissue infections: 2014 update by the Infectious Diseases Society of America. Clin Infect Dis. 2014;59(2):e10-e52.
- Jelińska A, Dudzińska I, Zając M, Oszczapowicz I, Krzewski W. The stability of cefuroxime axetil in tablets. Acta Pol Pharm. 2005 May-Jun;62(3):183-7. PMID: 16128413.
- Tools & Techniques - Statistics: Non-inferiority trials. EuroIntervention. 2015;11(7):825-826.
- van der Hegge F, de Hoog M, van den Anker J, et al. Adverse events of cephalosporins in the pediatric population: a comprehensive review. Expert Rev Clin Pharmacol. 2025;18(1):1-11.
- Protocol for an 'efficient design' cluster randomised controlled trial to evaluate a complex intervention to improve antibiotic prescribing for CHIldren with acute cough and respiratory tract infection in primary care (CHICO trial). BMJ Open. 2021 Jan 12;11(1):e041769. doi: 10.1136/bmjopen-2020-041769. PMID: 33436474; PMCID: PMC7804473.
- Haynes A, Wei Z, Anderson P, Scheetz MH, Parker SK, Douglas N. Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections. Antimicrob Agents Chemother. 2024 May 2;68(5):e0018224. doi: 10.1128/aac.00182-24. Epub 2024 Apr 9. PMID: 38597672; PMCID: PMC11064491.
- Moran GJ, Talan DA. New Rules for Clinical Trials of Patients With Acute Bacterial Skin and Skin-Structure Infections: Do Not Let the Perfect Be the Enemy of the Good. Clin Infect Dis. 2014;59(suppl_2):S71-S85.
- FDA Guidance for ABSSSI Trials: Implications for Conducting and Interpreting Clinical Trials. Clin Infect Dis. 2014;59(suppl_2):S86-S92.
- Cefixime (Oral Route). Mayo Clinic.
- Stability of Cefuroxime Axetil Oral Suspension at Different Temperature Storage Conditions. Biomolecules and Biomedicine. 2008;2(1):35-40.
- Cellulitis and Erysipelas Clinical Practice Guidelines. Medscape.
- IDSA updates guidelines on skin and soft-tissue infections. CIDRAP.
Sources
- 1. Skin and Soft Tissue Infections | AAFP [aafp.org]
- 2. Skin and Soft Tissue Infections | Infectious Diseases [health.ucdavis.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. [Cefuroxime stability to beta-lactamases: clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Adverse events associated with the use of oral cephalosporins/cephems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Federal Register :: Guidance for Industry on Acute Bacterial Skin and Skin Structure Infections: Developing Drugs for Treatment; Availability [federalregister.gov]
- 11. spice.unc.edu [spice.unc.edu]
- 12. Practice guidelines for the diagnosis and management of skin and soft tissue infections: 2014 update by the Infectious Diseases Society of America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cefadroxil and cephalexin pharmacokinetics and pharmacodynamics in children with musculoskeletal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Randomized, Open-Label, Non-inferiority Clinical Trial Assessing 7 Versus 14 Days of Antimicrobial Therapy for Severe Multidrug-Resistant Gram-Negative Bacterial Infections: The OPTIMISE Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 19. CEPHALOSPORIN - antibiotics, full details | PDF [slideshare.net]
- 20. Pharmacokinetics of cefuroxime axetil suspension in infants and children - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oatext.com [oatext.com]
In Vitro Showdown: Cefuroxime Axetil vs. Amoxicillin-Clavulanate Against Haemophilus influenzae
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of respiratory pathogens, Haemophilus influenzae remains a significant clinical challenge, adept at evolving resistance to front-line antimicrobial agents. For drug development professionals and clinical researchers, a nuanced understanding of the in vitro activity of commonly prescribed antibiotics is paramount. This guide provides a detailed comparative analysis of two such agents, Cefuroxime axetil and amoxicillin-clavulanate, against H. influenzae, grounded in experimental data and established susceptibility testing protocols.
Unveiling the Molecular Battleground: Mechanisms of Action and Resistance
The clinical efficacy of β-lactam antibiotics is dictated by a delicate interplay between their mechanism of action and the bacterium's armamentarium of resistance.
Cefuroxime axetil , a second-generation cephalosporin, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located in the bacterial cell wall.[1] These enzymes are crucial for the synthesis and remodeling of peptidoglycan, the structural backbone of the cell wall. By inhibiting the transpeptidation step in peptidoglycan synthesis, cefuroxime disrupts cell wall integrity, leading to cell lysis and death.[1] Cefuroxime itself is an active moiety, with cefuroxime axetil being a prodrug designed to enhance oral absorption.[1]
Amoxicillin-clavulanate is a combination therapy designed to overcome a primary resistance mechanism of H. influenzae. Amoxicillin, an aminopenicillin, shares the same PBP-inhibiting mechanism as cefuroxime.[2] However, its efficacy is often compromised by the production of β-lactamase enzymes by the bacteria, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[3] Clavulanic acid is a β-lactamase inhibitor that irreversibly binds to and inactivates many of these enzymes, thereby protecting amoxicillin from degradation and restoring its activity against β-lactamase-producing strains.[2]
H. influenzae has evolved two primary mechanisms to counter the action of β-lactam antibiotics:
-
β-Lactamase Production: This is the most common resistance mechanism, primarily mediated by the TEM-1 and ROB-1 type enzymes.[3] These enzymes effectively neutralize penicillins like ampicillin and amoxicillin.
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the ftsI gene, which encodes for PBP3, can reduce the affinity of β-lactam antibiotics for their target.[3] Strains with these alterations that do not produce β-lactamase are termed β-lactamase-negative ampicillin-resistant (BLNAR).[3] Some strains can possess both resistance mechanisms.[3]
Caption: Mechanisms of action and resistance to β-lactam antibiotics in H. influenzae.
A Practical Guide to In Vitro Susceptibility Testing: The Broth Microdilution Method
To objectively compare the in vitro potency of antimicrobial agents, a standardized and reproducible methodology is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.[4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution for H. influenzae
This protocol is a self-validating system, with each step designed to ensure accuracy and reproducibility.
-
Inoculum Preparation:
-
Rationale: A standardized bacterial suspension is critical for consistent results. The turbidity of the inoculum is calibrated to a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ colony-forming units (CFU)/mL.
-
Procedure:
-
Select 3-5 well-isolated colonies of H. influenzae from a fresh (18-24 hour) chocolate agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by visual comparison or using a spectrophotometer.
-
Dilute this standardized suspension in Haemophilus Test Medium (HTM) broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
-
Antimicrobial Agent Preparation and Dilution:
-
Rationale: Serial twofold dilutions of the antimicrobial agents are prepared to determine the MIC across a clinically relevant concentration range.
-
Procedure:
-
Prepare stock solutions of cefuroxime and amoxicillin-clavulanate (in a 2:1 ratio) according to the manufacturer's instructions.
-
Perform serial twofold dilutions of each antimicrobial agent in HTM broth in a 96-well microdilution plate. The final volume in each well should be 100 µL.
-
-
-
Inoculation and Incubation:
-
Rationale: The prepared bacterial inoculum is added to the wells containing the antimicrobial dilutions. Incubation conditions are optimized for the growth of the fastidious H. influenzae.
-
Procedure:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in an atmosphere of 5% CO₂ for 16-20 hours.
-
-
-
MIC Determination:
-
Rationale: The MIC is determined by visual inspection of the microdilution plate after incubation.
-
Procedure:
-
Examine the plates for bacterial growth, which appears as turbidity or a "button" at the bottom of the well.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
-
Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative In Vitro Activity: A Data-Driven Analysis
The following table summarizes the in vitro activities of cefuroxime and amoxicillin-clavulanate against various phenotypes of H. influenzae, compiled from multiple surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
| H. influenzae Phenotype | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |
| All Isolates | Cefuroxime | 0.5 | 1.0 | 97.2 - 98.5 |
| Amoxicillin-Clavulanate | 0.5 | 1.0 | 95.5 - 99.8 | |
| β-Lactamase Positive | Cefuroxime | 0.5 | 1.0 | ~97 |
| Amoxicillin-Clavulanate | 1.0 | 2.0 | ~95 | |
| β-Lactamase Negative | Cefuroxime | 0.25 | 0.5 | >98 |
| Amoxicillin-Clavulanate | 0.5 | 1.0 | >98 | |
| BLNAR | Cefuroxime | 2.0 | 4.0 | Variable, often reduced |
| Amoxicillin-Clavulanate | 1.0 | 2.0 | Generally susceptible |
Note: Data compiled from multiple sources.[5][6][7][8] Susceptibility percentages are based on CLSI breakpoints.
Data Interpretation and Field Insights:
-
Overall Activity: Both cefuroxime and amoxicillin-clavulanate demonstrate excellent in vitro activity against the general population of H. influenzae isolates, with low MIC₅₀ and MIC₉₀ values.[5][8]
-
Impact of β-Lactamase: As expected, amoxicillin-clavulanate retains its activity against β-lactamase-producing strains, although with slightly higher MICs compared to β-lactamase-negative isolates. Cefuroxime, being stable in the presence of many common β-lactamases, also maintains good activity against these strains.
-
The BLNAR Challenge: The emergence of BLNAR strains presents a more complex scenario. While amoxicillin-clavulanate generally remains active against these isolates, the MICs for cefuroxime are notably elevated.[3] This is a critical consideration in regions with a higher prevalence of BLNAR strains. The CLSI has noted that BLNAR strains should be considered resistant to cefuroxime despite apparent in vitro susceptibility in some cases.[3]
Conclusion: A Nuanced Choice for Targeted Development
Both cefuroxime axetil and amoxicillin-clavulanate are potent in vitro agents against H. influenzae. Amoxicillin-clavulanate's strength lies in its reliable coverage of β-lactamase-producing strains. Cefuroxime offers a broader spectrum of activity against many Gram-positive and Gram-negative organisms. However, the in vitro data underscores the importance of understanding local resistance patterns, particularly the prevalence of BLNAR strains, which can significantly impact the efficacy of cefuroxime. For researchers and drug developers, these findings highlight the ongoing need for surveillance and the development of novel therapeutic strategies to combat the evolving resistance of H. influenzae.
References
-
Bozdogan, B., Appelbaum, P. C. (2004). In Vitro Selection of Resistance in Haemophilus influenzae by Amoxicillin-Clavulanate, Cefpodoxime, Cefprozil, Azithromycin, and Clarithromycin. Antimicrobial Agents and Chemotherapy, 48(9), 3543-3547. [Link]
- Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antimicrobial Susceptibility Testing; 32nd ed. CLSI supplement M100.
-
Delmée, M., Carpentier, M., Glupczynski, Y., Gordts, B., Magerman, K., Simon, A., ... & Van Noyen, R. (1996). In vitro susceptibilities of 180 clinical isolates of Haemophilus influenzae to ampicillin, amoxycillin/clavulanate, cefaclor, cefuroxime, cefotaxime, clarithromycin, and azithromycin. Acta clinica Belgica, 51(3), 159–166. [Link]
-
Tristram, S. G., Jacobs, M. R., & Appelbaum, P. C. (2007). Antimicrobial resistance in Haemophilus influenzae. Clinical microbiology reviews, 20(2), 368–389. [Link]
- Hindler, J. F., & Swenson, J. M. (1991). In vitro susceptibility testing of fastidious bacteria. Clinical microbiology newsletter, 13(23), 177-181.
- Jorgensen, J. H., Doern, G. V., Maher, L. A., Howell, A. W., & Redding, J. S. (1990). Antimicrobial resistance among respiratory isolates of Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae in the United States. Antimicrobial agents and chemotherapy, 34(11), 2075–2080.
- Nathwani, D., & Wood, M. J. (1993). Penicillins. A current review of their clinical pharmacology and therapeutic use. Drugs, 45(6), 866–894.
- Doern, G. V., Pfaller, M. A., Kugler, K., Freeman, J., & Jones, R. N. (1997). Prevalence of antimicrobial resistance among respiratory tract isolates of Haemophilus influenzae: a 1994-1995 United States survey. Diagnostic microbiology and infectious disease, 27(1-2), 71–75.
- Doern, G. V., Jones, R. N., Pfaller, M. A., Kugler, K., & The SENTRY Participants Group. (1999). Haemophilus influenzae and Moraxella catarrhalis from patients with community-acquired respiratory tract infections: antimicrobial susceptibility patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997). Antimicrobial agents and chemotherapy, 43(2), 385–389.
- Thornsberry, C., Ogilvie, P., Holley Jr, H. P., & Sahm, D. F. (1999). Survey of susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis isolates to 26 antimicrobial agents: a prospective multicenter study in the United States. Antimicrobial agents and chemotherapy, 43(11), 2612–2623.
- Perry, C. M., & Brogden, R. N. (1996). Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 52(1), 125–158.
-
U.S. Food and Drug Administration. (2022). FDA Rationale for Recognition Decision: Amoxicillin and Clavulanate against Haemophilus influenzae. [Link]
- Clinical and Laboratory Standards Institute. (2018).
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]
- Jacobs, M. R., Bajaksouzian, S., Zilles, A., Lin, G., Pankuch, G. A., & Appelbaum, P. C. (2000). Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to 16 oral antimicrobial agents. Antimicrobial agents and chemotherapy, 44(7), 1943–1947.
- Felmingham, D., & Grüneberg, R. N. (2000). The Alexander Project 1996–1997: latest susceptibility data from this international study of bacterial pathogens from community-acquired lower respiratory tract infections. Journal of Antimicrobial Chemotherapy, 45(2), 191-203.
- Jones, R. N., & Pfaller, M. A. (2003). The SENTRY Antimicrobial Surveillance Program (1997-2001): data from the United States. Seminars in respiratory and critical care medicine, 24(1), 15-30.
- Hoban, D. J., Doern, G. V., Fluit, A. C., Roussel-Delvallez, M., & Jones, R. N. (2001). Worldwide prevalence of antimicrobial resistance in Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis in the SENTRY Antimicrobial Surveillance Program, 1997-1999. Clinical Infectious Diseases, 32(Supplement_2), S81-S93.
- Sahm, D. F., Jones, M. E., Hickey, M. L., DiMarco, C. R., Triantafylidis, C. J., & Thornsberry, C. (2000). Resistance surveillance of Streptococcus pneumoniae, Haemophilus influenzae and Moraxella catarrhalis isolated in the United States, 1997-1998. Journal of Antimicrobial Chemotherapy, 45(4), 457-465.
- Critchley, I. A., Karlowsky, J. A., Draghi, D. C., Jones, M. E., Thornsberry, C., & Sahm, D. F. (2003). Activities of levofloxacin and other respiratory quinolones against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis in the United States in 1999-2000. Antimicrobial agents and chemotherapy, 47(1), 137–143.
- Karlowsky, J. A., Jones, M. E., Draghi, D. C., Thornsberry, C., & Sahm, D. F. (2003). Susceptibility of Haemophilus influenzae to 16 antimicrobial agents in 2 US surveillance studies.
- Jenkins, S. G., Farrell, D. J., & Lavin, B. S. (2008). In vitro activity of ceftaroline against recent US isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. Diagnostic microbiology and infectious disease, 62(3), 339–343.
-
Centers for Disease Control and Prevention. (2018). Antimicrobial Susceptibility Testing of Haemophilus influenzae. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. Haemophilus influenzae global epidemiology and antimicrobial susceptibility patterns including ampicillin and amoxicillin-clavulanate resistance based on β-lactamase production, 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PROTEKT surveillance study: antimicrobial susceptibility of Haemophilus influenzae and Moraxella catarrhalis from community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Resistance in Haemophilus influenzae Respiratory Tract Isolates in Korea: Results of a Nationwide Acute Respiratory Infections Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic resistance among clinical isolates of Haemophilus influenzae in the United States in 1994 and 1995 and detection of beta-lactamase-positive strains resistant to amoxicillin-clavulanate: results of a national multicenter surveillance study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phfscience.nz [phfscience.nz]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cefuroxime Axetil and Ceftriaxone for Community-Acquired Pneumonia: A Guide for Researchers and Clinicians
An in-depth analysis of two prominent cephalosporins in the treatment of a prevalent respiratory infection.
Community-acquired pneumonia (CAP) remains a significant cause of morbidity and mortality worldwide, necessitating prompt and effective antimicrobial therapy. The choice of antibiotic is a critical determinant of clinical outcomes. This guide provides a detailed, evidence-based comparison of two commonly utilized cephalosporins, Cefuroxime axetil (a second-generation oral cephalosporin) and Ceftriaxone (a third-generation intravenous cephalosporin), in the management of CAP.
Pharmacological Distinction: Understanding the Spectrum of Activity
The fundamental difference between Cefuroxime and Ceftriaxone lies in their generational classification, which dictates their spectrum of antimicrobial activity.
-
Cefuroxime , as a second-generation cephalosporin, offers good coverage against many gram-positive organisms, including Streptococcus pneumoniae (penicillin-susceptible strains) and Staphylococcus aureus (methicillin-susceptible). It also has activity against some gram-negative bacteria like Haemophilus influenzae and Moraxella catarrhalis. However, its efficacy against penicillin-resistant S. pneumoniae can be unpredictable.[1]
-
Ceftriaxone , a third-generation cephalosporin, boasts a broader spectrum of activity against gram-negative bacteria compared to its second-generation counterpart. Crucially, it maintains reliable activity against penicillin-resistant S. pneumoniae.[1] This characteristic is particularly important given the rising prevalence of drug-resistant pathogens.[1]
It's important to note that neither Cefuroxime nor Ceftriaxone provides coverage against atypical pathogens such as Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella species, which are also common causes of CAP.[1] Therefore, in hospitalized patients, guidelines often recommend combining a cephalosporin with a macrolide (like azithromycin) or a fluoroquinolone to ensure comprehensive coverage.[1][2]
Diagram: Cephalosporin Generational Spectrum of Activity
Caption: Comparative antimicrobial spectrum of Cefuroxime and Ceftriaxone.
Clinical Efficacy: A Review of Head-to-Head Studies
Direct comparative trials of Cefuroxime axetil and Ceftriaxone for CAP are limited, with many studies focusing on sequential therapy (intravenous followed by oral) or comparisons with other antibiotic classes. However, existing data and clinical guidelines provide valuable insights.
A multicenter, randomized study comparing levofloxacin to a regimen of ceftriaxone and/or cefuroxime axetil found that levofloxacin demonstrated superior clinical success and bacteriological eradication rates.[3] Specifically, the clinical success rate for the levofloxacin group was 96% compared to 90% for the ceftriaxone/cefuroxime axetil group.[3] The overall bacteriologic eradication rate was 98% for levofloxacin versus 85% for the cephalosporin group.[3]
Another study comparing sequential intravenous/oral therapy with ceftriaxone/cefetametpivoxil to a cefuroxime/cefuroxime axetil regimen in patients with CAP found comparable efficacy.[4] The cure rates were 64.6% for the ceftriaxone group and 70.5% for the cefuroxime group, with overall improvement rates (including cure) of 83.3% and 81.8%, respectively.[4]
A prospective, comparative study involving ceftriaxone, cefuroxime, and amoxicillin-clavulanic acid in CAP treatment reported a high overall recovery rate of 92.2%, with no significant differences in outcomes between the three treatment groups.[5] The most frequently isolated pathogens in this study were Streptococcus pneumoniae and Haemophilus influenzae.[5]
Table 1: Summary of Clinical Efficacy Data
| Study | Comparison | Key Efficacy Outcomes |
| Fogarty et al. | Levofloxacin vs. Ceftriaxone and/or Cefuroxime axetil | Clinical success: 96% (Levofloxacin) vs. 90% (Cephalosporins)[3] |
| Bacteriological eradication: 98% (Levofloxacin) vs. 85% (Cephalosporins)[3] | ||
| Tillotson et al. | Ceftriaxone/Cefetametpivoxil vs. Cefuroxime/Cefuroxime axetil | Cure rate: 64.6% (Ceftriaxone group) vs. 70.5% (Cefuroxime group)[4] |
| Improvement rate (including cure): 83.3% (Ceftriaxone group) vs. 81.8% (Cefuroxime group)[4] | ||
| R. Zalacain et al. | Cefuroxime vs. Ceftriaxone vs. Amoxicillin-clavulanic acid | Overall recovery rate: 92.2% (no significant difference between groups)[5] |
Safety and Tolerability Profile
Both Cefuroxime axetil and Ceftriaxone are generally well-tolerated. The most common adverse events are gastrointestinal in nature.
In a study comparing levofloxacin to ceftriaxone and/or cefuroxime axetil, drug-related adverse events were reported in 5.8% of patients receiving levofloxacin and 8.5% of patients in the cephalosporin group.[3] The most frequent side effects in both groups were gastrointestinal and central/peripheral nervous system events.[3]
User-reported data from Drugs.com indicates that diarrhea, nausea, and vomiting are common side effects for both medications.[6]
Table 2: Common Adverse Events
| Adverse Event | Cefuroxime Axetil (User-Reported)[6] | Ceftriaxone (User-Reported)[6] |
| Diarrhea | 12.3% | 2.8% |
| Nausea | 6.5% | 3.9% |
| Vomiting | 7.1% | 3.9% |
| Bad Taste | 7.8% | - |
| Headaches | 5.8% | - |
| Upset Stomach | 5.2% | - |
| Dizziness | 4.5% | - |
| Pain (injection site) | - | 23.3% |
| Burning (injection site) | - | 6.7% |
Clinical Practice Guidelines and Recommendations
Current clinical practice guidelines from the American Thoracic Society (ATS) and the Infectious Diseases Society of America (IDSA) for the treatment of adults with CAP recommend different roles for these two agents.
For outpatient treatment of CAP in adults with comorbidities, a combination of a beta-lactam (such as amoxicillin/clavulanate or a cephalosporin like cefpodoxime or cefuroxime) and a macrolide or doxycycline is recommended.[7] Monotherapy with a respiratory fluoroquinolone is another option.[7]
For hospitalized patients with non-severe CAP, the guidelines recommend a combination of a beta-lactam (such as ampicillin-sulbactam, cefotaxime, or ceftriaxone) and a macrolide, or monotherapy with a respiratory fluoroquinolone.[2] For severe CAP, a beta-lactam plus a macrolide or a beta-lactam plus a fluoroquinolone is recommended.[2] Notably, for hospitalized patients, ceftriaxone is a specifically recommended beta-lactam, while cefuroxime is more commonly suggested for outpatient management.[1] This preference for ceftriaxone in the inpatient setting is largely due to its superior activity against resistant S. pneumoniae.[1]
Experimental Protocol: A Representative Clinical Trial Design
To rigorously compare the efficacy and safety of Cefuroxime axetil and Ceftriaxone in CAP, a prospective, randomized, controlled, double-blind clinical trial would be the gold standard.
Diagram: Workflow for a Comparative Clinical Trial in CAP
Sources
- 1. droracle.ai [droracle.ai]
- 2. Practice Guidelines for the Management of Community-Acquired Pneumonia in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicenter, randomized study comparing the efficacy and safety of intravenous and/or oral levofloxacin versus ceftriaxone and/or cefuroxime axetil in treatment of adults with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Prospective and comparative study between cefuroxime, ceftriaxone and amoxicillin-clavulanic acid in the treatment of community-acquired pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. atsjournals.org [atsjournals.org]
A Comparative Analysis of the Bactericidal Activity of Cefuroxime Axetil and Other Cephalosporins
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The escalating challenge of antimicrobial resistance necessitates a discerning approach to the selection and development of antibiotics. Within the broad class of β-lactam antibiotics, cephalosporins have been a cornerstone in treating bacterial infections for decades. Cefuroxime axetil, an oral second-generation cephalosporin, holds a significant place in clinical practice. This guide provides a comprehensive comparative analysis of the bactericidal activity of Cefuroxime axetil against other key cephalosporins, with a focus on in-vitro experimental data. As a Senior Application Scientist, the objective is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based resource to inform their work.
Cefuroxime axetil is the acetoxyethyl ester prodrug of cefuroxime, a feature that enhances its oral bioavailability.[1][2] Following absorption from the gastrointestinal tract, it is rapidly hydrolyzed by esterases into its active form, cefuroxime.[3] Like other β-lactam antibiotics, cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through its binding to penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[4] The inhibition of these enzymes leads to a defective cell wall and ultimately results in bacterial cell lysis and death.
A key characteristic of cefuroxime is its notable stability in the presence of many bacterial β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[2][5] This stability is attributed to the methoxy-imino side chain in its chemical structure.[5] Consequently, cefuroxime retains activity against many β-lactamase-producing strains of common pathogens.[3][5]
Comparative In-Vitro Bactericidal Activity: A Data-Driven Analysis
The bactericidal activity of an antibiotic is most accurately assessed through in-vitro tests such as the determination of the Minimum Bactericidal Concentration (MBC) and time-kill kinetic assays. While the Minimum Inhibitory Concentration (MIC) provides information on the concentration required to inhibit bacterial growth, the MBC reveals the concentration needed to kill 99.9% of the initial bacterial inoculum, offering a more definitive measure of bactericidal efficacy.[6] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[6]
Comparative Susceptibility Testing: MIC Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for cefuroxime and other selected cephalosporins against key Gram-positive and Gram-negative pathogens. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: Comparative In-Vitro Activity (MIC90 in µg/mL) of Cefuroxime and Other Cephalosporins
| Pathogen | Cefuroxime | Cephalexin (1st Gen) | Cefaclor (2nd Gen) | Cefprozil (2nd Gen) |
| Staphylococcus aureus (MSSA) | 4 | 8 | 8 | 2 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.5 | 16 | 2 | 0.5 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 4.0 | >32 | 128.0 | >32 |
| Streptococcus pyogenes | ≤0.06 | 0.5 | 0.5 | 0.12 |
| Haemophilus influenzae (β-lactamase negative) | 4 | 16 | 8 | 8 |
| Haemophilus influenzae (β-lactamase positive) | 8 | 32 | 16 | 16 |
| Escherichia coli | 8 | 16 | 4 | 8 |
| Klebsiella pneumoniae | 4 | 16 | 8 | 16 |
Data synthesized from multiple sources.[1][7][8][9][10][11]
Data Interpretation:
The in-vitro data consistently demonstrate that cefuroxime, as a second-generation cephalosporin, possesses a broader spectrum of activity compared to the first-generation agent, cephalexin. This is particularly evident against Gram-negative pathogens like Haemophilus influenzae and Escherichia coli.[12] When compared to other second-generation cephalosporins like cefaclor and cefprozil, the activity can be more nuanced. For instance, against penicillin-susceptible Streptococcus pneumoniae, cefuroxime and cefprozil show similar potency, which is superior to that of cefaclor.[7] Against penicillin-resistant S. pneumoniae, cefditoren (a third-generation cephalosporin) has shown superior activity in time-kill studies compared to cefuroxime and cefpodoxime.[7][8]
Bactericidal Efficacy: Time-Kill Kinetics
Time-kill assays provide a dynamic view of an antibiotic's bactericidal activity over time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.
A study on the killing kinetics of cefuroxime against Streptococcus pneumoniae in an in-vitro model simulating serum concentrations after intramuscular administration showed that cefuroxime was bactericidal against penicillin-susceptible and intermediately resistant strains, achieving a 3.9 to 4-log10 CFU/mL reduction.[13] However, against penicillin-resistant strains, the reduction was less pronounced.[13]
Another in-vitro model simulating serum concentrations after oral administration of cefuroxime axetil demonstrated a 3-log10 CFU/mL reduction in Haemophilus influenzae numbers over an eight-hour period.[3]
Experimental Protocols: A Guide to Assessing Bactericidal Activity
The following are detailed, step-by-step methodologies for key experiments used to determine the bactericidal activity of antimicrobial agents. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol 1: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that results in a 99.9% reduction of the initial bacterial inoculum.
Methodology:
-
MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of the test antibiotic using a standardized broth microdilution method as described by CLSI.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Subculturing: Following incubation for the MIC assay (typically 18-24 hours), select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: From each of these clear wells, plate a standardized volume (e.g., 100 µL) onto a suitable agar medium that does not contain the antimicrobial agent.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Diagram: Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Protocol 2: Time-Kill Kinetic Assay
Objective: To assess the rate of bactericidal activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.
-
Antibiotic Addition: Add the test antibiotic at various concentrations (e.g., 1x, 2x, 4x, 8x the MIC) to different culture tubes. A growth control tube with no antibiotic is also included.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial dilutions of the collected samples in a neutralizing broth or saline to minimize antibiotic carryover. Plate a standardized volume of appropriate dilutions onto agar plates.
-
Incubation and Colony Counting: Incubate the plates and count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Diagram: Workflow for Time-Kill Kinetic Assay
Caption: Workflow for a time-kill kinetic assay.
Pharmacokinetic and Pharmacodynamic Considerations
The in-vivo efficacy of an antibiotic is not solely determined by its in-vitro bactericidal activity but also by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Cefuroxime axetil's bioavailability is enhanced when taken with food.[6] The active form, cefuroxime, has a longer half-life than some other oral cephalosporins like cefaclor.[14] This allows for twice-daily dosing, which can improve patient adherence. The key PD parameter for cephalosporins is the time that the free drug concentration remains above the MIC (fT>MIC). The longer half-life of cefuroxime contributes to a more favorable fT>MIC compared to agents with shorter half-lives, which is particularly important for achieving bactericidal effects in vivo.[14]
Conclusion
Cefuroxime axetil demonstrates a robust bactericidal profile, particularly against common respiratory and skin and soft tissue pathogens. Its enhanced stability against many β-lactamases provides a significant advantage over some other cephalosporins, especially in infections caused by β-lactamase-producing strains of H. influenzae and S. aureus.[3][5] While in-vitro data provides a strong foundation for comparing the bactericidal potential of different cephalosporins, the ultimate clinical efficacy is a multifactorial outcome influenced by pharmacokinetic and pharmacodynamic parameters. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of new and existing antimicrobial agents, which is essential in the ongoing effort to combat antimicrobial resistance.
References
-
CLSI. Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI document M26-A. Wayne, PA: Clinical and Laboratory Standards Institute; 1999. [Link]
-
Cefuroxime axetil. Wikipedia. [Link]
-
Minimum bactericidal concentration. Grokipedia. [Link]
-
What is the mechanism of Cefuroxime Axetil? Patsnap Synapse. [Link]
-
Perry CM, Brogden RN. Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy. Drugs. 1996;52(1):125-158. [Link]
-
Cephalosporins. StatPearls. [Link]
-
[Cefuroxim, a new beta-lactamase stable cephalosporin]. PubMed. [Link]
-
Second Generation Cephalosporins. Drugs.com. [Link]
-
[Cefuroxime stability to beta-lactamases: clinical implications]. PubMed. [Link]
-
In vitro bacteriostatic and bactericidal activities of 7 cephalosporin antibiotics on Haemophilus influenzae. PubMed. [Link]
-
Cefuroxime: a review of its antibacterial activity, pharmacological properties and therapeutic use. PubMed. [Link]
-
Activity of cephalosporin antibiotics against Haemophilus influenzae. PubMed. [Link]
-
Pharmacokinetics of cefuroxime axetil and cefaclor: relationship of concentrations in serum to MICs for common respiratory pathogens. PubMed. [Link]
-
Killing kinetics of cefuroxime against Streptococcus pneumoniae in an in vitro model simulating serum concentration profiles after intramuscular administration. PubMed. [Link]
-
Second Generation Cephalosporins. GlobalRPH. [Link]
-
Bactericidal Activity of Cephalosporins in an In Vitro Model Simulating Serum Levels. Antimicrobial Agents and Chemotherapy. [Link]
-
Antibacterial activity of cefuroxime, a new cephalosporin antibiotic, compared with that of cephaloridine, cephalothin, and cefamandole. PubMed. [Link]
-
A comparison of the in vitro activity of a new cephalosporin, cefuroxime, and cephalothin against 810 clinical isolates. PubMed. [Link]
-
Susceptibility of United States clinical trial isolates to cefprozil and cefaclor. PubMed. [Link]
-
Time-kill studies on susceptibility of nine penicillin-susceptible and -resistant pneumococci to cefditoren compared with nine other beta-lactams. PubMed. [Link]
-
Antibacterial Activity of Cefuroxime, a New Cephalosporin Antibiotic, Compared with That of Cephaloridine, Cephalothin, and Cefamandole. PMC. [Link]
-
In vitro comparison of activity of Cefixime with activities of other orally administered antimicrobial agents. Cleveland Clinic Journal of Medicine. [Link]
-
Time-kill studies on susceptibility of nine penicillin-susceptible and -resistant pneumococci to cefditoren compared with nine other -lactams. Journal of Antimicrobial Chemotherapy. [Link]
-
Time-kill studies on susceptibility of nine penicillin-susceptible and -resistant pneumococci to cefditoren compared with nine other beta-lactams. Semantic Scholar. [Link]
-
A Comparison of in-vitro Pharmacokinetics and Pharmacodynamics of Branded and Its Locally Produced Cefuroxime Sodium Against Staphylococcus and Escherichia coli. PubMed Central. [Link]
-
Comparative efficacy and safety of cefprozil and cefaclor in the treatment of acute uncomplicated urinary tract infections. PubMed. [Link]
-
Comparison of cefprozil and cefaclor for treatment of acute urinary tract infections in women. PMC. [Link]
-
Comparative study of cefaclor AF vs. cefuroxime axetil in acute exacerbations of chronic bronchitis. PubMed. [Link]
Sources
- 1. Comparison of in vitro antibacterial activity of three oral cephalosporins: cefaclor, cephalexin, and cephradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 3. Cefuroxime axetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Third generation oral cephalosporins: comparative in vitro kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cefuroxime stability to beta-lactamases: clinical implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bactericidal activity of cefuroxime axetil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-kill studies on susceptibility of nine penicillin-susceptible and -resistant pneumococci to cefditoren compared with nine other beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Comparison of in-vitro Pharmacokinetics and Pharmacodynamics of Branded and Its Locally Produced Cefuroxime Sodium Against Staphylococcus and Escherichia Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of United States clinical trial isolates to cefprozil and cefaclor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. Activity of cephalosporin antibiotics against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Killing kinetics of cefuroxime against Streptococcus pneumoniae in an in vitro model simulating serum concentration profiles after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of cefuroxime axetil and cefaclor: relationship of concentrations in serum to MICs for common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-study analysis of Cefuroxime axetil effectiveness in treating pharyngitis and tonsillitis
This guide provides a comprehensive analysis of Cefuroxime axetil's effectiveness in treating acute pharyngitis and tonsillitis, primarily caused by Group A β-hemolytic streptococci (GABHS). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple clinical studies to offer a comparative perspective on Cefuroxime axetil versus other common antibiotic therapies.
Introduction: The Challenge of Pharyngitis and the Role of Cefuroxime Axetil
Pharyngitis and tonsillitis are common inflammatory conditions of the upper respiratory tract, with Group A Streptococcus (GAS) being the most frequent bacterial cause.[1][2] While often self-limiting, antibiotic treatment is crucial for preventing suppurative and non-suppurative complications such as rheumatic fever, as well as shortening the duration of symptoms and reducing transmission.[3][4] For decades, penicillin has been the standard of care due to its narrow spectrum, safety, and low cost.[1][3][5] However, treatment failures with penicillin have prompted investigation into alternative antibiotics.
Cefuroxime axetil, a second-generation cephalosporin, presents a valuable alternative.[6][7] It is a prodrug that is hydrolyzed in vivo to its active form, cefuroxime.[6][7][8] Its broader spectrum of activity and stability against β-lactamase enzymes produced by some bacteria offer potential advantages over penicillin.[6]
Mechanism of Action
Cefuroxime axetil's bactericidal action stems from the inhibition of bacterial cell wall synthesis.[6][7] The active cefuroxime molecule binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[6][8][9] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[7][8]
Caption: Cefuroxime's Mechanism of Action.
Comparative Efficacy: A Synthesis of Clinical Data
Numerous studies have compared the efficacy of Cefuroxime axetil with penicillin and other antibiotics in treating GABHS pharyngitis and tonsillitis. The primary endpoints in these studies are typically bacteriological eradication and clinical cure rates.
Bacteriological Eradication Rates
Bacteriological eradication, confirmed by follow-up throat cultures, is a key indicator of an antibiotic's ability to eliminate the pathogen. Pooled analyses and head-to-head trials have consistently demonstrated that Cefuroxime axetil achieves higher eradication rates compared to penicillin.
A pooled analysis of four U.S. studies involving 1042 patients with GABHS tonsillopharyngitis showed a superior eradication rate for a 10-day course of Cefuroxime axetil (94%) compared to a 10-day course of penicillin V (85%).[10] Similarly, a meta-analysis of 35 trials concluded that cephalosporins, including Cefuroxime, have a significantly higher bacteriologic cure rate than penicillin.[11]
| Treatment Group | Duration | Bacteriological Eradication Rate | Source(s) |
| Cefuroxime axetil | 10 days | 94% (640/682) | [10] |
| Penicillin V | 10 days | 85% (305/360) | [10] |
| Cefuroxime axetil | 5 days | 90% (441/490) | [2][12] |
| Penicillin V | 10 days | 84% (1196/1422) | [2][12] |
| Cefuroxime axetil | 4 days | 87.6% (85/97) | [13] |
| Penicillin | 10 days | 87.4% (90/103) | [13] |
Table 1: Comparative Bacteriological Eradication Rates.
Clinical Cure Rates
Clinical cure is defined by the resolution of the signs and symptoms of infection. Studies show that Cefuroxime axetil is at least as effective as, and in some cases superior to, penicillin in achieving clinical cure. A study on children with recurrent tonsillopharyngitis reported a significantly higher clinical cure rate for Cefuroxime axetil (86%) compared to penicillin V (67%).[14] Another study found that signs and symptoms resolved more rapidly with Cefuroxime axetil compared to penicillin.[13]
| Treatment Group | Duration | Clinical Cure Rate | Source(s) |
| Cefuroxime axetil | 10 days | 91.9% (238/259) | [15] |
| Penicillin V | 10 days | 81.0% (102/126) | [15] |
| Cefuroxime axetil | 5 days | 97% (169/175) | [16] |
| Amoxicillin/clavulanate | 5 days | 98% (184/188) | [16] |
| Cefuroxime axetil | 4 days | 94.8% | [13] |
| Penicillin | 10 days | 96.1% | [13] |
Table 2: Comparative Clinical Cure Rates.
Short-Course Therapy
A significant advantage of Cefuroxime axetil is its efficacy in shorter treatment courses. Several studies have shown that a 4- or 5-day course of Cefuroxime axetil is as effective as a standard 10-day course of penicillin.[2][12][13][17] This can improve patient compliance, a common reason for treatment failure with longer regimens.[17] A meta-analysis of 50 randomized controlled trials found that short-course cephalosporin therapy was more effective for early clinical and microbiological cure compared to long-course penicillin.[18][19]
Safety and Tolerability Profile
Cefuroxime axetil is generally well-tolerated. The most common adverse events are gastrointestinal disturbances such as diarrhea, nausea, and vomiting.[7][9][20] In comparative trials, the incidence of adverse events with Cefuroxime axetil is often similar to or lower than that of other antibiotics like amoxicillin/clavulanate.[16][21][22]
| Treatment Group | Incidence of Drug-Related Adverse Events | Most Common Adverse Events | Source(s) |
| Cefuroxime axetil | 7.0% | Gastrointestinal | [15][23] |
| Penicillin V | 3.2% | Gastrointestinal | [15][23] |
| Cefuroxime axetil | 7% | Diarrhea (4%) | [16] |
| Amoxicillin/clavulanate | 12% | Diarrhea (5%) | [16] |
| Cefuroxime axetil | 2.1% | Gastrointestinal, cutaneous reactions | [13] |
| Penicillin | 2.7% | Gastrointestinal, cutaneous reactions | [13] |
Table 3: Comparative Adverse Event Profiles.
Experimental Protocol: A Model for Comparative Efficacy Trials
The following outlines a representative, robust protocol for a randomized, controlled, investigator-blinded clinical trial to compare the efficacy of Cefuroxime axetil and a comparator antibiotic in the treatment of GABHS pharyngitis/tonsillitis.
Study Design and Population
-
Design: Randomized, multicenter, investigator-blinded, parallel-group comparative study.
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Known hypersensitivity to cephalosporins or penicillins.
-
Antibiotic therapy within the preceding 72 hours.
-
Evidence of a viral etiology (e.g., cough, rhinorrhea).[3]
-
Randomization and Blinding
Patients are randomly assigned to receive either Cefuroxime axetil or the comparator antibiotic. The investigator and clinical staff assessing outcomes are blinded to the treatment allocation to minimize bias.
Treatment Regimens
-
Cefuroxime Axetil Group: Standard weight-based or fixed dosing for 5 or 10 days. For adults and children 13 years and older, a typical dose is 250 mg twice daily for 10 days.[9] For younger children, a common dose is 20 mg/kg/day in two divided doses for 10 days.[9]
-
Comparator Group (e.g., Penicillin V): Standard weight-based or fixed dosing for 10 days. For adults, 250 mg four times daily or 500 mg twice daily.[1][3] For children, 250 mg two to three times daily.[3]
Efficacy and Safety Assessments
-
Baseline: Clinical assessment and throat swab for culture and RADT.
-
On-Treatment (Day 3-5): Assessment of clinical response.
-
Post-Treatment (Day 12-14 for a 10-day course): Clinical assessment and throat swab for bacteriological culture to determine eradication.
-
Late Post-Treatment (Day 28-35): Final clinical assessment and throat swab to assess for relapse or reinfection.
-
Adverse Event Monitoring: Throughout the study via patient diaries and clinical assessments.
Caption: A Typical Clinical Trial Workflow.
Conclusion
The body of evidence from numerous clinical studies supports the efficacy and safety of Cefuroxime axetil in the treatment of pharyngitis and tonsillitis. Cross-study analysis indicates that Cefuroxime axetil demonstrates superior bacteriological eradication rates compared to penicillin and is at least as effective in achieving clinical cure. The viability of shorter treatment courses with Cefuroxime axetil offers a significant advantage in promoting patient compliance. While generally well-tolerated, the potential for gastrointestinal side effects should be considered. For researchers and drug development professionals, Cefuroxime axetil serves as a key benchmark in the development of new antimicrobial agents for common upper respiratory tract infections.
References
-
Cefuroxime axetil - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pharmacology of Cefuroxime Axetil ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 5). Retrieved January 16, 2026, from [Link]
-
Cefuroxime - StatPearls - NCBI Bookshelf. (2024, January 11). Retrieved January 16, 2026, from [Link]
-
Clinical Guidance for Group A Streptococcal Pharyngitis | Group A Strep - CDC. (2025, November 18). Retrieved January 16, 2026, from [Link]
-
What is the mechanism of Cefuroxime Axetil? - Patsnap Synapse. (2024, July 17). Retrieved January 16, 2026, from [Link]
-
Group A streptococcal (GAS) pharyngitis: A practical guide to diagnosis and treatment. (2021, July 29). Retrieved January 16, 2026, from [Link]
-
IDSA Updates Guideline for Managing Group A Streptococcal Pharyngitis - AAFP. (2013, September 1). Retrieved January 16, 2026, from [Link]
-
Understanding Cefuroxime Axetil 500 mg: Effective Antibiotic for Various Infections. (2025, May 23). Retrieved January 16, 2026, from [Link]
-
Group A Streptococcal (GAS) Infections Treatment & Management - Medscape Reference. (2024, December 12). Retrieved January 16, 2026, from [Link]
-
Group A Streptococcus Treatment and Management - U.S. Pharmacist. (2024, August 16). Retrieved January 16, 2026, from [Link]
-
Comparative efficacy and safety of four-day cefuroxime axetil and ten-day penicillin treatment of group A beta-hemolytic streptococcal pharyngitis in children - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Comparison of short-course (5 day) cefuroxime axetil with a standard 10 day oral penicillin V regimen in the treatment of tonsillopharyngitis - ResearchGate. (2025, August 7). Retrieved January 16, 2026, from [Link]
-
Cefuroxime axetil and penicillin V compared in the treatment of group A beta-hemolytic streptococcal pharyngitis - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Comparison of short-course (5 day) cefuroxime axetil with a standard 10 day oral penicillin V regimen in the treatment of tonsillopharyngitis - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Cefuroxime Axetil in Short-Course Therapy of Tonsillopharyngitis: A Pooled Analysis of 3308 Patients Receiving 5- or 10-Day Treatments Compared with 10-Day Oral Penicillin V - ResearchGate. (2025, August 7). Retrieved January 16, 2026, from [Link]
-
Comparison of short-course (5 day) cefuroxime axetil with a standard 10 day oral penicillin V regimen in the treatment of tonsillopharyngitis. (n.d.). Retrieved January 16, 2026, from [Link]
-
TONSILLOPHARYNGITIS: EVALUATION OF SHORT‐TERM TREATMENT WITH CEFUROXIME AXETIL VERSUS STANDARD 10‐DAY PENICILLIN V THERAPY | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Is penicillin the appropriate treatment for recurrent tonsillopharyngitis? Results from a comparative randomized blind study of cefuroxime axetil and phenoxymethylpenicillin in children. The Swedish Study Group - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Efficacy and tolerability of cefuroxime axetil in patients with upper respiratory tract infections. (n.d.). Retrieved January 16, 2026, from [Link]
-
A comparison of the efficacy and safety of cefuroxime axetil and augmentin in the treatment of upper respiratory tract infections - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Efficacy and tolerability of cefuroxime axetil in patients with upper respiratory tract infections. (2008, August 11). Retrieved January 16, 2026, from [Link]
-
Efficacy of cefuroxime axetil suspension compared with that of penicillin V suspension in children with group A streptococcal pharyngitis - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Efficacy of cefuroxime axetil suspension compared with that of penicillin V suspension in children with group A streptococcal pharyngitis | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 16, 2026, from [Link]
-
Meta-analysis of Cephalosporin Versus Penicillin Treatment of Group A Streptococcal Tonsillopharyngitis in Children | Pediatrics - AAP Publications. (2004, April 1). Retrieved January 16, 2026, from [Link]
-
Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved January 16, 2026, from [Link]
-
Comparison of European and U.S. results for cephalosporin versus penicillin treatment of group A streptococcal tonsillopharyngitis | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Penicillin for acute sore throat: randomised double blind trial of seven days versus three days treatment or placebo in adults - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Short- vs. Long-Course Antibiotic Treatment for Acute Streptococcal Pharyngitis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC - PubMed Central. (2020, October 26). Retrieved January 16, 2026, from [Link]
-
Characteristics of the 50 trials included in the meta-analyses. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Clinical comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of patients with acute bacterial maxillary sinusitis. | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
(PDF) Short- vs. Long-Course Antibiotic Treatment for Acute Streptococcal Pharyngitis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - ResearchGate. (2025, October 16). Retrieved January 16, 2026, from [Link]
-
Comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of acute bacterial sinusitis - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of acute bacterial sinusitis. | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pharyngitis: Approach to diagnosis and treatment - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Clinical comparison of cefuroxime axetil suspension and amoxicillin/clavulanate suspension in the treatment of pediatric patients with acute otitis media with effusion - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Guidance for Group A Streptococcal Pharyngitis | Group A Strep | CDC [cdc.gov]
- 4. Group A streptococcal (GAS) pharyngitis: A practical guide to diagnosis and treatment | Canadian Paediatric Society [cps.ca]
- 5. IDSA Updates Guideline for Managing Group A Streptococcal Pharyngitis | AAFP [aafp.org]
- 6. Cefuroxime axetil - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 9. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.aap.org [publications.aap.org]
- 12. Comparison of short-course (5 day) cefuroxime axetil with a standard 10 day oral penicillin V regimen in the treatment of tonsillopharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of four-day cefuroxime axetil and ten-day penicillin treatment of group A beta-hemolytic streptococcal pharyngitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is penicillin the appropriate treatment for recurrent tonsillopharyngitis? Results from a comparative randomized blind study of cefuroxime axetil and phenoxymethylpenicillin in children. The Swedish Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of cefuroxime axetil suspension compared with that of penicillin V suspension in children with group A streptococcal pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparison of the efficacy and safety of cefuroxime axetil and augmentin in the treatment of upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TONSILLOPHARYNGITIS: EVALUATION OF SHORT‐TERM TREATMENT WITH CEFUROXIME AXETIL VERSUS STANDARD 10‐DAY PENICILLIN V THERAPY | Semantic Scholar [semanticscholar.org]
- 18. Short- vs. Long-Course Antibiotic Treatment for Acute Streptococcal Pharyngitis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ceftin (Cefuroxime Axetil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. Comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of acute bacterial sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical comparison of cefuroxime axetil suspension and amoxicillin/clavulanate suspension in the treatment of pediatric patients with acute otitis media with effusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. uspharmacist.com [uspharmacist.com]
- 25. Pharyngitis: Approach to diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Proper Disposal of Cefuroxime Axetil in a Laboratory Setting
This guide provides a comprehensive framework for the safe and compliant disposal of cefuroxime axetil, a second-generation cephalosporin antibiotic. As researchers and drug development professionals, our responsibility extends beyond the bench to the environmental fate of the compounds we handle. Improper disposal of antibiotics like cefuroxime axetil is a significant contributor to the proliferation of antimicrobial resistance (AMR), a pressing global health crisis.[1][2] Adherence to the protocols outlined below ensures personnel safety, regulatory compliance, and environmental stewardship.
Core Principles: Hazard Assessment and Regulatory Responsibility
Cefuroxime axetil, while a vital therapeutic agent, presents specific hazards and environmental risks that dictate its disposal pathway.
-
Personnel Hazard: Safety Data Sheets (SDS) for cefuroxime axetil consistently identify it as a substance that may cause skin, eye, and respiratory irritation.[3] It is also a potential skin and respiratory allergen.[4][5]
-
Environmental Hazard: The primary environmental concern is not acute toxicity but the selective pressure its presence exerts on microbial communities, fostering the development of resistant bacterial strains.[1][6]
-
Regulatory Framework: The laboratory or institution generating the waste is legally responsible for its correct classification and disposal in accordance with all federal, state, and local regulations.[7][8] In the United States, this falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[9][10][11]
Personal Protective Equipment (PPE) for Safe Handling
Before handling cefuroxime axetil in pure form or as waste, the following minimum PPE is mandatory to mitigate exposure risks.[3][12][13]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[12]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[12] Gloves must be inspected prior to use and removed using the proper technique to avoid contamination.[13]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, chemical-resistant aprons and sleeves should be utilized.[4]
-
Respiratory Protection: When handling the pure powder or if aerosolization is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent inhalation.[12] All handling of the solid form should be performed in a well-ventilated area or a chemical fume hood.[3]
Waste Stream Segregation and Management
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Mixing different waste streams can lead to complex and costly disposal procedures. High-concentration stock solutions are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[6][14]
| Waste Stream | Description | Container & Labeling Requirements | Disposal Pathway |
| Unused/Expired Bulk Compound | Pure cefuroxime axetil powder, expired reagents. | Sealable, chemical-resistant container clearly labeled "Hazardous Waste: Cefuroxime Axetil". | Collection by a licensed hazardous waste disposal service for chemical incineration.[12][13] |
| Concentrated Stock Solutions | Solutions of cefuroxime axetil (e.g., in DMSO, methanol) at high concentrations. | Sealable, chemical-resistant container (e.g., glass or polyethylene) labeled "Hazardous Waste: Cefuroxime Axetil Solution" with solvent specified. | Collection by a licensed hazardous waste disposal service.[6] Do not mix with other waste streams. |
| Contaminated Aqueous Media & Buffers | Cell culture media, buffers, or other aqueous solutions containing cefuroxime axetil. | Collect in a dedicated, leak-proof container labeled "Aqueous Waste: Cefuroxime Axetil". | Option A (Preferred): Treat as hazardous chemical waste for collection. Option B (Conditional): On-site chemical deactivation (see Section 4) followed by disposal in accordance with local wastewater regulations. |
| Contaminated Solid Waste | Gloves, pipette tips, weigh boats, centrifuge tubes, and other labware with direct contact. | Lined, puncture-resistant container or a dedicated hazardous waste bag labeled "Hazardous Solid Waste: Cefuroxime Axetil Contaminated". | Collection by a licensed hazardous waste disposal service. |
| Empty Product Containers | The original manufacturer's bottle or vial. | Containers may retain product residue and must be disposed of as hazardous waste.[7][8] Do not rinse. Puncture containers to prevent reuse and place in the Contaminated Solid Waste stream.[7] | Collection by a licensed hazardous waste disposal service. |
Protocol: Chemical Deactivation of Aqueous Cefuroxime Axetil Waste
For laboratories equipped to perform chemical treatments, deactivation of the β-lactam ring is a viable method to mitigate the environmental hazard of aqueous waste streams. The β-lactam ring's susceptibility to hydrolysis is the basis for this protocol.[14] This procedure uses sodium hydroxide to cleave the ring, rendering the antibiotic inactive.[1][2]
Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to an irreversible ring-opening reaction, destroying the structural motif required for antibacterial activity.
Procedure:
-
Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE (Section 2).
-
Alkaline Hydrolysis: For every 1 liter of aqueous cefuroxime axetil waste, slowly add a sufficient volume of 10 M Sodium Hydroxide (NaOH) to bring the final concentration to 1 M. Stir the solution gently.
-
Incubation: Allow the solution to stand at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Neutralization: Slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 by adding an appropriate acid (e.g., 1 M Hydrochloric Acid, HCl). Monitor the pH closely using a calibrated pH meter. This step is crucial as the release of highly alkaline or acidic waste is prohibited.
-
Final Disposal: Crucially, consult your institution's Environmental Health & Safety (EHS) office and local wastewater authority regulations before disposing of the neutralized solution down the drain. Some municipalities have strict limits on salt content and other chemical constituents. If drain disposal is not permitted, the neutralized solution must be collected as hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of cefuroxime axetil waste streams.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. lupin.com [lupin.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. medprodisposal.com [medprodisposal.com]
- 12. biosynth.com [biosynth.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Operational Guide: Personal Protective Equipment for Handling Cefuroxime Axetil
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Cefuroxime axetil. As a potent cephalosporin antibiotic, Cefuroxime axetil is classified as a hazardous chemical that necessitates stringent handling procedures to mitigate risks of exposure and ensure personnel safety.[1][2] The primary hazards include respiratory and skin sensitization, with the potential for inhalation to cause allergy or asthma-like symptoms.[1][3][4][5] Adherence to the following directives is mandatory to create a self-validating system of safety and maintain laboratory integrity.
Hazard Identification and Exposure Limits
Understanding the specific health risks associated with Cefuroxime axetil is the foundation of a robust safety plan. The compound presents several hazards that dictate the required level of containment and personal protection.
-
Sensitization: The most significant risk is sensitization.[1] Repeated exposure, particularly through inhalation of the amorphous powder or direct skin contact, can lead to allergic reactions, which may be severe.[3][5]
-
Irritation: Cefuroxime axetil can cause skin and serious eye irritation.[6]
-
Toxicity: The substance is considered toxic if swallowed, with animal studies indicating that ingestion may cause serious health damage.[2]
To quantify exposure risk, regulatory bodies and safety data sheets provide specific occupational exposure limits. These values are critical for assessing the adequacy of engineering controls and PPE.
| Exposure Limit Parameter | Value | Source |
| Occupational Exposure Band (OEB) | 2 | [1] |
| Time-Weighted Average (TWA) | 100 µg/m³ | [1] |
| Short-Term Exposure Limit (STEL) | 0.1 mg/m³ | [3] |
Core Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent contact and inhalation. The selection is based on a thorough risk assessment of the procedures being performed.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-Approved Respirator | Causality: Cefuroxime axetil powder can easily become airborne during handling (e.g., weighing, transferring). Inhalation is a primary route of exposure and sensitization.[1][3] A respirator is essential when engineering controls like a fume hood are insufficient or when handling the powder form directly.[1][2] For tasks generating significant dust, a higher level of respiratory protection may be required. |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Causality: Protects against accidental splashes of solutions or airborne powder, which can cause serious eye irritation.[6] Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] A face shield is required in addition to goggles whenever a splash hazard is present.[1] |
| Hands | Double Nitrile Gloves | Causality: Prevents skin contact, a key route for sensitization.[3] Double-gloving provides an additional barrier. The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste.[1] Gloves must be tested to EN 374 standards and should be changed every 30-60 minutes or immediately upon contamination.[1] |
| Body | Disposable Laboratory Coat | Causality: Protects skin and personal clothing from contamination. A low-permeability, solid-front gown with long sleeves and tight-fitting cuffs offers the most effective barrier.[1][2] For handling larger quantities (over 1 kg), disposable coveralls and shoe covers are recommended to ensure full-body protection.[2] |
The sequence of putting on and removing PPE is critical to prevent cross-contamination. Doffing (removing) is particularly important to avoid transferring the chemical from the contaminated PPE to your skin or clothing.
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Operational Procedures
All handling of Cefuroxime axetil, especially in its powder form, must occur within a certified chemical fume hood to minimize airborne concentrations.[1][7]
Step-by-Step Protocol for Weighing and Reconstituting Powder:
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) within the hood.
-
Don PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing: Carefully weigh the Cefuroxime axetil powder. Avoid generating dust clouds. Use gentle movements. Do not break or crush tablets outside of a controlled environment.[1][8]
-
Transfer & Reconstitution: Transfer the powder to the appropriate vessel. Slowly add the solvent to the powder to avoid aerosolization.
-
Post-Handling: Securely cap the final container. Decontaminate any surfaces and equipment used.
-
Doff PPE: Remove PPE following the correct doffing sequence before leaving the work area.
-
Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves.[1][6][8]
Spill Management and Decontamination
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
Step-by-Step Protocol for Minor Spills:
-
Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Assess: Evaluate the spill. If it is large or involves highly concentrated material, evacuate and contact the safety officer.
-
PPE: Don the appropriate PPE, including respiratory protection and double gloves, before approaching the spill.
-
Contain: Cover the spill with an inert absorbent material. Do not use water for cleanup of the powder, as this can increase the risk of aerosolization.
-
Clean: Use dry cleanup procedures.[2] Carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent or solvent, followed by water.[3] Collect all cleaning materials for disposal as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Caption: Workflow for a safe response to a Cefuroxime axetil spill.
Waste Disposal Plan
Cefuroxime axetil and any materials contaminated with it are considered hazardous chemical waste and must be disposed of accordingly.[1][2] All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Solid Waste: Includes contaminated gloves, lab coats, weigh paper, and absorbent materials. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[2]
-
Sharps: Contaminated needles or vials should be placed in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Empty containers may still contain hazardous residue and should be treated as hazardous waste.[2] If recycling is an option, they must be thoroughly decontaminated first.
Caption: Waste segregation plan for Cefuroxime axetil.
By implementing these comprehensive safety measures, laboratories can effectively manage the risks associated with handling Cefuroxime axetil, ensuring the protection of all personnel and the environment.
References
- Personal protective equipment for handling Cefuroxime. Benchchem.
- MATERIAL SAFETY DATA SHEET - Cefuroxime Axetil Tablets, USP. Lupin Pharmaceuticals, Inc.
- Cefuroxime axetil Safety Data Sheet. Santa Cruz Biotechnology.
- Cefuroxime axetil Safety Data Sheet. AK Scientific, Inc.
- Material Safety Data Sheet of Cefuroxime axetil. AbMole BioScience.
- Cefuroxime Axetil Safety Data Sheet. USP.
- MATERIAL SAFETY DATA SHEETS CEFUROXIME AXETIL. Cleanchem Laboratories.
- MATERIAL SAFETY DATA SHEET - Cefuroxime axetil tablets. Lupin.
- SAFETY DATA SHEET - Cefuroxime axetil. MsdsDigital.com.
- USP SDS US - Cefuroxime Axetil Delta-3-Isomers. CymitQuimica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. msdsdigital.com [msdsdigital.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. lupin.com [lupin.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
